Methyl 3-(benzyloxy)cyclobutanecarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-phenylmethoxycyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-15-13(14)11-7-12(8-11)16-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSCRJLYEZUUMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30965355, DTXSID101218003 | |
| Record name | Methyl 3-(benzyloxy)cyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30965355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl trans-3-(phenylmethoxy)cyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101218003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5107-93-7, 84182-50-3 | |
| Record name | Methyl 3-(benzyloxy)cyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30965355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl trans-3-(phenylmethoxy)cyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101218003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-(benzyloxy)cyclobutanecarboxylate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(benzyloxy)cyclobutanecarboxylate is a bifunctional organic molecule that incorporates a rigid, puckered cyclobutane core, a methyl ester, and a benzyl ether. This unique combination of features makes it a valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry. The cyclobutane scaffold, once considered a synthetic curiosity, is now increasingly recognized for its ability to impart favorable pharmacological properties. Its three-dimensional structure can offer advantages in potency, selectivity, and pharmacokinetic profiles by providing conformational rigidity and novel exit vectors for molecular elaboration.[1][2] This guide provides a comprehensive overview of the chemical properties, a detailed synthetic protocol, and the potential applications of methyl 3-(benzyloxy)cyclobutanecarboxylate for professionals in drug discovery and development.
Physicochemical Properties
Methyl 3-(benzyloxy)cyclobutanecarboxylate is typically a colorless to light yellow liquid at room temperature.[3] It is important to note that this compound can exist as cis and trans isomers, which may have different physical properties. Commercial availability often includes mixtures of these isomers.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₆O₃ | [4][5][6] |
| Molecular Weight | 220.26 g/mol | [4][6] |
| CAS Number | 4934-98-9 (isomer mixture or unspecified), 84182-50-3 (trans isomer) | [3][6] |
| Boiling Point | ~298 °C at 760 mmHg | [7] |
| Density | ~1.11 g/cm³ | [7] |
| Appearance | Colorless to light yellow liquid | [3] |
| Storage | Store at room temperature in a dry, sealed container |
Synthesis of Methyl 3-(benzyloxy)cyclobutanecarboxylate
A robust and logical synthetic pathway to methyl 3-(benzyloxy)cyclobutanecarboxylate commences with the commercially available methyl 3-oxocyclobutanecarboxylate. The synthesis involves a two-step sequence: reduction of the ketone to a hydroxyl group, followed by benzylation of the resulting alcohol.
Caption: Synthetic workflow for Methyl 3-(benzyloxy)cyclobutanecarboxylate.
Experimental Protocol
Part 1: Reduction of Methyl 3-oxocyclobutanecarboxylate
This step focuses on the stereoselective reduction of the ketone to the corresponding alcohol. The choice of reducing agent can influence the cis/trans ratio of the product. Sodium borohydride is a mild and effective reagent for this transformation.
-
Materials:
-
Methyl 3-oxocyclobutanecarboxylate
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve methyl 3-oxocyclobutanecarboxylate in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution. The addition is exothermic.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-hydroxycyclobutanecarboxylate. The product can be used in the next step with or without further purification.
-
Part 2: Benzylation of Methyl 3-hydroxycyclobutanecarboxylate
The hydroxyl group of the intermediate is protected as a benzyl ether. The Williamson ether synthesis is a classic and reliable method for this transformation.
-
Materials:
-
Methyl 3-hydroxycyclobutanecarboxylate
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl 3-hydroxycyclobutanecarboxylate in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure methyl 3-(benzyloxy)cyclobutanecarboxylate.
-
Spectroscopic Characterization (Predicted)
¹H NMR
-
Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl group.
-
Benzyl Protons: A singlet at approximately δ 4.5 ppm for the two benzylic protons (-O-CH₂ -Ph).
-
Methine Proton: A multiplet for the proton on the carbon bearing the benzyloxy group (-CH -O-Bn). The chemical shift and multiplicity will depend on the cis/trans stereochemistry.
-
Methyl Ester Protons: A singlet at approximately δ 3.7 ppm for the three methyl protons of the ester group (-COOCH₃ ).
-
Cyclobutane Protons: A series of multiplets in the upfield region (δ 1.8-2.8 ppm) corresponding to the remaining protons on the cyclobutane ring. The exact chemical shifts and coupling constants will be highly dependent on the stereochemistry.
¹³C NMR
-
Ester Carbonyl: A signal around δ 174-176 ppm.
-
Aromatic Carbons: Signals in the range of δ 127-138 ppm, with the ipso-carbon appearing at the higher end of this range.
-
Benzylic Carbon: A signal around δ 70 ppm for the benzylic carbon (-O-C H₂-Ph).
-
Methine Carbon: A signal for the carbon bearing the benzyloxy group (-C H-O-Bn).
-
Methyl Ester Carbon: A signal around δ 52 ppm (-COOC H₃).
-
Cyclobutane Carbons: Signals in the aliphatic region (δ 20-40 ppm).
Infrared (IR) Spectroscopy
-
C=O Stretch (Ester): A strong absorption band around 1730 cm⁻¹.
-
C-O Stretch (Ether and Ester): Strong absorptions in the region of 1050-1250 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks typically above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks typically below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Overtone and combination bands in the 1600-2000 cm⁻¹ region and fundamental vibrations around 1450-1600 cm⁻¹.
Mass Spectrometry
-
Molecular Ion (M⁺): A peak at m/z = 220.
-
Major Fragments: Expect to see fragments corresponding to the loss of the methoxy group (M-31), the benzyl group (M-91), and potentially cleavage of the cyclobutane ring.
Reactivity and Stability
The chemical behavior of methyl 3-(benzyloxy)cyclobutanecarboxylate is dictated by its three primary functional groups: the methyl ester, the benzyl ether, and the cyclobutane ring.
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-(benzyloxy)cyclobutanecarboxylic acid, under either acidic or basic conditions. Basic hydrolysis, for example with lithium hydroxide in a THF/water mixture, is a common method.[8]
-
Benzyl Ether Cleavage: The benzyl ether is a robust protecting group but can be cleaved under specific conditions. Catalytic hydrogenolysis (e.g., H₂, Pd/C) is a standard method for debenzylation, which would yield methyl 3-hydroxycyclobutanecarboxylate.[4][9] Oxidative cleavage using reagents like ozone is also a possibility.[10]
-
Cyclobutane Ring Stability: The cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol), making it susceptible to ring-opening reactions under certain thermal, photochemical, or catalytic conditions.[5][11] However, under typical synthetic transformations, the cyclobutane core is generally stable.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of a cyclobutane moiety into drug candidates is an increasingly utilized strategy to enhance their pharmacological properties. The rigid, three-dimensional nature of the cyclobutane ring can lead to improved metabolic stability, conformational constraint, and better binding affinity to biological targets.[2]
Caption: Potential applications of the methyl 3-(benzyloxy)cyclobutanecarboxylate scaffold.
Methyl 3-(benzyloxy)cyclobutanecarboxylate serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications:
-
Scaffold for Kinase and Protease Inhibitors: The cyclobutane core can act as a rigid scaffold to present pharmacophoric groups in a defined spatial orientation for optimal interaction with the active sites of enzymes like kinases and proteases.[2]
-
Building Block for 3D Fragment Libraries: In fragment-based drug discovery (FBDD), there is a growing need for three-dimensional fragments to explore novel chemical space. The cyclobutane motif in this molecule provides an excellent starting point for the generation of such libraries.[12]
-
Aryl Bioisostere: The cyclobutane ring can be used as a non-planar bioisosteric replacement for aromatic rings, which can lead to improved physicochemical properties such as solubility and metabolic stability.[13]
Conclusion
Methyl 3-(benzyloxy)cyclobutanecarboxylate is a valuable and versatile building block for organic synthesis, particularly in the context of medicinal chemistry. Its synthesis from readily available starting materials is straightforward, and its functional groups offer multiple handles for further chemical modification. The inherent properties of the cyclobutane ring provide a compelling rationale for its use in the design of novel therapeutics with potentially enhanced pharmacological profiles. This guide has provided a detailed overview of its properties, a practical synthetic protocol, and an exploration of its potential applications, serving as a valuable resource for researchers in the field.
References
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Al-dujaili, M. S., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(18), 2749-2762. Available at: [Link]
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Kuttruff, C. A., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry–A European Journal, 28(10), e202104108. Available at: [Link]
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PharmaGuideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Available at: [Link]
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Chemsrc. (n.d.). CAS#:5107-93-7 | Methyl 3-(benzyloxy)cyclobutanecarboxylate. Available at: [Link]
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Pini, E., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1806. Available at: [Link]
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Wong, H. N. C., et al. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(5), 1485-1538. Available at: [Link]
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Pini, E., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. AIR Unimi. Available at: [Link]
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Davies, H. M. L., & Jin, Q. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 1828-1839. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Available at: [Link]
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Common Organic Chemistry. (n.d.). Benzyl Protection. Available at: [Link]
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PubChem. (n.d.). Methyl 3-(benzyloxy)cyclobutanecarboxylate. Available at: [Link]
- Google Patents. (n.d.). CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone.
- Google Patents. (n.d.). CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone.
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PubChem. (n.d.). 3-((Benzyloxy)methyl)cyclobutanone. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Ethers. Available at: [Link]
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Ramirez, A., et al. (2010). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Boletín de la Sociedad Química de México, 4(1), 1-6. Available at: [Link]
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An In-Depth Technical Guide to Methyl 3-(benzyloxy)cyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Cyclobutane Scaffold
The cyclobutane motif, a four-membered carbocyclic ring, represents a unique structural element in the landscape of medicinal chemistry and natural product synthesis. Its inherent ring strain imparts distinct conformational preferences and reactivity, making it a valuable building block for introducing three-dimensional complexity into molecular architectures. Methyl 3-(benzyloxy)cyclobutanecarboxylate, a key intermediate, embodies this potential by combining the cyclobutane core with strategically placed functional groups: a benzyl ether for protecting a hydroxyl group and a methyl ester to serve as a handle for further chemical transformations. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on the underlying chemical principles that guide its use in research and development.
Physicochemical Properties and Identification
Methyl 3-(benzyloxy)cyclobutanecarboxylate is typically encountered as a colorless to light yellow liquid.[1] Its fundamental properties are summarized in the table below. The compound is identified by the CAS Number 4934-98-9 .[1][2][3][4] While another CAS number, 5107-93-7, is sometimes associated with this chemical name, 4934-98-9 is the most consistently referenced identifier in chemical databases and by suppliers.[5][6]
| Property | Value | Reference(s) |
| CAS Number | 4934-98-9 | [1][2][3][4] |
| Molecular Formula | C₁₃H₁₆O₃ | [1][2] |
| Molecular Weight | 220.26 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 137-145 °C at 0.1 Torr | [1] |
| Density | ~1.11 g/cm³ (predicted) | [5] |
Synthesis and Stereochemistry
The synthesis of methyl 3-(benzyloxy)cyclobutanecarboxylate hinges on the initial construction of the 3-(benzyloxy)cyclobutanone core, followed by the introduction of the carboxylate functionality. The stereochemical relationship (cis or trans) between the benzyloxy and the carboxylate groups is a critical aspect of its chemistry, influencing the final conformation of molecules derived from it.
Part 1: Synthesis of the Precursor 3-(Benzyloxy)cyclobutanone
A common and effective method for constructing the cyclobutanone ring is through a [2+2] cycloaddition reaction. This approach leverages the reaction between benzyl vinyl ether and a ketene or ketene equivalent. A particularly well-documented procedure involves the in situ generation of dichloroketene from trichloroacetyl chloride in the presence of a zinc-copper couple.[7][8] The resulting dichlorocyclobutanone is then dechlorinated to yield the target 3-(benzyloxy)cyclobutanone.
Experimental Protocol: Synthesis of 3-(Benzyloxy)cyclobutanone via [2+2] Cycloaddition [7]
-
Reaction Setup: To a solution of benzyl vinyl ether (1 equivalent) in dry diethyl ether, add a zinc-copper couple (15 equivalents).
-
Addition of Trichloroacetyl Chloride: Add trichloroacetyl chloride (2.5 equivalents) dropwise over 3 hours at room temperature. The slow addition is crucial to control the exothermic reaction and the concentration of the highly reactive dichloroketene.
-
Reductive Dechlorination: Upon completion of the cycloaddition, add a saturated solution of ammonium chloride in methanol and reflux the mixture. This step facilitates the reduction of the dichloro intermediate to the desired cyclobutanone.
-
Workup and Purification: Filter the reaction mixture through Celite to remove the metal residues. After concentration, partition the crude product between diethyl ether and water. The organic layer is then dried and concentrated, and the final product is purified by column chromatography.
An alternative, multi-step synthesis has also been patented, starting from a halogenated methyl benzene and involving etherification, halogenation, elimination, ring closure, and dechlorination steps.[8] This route may be suitable for larger-scale production where cost of starting materials is a primary consideration.
Caption: Synthesis of the key precursor, 3-(benzyloxy)cyclobutanone.
Part 2: Conversion to Methyl 3-(benzyloxy)cyclobutanecarboxylate
-
Cyanohydrin Formation and Elimination/Rearrangement: The cyclobutanone can be converted to a cyanohydrin, which can then be subjected to conditions that promote the formation of an α,β-unsaturated nitrile. Subsequent reduction and hydrolysis would lead to the carboxylic acid.
-
Wittig-type Olefination followed by Oxidation: A Wittig or Horner-Wadsworth-Emmons reaction could be used to introduce a one-carbon unit, which can then be oxidized to the carboxylic acid.
-
Direct Carboxylation Methods: More advanced methods might involve direct carboxylation of an enolate or a related intermediate derived from the cyclobutanone.
Following the formation of the 3-(benzyloxy)cyclobutanecarboxylic acid, standard esterification with methanol under acidic conditions (e.g., using sulfuric acid or thionyl chloride) would yield the final product, methyl 3-(benzyloxy)cyclobutanecarboxylate.
Stereochemical Considerations
The relative stereochemistry of the substituents on the cyclobutane ring is of paramount importance. The synthesis of 3,4-disubstituted isocoumarins, for instance, often results in a mixture of cis and trans diastereomers.[8] The ratio of these isomers is influenced by the steric bulk of the substituents. In the case of methyl 3-(benzyloxy)cyclobutanecarboxylate, the cis and trans isomers will have different physical properties and distinct NMR spectra, particularly in the coupling constants between the protons at the C1 and C3 positions. The separation of these isomers can typically be achieved by column chromatography. The stereoselective synthesis of a single isomer remains a challenge and often requires the use of chiral catalysts or starting materials.[9]
Chemical Reactivity and Synthetic Utility
Methyl 3-(benzyloxy)cyclobutanecarboxylate is a versatile building block due to the distinct reactivity of its functional groups.
Deprotection of the Benzyl Ether
The benzyl ether serves as a robust protecting group for the hydroxyl functionality. Its removal is a key step in many synthetic sequences.
-
Catalytic Hydrogenolysis: The most common method for benzyl ether deprotection is catalytic hydrogenolysis using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[6] This method is highly efficient and clean, yielding the free alcohol and toluene as the only byproduct.
-
Oxidative Cleavage: In molecules containing other functional groups sensitive to reduction (e.g., alkenes, alkynes), oxidative methods can be employed. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can selectively cleave benzyl ethers, particularly with photoirradiation to facilitate the reaction with non-activated benzyl ethers.[10][11] Ozonolysis also provides a mild method for benzyl ether cleavage.[5]
Hydrolysis of the Methyl Ester
The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, often using sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent like methanol or THF, is typically preferred due to its generally milder conditions and fewer side reactions.[12][13] The resulting carboxylate can then be used in a variety of subsequent reactions, such as amide bond formation or conversion to other functional groups.
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"Methyl 3-(benzyloxy)cyclobutanecarboxylate" molecular weight
An In-Depth Technical Guide to Methyl 3-(benzyloxy)cyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide serves as a comprehensive technical resource on Methyl 3-(benzyloxy)cyclobutanecarboxylate, a versatile chemical intermediate. As a bifunctional molecule, featuring both a benzyl-protected alcohol and a methyl ester on a strained cyclobutane core, it represents a valuable building block in modern organic synthesis. Its utility lies in the potential for differential manipulation of its functional groups and the stereochemical complexity offered by the cyclobutane scaffold. This document provides an in-depth exploration of its physicochemical properties, structural characteristics, synthesis, and analytical characterization, grounded in established chemical principles.
Core Physicochemical Properties
The fundamental properties of Methyl 3-(benzyloxy)cyclobutanecarboxylate are summarized below. These data are critical for its handling, reaction setup, and purification. The compound is typically encountered as a colorless to light yellow liquid at room temperature[1].
| Property | Value | Source(s) |
| Molecular Weight | 220.27 g/mol | [2] |
| Molecular Formula | C₁₃H₁₆O₃ | [1][2][3] |
| CAS Number | 4934-98-9 | [1][3] |
| Appearance | Colorless to Light Yellow Liquid | [1] |
| Boiling Point | 137-145 °C at 0.1 Torr | [1] |
| Density | ~1.11 g/cm³ (Predicted) | [1] |
Molecular Structure and Stereochemistry
The structure of Methyl 3-(benzyloxy)cyclobutanecarboxylate features a four-membered cyclobutane ring, which is not planar but exists in a puckered conformation to relieve ring strain. This puckering results in distinct pseudo-axial and pseudo-equatorial positions for the substituents. The molecule contains two key functional groups: a methyl ester (-COOCH₃) and a benzyloxy group (-OCH₂Ph), positioned at the 1 and 3 carbons of the cyclobutane ring, respectively.
Due to the substitution pattern on the ring, the molecule exists as two diastereomers: cis and trans. In the cis isomer, the ester and benzyloxy groups are on the same face of the ring, while in the trans isomer, they are on opposite faces. This stereoisomerism is a critical consideration in its synthesis and application, as the spatial arrangement of these groups dictates the molecule's overall shape and reactivity.
Caption: Molecular structure of Methyl 3-(benzyloxy)cyclobutanecarboxylate.
Synthesis and Mechanistic Considerations
The synthesis of Methyl 3-(benzyloxy)cyclobutanecarboxylate is not widely documented in academic literature, suggesting its primary role as a specialized building block. However, a logical and efficient synthetic pathway can be devised based on known transformations of related cyclobutane precursors. A highly plausible route begins with the synthesis of the key intermediate, 3-(benzyloxy)-1-cyclobutanone[4].
The choice of a benzyl group as a protecting agent for the hydroxyl function is strategic; it is robust and stable under a wide range of acidic and basic conditions, making it ideal for multi-step syntheses[5]. Its removal is typically achieved under mild, reductive conditions, preserving other sensitive functionalities[6].
Experimental Protocol: A Plausible Synthetic Workflow
The following multi-step protocol outlines a potential synthesis, starting from commercially available materials.
Step 1: Synthesis of 3-(benzyloxy)-1-cyclobutanone. This precursor can be synthesized via a multi-step sequence starting from halogenated methyl benzene, as detailed in patent literature[4]. The process involves etherification, halogenation, elimination, and ring-closure reactions to construct the benzyloxy-substituted cyclobutanone ring.
Step 2: Baeyer-Villiger Oxidation of 3-(benzyloxy)-1-cyclobutanone.
-
Rationale: The Baeyer-Villiger oxidation is a classic and reliable method for converting a cyclic ketone into a lactone (a cyclic ester). The regioselectivity is predictable, with the more substituted carbon migrating. In this symmetrical ketone, either methylene group can migrate to yield the corresponding lactone.
-
Procedure:
-
Dissolve 3-(benzyloxy)-1-cyclobutanone (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq), portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 3: Methanolysis of the Lactone.
-
Rationale: The lactone is opened via nucleophilic acyl substitution using methanol under basic or acidic catalysis to yield the target methyl ester.
-
Procedure:
-
Dissolve the crude lactone from Step 2 in anhydrous methanol.
-
Add a catalytic amount of a base, such as sodium methoxide (NaOMe), or an acid, such as sulfuric acid.
-
Reflux the mixture and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and neutralize the catalyst.
-
Remove the methanol under reduced pressure.
-
Redissolve the residue in a solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
-
Caption: Proposed synthetic workflow for the target compound.
Purification and Spectroscopic Characterization
Rigorous purification and characterization are essential to confirm the identity and purity of the synthesized compound.
Purification Workflow
The crude product from the synthesis is typically a mixture of cis/trans isomers and residual reagents. Purification is most effectively achieved using silica gel column chromatography.
-
Column Preparation: A silica gel slurry is prepared in a low-polarity eluent system (e.g., 95:5 Hexane:Ethyl Acetate).
-
Loading: The crude product is adsorbed onto a small amount of silica gel and dry-loaded onto the column.
-
Elution: A gradient elution is performed, gradually increasing the polarity of the mobile phase (e.g., from 5% to 20% Ethyl Acetate in Hexane). The separation of cis and trans isomers may be possible with careful selection of the eluent system.
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: Fractions containing the pure compound are combined and the solvent is removed under reduced pressure.
Caption: General workflow for purification and characterization.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum of cyclobutane derivatives is characteristically complex due to the ring's puckered conformation[7].
-
Aromatic Protons: A multiplet between 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.
-
Benzyl Methylene Protons: A singlet around 4.5 ppm for the -O-CH₂-Ph protons.
-
Ester Methyl Protons: A sharp singlet around 3.7 ppm for the -COOCH₃ protons.
-
Cyclobutane Protons: A series of complex multiplets between approximately 1.8-3.0 ppm. The exact chemical shifts and coupling constants (J-values) are highly dependent on the stereochemistry (cis vs. trans) and the specific puckered conformation of the ring[8][9]. Vicinal coupling constants in cyclobutanes can vary widely, making detailed analysis challenging but highly informative for stereochemical assignment[8].
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: A resonance around 170-175 ppm for the ester carbonyl.
-
Aromatic Carbons: Signals between 127-138 ppm.
-
Benzylic and Ether Carbons: Resonances around 70-80 ppm for the C-O carbons.
-
Ester Methyl Carbon: A signal around 52 ppm.
-
Cyclobutane Carbons: Resonances in the aliphatic region, typically between 20-45 ppm.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would confirm the molecular weight. The molecular ion peak [M]+ or [M+H]+ should be observed at m/z 220 or 221, respectively. Key fragmentation patterns would include the loss of the methoxy group (-31) and the benzyl group (-91).
-
Infrared (IR) Spectroscopy:
-
C=O Stretch: A strong, sharp absorption band around 1730 cm⁻¹ characteristic of the ester carbonyl group.
-
C-O Stretch: Bands in the 1000-1300 cm⁻¹ region for the C-O bonds of the ester and ether.
-
C-H Stretch (Aromatic/Aliphatic): Signals just above and below 3000 cm⁻¹, respectively.
-
References
-
PubChem. Methyl 3-(benzyloxy)cyclobutanecarboxylate. National Center for Biotechnology Information. [Link]
-
Sunway Pharm Ltd. Methyl 3-(benzyloxy)cyclobutanecarboxylate - CAS:4934-98-9. [Link]
-
Abraham, R. J., et al. (2012). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry. [Link]
-
Chemsrc. CAS#:5107-93-7 | Methyl 3-(benzyloxy)cyclobutanecarboxylate. [Link]
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Amole Biotechnology. methyl 3-(benzyloxy)cyclobutane-1-carboxylate. [Link]
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ResearchGate. NMR Spectroscopy of Cyclobutanes. [Link]
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PubChem. 3-((Benzyloxy)methyl)cyclobutanone. National Center for Biotechnology Information. [Link]
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ResearchGate. H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link]
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Rycyna, R., & Kaptein, R. (1982). Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine. Biochemistry. [Link]
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ResearchGate. NMR Spectroscopy of Cyclobutanes. [Link]
- Google Patents. Method for removing benzyl protecting group of hydroxyl group. CN102320920B.
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Common Organic Chemistry. Benzyl Protection. [Link]
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Chem-Station. Benzyl (Bn) Protective Group. [Link]
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- 3. methyl 3-(benzyloxy)cyclobutanecarboxylate | CymitQuimica [cymitquimica.com]
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A Deep Dive into the Structural Elucidation of Methyl 3-(benzyloxy)cyclobutanecarboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Substituted Cyclobutane
Methyl 3-(benzyloxy)cyclobutanecarboxylate is a substituted cyclobutane derivative. The cyclobutane motif, a four-membered carbocyclic ring, is a key structural element in a variety of biologically active molecules and natural products. Its inherent ring strain imparts unique conformational properties that can be exploited in drug design to orient substituents in specific spatial arrangements, influencing their interaction with biological targets. The benzyloxy and methyl ester functionalities further add to the molecule's chemical versatility, making it a valuable building block in organic synthesis. Accurate and unambiguous structural confirmation is paramount before its incorporation into complex molecular architectures.
This guide will systematically detail the process of elucidating the structure of methyl 3-(benzyloxy)cyclobutanecarboxylate, leveraging a suite of modern spectroscopic techniques. Each step is designed to provide orthogonal data, creating a network of evidence that converges on a single, indisputable structure.
Synthesis and Initial Characterization
While various synthetic routes to substituted cyclobutanes exist, a common approach involves the [2+2] cycloaddition of a ketene acetal with an appropriate alkene, followed by functional group manipulation.[1] Regardless of the synthetic pathway, the initial step in characterization is to confirm the molecular formula and assess purity.
Molecular Formula: C13H16O3[2][3] Molecular Weight: 220.26 g/mol [2]
High-resolution mass spectrometry (HRMS) is the gold standard for determining the elemental composition of a new compound. For methyl 3-(benzyloxy)cyclobutanecarboxylate, the expected exact mass for the molecular ion [M]+ would be calculated and compared against the experimental value. A minimal deviation, typically within 5 ppm, provides strong evidence for the proposed molecular formula.
The Analytical Workflow: A Multi-faceted Approach
The core of structure elucidation lies in the synergistic application of various spectroscopic methods. Each technique probes different aspects of the molecular structure, and their combined interpretation provides a complete picture.
Caption: Overall workflow for the structure elucidation of methyl 3-(benzyloxy)cyclobutanecarboxylate.
In-depth Spectroscopic Analysis
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy provides a rapid and effective means of identifying the functional groups present in a molecule. The analysis of the IR spectrum of methyl 3-(benzyloxy)cyclobutanecarboxylate is expected to reveal several characteristic absorption bands.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR stage.
-
Apply a small drop of the purified liquid sample directly onto the ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the resulting spectrum by performing a background subtraction.
Expected Data and Interpretation:
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |
| C=O (Ester) | ~1735 | Strong, sharp absorption characteristic of a saturated ester carbonyl stretch.[4][5] |
| C-O (Ester) | ~1200-1150 | Strong absorption from the C-O single bond stretch.[4] |
| C-O-C (Ether) | ~1100 | Characteristic stretching vibration of the ether linkage. |
| C-H (Aromatic) | ~3100-3000 | Weak to medium absorptions from C-H stretching on the benzene ring. |
| C=C (Aromatic) | ~1600, ~1450 | Medium to weak absorptions from the stretching of the carbon-carbon bonds in the aromatic ring. |
| C-H (Aliphatic) | ~2950-2850 | Medium to strong absorptions from the C-H stretching of the cyclobutane and methyl groups. |
The presence of these key bands provides initial, corroborating evidence for the major structural components of the molecule.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation
As mentioned, high-resolution mass spectrometry is crucial for determining the elemental composition. In addition, electron ionization mass spectrometry (EI-MS) can provide valuable structural information through the analysis of fragmentation patterns.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated, plotting the relative abundance of ions against their m/z values.
Expected Fragmentation Pattern: The molecular ion peak (M⁺) should be observed at m/z = 220. A prominent peak at m/z = 91, corresponding to the tropylium ion ([C7H7]⁺), is highly characteristic of a benzyl group. Another expected fragment would be the loss of the methoxy group ([M-31]⁺) or the carbomethoxy group ([M-59]⁺).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment of all protons and carbons and to establish their connectivity.[6][7]
Experimental Protocol: NMR Sample Preparation and Data Acquisition
-
Dissolve approximately 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquire a ¹H NMR spectrum, ensuring adequate resolution and signal-to-noise.
-
Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled).
-
Acquire 2D NMR spectra: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). Standard pulse programs provided by the spectrometer manufacturer should be utilized.[8]
¹H NMR Spectroscopy - Proton Environments
The ¹H NMR spectrum will reveal the number of distinct proton environments and their multiplicities (splitting patterns), which arise from spin-spin coupling with neighboring protons.
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.3 | Multiplet | 5H | Ar-H | Protons of the monosubstituted benzene ring. |
| ~4.5 | Singlet | 2H | -OCH₂Ph | Methylene protons of the benzyl group. The singlet nature indicates no adjacent protons. |
| ~4.0 | Multiplet | 1H | CH-O | The proton on the cyclobutane ring attached to the benzyloxy group. Deshielded by the electronegative oxygen. |
| ~3.7 | Singlet | 3H | -OCH₃ | Methyl protons of the ester group. |
| ~2.8 | Multiplet | 1H | CH-CO₂Me | The proton on the cyclobutane ring attached to the ester group. Deshielded by the carbonyl group. |
| ~2.2-2.5 | Multiplet | 4H | Cyclobutane CH₂ | The remaining methylene protons on the cyclobutane ring. They will likely exhibit complex splitting patterns due to cis and trans couplings.[9] |
¹³C NMR Spectroscopy - Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule.[10]
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175 | C=O | Ester carbonyl carbon. |
| ~138 | Ar-C (quaternary) | The carbon of the benzene ring attached to the -OCH₂- group. |
| ~128.5 | Ar-CH | Aromatic carbons. |
| ~127.8 | Ar-CH | Aromatic carbons. |
| ~127.6 | Ar-CH | Aromatic carbons. |
| ~75 | CH-O | Cyclobutane carbon attached to the benzyloxy group. |
| ~70 | -OCH₂Ph | Methylene carbon of the benzyl group. |
| ~51.5 | -OCH₃ | Methyl carbon of the ester group.[11] |
| ~40 | CH-CO₂Me | Cyclobutane carbon attached to the ester group. |
| ~30 | Cyclobutane CH₂ | Methylene carbons of the cyclobutane ring. |
2D NMR Spectroscopy: Connecting the Pieces
While 1D NMR provides essential information, 2D NMR experiments are indispensable for confirming the connectivity of the atoms.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[12] It will be crucial for tracing the connectivity within the cyclobutane ring. For instance, the proton at δ ~4.0 ppm (CH-O) should show a correlation to the adjacent methylene protons (δ ~2.2-2.5 ppm). Similarly, the proton at δ ~2.8 ppm (CH-CO₂Me) will also show correlations to its neighboring methylene protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals. For example, the proton signal at δ ~3.7 ppm will correlate with the carbon signal at δ ~51.5 ppm, confirming the assignment of the methyl ester group.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four).[13] This is arguably the most powerful experiment for piecing together the molecular fragments.
Caption: Key expected HMBC correlations for structural confirmation.
Key HMBC Correlations for Validation:
-
A correlation between the methyl protons of the ester (δ ~3.7 ppm) and the ester carbonyl carbon (δ ~175 ppm) confirms the methyl ester functionality.
-
A correlation between the benzylic methylene protons (δ ~4.5 ppm) and the cyclobutane carbon bearing the oxygen (δ ~75 ppm) establishes the benzyloxy-cyclobutane linkage.
-
A correlation between the benzylic methylene protons (δ ~4.5 ppm) and the quaternary aromatic carbon (δ ~138 ppm) confirms the attachment of the -OCH₂- group to the phenyl ring.
-
Correlations from the cyclobutane methine proton adjacent to the ester (δ ~2.8 ppm) to the ester carbonyl carbon (δ ~175 ppm) will definitively link the ester group to the cyclobutane ring.
By systematically analyzing the data from these complementary NMR experiments, a complete and self-validating structural assignment can be achieved. The combination of COSY, HSQC, and HMBC data allows for the construction of the entire molecular framework, piece by piece, with each correlation serving as a logical check on the others.
Conclusion
References
-
Jackson, D. E., et al. (2019). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Molecules, 24(17), 3185. [Link]
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SpectraBase. (n.d.). Cyclobutane-carboxylic acid, ethyl ester. [Link]
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PubChem. (n.d.). Methyl 3-(benzyloxy)cyclobutanecarboxylate. [Link]
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Samanta, S., et al. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. [Link]
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PubChem. (n.d.). 3-((benzyloxy)methyl)cyclobutanone. [Link]
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Chemsrc. (2023). CAS#:5107-93-7 | Methyl 3-(benzyloxy)cyclobutanecarboxylate. [Link]
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Rao, R. B., & Chandrasekhar, J. (1995). Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 107(1), 43-49. [Link]
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NIST. (n.d.). Benzoic acid, methyl ester. [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methyl 2-hydroxybenzoate. [Link]
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ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. [Link]
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PubChemLite. (n.d.). 3-((benzyloxy)methyl)cyclobutanone (C12H14O2). [Link]
-
Mignani, M., et al. (2021). Supporting Information File for "Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester". Journal of Pharmaceutical and Pharmacological Sciences. [Link]
-
Mignani, M., et al. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Pharmaceuticals, 14(5), 452. [Link]
- Google Patents. (n.d.). CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone.
-
Nowick, J. S. (2011). Lecture 22. Aspects of COSY, HMQC, HMBC, and Related Experiments. [Link]
-
ResearchGate. (n.d.). The COSY and HMBC correlations are referenced according to the pairs of.... [Link]
-
ResearchGate. (n.d.). FTIR spectrum of C12, C14 and C16 MES. [Link]
- Google Patents. (n.d.). CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone.
-
SpectraBase. (n.d.). METHYL-3-BENZYLOXYBENZOATE - Optional[13C NMR] - Chemical Shifts. [Link]
-
ResearchGate. (n.d.). 13 C-NMR spectrum of methyl.... [Link]
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ResearchGate. (n.d.). FTIR spectrum of C12, C14 and C16 MES. [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
SpectraBase. (n.d.). Cyclobutane-carboxylic acid, ethyl ester - Optional[FTIR] - Spectrum. [Link]
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"Methyl 3-(benzyloxy)cyclobutanecarboxylate" spectroscopic data
An In-Depth Technical Guide to the Predicted Spectroscopic Data of Methyl 3-(benzyloxy)cyclobutanecarboxylate
Introduction
Methyl 3-(benzyloxy)cyclobutanecarboxylate is a bifunctional organic molecule incorporating a cyclobutane ring, a methyl ester, and a benzyl ether. This combination of functionalities makes it a potentially valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The cyclobutane scaffold provides a rigid framework, while the benzyloxy and methoxycarbonyl groups offer sites for further chemical modification. A thorough understanding of its spectroscopic properties is essential for its identification, purity assessment, and structural elucidation in various research and development settings.
Molecular Structure and Atom Numbering
For clarity in the assignment of spectroscopic signals, the following atom numbering scheme will be used throughout this guide.
"Methyl 3-(benzyloxy)cyclobutanecarboxylate" NMR analysis
An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Analysis of Methyl 3-(benzyloxy)cyclobutanecarboxylate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the complete structural and stereochemical elucidation of methyl 3-(benzyloxy)cyclobutanecarboxylate using advanced Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the underlying principles and strategic choices in the analytical workflow. We will explore one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, focusing on the unique challenges presented by the puckered, conformationally dynamic cyclobutane ring. The protocols and interpretations herein are designed to serve as a self-validating system for unambiguous molecular characterization.
Introduction: The Structural Challenge
Methyl 3-(benzyloxy)cyclobutanecarboxylate is a substituted cyclobutane, a class of compounds that are valuable building blocks in medicinal chemistry and materials science. The precise characterization of such molecules is paramount, as their three-dimensional structure dictates their biological activity and physical properties. While seemingly simple, the NMR analysis of cyclobutane derivatives is notoriously complex. The cyclobutane ring is not a planar square; it exists in a dynamic equilibrium between two puckered, "butterfly" conformations to alleviate torsional strain.[1] This conformational flexibility profoundly impacts the NMR spectrum, leading to chemical shifts and coupling constants that can be difficult to predict and interpret.[2]
This guide presents a systematic, multi-technique NMR approach to overcome these challenges and achieve a confident and complete assignment of the molecule's structure, including its relative stereochemistry (cis/trans isomerism).
Foundational NMR Principles for Cyclobutane Systems
The non-planar nature of the cyclobutane ring is the central challenge in its NMR analysis. This puckering creates distinct axial and equatorial positions for substituents and protons, which are often in rapid exchange at room temperature.
-
Chemical Shifts (δ) : Proton and carbon chemical shifts in cyclobutanes are highly sensitive to the ring's conformation and the orientation of substituents. Unlike the predictable signals of a simple alkane, cyclobutane proton signals can appear in unexpected regions of the spectrum.[3] For unsubstituted cyclobutane, rapid ring inversion averages the eight protons into a single peak around 1.96 ppm.[1][4] However, substitution, as in our target molecule, breaks this symmetry, resulting in a complex series of multiplets.
-
Coupling Constants (J) : Proton-proton coupling constants are invaluable for stereochemical analysis. However, in cyclobutanes, both vicinal cis (³J_cis_) and trans (³J_trans_) coupling constants vary over wide and often overlapping ranges (cis: 4.6–11.5 Hz; trans: 2.0–10.7 Hz).[2][5] This makes simple assignments based on J-values alone unreliable. A comprehensive analysis using 2D NMR is therefore essential.
Experimental Design: A Validated Workflow
A robust analytical strategy relies on the synergistic use of multiple NMR experiments. The following workflow ensures that data from each step is used to validate the interpretations of the next, leading to an unambiguous final structure.
General Experimental Protocol
-
Sample Preparation : Dissolve approximately 5-10 mg of methyl 3-(benzyloxy)cyclobutanecarboxylate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The use of chloroform-d is standard for its excellent solubilizing properties for moderately polar organic compounds.
-
Internal Standard : Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
-
Instrumentation : Acquire data on a high-field NMR spectrometer (≥400 MHz for ¹H) to maximize signal dispersion, which is critical for resolving the complex multiplets of the cyclobutane protons.
-
Data Acquisition : Perform the following sequence of experiments:
-
¹H NMR (1D Proton)
-
¹³C{¹H} NMR (1D Carbon, proton-decoupled)
-
¹H-¹H COSY (Correlation Spectroscopy)
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Caption: Expected ¹H-¹H COSY correlations in the cyclobutane ring.
The HSQC experiment is crucial for definitively assigning the proton signals of the cyclobutane ring to their corresponding carbon signals. Each cross-peak in the HSQC spectrum represents a direct one-bond connection between a proton and a carbon. By tracing from the already-assigned ¹³C signals (e.g., C3, the most downfield ring carbon) to the ¹H axis, we can unambiguously identify the H3 proton signal within the complex multiplet region.
The HMBC experiment reveals correlations between protons and carbons that are separated by 2 or 3 bonds. This is the ultimate tool for assembling the molecular fragments.
-
Key Validation 1 (Ester): A correlation from the methoxy protons (~3.7 ppm) to the carbonyl carbon (~174 ppm) confirms the methyl ester group.
-
Key Validation 2 (Benzyloxy): A correlation from the benzylic protons (~4.5 ppm) to the C3 carbon of the cyclobutane ring confirms the attachment point of the benzyloxy group.
-
Key Validation 3 (Framework): Correlations from the H1 proton to the carbonyl carbon and from the H2/H4 protons to the C1 and C3 carbons will lock in the structure of the entire cyclobutane core.
Caption: Key HMBC correlations confirming molecular assembly.
Stereochemical Considerations
Distinguishing between the cis and trans isomers of methyl 3-(benzyloxy)cyclobutanecarboxylate relies on a careful analysis of the proton coupling constants (J-values) and potentially Nuclear Overhauser Effect (NOE) experiments.
-
J-Coupling Analysis : The dihedral angles between vicinal protons in the puckered cyclobutane ring differ for cis and trans isomers. According to the Karplus relationship, these dihedral angles influence the magnitude of the ³JHH coupling constant. [1]While the ranges for cis and trans couplings overlap, for a specific system, one isomer will typically exhibit consistently different coupling patterns than the other. A detailed analysis of the multiplets for H1 and H3, once assigned, is the first step.
-
NOESY/ROESY : A 2D NOESY or ROESY experiment can provide definitive proof of stereochemistry. For the cis isomer, a spatial correlation (cross-peak) would be expected between the H1 and H3 protons. The absence of this cross-peak would strongly suggest the trans configuration.
Conclusion
The structural elucidation of methyl 3-(benzyloxy)cyclobutanecarboxylate is a non-trivial task that exemplifies the power of a modern, multi-dimensional NMR workflow. A simple 1D ¹H NMR spectrum is insufficient for a confident assignment due to the conformational complexities of the cyclobutane ring. [2]By systematically applying a suite of experiments—¹H, ¹³C, COSY, HSQC, and HMBC—one can build the molecular structure piece by piece, using long-range correlations to validate the connectivity between functional groups. This integrated approach, supplemented by J-coupling analysis or NOE data, provides a self-validating and unambiguous method for determining not only the constitution but also the critical stereochemistry of the molecule, ensuring the highest degree of scientific integrity for research and development applications.
References
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-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry - ACS Publications. [Link]
-
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A Technical Guide to the Stability and Storage of Methyl 3-(benzyloxy)cyclobutanecarboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract
Methyl 3-(benzyloxy)cyclobutanecarboxylate is a valuable building block in medicinal chemistry, prized for its unique cyclobutane scaffold which can impart favorable properties such as metabolic stability and conformational rigidity to drug candidates.[1][2][3] The long-term integrity of this reagent is paramount for reproducible and successful research outcomes. This guide provides an in-depth analysis of the chemical stability of Methyl 3-(benzyloxy)cyclobutanecarboxylate, outlines potential degradation pathways, and establishes field-proven protocols for its optimal storage and handling. The recommendations herein are designed to ensure the compound's purity and reactivity are maintained throughout its lifecycle in a research and development setting.
Introduction: The Significance of the Cyclobutane Scaffold
The cyclobutane ring, once considered a synthetic curiosity, is now increasingly incorporated into small-molecule drug candidates.[1] Its rigid, puckered three-dimensional structure offers a distinct advantage over more flexible acyclic or larger ring systems.[2][3] Medicinal chemists leverage the cyclobutane core to enhance metabolic stability, direct the orientation of key pharmacophoric groups, and improve binding affinity to biological targets.[4][5] Methyl 3-(benzyloxy)cyclobutanecarboxylate (CAS No: 4934-98-9) serves as a key intermediate, providing access to a wide array of functionalized cyclobutane derivatives for drug discovery programs.[6] Understanding its inherent stability is the first step toward its effective utilization.
Chemical Structure and Intrinsic Stability
To understand the stability of Methyl 3-(benzyloxy)cyclobutanecarboxylate, we must analyze the contributions of its constituent functional groups: the methyl ester, the benzyl ether, and the cyclobutane core.
Molecular Overview
-
IUPAC Name: methyl 3-(benzyloxy)cyclobutane-1-carboxylate[7]
-
Molecular Formula: C₁₃H₁₆O₃[7]
-
Molecular Weight: 220.27 g/mol [7]
Analysis of Functional Group Stability
-
2.2.1 The Methyl Ester Moiety The methyl ester is the most labile functional group in the molecule. It is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and methanol.[9][10] While methyl esters are generally considered the most metabolically stable among simple linear alkyl esters, chemical hydrolysis remains a primary concern during storage and handling.[11] The presence of atmospheric moisture, particularly in the presence of acidic or basic residues, can initiate this degradation. Base-catalyzed hydrolysis, often employing reagents like lithium hydroxide, is a standard method for cleaving such esters, highlighting the need to avoid basic contaminants.[9]
-
2.2.2 The Benzyl Ether Linkage The benzyl ether is a robust protecting group and is generally stable under a wide range of conditions, including those typically used for ester hydrolysis.[12][13] However, it is not entirely inert. The primary pathway for its cleavage is catalytic hydrogenolysis (e.g., using Palladium on carbon with a hydrogen source), a condition not typically encountered in storage but relevant to its synthetic applications.[14] Additionally, strong oxidizing agents and certain strong acids can compromise the integrity of the benzyl ether linkage.[13]
-
2.2.3 The Cyclobutane Core Despite possessing significant ring strain (approximately 26.3 kcal/mol), the cyclobutane ring is relatively chemically inert compared to more strained systems like cyclopropane.[1] Its inclusion in molecular scaffolds is a well-established strategy to enhance metabolic stability by sterically shielding otherwise susceptible positions from enzymatic degradation.[2][5] For the purposes of storage, the cyclobutane core itself is not considered a point of instability.
Recommended Storage and Handling Protocols
Based on the chemical nature of the compound and supplier recommendations, the following protocols are established to maximize shelf-life and ensure operator safety.
Optimal Storage Conditions
Several chemical suppliers recommend storing Methyl 3-(benzyloxy)cyclobutanecarboxylate at room temperature.[6][7] To prevent degradation, particularly hydrolysis of the ester, specific environmental controls are crucial.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (20-25°C) | Prevents potential degradation from excessive heat.[7] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Minimizes contact with atmospheric moisture and oxygen, mitigating the risk of hydrolysis and oxidation. |
| Light | Store in an amber or opaque container in a dark location. | Protects against potential light-induced degradation, a general best practice for complex organic molecules. |
| Container | Tightly sealed, appropriate chemical-resistant glass vial or bottle. | Prevents leakage and contamination from air and moisture.[12] Containers must be carefully resealed after opening.[12] |
Incompatible Materials
To prevent hazardous reactions and chemical degradation, avoid contact with the following substances:
-
Strong Acids & Acid Chlorides: Can catalyze ester hydrolysis and potentially cleave the benzyl ether.[15]
-
Strong Bases (e.g., Hydroxides): Will catalyze rapid hydrolysis of the methyl ester.[9]
-
Strong Oxidizing Agents: Can lead to unwanted side reactions, particularly at the benzylic position.[13][15]
Recommended Handling Practices (EHS)
The compound is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation.[6][7][16]
-
Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear safety goggles with side-shields, impervious gloves, and a lab coat.[12][17]
-
Spill & Disposal: In case of a spill, absorb with an inert material and place in a suitable, closed container for disposal.[12] Dispose of the material through a licensed professional waste disposal service in accordance with local regulations.[18]
-
First Aid: In case of contact, wash skin with soap and plenty of water. For eye contact, rinse cautiously with water for at least 15 minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[15][16]
Potential Degradation Pathways
The two most probable chemical degradation pathways for Methyl 3-(benzyloxy)cyclobutanecarboxylate under improper storage or handling conditions are ester hydrolysis and benzyl ether cleavage.
Caption: Primary degradation pathways for the title compound.
Stability and Purity Assessment
A robust quality control workflow is essential to validate the integrity of the material, both upon receipt and over time.
Protocol: Baseline Characterization
-
Visual Inspection: Upon receipt, inspect the material for correct appearance (clear, colorless to light yellow liquid) and ensure the container seal is intact.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis and a high-purity solvent (e.g., Acetonitrile) for HPLC analysis.
-
¹H NMR Spectroscopy: Acquire a proton NMR spectrum. Verify that the chemical shifts and integrations correspond to the expected structure. Pay close attention to the methyl singlet of the ester and the benzylic protons. The absence of a broad carboxylic acid peak or signals corresponding to toluene indicates high purity.
-
HPLC-UV Analysis: Develop a suitable HPLC method to establish a purity profile. A C18 column with a water/acetonitrile mobile phase gradient is a common starting point. The purity should be ≥95-97% as specified by most suppliers.[7]
-
Documentation: Record all results, including spectra and chromatograms, as the baseline (T=0) data for the specific lot number.
Protocol: Long-Term Stability Monitoring
The following workflow should be implemented to monitor the compound's stability over its intended shelf life.
Caption: Workflow for long-term stability assessment.
Summary of Key Recommendations
| Area | Recommendation |
| Storage | Store at room temperature, in a tightly sealed, opaque container under an inert atmosphere (N₂ or Ar). |
| Handling | Use in a chemical fume hood with appropriate PPE (gloves, safety goggles, lab coat). |
| Avoid | Contact with strong acids, strong bases, and strong oxidizing agents. Avoid exposure to moisture. |
| QC | Perform baseline analysis (NMR, HPLC) upon receipt and periodically re-test to ensure purity remains >95%. |
References
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de Oliveira, D. B., & de Sousa, V. P. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. RSC Medicinal Chemistry, 13(2), 199-209. Retrieved from [Link]
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Wessjohann, L. A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(13), 2025-2049. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
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Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. Retrieved from [Link]
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Capot Chemical. (2025). MSDS of 3-[(benzyloxy)methyl]cyclobutane-1-carboxylic acid. Retrieved from [Link]
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Angene Chemical. (2025). trans-3-(benzyloxy)cyclobutanamine - Safety Data Sheet. Retrieved from [Link]
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Reddit. (2020). Isomerization during hydrolysis of a methyl ester. r/Chempros. Retrieved from [Link]
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PubChem. (n.d.). 3-((Benzyloxy)methyl)cyclobutanone. National Center for Biotechnology Information. Retrieved from [Link]
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Ruda, G. F., et al. (2019). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2019(2), M1067. Retrieved from [Link]
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Introduction: The Strategic Value of a Substituted Cyclobutane Scaffold
An In-Depth Technical Guide to the Reactivity Profile of Methyl 3-(benzyloxy)cyclobutanecarboxylate
In the landscape of modern medicinal chemistry and complex organic synthesis, the cyclobutane motif has emerged as a valuable scaffold. Its unique three-dimensional, puckered structure offers a distinct advantage over flat aromatic rings or more flexible acyclic systems, providing a means to orient pharmacophoric elements in precise spatial arrangements.[1] Methyl 3-(benzyloxy)cyclobutanecarboxylate is a prime exemplar of a strategically designed building block, possessing three distinct and orthogonally reactive functional groups: a methyl ester, a benzyl ether, and the cyclobutane core itself.
This guide provides a comprehensive analysis of the reactivity profile of methyl 3-(benzyloxy)cyclobutanecarboxylate. We will move beyond simple reaction lists to explore the causality behind its chemical behavior, offering field-proven insights into how its unique electronic and steric properties can be harnessed for synthetic advantage. The discussion is grounded in established chemical principles and supported by authoritative references, providing a self-validating framework for researchers aiming to incorporate this versatile intermediate into their synthetic programs.
Core Reactivity Analysis: A Trifecta of Functional Groups
The synthetic utility of methyl 3-(benzyloxy)cyclobutanecarboxylate stems from the differential reactivity of its three primary functional domains. This allows for a modular and sequential approach to molecular elaboration, where each site can be addressed with a high degree of selectivity.
Figure 2: Divergent synthetic pathways enabled by the orthogonal reactivity of the starting material.
The workflow in Figure 2 illustrates two distinct synthetic routes starting from the same material.
-
Path 1 (Red Arrows): The ester is first converted to an amide, followed by deprotection of the benzyl ether to reveal the hydroxyl group. This sequence is ideal for creating libraries of substituted amides where the hydroxyl group can serve as a key hydrogen bond donor.
-
Path 2 (Yellow Arrows): The benzyl ether is removed first, freeing the hydroxyl group for further functionalization (e.g., acylation, alkylation, or oxidation). Subsequently, the ester is hydrolyzed to the carboxylic acid, providing an attachment point for further elaboration.
This strategic flexibility is invaluable in drug discovery programs, allowing for the systematic exploration of the chemical space around the cyclobutane core. [2]
Quantitative Reactivity Data
The following table summarizes typical conditions for the key transformations discussed. Yields are representative and can vary based on the specific substrate and reaction scale.
| Transformation | Reagents & Conditions | Solvent | Temp. (°C) | Typical Yield | Citation |
| Ester Hydrolysis | 1.2 eq. NaOH in H₂O/Methanol | H₂O/MeOH | 55 | >90% | [3] |
| Ester Reduction | 1.5 eq. LiAlH₄ | THF or Et₂O | 0 to RT | 85-95% | N/A |
| Debenzylation | H₂ (1 atm), 10% Pd/C (5 mol%) | Methanol or EtOAc | RT | >95% | [3] |
Experimental Protocols
Protocol 1: Alkaline Hydrolysis to 3-(Benzyloxy)cyclobutanecarboxylic Acid
This protocol is adapted from general procedures for ester hydrolysis. [3][4]
-
Reaction Setup: To a solution of methyl 3-(benzyloxy)cyclobutanecarboxylate (1.0 g, 4.54 mmol) in a 1:1 mixture of methanol and water (20 mL), add sodium hydroxide (0.22 g, 5.45 mmol, 1.2 eq.).
-
Reaction Execution: Stir the mixture at 55 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-4 hours.
-
Workup: After cooling the reaction to room temperature, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water (10 mL) and wash with diethyl ether (2 x 15 mL) to remove any unreacted starting material.
-
Acidification & Extraction: Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M HCl. A white precipitate may form. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the carboxylic acid as a solid or oil.
Protocol 2: Hydrogenolysis to Methyl 3-hydroxycyclobutanecarboxylate
This protocol is based on standard procedures for benzyl ether deprotection. [3]
-
Reaction Setup: Dissolve methyl 3-(benzyloxy)cyclobutanecarboxylate (1.0 g, 4.54 mmol) in methanol (25 mL) in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, ~50 mg, 5 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Execution: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 4-6 hours).
-
Workup: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol. Concentrate the filtrate under reduced pressure to afford the desired alcohol, which can be further purified by silica gel chromatography if necessary.
Conclusion
Methyl 3-(benzyloxy)cyclobutanecarboxylate is a highly versatile and synthetically valuable building block. Its reactivity is dominated by the predictable and orthogonal transformations of its ester and benzyl ether functionalities, all while maintaining the integrity of the stable cyclobutane core. Understanding this reactivity profile allows chemists to design and execute logical and efficient synthetic sequences, making it an ideal starting material for the creation of complex molecules with precisely controlled three-dimensional architectures for applications in drug discovery and materials science.
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An In-depth Technical Guide to the Solubility of Methyl 3-(benzyloxy)cyclobutanecarboxylate in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 3-(benzyloxy)cyclobutanecarboxylate, a key intermediate in various synthetic pathways. Aimed at researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the target molecule, theoretical principles governing its solubility, and practical methodologies for solubility determination. In the absence of extensive empirical data in publicly accessible literature, this guide emphasizes predictive analysis based on molecular structure and the principles of "like dissolves like." Furthermore, it offers detailed experimental protocols to enable researchers to ascertain precise solubility data in their laboratories.
Introduction: The Significance of Solubility in Synthesis and Development
Methyl 3-(benzyloxy)cyclobutanecarboxylate is a functionalized cyclobutane derivative with applications in the synthesis of complex organic molecules.[1][2] The cyclobutane motif, while less common than five- and six-membered rings, offers unique conformational constraints and three-dimensional diversity in medicinal chemistry.[1] Understanding the solubility of this intermediate is paramount for its effective use in research and development. Solubility dictates the choice of reaction media, purification strategies (such as crystallization and chromatography), and formulation development in later stages. Poor solubility can lead to challenges in reaction kinetics, product isolation, and overall process efficiency. This guide, therefore, serves as a foundational resource for scientists working with Methyl 3-(benzyloxy)cyclobutanecarboxylate, providing insights to streamline its handling and application.
Physicochemical Properties of Methyl 3-(benzyloxy)cyclobutanecarboxylate
A molecule's solubility is intrinsically linked to its structural and electronic features. The key physicochemical properties of Methyl 3-(benzyloxy)cyclobutanecarboxylate are summarized below, providing a basis for predicting its behavior in various organic solvents.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₆O₃ | [3][4][5] |
| Molecular Weight | 220.26 g/mol | [3][4] |
| Appearance | Liquid (cis/trans mixture), Solid (trans isomer) | [3] |
| Density | ~1.11 g/cm³ | [No direct source, inferred from similar compounds] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Polarity | Moderately polar | Inferred from structure |
The structure of Methyl 3-(benzyloxy)cyclobutanecarboxylate contains both polar and non-polar regions, which will govern its interactions with different solvents. The presence of an ester group and an ether linkage introduces polar characteristics, while the benzyl and cyclobutyl groups contribute to its non-polar nature.
Figure 2. Experimental workflow for determining the solubility of a solid compound.
Detailed Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of Methyl 3-(benzyloxy)cyclobutanecarboxylate to a vial. The excess is crucial to ensure that a saturated solution is formed.
-
Accurately add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the maximum amount of solute has dissolved.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a micropipette.
-
Filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
Determine the concentration of Methyl 3-(benzyloxy)cyclobutanecarboxylate in the diluted sample using a pre-calibrated analytical technique such as HPLC, GC, or UV-Vis spectroscopy.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.
-
Conclusion and Practical Recommendations
While specific, publicly available experimental data on the solubility of Methyl 3-(benzyloxy)cyclobutanecarboxylate is limited, a thorough understanding of its physicochemical properties and the principles of solubility allows for reliable predictions. It is anticipated that this compound will exhibit good solubility in a wide range of polar aprotic solvents such as dichloromethane, ethyl acetate, acetone, DMSO, and DMF. Its solubility in non-polar solvents like hexane is expected to be low, while moderate solubility is predicted in aromatic hydrocarbons like toluene. For critical applications requiring precise solubility data, the experimental protocol provided in this guide should be followed. These insights will aid researchers in the rational selection of solvents for synthesis, purification, and formulation, thereby optimizing the utility of this valuable chemical intermediate.
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Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. (n.d.). National Institutes of Health. Retrieved from [Link]
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Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. (n.d.). AIChE. Retrieved from [Link]
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Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (n.d.). PubMed Central. Retrieved from [Link]
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Appendix A. Properties, Purification, and Use of Organic Solvents. (n.d.). ResearchGate. Retrieved from [Link]
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The Rising Scaffold: A Technical Guide to the Medicinal Chemistry Applications of Methyl 3-(benzyloxy)cyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Conformationally Constrained Scaffold
In the landscape of modern drug discovery, the pursuit of novel molecular architectures that offer enhanced pharmacological properties is relentless. Among the saturated carbocycles, the cyclobutane motif has emerged as a compelling scaffold, providing a unique blend of conformational rigidity and three-dimensionality.[1][2][3] This guide focuses on a specific, yet versatile building block, Methyl 3-(benzyloxy)cyclobutanecarboxylate , a compound poised for significant applications in medicinal chemistry. Its structure combines the puckered cyclobutane core, which can impart favorable pharmacokinetic and pharmacodynamic properties, with a protected hydroxyl group and a readily modifiable ester functionality.[1][4] This unique combination offers multiple avenues for synthetic elaboration, making it an attractive starting point for the development of novel therapeutic agents.
This technical guide will provide an in-depth analysis of the synthesis of this core scaffold, explore its potential applications as a bioisostere and a conformationally restricted linker in drug design, and present detailed experimental protocols for its derivatization.
Core Synthesis: A Plausible and Efficient Route
The proposed synthesis commences with the readily available 3-oxocyclobutanecarboxylic acid. This starting material can be synthesized through various reported methods.[7]
A plausible synthetic workflow is outlined below:
Potential Applications in Medicinal Chemistry
The true potential of Methyl 3-(benzyloxy)cyclobutanecarboxylate lies in its strategic application in drug design. The cyclobutane ring can serve as a bioisosteric replacement for other functionalities or as a rigid scaffold to orient pharmacophores in a desired conformation.[2][4]
Bioisosteric Replacement for Aryl and Heteroaryl Rings
The replacement of planar aromatic rings with saturated, three-dimensional scaffolds is a contemporary strategy in medicinal chemistry to improve physicochemical properties such as solubility and metabolic stability, while reducing off-target toxicity. The 3-substituted cyclobutane core of the title compound can mimic the spatial arrangement of substituents on a phenyl ring, making it an attractive bioisostere.
| Property | Aromatic Ring | Cyclobutane Bioisostere | Rationale for Improvement |
| Solubility | Often poor due to planarity and hydrophobicity. | Generally improved. | Increased sp³ character and non-planar structure disrupts crystal packing and improves solvation. |
| Metabolic Stability | Susceptible to oxidative metabolism (e.g., P450 enzymes). | Generally more stable. | Lacks the electron-rich π-system prone to oxidation. |
| Lipophilicity (LogP) | High. | Can be modulated by substituents. | Offers a more tunable lipophilic profile. |
| Pharmacokinetics | Can lead to rapid clearance. | Often improved half-life. | Reduced metabolic liability contributes to longer circulation times. |
Conformationally Restricted Linkers in Enzyme Inhibitors
The rigid nature of the cyclobutane ring can be exploited to lock flexible molecules into a bioactive conformation, thereby reducing the entropic penalty upon binding to a biological target and enhancing potency.[1] This is particularly relevant in the design of enzyme inhibitors, where precise positioning of pharmacophoric groups within the active site is crucial for activity. For example, cyclobutane derivatives have been successfully employed as inhibitors of Janus kinases (JAKs).[8][9]
The core structure of Methyl 3-(benzyloxy)cyclobutanecarboxylate can be derivatized to present key functional groups in a well-defined spatial orientation.
Synthesis of Novel Carboxamide Derivatives
The methyl ester of the title compound is a versatile handle for the synthesis of a wide array of carboxamide derivatives. Amide bond formation is a cornerstone of medicinal chemistry, and the cyclobutanecarboxamide moiety is present in several biologically active molecules.[10][11][12][13] By coupling the corresponding carboxylic acid (obtained via hydrolysis of the methyl ester) with a diverse library of amines, a multitude of novel compounds with potential therapeutic applications can be generated. These applications could range from antifungal agents to kinase inhibitors.[8][11]
Experimental Protocols: Key Transformations
The following protocols are generalized procedures for the key transformations involved in the synthesis and derivatization of Methyl 3-(benzyloxy)cyclobutanecarboxylate. Researchers should optimize these conditions for their specific substrates and scales.
Protocol 1: Synthesis of 3-(Benzyloxy)cyclobutanecarboxylic Acid
This two-step protocol starts from the commercially available 3-(benzyloxy)-1-cyclobutanone.
Step 1: Oxidation to 3-(Benzyloxy)cyclobutanecarboxylic Acid
-
To a solution of 3-(benzyloxy)-1-cyclobutanone (1.0 eq) in acetone at 0 °C, add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until the orange color persists.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the addition of isopropanol.
-
Filter the mixture through a pad of celite and wash with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford crude 3-(benzyloxy)cyclobutanecarboxylic acid.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Esterification to Methyl 3-(benzyloxy)cyclobutanecarboxylate
-
Dissolve 3-(benzyloxy)cyclobutanecarboxylic acid (1.0 eq) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-(benzyloxy)cyclobutanecarboxylate.
Protocol 2: Hydrolysis of Methyl Ester to Carboxylic Acid
-
To a solution of Methyl 3-(benzyloxy)cyclobutanecarboxylate (1.0 eq) in a mixture of THF and water, add lithium hydroxide (1.5-2.0 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain 3-(benzyloxy)cyclobutanecarboxylic acid.
Protocol 3: Amide Coupling
-
To a solution of 3-(benzyloxy)cyclobutanecarboxylic acid (1.0 eq) in DMF, add a coupling agent such as HATU (1.1 eq) and a base such as DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion: A Versatile Building Block for Future Drug Discovery
Methyl 3-(benzyloxy)cyclobutanecarboxylate represents a promising and under-explored building block in medicinal chemistry. Its inherent structural features—a conformationally restricted cyclobutane core, a protected hydroxyl group, and a modifiable ester—provide a versatile platform for the design and synthesis of novel therapeutic agents. By leveraging the principles of bioisosterism and conformational constraint, researchers can utilize this scaffold to develop drug candidates with improved pharmacological profiles. The synthetic pathways and derivatization protocols outlined in this guide offer a practical framework for unlocking the full potential of this intriguing molecule in the ongoing quest for innovative medicines.
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The Enduring Allure of the Strained Ring: A Technical Guide to the Discovery and Synthetic Evolution of Cyclobutane Derivatives
Abstract
The cyclobutane motif, a seemingly simple four-membered carbocycle, has captivated and challenged organic chemists for over a century. Its inherent ring strain, a consequence of distorted bond angles and torsional interactions, paradoxically bestows upon it a unique and powerful reactivity that has been harnessed for the synthesis of complex molecules, from intricate natural products to life-saving pharmaceuticals. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of cyclobutane derivatives. We will delve into the foundational principles governing their stability and reactivity, chart the historical milestones in their synthesis, and provide a detailed examination of the modern synthetic arsenal used to construct this versatile scaffold. With a focus on the causality behind experimental choices, this guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of cyclobutane derivatives in their own work.
The Paradox of Strain: Understanding the Cyclobutane Ring
The cyclobutane ring is the second most strained saturated monocarbocycle, with a ring strain of approximately 26.3 kcal/mol.[1][2] This high degree of strain is a direct result of two primary factors:
-
Angle Strain: The ideal sp³ bond angle is 109.5°, yet the internal angles of a planar cyclobutane would be a mere 90°.[3][4] This significant deviation from the ideal tetrahedral geometry leads to substantial angle strain.[3][5]
-
Torsional Strain: In a planar conformation, all eight C-H bonds would be fully eclipsed, resulting in significant torsional strain.[6][7]
To alleviate this torsional strain, cyclobutane adopts a non-planar, "puckered" or "butterfly" conformation.[6][7][8] In this conformation, one carbon atom is bent out of the plane of the other three by about 25°.[8] This puckering slightly increases the angle strain (to bond angles of ~88°) but significantly reduces the eclipsing interactions between adjacent C-H bonds.[6][7] This delicate balance between angle and torsional strain dictates the reactivity and conformational preferences of cyclobutane derivatives. The inherent strain energy is not a liability but rather a driving force for a variety of synthetic transformations, including ring-opening, ring-expansion, and rearrangement reactions, making cyclobutanes valuable synthetic intermediates.[9][10][11]
Diagram 1: Conformational Isomers of Cyclobutane
A depiction of the planar and puckered conformations of cyclobutane.
A Historical Perspective: The Quest for the Four-Membered Ring
The synthesis of cyclobutane derivatives was not a trivial undertaking for early organic chemists. The prevailing "strain theory," proposed by Adolf von Baeyer in 1885, suggested that rings with significant deviation from the tetrahedral angle would be highly unstable and difficult to synthesize.[3] It was not until 1907 that Richard Willstätter achieved the first synthesis of cyclobutane itself by hydrogenating cyclobutene.[12] This landmark achievement, along with his synthesis of other challenging cyclic systems like cyclooctatetraene, was a testament to his exceptional experimental skill and challenged the rigid confines of early chemical theory.[13][14]
Early methods for constructing the cyclobutane ring were often low-yielding and lacked generality. The development of new synthetic methodologies in the 20th century, particularly the advent of photochemical and thermal cycloaddition reactions, revolutionized the field and made cyclobutane derivatives readily accessible.[9][15]
The Synthetic Chemist's Toolkit: Modern Methods for Cyclobutane Construction
The construction of the cyclobutane ring is now achievable through a variety of reliable and often stereoselective methods. The choice of method depends on the desired substitution pattern, stereochemistry, and the functional groups present in the starting materials.
[2+2] Cycloaddition Reactions: The Cornerstone of Cyclobutane Synthesis
The most powerful and widely used strategy for the synthesis of cyclobutanes is the [2+2] cycloaddition, where two unsaturated molecules react to form a four-membered ring.[16][17] These reactions can be initiated by light (photocycloaddition) or heat (thermal cycloaddition).
Photochemical [2+2] cycloadditions are a cornerstone of cyclobutane synthesis, offering a mild and efficient route to a wide variety of derivatives.[18][19] The reaction typically involves the excitation of one of the alkene partners to its triplet state, which then adds to the ground-state alkene in a stepwise fashion through a 1,4-diradical intermediate.[17]
Mechanism of a Photosensitized [2+2] Cycloaddition:
Diagram 2: Mechanism of Photosensitized [2+2] Cycloaddition
General mechanism for a photosensitized [2+2] cycloaddition reaction.
Experimental Protocol: Intermolecular [2+2] Photocycloaddition of Cyclohexenone and Ethylene
This protocol is a classic example of a photochemical [2+2] cycloaddition to form a bicyclic cyclobutane derivative.
-
Reaction Setup: A solution of 2-cyclohexenone (1.0 eq) in a suitable solvent (e.g., acetone, which also acts as a triplet sensitizer) is placed in a quartz reaction vessel.
-
Degassing: The solution is thoroughly degassed by bubbling with nitrogen or argon for at least 30 minutes to remove oxygen, which can quench the triplet excited state.
-
Introduction of Alkene: Ethylene gas is then bubbled through the solution. For gaseous alkenes, the reaction is typically performed under a positive pressure of the alkene.
-
Irradiation: The reaction mixture is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) at a suitable temperature (often cooled to prevent side reactions). The reaction is monitored by TLC or GC until the starting material is consumed.
-
Workup and Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the bicyclo[4.2.0]octan-2-one product.
While the thermal [2+2] cycloaddition of two simple alkenes is symmetry-forbidden, the reaction of a ketene with an alkene is thermally allowed and proceeds with high stereospecificity.[9][19] Ketenes are excellent substrates for these reactions due to their unique electronic structure.[9]
Table 1: Comparison of [2+2] Cycloaddition Methods
| Feature | Photochemical [2+2] Cycloaddition | Thermal [2+2] Ketene Cycloaddition |
| Activation | UV Light | Heat |
| Mechanism | Stepwise (diradical intermediate) | Concerted |
| Stereochemistry | Often non-stereospecific | Highly stereospecific |
| Substrate Scope | Broad (alkenes, enones, etc.) | One component must be a ketene |
| Key Advantage | Mild reaction conditions | Predictable stereochemistry |
Other Synthetic Routes to Cyclobutanes
While [2+2] cycloadditions are the most common, other methods have been developed for the synthesis of cyclobutanes, particularly for specific substitution patterns.[20] These include:
-
Ring Contraction of Cyclopentanones: Favorskii-type rearrangements of α-halocyclopentanones can provide cyclobutanecarboxylic acid derivatives.
-
Ring Expansion of Cyclopropylcarbinyl Systems: The rearrangement of cyclopropylcarbinyl cations or radicals can lead to the formation of cyclobutane rings.[9]
-
Intramolecular Cyclization of 1,4-Dihalides: The reaction of 1,4-dihalobutanes with a reducing metal can afford the corresponding cyclobutane.[12]
The Cyclobutane Motif in Nature and Medicine: A Modern Renaissance
For a long time, cyclobutanes were considered relatively rare in natural products.[21] However, with the advancement of isolation and spectroscopic techniques, a growing number of natural products containing the cyclobutane moiety have been discovered, many of which exhibit significant biological activity.[15][22]
The unique three-dimensional structure and conformational rigidity of the cyclobutane ring have also made it an increasingly popular scaffold in medicinal chemistry.[1][23][24] The incorporation of a cyclobutane can:
-
Improve Metabolic Stability: By blocking sites of metabolism.[1][23]
-
Enhance Potency and Selectivity: By locking a molecule into its bioactive conformation.[23][25]
-
Serve as a Bioisostere: Replacing other groups like gem-dimethyl groups or alkenes to fine-tune physicochemical properties.[23]
-
Access Hydrophobic Pockets: The carbon-rich framework can effectively occupy hydrophobic binding sites in enzymes and receptors.[23]
Table 2: Examples of Marketed Drugs Containing a Cyclobutane Moiety
| Drug Name | Therapeutic Area | Role of the Cyclobutane Ring |
| Carboplatin | Oncology | The cyclobutane-1,1-dicarboxylate ligand modulates reactivity and reduces nephrotoxicity compared to cisplatin.[23][25] |
| Boceprevir | Antiviral (Hepatitis C) | The cyclobutane group in the P1 region enhances potency compared to analogs with other ring sizes.[25] |
| Apalutamide | Oncology (Prostate Cancer) | The spirocyclic cyclobutane scaffold contributes to the drug's antagonist activity at the androgen receptor.[25] |
Diagram 3: The Role of Cyclobutane in Drug Design
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A Senior Application Scientist's Guide to the Benzyloxy Protecting Group in Cyclobutane Chemistry
Abstract
The synthesis and manipulation of cyclobutane-containing molecules are of paramount importance in medicinal chemistry and materials science, yet they present unique challenges largely attributable to inherent ring strain.[1] The strategic use of protecting groups is fundamental to navigating the complex synthetic pathways required for these strained four-membered rings. Among the arsenal of protective moieties, the benzyloxy group (Bn), or benzyl ether, has emerged as a particularly robust and versatile tool.[2][3] This in-depth technical guide provides field-proven insights into the strategic application of the benzyloxy protecting group in cyclobutane chemistry. We will explore the causality behind its selection, methodologies for its introduction and removal, its influence on the reactivity of the cyclobutane core, and its orthogonality with other common protecting groups. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the benzyloxy group to achieve their synthetic goals with cyclobutane scaffolds.
The Strategic Imperative for a Robust Protecting Group in Cyclobutane Synthesis
The cyclobutane ring is not a mere alicyclic scaffold; its conformational constraints and significant ring strain (approximately 26 kcal/mol) dictate its chemical behavior.[1] This stored energy can be a double-edged sword: it can be harnessed to drive desired reactions but also renders the ring susceptible to unintended cleavage or rearrangement under harsh conditions. Consequently, the choice of a protecting group for functionalities on a cyclobutane core is a critical decision that profoundly impacts the entire synthetic strategy.
The ideal protecting group in this context must exhibit:
-
Broad Stability: It must withstand a wide range of reaction conditions (acidic, basic, oxidative, and reductive) without being compromised.
-
Facile Introduction: The protection step should be high-yielding and tolerant of various functional groups.
-
Selective Removal: Deprotection must occur under mild conditions that preserve the integrity of the strained cyclobutane ring and other sensitive moieties within the molecule.
The benzyloxy group fulfills these criteria exceptionally well. It is notably stable under both acidic and basic conditions, which is a primary reason for its widespread use.[2][4][5] Its removal, most commonly via catalytic hydrogenolysis, proceeds under neutral conditions, thus safeguarding the delicate cyclobutane framework.[6][7]
Caption: General workflow for using the benzyloxy protecting group.
Introduction of the Benzyloxy Group onto Cyclobutane Scaffolds
The most prevalent method for forming a benzyl ether is the Williamson ether synthesis, an SN2 reaction between an alkoxide and a benzyl halide.[6][8] Given the potential for base-sensitivity in complex molecules, the choice of base is a key experimental parameter.
Standard Protocol: Williamson Ether Synthesis
This protocol is suitable for the benzylation of a hydroxyl group on a cyclobutane ring, such as in the precursor to 3-(benzyloxy)-1-cyclobutanone.[9][10]
Objective: To protect a cyclobutanol derivative via benzylation.
Methodology:
-
Deprotonation: Dissolve the cyclobutanol substrate (1.0 equiv.) in a polar aprotic solvent such as DMF or THF.
-
Add a suitable base. For complete and rapid deprotonation, sodium hydride (NaH, 1.1-1.5 equiv.) is highly effective.[5] Stir the mixture at 0 °C for 30 minutes. Causality Note: NaH drives the equilibrium to the alkoxide, ensuring a rapid subsequent reaction. However, for substrates with base-labile groups, milder bases like silver(I) oxide (Ag₂O) can provide greater selectivity.[6]
-
Alkylation: Add benzyl bromide (BnBr) or benzyl chloride (BnCl) (1.1-1.2 equiv.) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Safety Precaution: Benzyl bromide is a lachrymator and should be handled exclusively within a chemical fume hood.[5]
Caption: Williamson ether synthesis for cyclobutane benzylation.
Stability Profile and Orthogonality
The strategic value of the benzyloxy group lies in its predictable stability. It is inert to a wide array of reagents that are used to manipulate other common protecting groups, a concept known as orthogonality.
| Protecting Group | Cleavage/Lability Conditions | Stability to Bn Deprotection (H₂/Pd-C) |
| Benzyloxy (Bn) | H₂, Pd/C; Na/NH₃; Strong Lewis Acids [5][6] | N/A |
| Silyl (TBS, TIPS) | F⁻ (TBAF); Mild Acid (e.g., CSA, PPTS)[2] | Stable |
| Acetate (Ac) | Base (K₂CO₃/MeOH); Acid (HCl/MeOH)[2] | Stable |
| Trityl (Tr) | Mild Acid (e.g., 2% TFA in DCM)[11] | Stable |
| Boc | Strong Acid (TFA, HCl) | Stable |
This orthogonality allows for complex, multi-step syntheses where different hydroxyl groups can be unmasked sequentially. For instance, a synthetic route might involve the selective removal of a silyl group with fluoride to reveal a primary alcohol for further reaction, while a benzyloxy-protected secondary alcohol on the cyclobutane ring remains untouched.
Deprotection of Benzyloxy Ethers on Cyclobutane Cores
The removal of the benzyl group is most often achieved under mild, neutral conditions, which is ideal for preserving the integrity of the cyclobutane ring.
Primary Method: Catalytic Hydrogenolysis
This is the most common and often highest-yielding method for benzyl ether cleavage.[7][8] The reaction involves the cleavage of the C-O bond by hydrogen gas in the presence of a palladium catalyst.
Objective: To deprotect a benzyloxy cyclobutane derivative to reveal the free hydroxyl group.
Methodology:
-
Setup: Dissolve the benzyloxy-protected substrate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).[2]
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight). Causality Note: Pd/C is a heterogeneous catalyst that provides a surface for the reaction between hydrogen and the substrate. Its activity can be affected by impurities, so using high-quality catalyst is essential.
-
Hydrogenation: Purge the reaction vessel with an inert gas (N₂ or Ar), then introduce hydrogen gas (H₂). This can be done using a hydrogen-filled balloon for small-scale reactions or a dedicated hydrogenation apparatus for larger scales.
-
Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC. The product alcohol is typically more polar than the starting ether.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Safety Note: Pd/C can be pyrophoric upon drying; the filter cake should be kept wet with solvent and disposed of properly.
-
Rinse the filter pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol, which is often pure enough for subsequent steps without further purification.
Alternative Method: Catalytic Transfer Hydrogenation
For molecules containing other reducible functional groups (e.g., alkynes, azides) that are sensitive to H₂, catalytic transfer hydrogenation offers a milder alternative.[4][12] This method uses a hydrogen donor in solution rather than gaseous hydrogen.
Objective: To selectively deprotect a benzyl ether in the presence of other reducible groups.
Methodology:
-
Setup: Dissolve the benzyloxy-protected substrate in a suitable solvent (e.g., MeOH/H₂O).
-
Add the Pd/C catalyst (10 mol%).
-
Add a hydrogen donor such as formic acid, ammonium formate, or 1,4-cyclohexadiene (3-10 equivalents).[4][6][13] Causality Note: The hydrogen donor transfers hydrogen to the catalyst surface in situ, avoiding the need for a pressurized H₂ atmosphere and limiting the availability of free hydrogen, which enhances selectivity.[6]
-
Stir the reaction at room temperature or warm gently (40-60 °C) to increase the rate.
-
Monitor, work up, and purify as described for catalytic hydrogenolysis.
Caption: Decision workflow for choosing a debenzylation method.
Oxidative and Lewis Acid-Mediated Deprotection
While less common, oxidative methods can be employed. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can cleave benzyl ethers, particularly p-methoxybenzyl (PMB) ethers, under non-reductive conditions.[6][14] Additionally, strong Lewis acids can effect cleavage, but this approach is generally avoided for acid-sensitive substrates, including many strained cyclobutane derivatives.[6]
Influence of the Benzyloxy Group on Cyclobutane Reactivity
Beyond its role as a passive shield, the benzyloxy group can influence the stereochemical outcome of reactions on the cyclobutane ring. Its steric bulk can direct incoming reagents to the less hindered face of the ring, thereby controlling diastereoselectivity. In a study on the C-H functionalization of cyclobutanes, a (benzyloxy)cyclobutanone was utilized as a key intermediate, highlighting the compatibility of the Bn group with transition-metal-catalyzed reactions.[15] While the study did not explicitly focus on the directing effect of the BnO- group, its presence is crucial for the overall synthetic design. The practitioner must always consider the conformational preferences of the benzyloxy-substituted cyclobutane to predict its influence on stereoselectivity in subsequent transformations.
Conclusion
The benzyloxy group is a cornerstone of protecting group strategy in the synthesis of complex cyclobutane-containing molecules. Its robust stability across a wide pH range, combined with its facile removal under mild, neutral hydrogenolysis conditions, makes it an exemplary choice for protecting hydroxyl functionalities on strained four-membered rings. The orthogonality of the benzyl ether to silyl, ester, and other common protecting groups allows for intricate and selective synthetic manipulations. By understanding the causality behind the selection of protection/deprotection conditions and recognizing the potential steric influence of the benzyloxy group, researchers can confidently and effectively incorporate it into their synthetic routes to access novel and valuable cyclobutane derivatives.
References
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- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
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- Miyazaki, R., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2853-2860.
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- Hamada, S., et al. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry, 88(17), 12464-12473.
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Introduction to cyclobutane-based PROTAC linkers
An In-Depth Technical Guide to Cyclobutane-Based PROTAC Linkers: Rationale, Synthesis, and Application
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's native ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.[1] A PROTAC molecule is a heterobifunctional entity, comprising a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[2][3] While initially viewed as a simple spacer, the linker is now understood to be a critical determinant of a PROTAC's success, profoundly influencing ternary complex formation, cellular permeability, and overall degradation efficiency.[2][4] This guide moves beyond conventional flexible linkers to provide an in-depth exploration of cyclobutane-based scaffolds as a sophisticated strategy for imparting conformational rigidity. We will dissect the underlying rationale for using constrained linkers, detailing how the unique stereochemical and geometric properties of the cyclobutane ring can pre-organize the molecule, reduce the entropic penalty of binding, and ultimately lead to more potent and selective protein degraders. This whitepaper offers researchers and drug developers a comprehensive overview of the design principles, synthesis strategies, and practical evaluation of cyclobutane-based PROTACs, supported by technical protocols and data-driven insights.
The PROTAC Revolution: A Paradigm Shift in Therapeutics
Targeted protein degradation (TPD) represents a fundamental departure from the occupancy-based pharmacology of traditional small-molecule inhibitors.[1] Instead of merely blocking a protein's active site, TPD agents actively eliminate the target protein from the cell. The most advanced TPD platform is the PROTAC, which acts as a molecular bridge to induce the formation of a ternary complex between a target protein and an E3 ubiquitin ligase.[5] This proximity enables the E3 ligase to transfer ubiquitin to the target protein, marking it for destruction by the 26S proteasome.
This mechanism is catalytic; once the protein is degraded, the PROTAC is released and can engage another target protein molecule.[6] This event-driven pharmacology allows PROTACs to be effective at substoichiometric concentrations, a significant advantage over traditional inhibitors.[6][7] The entire process relies on the successful formation of a stable and productive POI-PROTAC-E3 ligase ternary complex, an outcome that is heavily governed by the architecture of the linker.
Caption: Flexible vs. Rigid Linkers: Cyclobutane enforces a defined vector.
Impact on Physicochemical Properties
Beyond conformational control, incorporating a saturated ring system like cyclobutane in place of a flexible chain can favorably impact a PROTAC's drug-like properties. It can increase metabolic stability by removing sites susceptible to oxidative metabolism and can improve cell permeability by reducing the number of rotatable bonds and polar surface area, helping to avoid the high-flexibility, high-lipophilicity issues of some flexible linkers. [8][9]
Synthesis of Cyclobutane-Based PROTACs
The synthesis of these constrained PROTACs typically involves the use of bifunctional cyclobutane building blocks, such as cis- or trans-cyclobutane-1,3-dicarboxylic acid. [10][11]These intermediates allow for sequential coupling of the warhead and E3 ligase ligand through standard amide bond formation or other established conjugation chemistries.
Experimental Protocol: Representative Synthesis
This protocol outlines a general, two-step approach to synthesize a cyclobutane-based PROTAC starting from a commercially available building block.
Objective: To couple a POI ligand (Ligand-NH₂) and an E3 ligase ligand (Ligand-OH) to a trans-cyclobutane-1,3-dicarboxylic acid core.
Step 1: Mono-amidation of the Cyclobutane Core
-
Reagents & Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve trans-cyclobutane-1,3-dicarboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Activation: Add a peptide coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 15 minutes to activate one of the carboxylic acid groups.
-
Coupling: Add the POI ligand (Ligand-NH₂, 1.0 eq) dissolved in a minimal amount of DMF to the activated mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by LC-MS.
-
Workup & Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting mono-amide intermediate by flash column chromatography on silica gel.
Step 2: Second Coupling to Attach the E3 Ligase Ligand
-
Reagents & Setup: Dissolve the purified mono-amide intermediate from Step 1 (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes to activate the remaining carboxylic acid.
-
Coupling: Add the E3 ligase ligand (Ligand-OH, 1.2 eq) to the mixture. Note: For hydroxyl coupling, a different coupling agent like DCC/DMAP might be used, or the hydroxyl group might be part of an amino-alcohol for amide bond formation. This protocol assumes a standard amide coupling for simplicity.
-
Reaction: Stir at room temperature overnight or until LC-MS indicates complete consumption of the starting material.
-
Final Purification: Perform an aqueous workup as described in Step 1. Purify the final PROTAC product using preparative reverse-phase HPLC to yield the high-purity compound for biological evaluation. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). [12]
Case Study & Data Analysis: Cyclobutane PROTACs in Action
The true test of a linker strategy lies in its application. While many early and successful PROTACs like the BRD4-degrader MZ1 use flexible PEG linkers, recent studies have highlighted the power of rigidification. [13]For instance, the development of UNC7700, a potent degrader of the Polycomb Repressive Complex 2 (PRC2) component EED, utilized a unique cis-cyclobutane linker to achieve impressive degradation potency (DC₅₀ = 111 nM) and anti-proliferative effects in a lymphoma cell line. [14] To illustrate the structure-activity relationship (SAR), we can consider a hypothetical but representative comparison of BRD4 degraders. BRD4 is a well-studied target in oncology, and numerous PROTACs have been developed against it, providing a rich dataset for comparison. [15][16][17]
| Compound | Linker Type | Binary Affinity (BRD4, K_d) | Ternary Complex Cooperativity (α) | Degradation Potency (DC₅₀) | Max Degradation (Dₘₐₓ) |
|---|---|---|---|---|---|
| Analog 1 | Flexible (PEG-4) | 150 nM | 1.5 (Slightly Positive) | 50 nM | >90% |
| Analog 2 | Rigid (trans-cyclobutane) | 180 nM | 15 (Strongly Positive) | 5 nM | >95% |
| Analog 3 | Rigid (cis-cyclobutane) | 200 nM | 0.8 (Non-cooperative) | >1000 nM | <20% |
This table represents illustrative data based on principles observed in the field.
Analysis of Results:
-
Analog 1 (Flexible): This compound is an effective degrader, typical of a first-generation PROTAC. Its flexible linker allows it to find a productive conformation, but the lack of pre-organization results in modest ternary complex cooperativity and good, but not exceptional, potency.
-
Analog 2 (trans-cyclobutane): Despite slightly weaker binary binding to the target, this PROTAC is 10-fold more potent. The key is the dramatic increase in cooperativity (α > 1), indicating that the rigid linker has successfully pre-organized the warhead and E3 ligand for optimal ternary complex formation. This geometry creates favorable protein-protein interactions between BRD4 and the E3 ligase, stabilizing the complex and leading to highly efficient degradation.
-
Analog 3 (cis-cyclobutane): This analog demonstrates the importance of linker geometry. The cis configuration enforces a bent geometry that is unproductive for this specific POI-E3 ligase pair, leading to steric clashes or an inability to form a stable ternary complex. The result is a complete loss of degradation activity, highlighting that rigidity alone is not sufficient; it must be the correct rigidity.
Experimental Workflow for Evaluation
The development of a novel PROTAC requires a systematic pipeline of evaluation, from initial biochemical characterization to confirmation of on-target activity in a cellular context.
Caption: A typical experimental workflow for PROTAC development.
Experimental Protocol: Western Blot for Protein Degradation
Objective: To quantify the degradation of a target protein (e.g., BRD4) in cultured cells after treatment with a cyclobutane-based PROTAC.
-
Cell Culture & Treatment: Plate cells (e.g., HeLa or a relevant cancer cell line) in a 6-well plate and grow to 70-80% confluency. Treat the cells with the PROTAC at various concentrations (e.g., 1 nM to 10 µM) for a set time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO) and a negative control compound (e.g., a non-degrading analog or the warhead alone).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Normalize the protein amounts for all samples and add Laemmli sample buffer. Denature the samples by heating at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel (SDS-PAGE) and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection & Analysis: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imager. Re-probe the same membrane for a loading control protein (e.g., GAPDH or α-tubulin) to confirm equal protein loading. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control and then to the vehicle control to determine the percentage of remaining protein. Plot the results to determine DC₅₀ and Dₘₐₓ values. [18]
Conclusion and Future Perspectives
The linker is an active and essential component of any PROTAC, and the strategic incorporation of rigid scaffolds is a powerful tool for optimizing degrader performance. Cyclobutane-based linkers offer a compelling method for introducing conformational constraint, providing precise vectorial control over the warhead and E3 ligase ligand. This pre-organization can significantly enhance ternary complex stability and cooperativity, translating directly to improved degradation potency and selectivity. [7][8]The defined stereochemistry of cis and trans isomers provides a clear path for structure-activity relationship studies, allowing for the fine-tuning of ternary complex geometry. [19][20] As the field of targeted protein degradation continues to mature, the rational, structure-based design of linkers will become increasingly critical. The principles demonstrated with cyclobutane scaffolds—leveraging stereochemistry and conformational restriction to engineer more effective medicines—will undoubtedly be applied to other novel and sophisticated linker architectures, pushing the boundaries of what is considered "druggable."
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Xie, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. Retrieved from [Link]
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Rovira, M., et al. (2024). Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. University of Dundee Discovery Research Portal. Retrieved from [Link]
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Gabizon, R., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry. Retrieved from [Link]
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Gabizon, R., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ePrints Soton. Retrieved from [Link]
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Ciulli, A., et al. (2024). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. Retrieved from [Link]
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Avenoza, A., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry. Retrieved from [Link]
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Mares, A., et al. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. Retrieved from [Link]
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University of Birmingham. (n.d.). Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. University of Birmingham. Retrieved from [Link]
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Wang, L., et al. (2023). BRD4-targeting PROTAC as a unique tool to study biomolecular condensates. Signal Transduction and Targeted Therapy. Retrieved from [Link]
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Fallanca, F., et al. (2022). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry. Retrieved from [Link]
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Åkerbladh, L., et al. (2021). Linker-dependent folding rationalizes PROTAC cell permeability. ChemRxiv. Retrieved from [Link]
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Taliani, G., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Targeted Antitumor Therapy. Retrieved from [Link]
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ResearchGate. (n.d.). Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay. ResearchGate. Retrieved from [Link]
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Zhou, Y., et al. (2025). Discovery of a potent BRD4 PROTAC and evaluation of its bioactivity in breast cancer cell lines. Biochemical Pharmacology. Retrieved from [Link]
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Kim, K.M., et al. (2023). In situ albumin-binding and esterase-specifically cleaved BRD4-degrading PROTAC for targeted cancer therapy. Biomaterials. Retrieved from [Link]
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Liu, Y., et al. (2022). PROTACs for BRDs proteins in cancer therapy: a review. Journal of Drug Targeting. Retrieved from [Link]
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Procter, L.V., et al. (2021). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Molecules. Retrieved from [Link]
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Zhao, H., et al. (2024). Structural Basis of Conformational Dynamics in the PROTAC-Induced Protein Degradation. bioRxiv. Retrieved from [Link]
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NIH. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. NIH. Retrieved from [Link]
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Drummond, M.L., & Williams, C.I. (2019). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. PLoS ONE. Retrieved from [Link]
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NIH. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. NIH. Retrieved from [Link]
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NIH. (2022). Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. NIH. Retrieved from [Link]
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A Technical Guide to Methyl 3-(benzyloxy)cyclobutanecarboxylate: A Versatile Chiral Building Block for Modern Drug Discovery
Abstract
The quest for novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore beyond flat, aromatic structures towards more three-dimensional molecular frameworks. Strained carbocyclic rings, particularly cyclobutanes, have emerged as privileged scaffolds that can impart unique conformational rigidity and novel intellectual property space to drug candidates.[1][2] This guide provides an in-depth technical overview of methyl 3-(benzyloxy)cyclobutanecarboxylate, a highly versatile and functionalized chiral building block. We will explore its stereoselective synthesis, physicochemical properties, and strategic applications in the construction of complex, high-value molecules, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful synthetic tool.
The Strategic Value of the Cyclobutane Scaffold in Medicinal Chemistry
Unlike conformationally flexible acyclic chains or larger cycloalkanes, the cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol), which forces it into a rigid, puckered conformation.[2] This distinct three-dimensional architecture is a powerful tool in drug design for several key reasons:
-
Conformational Locking: The rigidity of the cyclobutane core can lock a molecule into a specific bioactive conformation, potentially increasing binding affinity and selectivity for its biological target.[1]
-
Improved Physicochemical Properties: Incorporating a cyclobutane motif can modulate key pharmacokinetic (PK) properties, such as solubility and metabolic stability, by disrupting planarity and altering lipophilicity.[2]
-
Vectorial Exit Points: The defined geometry of substituted cyclobutanes provides precise vectors for substituents, allowing for meticulous exploration of the binding pockets of proteins and enzymes.
-
Novelty and Patentability: The underutilization of cyclobutane scaffolds compared to more common rings like cyclopentane and cyclohexane offers opportunities for creating novel chemical entities with strong intellectual property protection.[3]
The pharmaceutical industry has a growing demand for chiral intermediates to improve drug efficacy.[4] Chiral building blocks like methyl 3-(benzyloxy)cyclobutanecarboxylate are therefore indispensable, providing access to enantiomerically pure compounds and accelerating drug discovery programs.[4]
Physicochemical Properties and Stereoisomerism
Methyl 3-(benzyloxy)cyclobutanecarboxylate is a bifunctional molecule featuring a methyl ester and a benzyloxy ether appended to a cyclobutane core. These functional groups serve as versatile handles for subsequent chemical transformations.
| Property | Value |
| IUPAC Name | methyl 3-(benzyloxy)cyclobutane-1-carboxylate[5] |
| CAS Number | 4934-98-9[5][6] |
| Molecular Formula | C₁₃H₁₆O₃[5][6] |
| Molecular Weight | 220.27 g/mol [5] |
| Appearance | Varies (typically a colorless to pale yellow oil or solid) |
| MDL Number | MFCD00513559[5][6] |
The molecule possesses two stereogenic centers (at C1 and C3), giving rise to four possible stereoisomers: two pairs of enantiomers (cis and trans). The precise control over this stereochemistry is paramount to its utility as a chiral building block.
Caption: Stereochemical relationships of Methyl 3-(benzyloxy)cyclobutanecarboxylate.
Enantioselective Synthesis Strategies
Accessing enantiomerically pure forms of methyl 3-(benzyloxy)cyclobutanecarboxylate is the critical first step in its application. Several synthetic strategies can be employed, with [2+2] cycloaddition being one of the most direct and powerful methods for constructing the cyclobutane core.[7][8]
Strategy 1: Asymmetric [2+2] Cycloaddition
The [2+2] cycloaddition between an alkene and a ketene (or ketene equivalent) is a cornerstone of cyclobutanone synthesis.[8] The synthesis of the target molecule can be envisioned from the cycloaddition of benzyl vinyl ether with a suitable ketene, followed by functional group manipulation. Stereocontrol can be achieved through the use of chiral auxiliaries or catalysts.
A highly effective and scalable approach involves the reaction of benzyl vinyl ether with dichloroketene, generated in situ from trichloroacetyl chloride. This reaction typically proceeds with high regio- and stereoselectivity.[9][10] The resulting dichlorocyclobutanone can then be dechlorinated and the ketone converted to the target methyl ester.
Sources
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- 5. methyl 3-(benzyloxy)cyclobutane-1-carboxylate 97% | CAS: 4934-98-9 | AChemBlock [achemblock.com]
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A Theoretical Investigation into the Conformational Landscape of Methyl 3-(benzyloxy)cyclobutanecarboxylate: A Guide for Drug Discovery Professionals
Abstract
The cyclobutane motif is an increasingly important structural element in modern medicinal chemistry, offering a unique three-dimensional profile that can enhance pharmacological properties.[1][2] This guide provides a comprehensive theoretical framework for understanding the conformational preferences of a key exemplar, methyl 3-(benzyloxy)cyclobutanecarboxylate. By leveraging established principles of physical organic chemistry and computational modeling, we delineate a robust workflow for predicting the dominant conformations of this molecule. This analysis is critical for researchers in drug development, as the three-dimensional structure of a molecule is intrinsically linked to its biological activity and pharmacokinetic profile. We will explore the nuances of cyclobutane ring puckering, the influence of its substituents, and present a detailed protocol for in silico conformational analysis.
Introduction: The Significance of the Cyclobutane Scaffold in Medicinal Chemistry
The strategic incorporation of small, strained ring systems into drug candidates has emerged as a powerful tool for navigating complex biological landscapes. Among these, the cyclobutane ring offers a compelling balance of structural rigidity and three-dimensionality. Unlike planar aromatic rings, the puckered nature of the cyclobutane scaffold allows for a more precise spatial arrangement of substituents, which can lead to enhanced binding affinities with protein targets.[1] Furthermore, the replacement of more flexible linkers with a 1,3-disubstituted cyclobutane can constrain the molecule into a bioactive conformation, reducing the entropic penalty upon binding.
Methyl 3-(benzyloxy)cyclobutanecarboxylate serves as an excellent case study for exploring the conformational intricacies of this important class of molecules. Understanding the preferred three-dimensional arrangement of its benzyloxy and methyl carboxylate substituents is paramount for predicting its interactions with biological macromolecules and for the rational design of next-generation therapeutics.
The Fundamentals of Cyclobutane Conformation: A Puckered Reality
Contrary to a simplistic planar representation, cyclobutane exists in a dynamic equilibrium of non-planar, puckered conformations to alleviate torsional strain that would arise from eclipsing C-H bonds in a flat structure.[3] This puckering results in two primary conformations: the "bent" (or "butterfly") and the "twisted" forms. The interconversion between these puckered states is a low-energy process. The degree of puckering is often described by a puckering angle (θ), with a larger angle indicating a more pronounced deviation from planarity.[4][5]
The introduction of substituents onto the cyclobutane ring significantly influences the conformational equilibrium. Substituents can occupy either an axial or an equatorial position, analogous to the well-known conformational analysis of cyclohexane.[6] The relative stability of these conformers is dictated by a complex interplay of steric and electronic factors.
Computational Methodology for Conformational Analysis
To elucidate the conformational landscape of methyl 3-(benzyloxy)cyclobutanecarboxylate, a systematic computational approach is proposed. This workflow is designed to be both rigorous and accessible to researchers with a foundational understanding of molecular modeling.
Initial Structure Generation and Conformational Search
The first step involves the generation of a three-dimensional structure of methyl 3-(benzyloxy)cyclobutanecarboxylate. A conformational search is then performed to identify all low-energy conformers. This can be accomplished using a variety of algorithms, such as molecular mechanics-based systematic or random searches.
Quantum Mechanical Geometry Optimization and Energy Calculation
Following the initial search, the identified conformers should be subjected to geometry optimization and energy calculation using a higher level of theory, such as Density Functional Theory (DFT). The choice of functional and basis set is critical for obtaining accurate results. For systems of this nature, the B3LYP functional with a 6-31G* or larger basis set often provides a good balance of accuracy and computational cost.[7][8] It is also advisable to include dispersion corrections to accurately model non-covalent interactions.
Analysis of Conformational Parameters
Once the optimized geometries are obtained, a detailed analysis of key conformational parameters is necessary. This includes the measurement of dihedral angles, the cyclobutane ring puckering amplitude, and the relative energies of each conformer.
Experimental Protocol: In Silico Conformational Analysis
-
Molecule Building: Construct the 3D structure of methyl 3-(benzyloxy)cyclobutanecarboxylate using a molecular modeling software package.
-
Conformational Search: Perform a systematic or Monte Carlo conformational search using a molecular mechanics force field (e.g., MMFF94) to generate a diverse set of initial conformers.
-
DFT Optimization: For each unique conformer identified, perform a geometry optimization using DFT at the B3LYP/6-31G(d) level of theory.
-
Frequency Calculation: Perform a frequency calculation for each optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Single-Point Energy Refinement: To obtain more accurate relative energies, perform a single-point energy calculation on each optimized geometry using a larger basis set (e.g., 6-311+G(d,p)) and a solvation model (e.g., PCM or SMD) to simulate the effects of a solvent.
-
Data Analysis: Extract the relative energies, dihedral angles, and ring puckering parameters for each conformer.
Predicted Conformational Preferences of Methyl 3-(benzyloxy)cyclobutanecarboxylate
Based on the established principles of cyclobutane conformational analysis, we can predict the likely low-energy conformations of methyl 3-(benzyloxy)cyclobutanecarboxylate. The two substituents at the 1- and 3-positions can exist in either a cis or trans relationship. For each of these isomers, the substituents can further be in axial or equatorial positions.
Table 1: Predicted Relative Stabilities of Key Conformers
| Isomer | Carboxylate Position | Benzyloxy Position | Predicted Relative Energy (kcal/mol) | Key Steric Interactions |
| trans | Equatorial | Equatorial | 0.00 (most stable) | Minimal steric hindrance |
| trans | Axial | Axial | > 3.0 | Significant 1,3-diaxial interactions |
| cis | Equatorial | Axial | ~ 1.0 - 2.0 | 1,3-diaxial interaction of the benzyloxy group |
| cis | Axial | Equatorial | ~ 1.0 - 2.0 | 1,3-diaxial interaction of the carboxylate group |
The trans-diequatorial conformer is predicted to be the most stable due to the minimization of steric clashes. In this arrangement, both bulky substituents are positioned away from the other atoms on the ring. The cis conformers, which necessarily place one substituent in an axial position, are expected to be higher in energy due to unfavorable 1,3-diaxial interactions. The trans-diaxial conformer is predicted to be the least stable due to severe steric hindrance between the two axial substituents and the axial hydrogens on the ring.
Visualizing the Conformational Landscape
To better illustrate the relationships between the different conformers and the computational workflow, the following diagrams are provided.
Figure 1: Computational Workflow for Conformational Analysis. This diagram outlines the key steps in the in silico determination of the conformational preferences of methyl 3-(benzyloxy)cyclobutanecarboxylate.
Figure 2: Conformational Isomers of Methyl 3-(benzyloxy)cyclobutanecarboxylate. This diagram illustrates the relationship between the major conformers for both the cis and trans isomers.
Implications for Drug Design and Development
A thorough understanding of the conformational preferences of methyl 3-(benzyloxy)cyclobutanecarboxylate and related molecules is crucial for structure-activity relationship (SAR) studies. By knowing the dominant three-dimensional shape of a molecule, medicinal chemists can:
-
Rationalize Binding Affinities: Correlate the observed biological activity of a series of analogs with their preferred conformations.
-
Design Novel Analogs: Intelligently modify the molecular structure to favor a more active conformation or to introduce new interactions with a biological target.
-
Improve Physicochemical Properties: The conformation of a molecule can influence its solubility, membrane permeability, and metabolic stability.
Conclusion
The theoretical study of the conformation of methyl 3-(benzyloxy)cyclobutanecarboxylate provides valuable insights for the drug discovery process. The puckered nature of the cyclobutane ring, combined with the steric demands of the substituents, leads to a distinct set of low-energy conformers. The computational workflow detailed in this guide offers a reliable method for predicting these conformations and for guiding the design of future cyclobutane-containing drug candidates. As the demand for novel and effective therapeutics continues to grow, the principles of conformational analysis will remain an indispensable tool for the modern medicinal chemist.
References
-
Egawa, T., Fukuyama, T., Yamamoto, S., Takabayashi, F., Kambara, H., Ueda, T., & Kuchitsu, K. (1987). Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy. The Journal of Chemical Physics, 86(11), 6018-6025. [Link]
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Cole, K. C., & Moule, D. C. (1982). The puckering potential function of the cyclobutane molecule. Journal of Molecular Spectroscopy, 91(2), 375-391. [Link]
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Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian, Inc.. [Link]
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Hehre, W. J. (2003). A guide to molecular mechanics and quantum chemical calculations. Wavefunction, Inc.. [Link]
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Wiberg, K. B. (1986). The concept of strain in organic chemistry. Angewandte Chemie International Edition in English, 25(4), 312-322. [Link]
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Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of organic compounds. John Wiley & Sons. [Link]
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Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational analysis of 2-substituted cyclobutane-α-amino acid derivatives. A synergistic experimental and computational study. The Journal of organic chemistry, 71(5), 2017–2026. [Link]
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Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatness: a study of the relationship between three-dimensionality and biological activity. Journal of medicinal chemistry, 52(21), 6752–6756. [Link]
-
Carreira, E. M., & Fessard, T. C. (2014). Four-membered rings in natural products. Chemical reviews, 114(17), 8257–8313. [Link]
-
Wirth, T. (Ed.). (2003). Organoselenium chemistry: synthesis and reactions. John Wiley & Sons. [Link]
-
PubChem. (n.d.). Methyl 3-(benzyloxy)cyclobutanecarboxylate. Retrieved from [Link][Link]
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- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Methyl 3-(benzyloxy)cyclobutanecarboxylate
Introduction
The cyclobutane motif is a structurally significant scaffold in medicinal chemistry and the synthesis of natural products.[1][2] Its inherent ring strain and defined three-dimensional geometry provide unique pharmacological properties. This document provides a detailed, two-step synthetic protocol for the preparation of methyl 3-(benzyloxy)cyclobutanecarboxylate, a valuable intermediate for more complex molecular architectures.
The synthesis commences with the reduction of a keto-ester, followed by the protection of the resulting hydroxyl group as a benzyl ether. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and practical advice for a successful synthesis.
Overall Synthetic Scheme
The synthesis of methyl 3-(benzyloxy)cyclobutanecarboxylate is achieved in two primary steps:
-
Reduction of Methyl 3-oxocyclobutanecarboxylate: The initial step involves the stereoselective reduction of the ketone functionality in methyl 3-oxocyclobutanecarboxylate to yield methyl cis-3-hydroxycyclobutanecarboxylate.
-
Benzylation of Methyl cis-3-hydroxycyclobutanecarboxylate: The subsequent step is the protection of the secondary alcohol as a benzyl ether via a Williamson ether synthesis.[3][4][5]
PART 1: Reduction of Methyl 3-oxocyclobutanecarboxylate
This procedure outlines the reduction of the ketone to a secondary alcohol.
Materials and Reagents
| Reagent | Grade | Supplier |
| Methyl 3-oxocyclobutanecarboxylate | ≥95% | Sigma-Aldrich |
| Lithium tri-tert-butoxyaluminum hydride | 1.0 M in THF | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Ethyl acetate | ACS grade | Fisher Scientific |
| Hydrochloric acid (HCl) | 6 M aqueous solution | VWR Chemicals |
| Diatomaceous earth (Celite®) | Standard grade | MilliporeSigma |
| Anhydrous sodium sulfate | ACS grade | VWR Chemicals |
Experimental Protocol
-
Reaction Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve methyl 3-oxocyclobutanecarboxylate (3075 g, 24.0 mol) in 30 L of anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to a temperature range of -78 to -60 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: While maintaining the low temperature and under vigorous stirring, add a 1.0 M solution of lithium tri-tert-butoxyaluminum hydride in THF (36.0 mol, 1.5 eq.) dropwise over a period of 2 hours.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 4 hours at -78 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the dropwise addition of 6 M hydrochloric acid at approximately 0 °C until the pH of the reaction mixture is between 5 and 6.
-
Workup and Extraction: Dilute the reaction mixture with 20 L of ethyl acetate and stir for 30 minutes. Filter the mixture through a pad of diatomaceous earth, and wash the filter cake with ethyl acetate (3 x 2 L). Separate the filtrate layers and extract the aqueous phase with ethyl acetate.
-
Isolation of Product: Combine all organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl cis-3-hydroxycyclobutanecarboxylate as a light yellow liquid.[6]
Expected Yield and Purity
-
Yield: Approximately 2733 g (21.0 mol), which corresponds to an 88% yield.
-
Purity: Approximately 95% as determined by GC-MS.
PART 2: Benzylation of Methyl cis-3-hydroxycyclobutanecarboxylate
This section details the Williamson ether synthesis to protect the hydroxyl group. This reaction proceeds via an SN2 mechanism where the alkoxide, formed by deprotonation of the alcohol, acts as a nucleophile, attacking the benzylic halide.[3][4][7]
Materials and Reagents
| Reagent | Grade | Supplier |
| Methyl cis-3-hydroxycyclobutanecarboxylate | As synthesized above | - |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |
| Benzyl bromide | ≥98% | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS grade | Fisher Scientific |
| Saturated aqueous ammonium chloride | - | VWR Chemicals |
| Brine solution | - | VWR Chemicals |
| Anhydrous magnesium sulfate | ACS grade | VWR Chemicals |
Experimental Protocol
-
Reaction Setup: To a suspension of sodium hydride (1.2 eq.) in anhydrous THF (10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.
-
Formation of Alkoxide: Slowly add a solution of methyl cis-3-hydroxycyclobutanecarboxylate (1.0 eq.) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 1-2 hours.
-
Addition of Alkylating Agent: Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride. Extract the aqueous layer with dichloromethane (2 x 10 volumes).
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude product by column chromatography on silica gel to obtain methyl 3-(benzyloxy)cyclobutanecarboxylate.[8]
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of Methyl 3-(benzyloxy)cyclobutanecarboxylate.
Mechanistic Insight: The Williamson Ether Synthesis
Sources
- 1. Synthesis of Cyclobutanes via Ring Contraction - ChemistryViews [chemistryviews.org]
- 2. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Methyl cis-3-hydroxycyclobutanecarboxylate | 63485-50-7 [chemicalbook.com]
- 7. jk-sci.com [jk-sci.com]
- 8. organic-synthesis.com [organic-synthesis.com]
Application Note: A Detailed Protocol for the Synthesis of Methyl 3-(benzyloxy)cyclobutanecarboxylate
Introduction
Methyl 3-(benzyloxy)cyclobutanecarboxylate is a valuable building block in organic synthesis, finding applications in the development of novel pharmaceuticals and functional materials. The cyclobutane motif is a key structural element in a variety of biologically active molecules, and the benzyloxy group serves as a versatile protecting group for the hydroxyl functionality, allowing for selective transformations at other positions of the molecule. This application note provides a comprehensive, step-by-step protocol for the synthesis of Methyl 3-(benzyloxy)cyclobutanecarboxylate, starting from the commercially available Methyl 3-oxocyclobutanecarboxylate. The described procedure is designed for researchers and scientists in the fields of organic chemistry and drug development, offering not only a detailed experimental workflow but also insights into the rationale behind the chosen conditions and techniques.
The synthesis involves a two-step sequence: the reduction of the ketone functionality of the starting material to a secondary alcohol, followed by the protection of the resulting hydroxyl group as a benzyl ether via the Williamson ether synthesis. The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alcohol and an alkyl halide under basic conditions.[1][2] In this protocol, we will utilize sodium hydride as the base to deprotonate the secondary alcohol, followed by the introduction of benzyl bromide as the electrophile.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier |
| Methyl 3-oxocyclobutanecarboxylate | ≥95% | Commercially Available |
| Sodium borohydride (NaBH₄) | ≥98% | Commercially Available |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Sodium hydride (NaH), 60% dispersion in mineral oil | Commercially Available | |
| Benzyl bromide (BnBr) | ≥98% | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| Saturated aqueous ammonium chloride (NH₄Cl) | Prepared in-house | |
| Saturated aqueous sodium chloride (brine) | Prepared in-house | |
| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available | |
| Ethyl acetate (EtOAc) for chromatography | HPLC grade | Commercially Available |
| Hexanes for chromatography | HPLC grade | Commercially Available |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Argon or nitrogen gas inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Standard laboratory glassware
Experimental Protocols
Part 1: Synthesis of Methyl 3-hydroxycyclobutanecarboxylate
This initial step involves the reduction of the ketone in Methyl 3-oxocyclobutanecarboxylate to a hydroxyl group using sodium borohydride. This is a standard and mild reduction method for ketones.
Workflow Diagram:
Caption: Workflow for the synthesis of Methyl 3-hydroxycyclobutanecarboxylate.
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-oxocyclobutanecarboxylate (10.0 g, 78.0 mmol) in methanol (100 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.48 g, 39.0 mmol) to the solution in small portions over 15 minutes. The addition is exothermic and will cause some gas evolution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed, and a new, more polar spot corresponding to the alcohol product should appear.
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL) at 0 °C.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford Methyl 3-hydroxycyclobutanecarboxylate as a colorless oil. The product is often a mixture of cis and trans isomers and can be used in the next step without further purification.
Part 2: Synthesis of Methyl 3-(benzyloxy)cyclobutanecarboxylate
This step employs the Williamson ether synthesis to protect the hydroxyl group of Methyl 3-hydroxycyclobutanecarboxylate as a benzyl ether.[1] The use of sodium hydride, a strong, non-nucleophilic base, is crucial for the deprotonation of the secondary alcohol to form the alkoxide intermediate.[2]
Workflow Diagram:
Caption: Workflow for the Williamson ether synthesis of the target compound.
Procedure:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add sodium hydride (60% dispersion in mineral oil, 3.43 g, 85.8 mmol).
-
Wash the sodium hydride with hexanes (3 x 10 mL) to remove the mineral oil. Carefully decant the hexanes after each wash under a stream of argon.
-
Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve Methyl 3-hydroxycyclobutanecarboxylate (10.0 g, 76.8 mmol) in anhydrous THF (20 mL) and add it dropwise to the sodium hydride suspension over 30 minutes. Hydrogen gas will evolve during the addition.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (10.9 mL, 92.2 mmol) dropwise over 20 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC (1:4 ethyl acetate/hexanes). The starting alcohol should be consumed, and a new, less polar spot corresponding to the benzylated product will appear.
-
Upon completion, cool the reaction to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).
-
Add water (50 mL) and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) to afford Methyl 3-(benzyloxy)cyclobutanecarboxylate as a colorless oil.
Results and Characterization
The final product, Methyl 3-(benzyloxy)cyclobutanecarboxylate, is a colorless to pale yellow liquid.[3] The identity and purity of the compound should be confirmed by spectroscopic methods.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₃H₁₆O₃[3] |
| Molecular Weight | 220.26 g/mol [3] |
| Appearance | Colorless to pale yellow liquid[3] |
| Boiling Point | 137-145 °C at 0.1 Torr[4] |
Spectroscopic Data (Predicted):
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group as a multiplet around δ 7.25-7.35 ppm. The benzylic protons should appear as a singlet around δ 4.50 ppm. The protons on the cyclobutane ring and the methyl ester protons will appear in the upfield region.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should display signals for the aromatic carbons between δ 127-138 ppm, the benzylic carbon around δ 70 ppm, and the carbonyl carbon of the ester at approximately δ 175 ppm. The carbons of the cyclobutane ring and the methyl ester will be observed at higher field.
Safety and Handling
-
Sodium Hydride (NaH): Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle NaH under an inert atmosphere (argon or nitrogen). Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. In case of fire, use a dry powder extinguisher (Class D); do not use water, carbon dioxide, or halogenated extinguishers.
-
Benzyl Bromide (BnBr): Benzyl bromide is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate PPE, including gloves and safety goggles.
-
General Precautions: All reactions should be performed in a well-ventilated fume hood. Standard laboratory safety practices should be followed throughout the procedure.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of Methyl 3-(benzyloxy)cyclobutanecarboxylate. By following the outlined procedures for the reduction of the ketone and the subsequent Williamson ether synthesis, researchers can efficiently prepare this valuable synthetic intermediate. The provided insights into the reaction mechanisms and safety considerations are intended to facilitate the successful and safe execution of this synthesis in a laboratory setting.
References
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
Sources
Application Note: Strategic Incorporation of Methyl 3-(benzyloxy)cyclobutanecarboxylate for Rigid PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Linker Design in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3] Far from being a simple spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), as well as dictating the molecule's overall physicochemical properties.[2][3]
Linker design strategies often focus on optimizing length, polarity, and flexibility. While flexible linkers, such as polyethylene glycol (PEG) or simple alkyl chains, offer synthetic accessibility, there is a growing body of evidence highlighting the advantages of incorporating rigid linkers.[4] Rigid linkers can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty upon binding and enhancing the stability of the ternary complex.[4] This can lead to improved potency, selectivity, and more favorable pharmacokinetic profiles.[4]
Cycloalkane-based linkers, particularly those derived from cyclobutane, are an attractive class of rigid linkers. The cyclobutane scaffold introduces a defined three-dimensional geometry that can appropriately orient the two binding ligands for optimal ternary complex formation. This application note provides a detailed guide to the use of Methyl 3-(benzyloxy)cyclobutanecarboxylate , a commercially available building block, in the synthesis of PROTACs with a rigid cyclobutane-containing linker.
The Strategic Advantage of the Cyclobutane Scaffold
The incorporation of a cyclobutane moiety, derived from Methyl 3-(benzyloxy)cyclobutanecarboxylate, offers several distinct advantages in PROTAC design:
-
Conformational Rigidity: The cyclobutane ring restricts the rotational freedom of the linker, which can help to lock the PROTAC into a conformation that is optimal for ternary complex formation. This pre-organization can lead to enhanced potency and efficacy.
-
Vectorial Control: The defined stereochemistry of the cyclobutane ring allows for precise control over the spatial orientation of the POI and E3 ligase ligands. This vectorial control is crucial for productive ubiquitination of the target protein.
-
Improved Physicochemical Properties: Rigid linkers can contribute to improved metabolic stability and better pharmacokinetic properties compared to their more flexible counterparts.
-
Synthetic Tractability: Methyl 3-(benzyloxy)cyclobutanecarboxylate provides a versatile starting point for the synthesis of a variety of linker lengths and functionalities. The ester and benzyl ether groups can be selectively manipulated to allow for straightforward conjugation to both the POI ligand and the E3 ligase ligand.
Experimental Overview: A Modular Approach to PROTAC Synthesis
This guide outlines a modular synthetic strategy for constructing a PROTAC that incorporates the Methyl 3-(benzyloxy)cyclobutanecarboxylate linker. The overall workflow is depicted below. This strategy utilizes a "click chemistry" approach for the final ligation of the two arms of the PROTAC, a highly efficient and versatile reaction.[][6] For the purpose of this guide, we will use the well-characterized BET bromodomain inhibitor JQ1 as the POI ligand and pomalidomide , a ligand for the E3 ligase Cereblon (CRBN), as the E3 ligase ligand.[7][8][9][10]
Figure 1: Overall workflow for PROTAC synthesis.
Part 1: Synthesis of the Bifunctional Cyclobutane Linker
This section details the conversion of Methyl 3-(benzyloxy)cyclobutanecarboxylate into a bifunctional linker ready for conjugation.
Step 1: Hydrolysis of the Methyl Ester
The first step is the saponification of the methyl ester to the corresponding carboxylic acid. This is a standard procedure that proceeds with high yield.
Protocol 1: Synthesis of 3-(Benzyloxy)cyclobutanecarboxylic acid
| Reagent/Solvent | Molecular Weight | Moles (mmol) | Equivalents | Amount |
| Methyl 3-(benzyloxy)cyclobutanecarboxylate | 220.26 | 10.0 | 1.0 | 2.20 g |
| Sodium Hydroxide (NaOH) | 40.00 | 20.0 | 2.0 | 0.80 g |
| Methanol (MeOH) | - | - | - | 20 mL |
| Water (H₂O) | - | - | - | 10 mL |
| 1M Hydrochloric Acid (HCl) | - | - | - | As needed (~20 mL) |
| Ethyl Acetate (EtOAc) | - | - | - | For extraction |
| Brine | - | - | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | For drying |
Procedure:
-
To a solution of Methyl 3-(benzyloxy)cyclobutanecarboxylate (2.20 g, 10.0 mmol) in methanol (20 mL) and water (10 mL), add sodium hydroxide (0.80 g, 20.0 mmol).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3-(Benzyloxy)cyclobutanecarboxylic acid as a solid or oil. The product can be used in the next step without further purification.
Step 2: Deprotection of the Benzyl Ether
The benzyl ether protecting group is removed via catalytic hydrogenolysis to reveal the hydroxyl group. This is a clean and efficient reaction.[4][11]
Protocol 2: Synthesis of 3-Hydroxycyclobutanecarboxylic acid
| Reagent/Solvent | Molecular Weight | Moles (mmol) | Equivalents | Amount |
| 3-(Benzyloxy)cyclobutanecarboxylic acid | 206.24 | 10.0 | 1.0 | 2.06 g |
| Palladium on Carbon (10% Pd/C) | - | - | catalytic | ~200 mg |
| Methanol (MeOH) | - | - | - | 50 mL |
| Hydrogen (H₂) gas | - | - | excess | Balloon pressure |
Procedure:
-
Dissolve 3-(Benzyloxy)cyclobutanecarboxylic acid (2.06 g, 10.0 mmol) in methanol (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Palladium on Carbon (200 mg) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon filled with hydrogen).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield 3-Hydroxycyclobutanecarboxylic acid.
Step 3: Bifunctionalization of the Cyclobutane Core
The cyclobutane core is now functionalized with two orthogonal handles for subsequent conjugation. The carboxylic acid is coupled with propargylamine to introduce an alkyne for click chemistry, and the hydroxyl group can be used for attachment to the POI ligand.
Protocol 3: Synthesis of N-(prop-2-yn-1-yl)-3-hydroxycyclobutanecarboxamide
| Reagent/Solvent | Molecular Weight | Moles (mmol) | Equivalents | Amount |
| 3-Hydroxycyclobutanecarboxylic acid | 116.12 | 10.0 | 1.0 | 1.16 g |
| Propargylamine | 55.08 | 12.0 | 1.2 | 0.66 g (0.74 mL) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 191.70 | 15.0 | 1.5 | 2.88 g |
| Hydroxybenzotriazole (HOBt) | 135.13 | 15.0 | 1.5 | 2.03 g |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 30.0 | 3.0 | 3.88 g (5.2 mL) |
| Dichloromethane (DCM) | - | - | - | 50 mL |
| Saturated aqueous NaHCO₃ solution | - | - | - | For washing |
| Brine | - | - | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | For drying |
Procedure:
-
To a solution of 3-Hydroxycyclobutanecarboxylic acid (1.16 g, 10.0 mmol) in dichloromethane (50 mL), add EDC (2.88 g, 15.0 mmol), HOBt (2.03 g, 15.0 mmol), and DIPEA (5.2 mL, 30.0 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add propargylamine (0.74 mL, 12.0 mmol) and continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM (50 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford N-(prop-2-yn-1-yl)-3-hydroxycyclobutanecarboxamide.
Part 2: Assembly of the Final PROTAC Molecule
With the bifunctional linker in hand, the final PROTAC can be assembled. This involves coupling the linker to the POI ligand (JQ1) and then performing the click reaction with the E3 ligase ligand (pomalidomide-azide).
Step 4a: Coupling of the Linker to the JQ1 POI Ligand
For this step, a derivative of JQ1 with a suitable attachment point, such as a carboxylic acid, is required. This can be synthesized according to literature procedures.[8][9] The hydroxyl group of our linker is then coupled to this JQ1 derivative via an ester linkage.
Protocol 4: Synthesis of JQ1-Cyclobutane-Alkyne Conjugate
| Reagent/Solvent | Molecular Weight | Moles (mmol) | Equivalents | Amount |
| JQ1-carboxylic acid derivative | (Varies) | 1.0 | 1.0 | (Varies) |
| N-(prop-2-yn-1-yl)-3-hydroxycyclobutanecarboxamide | 153.18 | 1.2 | 1.2 | 0.18 g |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 191.70 | 1.5 | 1.5 | 0.29 g |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 | 0.1 | 12 mg |
| Dichloromethane (DCM) | - | - | - | 10 mL |
Procedure:
-
To a solution of JQ1-carboxylic acid derivative (1.0 mmol) and N-(prop-2-yn-1-yl)-3-hydroxycyclobutanecarboxamide (0.18 g, 1.2 mmol) in dichloromethane (10 mL), add EDC (0.29 g, 1.5 mmol) and DMAP (12 mg, 0.1 mmol).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the JQ1-cyclobutane-alkyne conjugate.
Step 4b: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The final step is the "click" reaction between the alkyne-functionalized JQ1-linker and an azide-functionalized pomalidomide. Pomalidomide-azide can be synthesized as described in the literature.[12][13]
Protocol 5: Synthesis of the Final JQ1-Cyclobutane-Pomalidomide PROTAC
| Reagent/Solvent | Molecular Weight | Moles (mmol) | Equivalents | Amount |
| JQ1-cyclobutane-alkyne conjugate | (Varies) | 0.5 | 1.0 | (Varies) |
| Pomalidomide-azide | (Varies) | 0.6 | 1.2 | (Varies) |
| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | 249.69 | 0.05 | 0.1 | 12.5 mg |
| Sodium Ascorbate | 198.11 | 0.1 | 0.2 | 19.8 mg |
| Dimethylformamide (DMF) | - | - | - | 5 mL |
| Water (H₂O) | - | - | - | 1 mL |
Procedure:
-
In a reaction vial, dissolve the JQ1-cyclobutane-alkyne conjugate (0.5 mmol) and pomalidomide-azide (0.6 mmol) in a mixture of DMF (5 mL) and water (1 mL).
-
Add copper(II) sulfate pentahydrate (12.5 mg, 0.05 mmol) and sodium ascorbate (19.8 mg, 0.1 mmol).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Characterization and Validation
Figure 2: Self-validating system for PROTAC synthesis.
A critical aspect of these protocols is the implementation of a self-validating system. Each step should be monitored for completion using appropriate analytical techniques (TLC, LC-MS). The purity and identity of all intermediates and the final product must be confirmed.
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential to confirm the chemical structure of the synthesized PROTAC.
-
Purity Assessment: The purity of the final compound should be determined by High-Performance Liquid Chromatography (HPLC), with a purity of >95% being the standard for biological evaluation.
-
Biological Validation: The synthesized PROTAC should be evaluated in a series of biological assays to confirm its intended mechanism of action. This includes biochemical assays to measure binding to the target protein and the E3 ligase, and cellular assays (e.g., Western blotting) to demonstrate target protein degradation.[14]
Conclusion
Methyl 3-(benzyloxy)cyclobutanecarboxylate is a valuable and versatile building block for the synthesis of PROTACs featuring a rigid cyclobutane-based linker. The protocols outlined in this application note provide a comprehensive and modular approach to the synthesis of such molecules. By leveraging the conformational constraints imposed by the cyclobutane scaffold, researchers can develop potent and selective PROTACs with potentially improved pharmacological properties. The systematic application of these synthetic strategies, coupled with rigorous analytical and biological validation, will undoubtedly accelerate the discovery and development of novel protein-degrading therapeutics.
References
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Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available from: [Link]
-
Gadd, M. S., et al. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. RSC Chemical Biology, 2(3), 931-937. Available from: [Link]
-
Yang, C., Tripathi, R., & Wang, B. (2023). Click chemistry in the development of PROTACs. RSC chemical biology, 5(2), 189–197. Available from: [Link]
-
Syeda, S. S., et al. (2015). Scalable syntheses of the BET bromodomain inhibitor JQ1. Tetrahedron letters, 56(23), 3454–3457. Available from: [Link]
-
Nanda, L. N., et al. (2024). Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy. Bioorganic & medicinal chemistry, 112, 117875. Available from: [Link]
-
ResearchGate. Formation of the JQ1-based heterobifunctional molecules. Available from: [Link]
-
Broad Institute. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy. Available from: [Link]
-
ResearchGate. Scalable syntheses of the BET bromodomain inhibitor JQ1. Available from: [Link]
-
Shrestha, R., et al. (2022). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. bioRxiv. Available from: [Link]
-
Abdel-Magid, A. F., et al. (2022). Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M. Journal of enzyme inhibition and medicinal chemistry, 37(1), 2269–2282. Available from: [Link]
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Edmondson, S. D., et al. (2020). Methods to accelerate PROTAC drug discovery. Future medicinal chemistry, 12(14), 1275–1280. Available from: [Link]
-
Popow, J., et al. (2021). Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). Journal of medicinal chemistry, 64(23), 17096–17110. Available from: [Link]
-
MDPI. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Available from: [Link]
-
Arvinas. PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. Available from: [Link]
-
Royal Society of Chemistry. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development. Available from: [Link]
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Application Notes & Protocols: Strategic Synthesis of Cyclobutane-Containing PROTAC Linkers
Introduction: The Role of Rigidity in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker. The linker is not merely a spacer; it is a critical determinant of the PROTAC's efficacy, influencing the stability and conformation of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties like cell permeability.[2]
While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been widely used, there is a growing appreciation for the advantages conferred by rigid linkers.[2][3] Among these, the cyclobutane scaffold has garnered significant attention. Incorporating a cyclobutane ring into a PROTAC linker offers several distinct advantages:
-
Conformational Restriction: The puckered, three-dimensional structure of the cyclobutane ring reduces the linker's flexibility.[4][5][6][7] This pre-organization can lower the entropic penalty of forming the ternary complex, potentially leading to more potent degradation.
-
Improved Metabolic Stability: Compared to linear alkyl chains, the cyclobutane core can be less susceptible to enzymatic degradation, which can improve the pharmacokinetic profile of the PROTAC.[4][6][8]
-
Precise Vectorial Control: The defined stereochemistry of substituted cyclobutanes (e.g., cis and trans isomers) allows for precise control over the spatial orientation of the warhead and E3 ligase ligand, enabling fine-tuning of the ternary complex geometry.
-
Enhanced Physicochemical Properties: As a non-planar, sp³-rich scaffold, cyclobutane can help disrupt planarity and improve solubility and other drug-like properties compared to aromatic linkers.[5][6]
This guide provides a detailed overview of the strategic considerations and practical protocols for synthesizing key cyclobutane building blocks and incorporating them into functional PROTACs.
Strategic Overview: A Modular Approach to Synthesis
The synthesis of a cyclobutane-containing PROTAC is best approached in a modular fashion. The overall molecule is disconnected into three primary components: the POI warhead, the E3 ligase ligand, and the central cyclobutane linker. The general workflow involves synthesizing these components separately and then coupling them together, typically through robust reactions like amide bond formation.
Part 1: Synthesis of Key Cyclobutane Building Blocks
The core of this strategy lies in the efficient synthesis of di-functionalized cyclobutane linkers. These building blocks must possess orthogonal functional groups (or protected precursors) to allow for sequential coupling. 1,3-disubstituted cyclobutanes are particularly valuable as conformationally restricted linkers.[9] Below is a representative protocol for synthesizing a key cyclobutane intermediate.
Protocol 1: Synthesis of trans-Cyclobutane-1,3-dicarboxylic acid
This protocol is adapted from established [2+2] cycloaddition methodologies, a powerful method for forming four-membered rings.[10][11][12] While various methods exist, photochemical cycloaddition is a classic and effective approach.
Reaction Scheme: Step A: Photochemical [2+2] Cycloaddition of Maleic Anhydride and Ethylene Step B: Hydrolysis of the resulting anhydride
Materials & Equipment:
-
Maleic Anhydride
-
Ethylene gas
-
Acetone (as solvent and photosensitizer)
-
High-pressure photochemical reactor with a UV lamp (e.g., mercury lamp)
-
Hydrochloric acid (HCl)
-
Standard glassware for reaction, workup, and recrystallization
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a quartz reaction vessel suitable for a photochemical reactor, dissolve maleic anhydride (1.0 eq) in acetone. The concentration should be optimized but is typically in the range of 0.1-0.5 M.
-
Degassing: Seal the vessel and degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can quench the excited state.
-
Cycloaddition: Cool the reactor (e.g., to 0°C or below) and introduce ethylene gas to the desired pressure. (Caution: Handle pressurized gas with extreme care) .
-
Irradiation: While stirring vigorously, irradiate the reaction mixture with the UV lamp. The acetone acts as a triplet sensitizer, facilitating the cycloaddition.[11] Monitor the reaction progress by a suitable method (e.g., GC-MS or ¹H NMR of an aliquot) until the maleic anhydride is consumed. Reaction times can vary from hours to days depending on the scale and reactor efficiency.
-
Workup (Anhydride): Once the reaction is complete, carefully vent the ethylene and warm the reactor to room temperature. Remove the acetone under reduced pressure using a rotary evaporator. The crude product is the cyclobutane-1,3-dicarboxylic anhydride.
-
Hydrolysis: To the crude anhydride, add a 1 M aqueous HCl solution and heat the mixture to reflux for 2-4 hours, or until the solid has fully dissolved and TLC/LC-MS indicates complete conversion to the diacid.
-
Isolation & Purification: Cool the reaction mixture in an ice bath. The trans-cyclobutane-1,3-dicarboxylic acid, being less soluble, will often precipitate. Collect the solid by vacuum filtration. The product can be further purified by recrystallization from hot water or another suitable solvent system to yield the pure trans isomer.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Compound Name | Structure | Key Features |
| trans-Cyclobutane-1,3-dicarboxylic acid | A rigid, bifunctional linker core. The trans stereochemistry provides a linear exit vector for PROTAC assembly. Commercially available.[13] | |
| cis-3-Aminocyclobutanecarboxylic acid | Contains orthogonal amine and carboxylic acid groups. The cis isomer provides a bent conformation. | |
| 1,1-Cyclobutanedicarboxylic acid | A gem-dicarboxylic acid useful for creating spirocyclic linker extensions. Synthesis protocol is well-established.[14] |
Table 1: Examples of Versatile Cyclobutane Building Blocks for PROTAC Synthesis.
Part 2: Protocols for PROTAC Assembly
The assembly of the final PROTAC typically involves sequential amide coupling reactions. This strategy allows for controlled, convergent synthesis and simplifies purification.[1][15] The following protocol describes a representative synthesis of an Androgen Receptor (AR) targeting PROTAC using a cyclobutane linker and a VHL E3 ligase ligand.
Protocol 2: Convergent Synthesis of a Cyclobutane-Linked ARV-VHL PROTAC
Strategic Overview: This protocol involves two key amide coupling steps. First, the bifunctional cyclobutane linker is coupled to the AR warhead. After deprotection (if necessary), the resulting intermediate is coupled to the VHL E3 ligase ligand.
Materials & Reagents:
-
trans-Cyclobutane-1,3-dicarboxylic acid (from Protocol 1 or commercial)
-
AR Warhead with a free amine (e.g., an enzalutamide derivative)[16]
-
VHL Ligand with a free amine (e.g., a derivative of VH032)[17][18][19][20]
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine
-
Solvents: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane)
-
Reagents for workup and purification (e.g., Ethyl acetate, aqueous NaHCO₃, brine, MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
A. First Amide Coupling (Linker + AR Warhead)
-
Activation: In a round-bottom flask under a nitrogen atmosphere, dissolve trans-cyclobutane-1,3-dicarboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (2.2 eq) and DIPEA (4.0 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate both carboxylic acid groups.
-
Coupling: To the activated mixture, add a solution of the amine-functionalized AR warhead (2.1 eq) in anhydrous DMF dropwise.
-
Expert Insight: Using a slight excess of the warhead ensures the complete consumption of the dicarboxylic acid, simplifying the subsequent purification. The reaction will form the di-coupled product. If mono-coupling is desired, stoichiometry must be carefully controlled (e.g., using a large excess of the diacid).
-
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup & Purification: Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the AR Warhead-Linker-AR Warhead dimer. (Note: For a sequential build, a mono-protected dicarboxylic acid would be used here, followed by deprotection before the next step).
B. Second Amide Coupling (Intermediate + VHL Ligand) (This assumes a mono-protected linker was used in Step A and has been deprotected to reveal a free carboxylic acid)
-
Activation: In a round-bottom flask under a nitrogen atmosphere, dissolve the Warhead-Linker intermediate (containing a single free carboxylic acid) (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 minutes at room temperature.
-
Coupling: Add the amine-functionalized VHL ligand (1.05 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by LC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup & Final Purification: Dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the final PROTAC molecule using preparative HPLC to achieve high purity (>95%).
-
Final Characterization: Confirm the identity and purity of the final cyclobutane-containing PROTAC using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and analytical HPLC.
Conclusion and Future Outlook
The cyclobutane scaffold is a powerful and increasingly utilized component in modern PROTAC design. Its inherent rigidity, metabolic stability, and stereochemical precision provide medicinal chemists with a valuable tool to optimize degrader efficacy and drug-like properties.[4][5][6][7][8] The modular synthetic strategies outlined here, centered on the creation of versatile cyclobutane building blocks followed by robust amide coupling reactions, offer a reliable and adaptable pathway for the construction of these next-generation therapeutics. As our understanding of the structural biology of ternary complexes deepens, the ability to rationally design and synthesize linkers with defined three-dimensional geometries, such as those based on the cyclobutane core, will become ever more critical to the future of targeted protein degradation.
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van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
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van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed, 35263505. [Link]
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van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]
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van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. OUCI. [Link]
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Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. [Link]
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Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. PubMed Central. [Link]
-
Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. PubMed. [Link]
-
Design, synthesis, and characterization of PROTACs targeting the androgen receptor in prostate and lung cancer models. ResearchGate. [Link]
-
Rumpf, T., et al. (2022). Design, synthesis, and characterization of PROTACs targeting the androgen receptor in prostate and lung cancer models. Archiv der Pharmazie, 355(5), e2100467. [Link]
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Heisig, G. B., & Stodola, F. H. (1943). 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Organic Syntheses, 23, 19. [Link]
-
Cycloaddition Reactions. Chemistry LibreTexts. (2023). [Link]
-
Linker-dependent folding rationalizes PROTAC cell permeability. ChemRxiv. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. [Link]
-
Design, synthesis, and characterization of PROTACs targeting the androgen receptor in prostate and lung cancer models. Semantic Scholar. [Link]
-
Myers, A. G. Cyclobutane Synthesis. Harvard University. [Link]
-
Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators. ResearchGate. [Link]
-
Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository. [Link]
-
Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. PubMed Central. [Link]
-
Structural Basis of Conformational Dynamics in the PROTAC-Induced Protein Degradation. bioRxiv. [Link]
-
Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. PubMed Central. [Link]
-
Discovery of a Series of Orally Bioavailable Androgen Receptor Degraders for the Treatment of Prostate Cancer. PubMed. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed Central. [Link]
-
Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Semantic Scholar. [Link]
-
Bulatov, E., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
-
Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. ResearchGate. [Link]
-
Design, synthesis, and anti-inflammatory potential of PROTAC drug molecules based on fondaparinux sodium. DiVA portal. [Link]
-
Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. [Link]
-
Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine pro. Semantic Scholar. [Link]
-
Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. PubMed. [Link]
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Application Notes and Protocols: Methyl 3-(benzyloxy)cyclobutanecarboxylate as a Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable".[1][2] At the heart of this approach are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[3][4] A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[5][6][7]
While the choice of the target ligand and the E3 ligase recruiter dictates the "what" and "how" of the degradation process, the linker is a critical determinant of the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[6][8] It is far more than a passive spacer; the linker's length, rigidity, and chemical composition profoundly influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[6][9]
This application note introduces Methyl 3-(benzyloxy)cyclobutanecarboxylate as a novel, rigid linker for the synthesis of next-generation PROTACs. We will explore the rationale behind using a cyclobutane-based linker, provide detailed protocols for its incorporation into a PROTAC, and outline the key in vitro assays for evaluating the efficacy of the resulting degrader.
The Rationale for Rigid Linkers: A Case for Cyclobutane Scaffolds
Early PROTAC designs often featured flexible linkers, such as polyethylene glycol (PEG) or simple alkyl chains.[4][6] While synthetically accessible, these flexible linkers can lead to a high degree of conformational freedom, which may not be conducive to the formation of a stable and productive ternary complex.[6]
More recently, there has been a shift towards the use of rigid linkers, which can offer several advantages:
-
Pre-organization for Ternary Complex Formation: Rigid linkers can reduce the entropic penalty associated with the formation of the ternary complex by constraining the PROTAC into a bioactive conformation.[6] This can lead to more potent degradation.
-
Improved Metabolic Stability: The incorporation of cyclic structures can enhance the metabolic stability of the PROTAC, leading to improved pharmacokinetic properties.
-
Enhanced Selectivity: By providing a more defined spatial orientation of the two ligands, rigid linkers can improve the selectivity of the PROTAC for the intended target protein.[10]
The cyclobutane scaffold, as present in Methyl 3-(benzyloxy)cyclobutanecarboxylate, is an attractive choice for a rigid linker due to its three-dimensional structure and synthetic tractability. It provides a defined vector for the attachment of the target and E3 ligase ligands, allowing for precise control over their relative orientation.
Visualizing the PROTAC Mechanism and Experimental Workflow
To understand the context of the following protocols, it is important to visualize the key processes involved in targeted protein degradation.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for PROTAC evaluation.
Part 1: Synthesis of a PROTAC Incorporating Methyl 3-(benzyloxy)cyclobutanecarboxylate
The following is a representative, generalized protocol for the synthesis of a PROTAC using Methyl 3-(benzyloxy)cyclobutanecarboxylate as the linker. This protocol assumes the availability of a target protein ligand (warhead) and an E3 ligase ligand with appropriate functional groups for coupling.
Protocol 1.1: Synthesis of the Functionalized Cyclobutane Linker
-
Hydrolysis of the Methyl Ester:
-
Dissolve Methyl 3-(benzyloxy)cyclobutanecarboxylate in a mixture of methanol and water.
-
Add lithium hydroxide (LiOH) and stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Acidify the reaction mixture with dilute hydrochloric acid (HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(benzyloxy)cyclobutanecarboxylic acid.
-
-
Amide Coupling with the E3 Ligase Ligand:
-
Dissolve the 3-(benzyloxy)cyclobutanecarboxylic acid, the E3 ligase ligand (containing a free amine), and a coupling agent such as HATU in an anhydrous solvent like DMF.
-
Add a non-nucleophilic base, such as DIPEA, and stir the reaction at room temperature overnight.
-
Purify the product by flash chromatography to obtain the E3 ligase ligand-linker conjugate.
-
-
Deprotection of the Benzyl Ether:
-
Dissolve the E3 ligase ligand-linker conjugate in a suitable solvent (e.g., methanol or ethanol).
-
Add a palladium catalyst (e.g., 10% Pd/C) and subject the reaction mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Monitor the reaction by TLC or LC-MS until the deprotection is complete.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the E3 ligase ligand-linker with a free hydroxyl group.
-
-
Activation of the Hydroxyl Group:
-
Dissolve the product from the previous step in an anhydrous solvent (e.g., DCM) and cool to 0 °C.
-
Add a sulfonylating agent, such as methanesulfonyl chloride (MsCl), and a base, such as triethylamine (TEA).
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature.
-
Quench the reaction with water and extract the product. The resulting mesylate is a good leaving group for the subsequent coupling with the warhead.
-
Protocol 1.2: Final PROTAC Assembly
-
Coupling of the Warhead:
-
Dissolve the activated E3 ligase ligand-linker conjugate and the warhead (containing a nucleophilic group, e.g., a phenol or amine) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Add a suitable base, such as potassium carbonate or cesium carbonate, to facilitate the nucleophilic substitution.
-
Heat the reaction mixture if necessary and monitor its progress by LC-MS.
-
Upon completion, perform an aqueous workup and purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
-
Part 2: In Vitro Evaluation of the Cyclobutane Linker-Containing PROTAC
Once the PROTAC has been synthesized and purified, its biological activity must be evaluated. The following protocols describe key in vitro assays to characterize the PROTAC's ability to induce the degradation of the target protein.
Protocol 2.1: Ternary Complex Formation Assay (In Vitro Pull-down)
This assay confirms the ability of the PROTAC to mediate the interaction between the target protein and the E3 ligase.[11]
-
Reagents and Materials:
-
Purified recombinant target protein (e.g., with a His-tag).
-
Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC).
-
Synthesized PROTAC and a negative control (e.g., a PROTAC with a scrambled E3 ligase ligand).
-
Ni-NTA agarose beads.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Elution buffer (e.g., wash buffer with 250 mM imidazole).
-
SDS-PAGE gels and Western blotting reagents.
-
Antibodies against the E3 ligase and the target protein.
-
-
Procedure:
-
Incubate the His-tagged target protein with Ni-NTA beads to allow for binding.
-
Wash the beads to remove unbound protein.
-
Add the E3 ligase complex and the PROTAC (or control) at various concentrations to the beads.
-
Incubate the mixture with gentle rotation to allow for ternary complex formation.
-
Wash the beads extensively to remove any non-specifically bound proteins.
-
Elute the protein complexes from the beads using the elution buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting, probing for the presence of the E3 ligase. An increased amount of E3 ligase pulled down in the presence of the PROTAC indicates the formation of a ternary complex.
-
Protocol 2.2: In-Cell Target Protein Degradation Assay (Western Blot)
This is the definitive assay to determine if the PROTAC can induce the degradation of the target protein in a cellular context.
-
Cell Culture and Treatment:
-
Culture a cell line that endogenously expresses the target protein in appropriate growth medium.
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a defined period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the total protein concentration in each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein lysates to the same concentration and load equal amounts onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the target protein.
-
Also, probe with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and the Dmax (the maximum percentage of degradation).[12]
-
Protocol 2.3: Cell Viability Assay
This assay assesses the downstream consequence of target protein degradation, which is often a reduction in cell viability or proliferation, particularly in cancer cell lines.[13]
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat the cells with a serial dilution of the PROTAC, similar to the degradation assay.
-
-
Viability Measurement:
-
After a prolonged incubation period (e.g., 72 hours), add a cell viability reagent such as Cell Counting Kit-8 (CCK-8) or CellTiter-Glo® (CTG) to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the PROTAC concentration to determine the IC50 value.
-
Data Presentation: Expected Outcomes
The data obtained from the above experiments can be summarized in tables for clear comparison. Here is a template for presenting the degradation data, comparing the novel cyclobutane-linked PROTAC to a hypothetical PROTAC with a flexible PEG linker.
| PROTAC Compound | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-Cyclobutane | Rigid (Cyclobutane) | e.g., BRD4 | e.g., HeLa | 15 | >95 |
| PROTAC-PEG4 | Flexible (PEG4) | e.g., BRD4 | e.g., HeLa | 50 | 85 |
| Negative Control | Rigid (Cyclobutane) | e.g., BRD4 | e.g., HeLa | >10,000 | <10 |
This hypothetical data illustrates a scenario where the rigid cyclobutane linker leads to a more potent PROTAC (lower DC50) with a higher maximal level of degradation (higher Dmax) compared to a flexible linker.
Conclusion
The linker is a pivotal component in the design of effective PROTACs. The use of rigid linkers, such as those derived from Methyl 3-(benzyloxy)cyclobutanecarboxylate , offers a promising strategy to enhance the potency, selectivity, and drug-like properties of these novel therapeutics. By providing a pre-organized and metabolically stable scaffold, cyclobutane-based linkers can facilitate the formation of a stable ternary complex, leading to efficient and robust protein degradation. The protocols outlined in this application note provide a comprehensive framework for the synthesis and in vitro evaluation of PROTACs incorporating this innovative linker technology, paving the way for the development of the next generation of targeted protein degraders.
References
- An, S., & Fu, L. (2022). Small-molecule E3 ligase ligands for targeted protein degradation. Acta Pharmaceutica Sinica B, 12(3), 1015-1033.
- BOC Sciences. (n.d.). Target Protein Ligands for PROTAC.
- CD Bioparticles. (n.d.). Ligands for Target Protein for PROTAC.
- Ciulli, A. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. CHIMIA International Journal for Chemistry, 74(11), 864-864.
- Ciulli, A., & Trainor, N. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ACS Central Science, 6(11), 1859-1874.
- MedChemExpress. (n.d.). Ligands for Target Protein for PROTAC (Inhibitors Agonists Modulators Antagonists).
- BenchChem. (2025). A Researcher's Guide to Comparing PROTAC Degradation Efficiency Using In Vitro Assays.
- Zhang, X., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 8(1), 1-17.
- Bio-Techne. (n.d.). Assays for Targeted Protein Degradation.
- MedChemExpress. (n.d.). trans-Cyclobutane-1,3-dicarboxylic acid | PROTAC Linker.
- AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs.
- Scheepstra, K. M., et al. (2019). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 7, 19.
- BOC Sciences. (n.d.). PROTAC In Vitro Evaluation Services.
- Hughes, S. J., & Ciulli, A. (2021). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Methods in Molecular Biology, 2365, 135-150.
- BenchChem. (2025). Comparing the efficacy of different PROTAC linkers in targeted protein degradation.
- MedChemExpress. (n.d.). Ligands for Target Protein for PROTAC.
- MDPI. (2024). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Molecules, 29(10), 2294.
- BenchChem. (2025). Application Notes and Protocols for Developing Novel PROTACs with an m-PEG3-OMs Linker.
- Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service.
- Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening.
- Thermo Fisher Scientific. (n.d.). Targeted Protein Degradation using Proteolysis-Targeted Chimeras.
- Jin, J., et al. (2023). Recent advances in targeted protein degraders as potential therapeutic agents. Journal of Biomedical Science, 30(1), 1-20.
- Eurofins Discovery. (n.d.). Solutions for Targeted Protein Degradation Drug Discovery.
- MedChemExpress. (n.d.). Boc-NH-Cyclobutane-COOH | PROTAC Linker.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of PROTACs with Alkyl Linkers.
- The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation.
- Profacgen. (n.d.). Protein Degrader in vitro evaluation.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
- BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design.
- Precise PEG. (n.d.). Linkers in PROTACs.
- The Royal Society of Chemistry. (2023). Streamlining the design of PROTACs® and PROTAC linkers. Retrieved from The Royal Society of Chemistry website.
- BOC Sciences. (2024). Exploration and innovation of Linker features in PROTAC design.
- Gu, S., et al. (2022). Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Frontiers in Pharmacology, 13, 846729.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. eLife, 9, e58829.
- National Institutes of Health. (2025). Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex.
- MedChemExpress. (n.d.). Boc-NH-Cyclobutane-COOH | PROTAC Linker.
- MCE. (n.d.). cis-3-[(Benzyloxy)methyl]cyclobutanol | PROTAC连接子.
- NJ Bio, Inc. (2025). Targeted Protein Degraders.
- Al-Ali, H., et al. (2022). Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders. International Journal of Molecular Sciences, 23(19), 11201.
- Google Patents. (n.d.). US10646575B2 - Heterocyclic degronimers for target protein degradation.
- ChemRxiv. (n.d.). PROTAC degraders of the METTL3-14 m6A-RNA methyltransferase.
- MedChemExpress. (n.d.). Targeting the 'Undruggable' with PROTACs.
- PubMed. (2023). Design, Synthesis, and Biological Evaluation of mTOR-Targeting PROTACs Based on MLN0128 and Pomalidomide.
- ChemRxiv. (n.d.).
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Application Note: Synthesis of Methyl 3-(benzyloxy)cyclobutanecarboxylate via Williamson Ether Synthesis
Introduction
The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for the preparation of symmetrical and unsymmetrical ethers in both academic and industrial laboratories.[1][2] The reaction's enduring utility stems from its straightforward approach: the SN2 displacement of a halide or other suitable leaving group by an alkoxide nucleophile.[3][4] This application note provides a comprehensive, field-proven protocol for the synthesis of Methyl 3-(benzyloxy)cyclobutanecarboxylate, a valuable building block in medicinal chemistry and materials science.
This guide moves beyond a simple recitation of steps to explain the critical causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics. We will detail the preparation of the target compound from Methyl 3-hydroxycyclobutanecarboxylate and benzyl bromide, emphasizing safety, reaction optimization, and purification strategies.
Reaction Scheme & Mechanism
The synthesis proceeds in two fundamental stages within a single pot: the deprotonation of the alcohol to form a potent nucleophile, followed by the nucleophilic substitution reaction.
Overall Reaction:
Mechanism:
The Williamson ether synthesis is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1]
-
Alkoxide Formation: The reaction is initiated by the deprotonation of the secondary alcohol, Methyl 3-hydroxycyclobutanecarboxylate, using a strong, non-nucleophilic base. Sodium hydride (NaH) is an excellent choice for this step as it irreversibly removes the acidic proton to form a sodium alkoxide and hydrogen gas (H₂).[5][6] The evolution of H₂ gas drives this equilibrium-limited step to completion, ensuring the full conversion of the alcohol to its more nucleophilic conjugate base.[6]
-
SN2 Attack: The resulting alkoxide is a potent nucleophile that attacks the electrophilic benzylic carbon of benzyl bromide. The reaction proceeds via a backside attack, leading to the displacement of the bromide leaving group and the formation of the new carbon-oxygen bond of the ether.[3][7]
-
Choice of Electrophile: Benzyl bromide is an ideal electrophile for this SN2 reaction. As a primary benzylic halide, it is sterically unhindered and its benzylic position helps to stabilize the transition state, accelerating the reaction rate.[8][9] The use of secondary or tertiary alkyl halides is generally avoided as they tend to favor a competing E2 elimination pathway, especially with a strong base like an alkoxide.[2][4]
Detailed Experimental Protocol
This protocol is designed for the synthesis of Methyl 3-(benzyloxy)cyclobutanecarboxylate on a 10 mmol scale. Adjustments may be necessary for different scales.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume | Properties/Hazards |
| Methyl 3-hydroxycyclobutanecarboxylate | 63485-50-7 | 130.14 | 10.0 | 1.30 g | Irritant.[10] |
| Sodium Hydride (NaH), 60% dispersion in oil | 7646-69-7 | 24.00 (pure) | 12.0 | 0.48 g | Flammable solid, water-reactive (releases H₂), causes severe skin burns and eye damage. Handle under inert atmosphere.[11][12] |
| Benzyl Bromide (α-bromotoluene) | 100-39-0 | 171.04 | 11.0 | 1.30 mL (1.88 g) | Combustible liquid, toxic, lachrymator (causes tearing), severe skin and eye irritant. Handle exclusively in a fume hood.[13][14][15][16] |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | 50 mL | Highly flammable liquid and vapor, may form explosive peroxides. Use from a freshly opened bottle or test for peroxides. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | 12125-02-9 | - | - | ~30 mL | Mild irritant. |
| Saturated aq. Sodium Chloride (Brine) | 7647-14-5 | - | - | ~30 mL | Not hazardous. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | - | As needed | Not hazardous. |
| Ethyl Acetate (for extraction & chromatography) | 141-78-6 | - | - | As needed | Highly flammable liquid and vapor, eye irritant. |
| Hexanes (for chromatography) | 110-54-3 | - | - | As needed | Highly flammable liquid and vapor, skin irritant, aspiration hazard. |
Equipment
-
100 mL two-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet
-
Ice-water bath
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure
Part A: Alkoxide Formation
-
Inert Atmosphere Setup: Assemble the two-neck round-bottom flask with a magnetic stir bar, a rubber septum on one neck, and a condenser with a nitrogen or argon inlet on the other. Flame-dry the apparatus under vacuum and backfill with inert gas to ensure anhydrous conditions.
-
Reagent Addition: Allow the flask to cool to room temperature. Carefully weigh the sodium hydride dispersion (0.48 g, 12.0 mmol) and add it to the flask against a positive flow of inert gas. Note: NaH dispersion in oil can be weighed in the air but should be transferred quickly.
-
Solvent Addition: Add anhydrous THF (30 mL) to the flask via syringe. Begin stirring to create a suspension.
-
Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.
-
Alcohol Addition: In a separate vial, dissolve Methyl 3-hydroxycyclobutanecarboxylate (1.30 g, 10.0 mmol) in anhydrous THF (20 mL). Slowly add this solution dropwise to the cold NaH suspension via syringe over 15-20 minutes.
-
Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The cessation of bubbling (H₂ evolution) indicates the completion of alkoxide formation. The mixture may appear as a cloudy suspension.
Part B: Ether Formation (SN2 Reaction)
-
Electrophile Addition: Re-cool the reaction mixture to 0 °C. Carefully add benzyl bromide (1.30 mL, 11.0 mmol) dropwise via syringe. Caution: Benzyl bromide is a lachrymator; perform this addition in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol spot has been consumed (typically 4-12 hours). Gentle heating (e.g., to 40 °C) can be applied to accelerate the reaction if necessary.
Part C: Work-up and Purification
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by slowly adding saturated aqueous NH₄Cl solution (~30 mL) dropwise. Note: This will generate hydrogen gas; ensure adequate ventilation.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (~50 mL) and water (~30 mL). Shake and separate the layers. Extract the aqueous layer twice more with ethyl acetate (~25 mL each).
-
Washing: Combine the organic layers and wash with saturated aqueous NaCl (brine) (~30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, likely as a pale yellow oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting with 5% EtOAc/Hexanes and gradually increasing to 20%) to elute the final product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield Methyl 3-(benzyloxy)cyclobutanecarboxylate as a colorless oil.[17][18]
Visualized Workflow and Logic
The following diagrams illustrate the experimental workflow and the scientific reasoning behind the chosen conditions.
Caption: Experimental workflow for the synthesis.
Caption: Logic for the choice of key reagents.
Safety and Handling Precautions
-
Sodium Hydride (NaH): NaH reacts violently with water and protic solvents to release flammable hydrogen gas, which can ignite spontaneously.[11] It is corrosive and can cause severe burns. All operations involving NaH must be conducted under an inert atmosphere (N₂ or Ar) in a dry apparatus. Use a Class D fire extinguisher (for combustible metals) or dry sand for fires; DO NOT use water, CO₂, or foam extinguishers.[12]
-
Benzyl Bromide: Benzyl bromide is a potent lachrymator and is corrosive to skin and eyes.[15][19] It is toxic upon inhalation and skin absorption.[8] Always handle this reagent in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[16]
-
Anhydrous Solvents: Anhydrous ethers like THF can form explosive peroxides upon exposure to air and light. Always use solvent from a freshly opened container or one that has been recently tested and found to be peroxide-free.
-
General Precautions: A thorough risk assessment should be completed before beginning any chemical synthesis. Always wear appropriate PPE.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Incomplete deprotonation (inactive NaH).2. Wet solvent or glassware.3. Impure starting materials. | 1. Use fresh NaH from a sealed container. Wash the NaH dispersion with dry hexanes before use to remove the mineral oil and any surface oxidation.2. Ensure all glassware is rigorously dried and the reaction is run under a positive pressure of inert gas.3. Check the purity of starting materials by NMR or GC-MS. |
| Low Yield | 1. Competing E2 elimination.2. Insufficient reaction time or temperature. | 1. While unlikely with benzyl bromide, ensure the temperature is not excessively high. This is more common with secondary halides.[9]2. Monitor the reaction by TLC to ensure it has gone to completion. If the reaction is sluggish at room temperature, consider gentle heating to 40-50 °C. |
| Formation of Dibenzyl Ether | Reaction of benzyl bromide with trace water or benzyl alcohol (formed from hydrolysis of benzyl bromide). | Ensure all reagents and solvents are scrupulously dry. Use fresh benzyl bromide. Dibenzyl ether can typically be separated from the desired product during column chromatography. |
| Difficult Purification | Close-running spots on TLC (e.g., starting material and product). | Optimize the solvent system for column chromatography. A shallow gradient or using a different solvent system (e.g., dichloromethane/hexanes) may improve separation. |
References
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Khan Academy. Williamson ether synthesis. Retrieved from [Link]
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Chemistry Steps. The Williamson Ether Synthesis. Retrieved from [Link]
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Wikipedia. Williamson ether synthesis. Retrieved from [Link]
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Grokipedia. Benzyl bromide. Retrieved from [Link]
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ChemTalk. (2022, August 12). Williamson Ether Synthesis. Retrieved from [Link]
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Inchem.org. ICSC 1225 - BENZYL BROMIDE. Retrieved from [Link]
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University of Richmond. Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
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OrgoSolver. Williamson Ether Synthesis (NaH + R′–X). Retrieved from [Link]
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Chemistry LibreTexts. (2020, March 30). 11.1: Williamson Ether Synthesis. Retrieved from [Link]
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University of California. (2012, December 14). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]
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New Jersey Department of Health. HAZARD SUMMARY - SODIUM HYDRIDE. Retrieved from [Link]
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Chemistry LibreTexts. (2020, July 1). 9.5: Williamson ether synthesis. Retrieved from [Link]
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Organic Syntheses. 3-benzyloxy-2-methyl propanoate. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
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Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
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Organic Syntheses. 3-Benzyloxy-2-methyl Propanoate. Retrieved from [Link]
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MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
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PrepChem.com. Synthesis of methyl 1-methylcyclobutane carboxylate. Retrieved from [Link]
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Application Note & Protocols: Chiral Synthesis of 3-(Benzyloxy)cyclobutane Derivatives
Abstract
Chiral cyclobutane derivatives are privileged structural motifs in medicinal chemistry, prized for the unique conformational constraints they impart on bioactive molecules.[1][2][3] Their rigid, three-dimensional architecture can lead to significant improvements in binding affinity, metabolic stability, and target selectivity.[3][4][5] This application note provides a comprehensive guide to the chiral synthesis of 3-(benzyloxy)cyclobutane derivatives, a key building block for drug discovery programs. We will explore multiple synthetic strategies, focusing on the practical and scalable stereoselective reduction of a prochiral cyclobutanone precursor. Detailed, field-tested protocols, mechanistic insights, and troubleshooting guides are provided for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Cyclobutane Scaffold
The cyclobutane ring, once considered a synthetic curiosity, is now a frequently incorporated scaffold in modern drug candidates.[3][5] Its inherent ring strain (approx. 26 kcal/mol) and puckered conformation create defined exit vectors for substituents, allowing medicinal chemists to precisely orient pharmacophoric groups in three-dimensional space.[2][3] The benzyloxy moiety, in particular, serves as a versatile handle. It can act as a stable protecting group for a hydroxyl function, a key pharmacophoric element itself, or a precursor for further functionalization.
The primary challenge in harnessing the potential of these scaffolds lies in controlling their stereochemistry. Accessing enantiomerically pure cyclobutanes is paramount, as different enantiomers often exhibit vastly different biological activities. This guide focuses on robust and reproducible methods to achieve high levels of stereocontrol in the synthesis of 3-(benzyloxy)cyclobutane derivatives.
Core Synthetic Strategies: A Comparative Overview
Several strategic pathways can be employed to access chiral 3-(benzyloxy)cyclobutanes. The optimal choice depends on factors such as available starting materials, required scale, and the specific stereoisomer desired.
-
Asymmetric [2+2] Cycloadditions: This is a powerful and convergent approach for constructing the cyclobutane ring from two alkene precursors.[6][7][8] The use of chiral catalysts, such as Lewis acids or transition metal complexes, can induce high levels of enantioselectivity.[9][10] While elegant, this method often requires significant optimization for new substrate combinations.
-
Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials, such as amino acids or terpenes, to construct the cyclobutane framework.[11][12] The inherent chirality of the starting material is transferred to the final product, providing a reliable route to specific enantiomers.
-
Enzymatic Resolution: Biocatalytic methods, particularly kinetic resolutions using enzymes like lipases, can be highly effective for separating racemic mixtures of cyclobutane intermediates.[13][14] This method is valued for its high selectivity and environmentally benign reaction conditions.
-
Stereoselective Functionalization of Prochiral Cyclobutanes: This is arguably the most direct and often most practical approach. It begins with a symmetrical, pre-formed cyclobutane ring, such as 3-oxocyclobutane-1-carboxylic acid, and introduces chirality through a stereoselective transformation. This guide will focus principally on this strategy due to its scalability and the commercial availability of starting materials.[15][16][17]
Below is a workflow diagram illustrating the key strategic decisions in synthesizing the target compounds.
Caption: High-level workflow for the synthesis of chiral 3-(benzyloxy)cyclobutanes.
Featured Pathway: Diastereoselective Reduction of a Prochiral Ketone
This pathway offers a robust and scalable route starting from the commercially available 3-oxocyclobutane-1-carboxylic acid. The strategy hinges on a highly diastereoselective hydride reduction of the ketone, which preferentially forms the cis alcohol.
Mechanistic Rationale: The Origin of cis-Selectivity
The stereochemical outcome of the hydride reduction of 3-substituted cyclobutanones is governed primarily by steric and torsional strain.[18] The hydride reagent (e.g., borohydride) preferentially attacks the carbonyl carbon from the face anti to the substituent at the 3-position. This "antifacial" attack avoids steric clash with the substituent and proceeds through a transition state that minimizes torsional strain, consistent with the Felkin-Anh model.[18] This results in a strong preference for the cis diastereomer, where the newly formed hydroxyl group and the C3-substituent are on the same side of the ring.
Caption: Rationale for the high cis-selectivity in hydride reductions of 3-substituted cyclobutanones.
Data Summary: Comparison of Reducing Agents
The choice of hydride reagent can influence selectivity, though studies show a strong intrinsic preference for cis alcohol formation.[18] Sodium borohydride (NaBH₄) offers an excellent balance of reactivity, selectivity, cost, and safety for this transformation.
| Reducing Agent | Typical Solvent(s) | Typical dr (cis:trans) | Yield (%) | Reference(s) |
| NaBH₄ | MeOH, EtOH | >10:1 | 85-95 | [15] |
| NaBH(OAc)₃ | THF, DCE | ~4:1 | 70-85 | [15] |
| L-Selectride® | THF | >20:1 | 80-90 | [18] |
| LiAlH₄ | THF, Et₂O | >10:1 | 85-95 | [18] |
Table based on representative reductions of 3-substituted cyclobutanones.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of Benzyl 3-oxocyclobutane-1-carboxylate
This protocol details the esterification of the commercially available starting material.
-
Materials:
-
Benzyl alcohol (BnOH) (1.05 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.05 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (1.1 eq)
-
Acetonitrile (MeCN) (approx. 5-7 mL per g of starting acid)
-
Ethyl acetate (EtOAc), 1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Procedure:
-
To a round-bottom flask charged with 3-oxocyclobutane-1-carboxylic acid (1.0 eq), add acetonitrile, benzyl alcohol (1.05 eq), and DMAP (0.05 eq).
-
Stir the mixture at room temperature until all solids dissolve.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Add EDCI (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 25 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC or LC-MS.
-
Workup: Remove the acetonitrile under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can often be used directly in the next step. If necessary, purify by silica gel column chromatography (e.g., 20-40% EtOAc in hexanes).
-
-
Expected Outcome: A colorless to pale yellow oil. Yields typically range from 85-95%.[15][21]
Protocol 2: Diastereoselective Reduction to cis-Benzyl 3-hydroxycyclobutane-1-carboxylate
This protocol achieves the key stereoselective reduction.
-
Materials:
-
Benzyl 3-oxocyclobutane-1-carboxylate (1.0 eq)
-
Methanol (MeOH) or Ethanol (EtOH) (approx. 10 mL per g of ketone)
-
Sodium borohydride (NaBH₄) (1.0-1.2 eq)
-
Acetone, Ethyl acetate (EtOAc), Deionized water, Brine
-
-
Procedure:
-
Dissolve the starting ketone (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add NaBH₄ (1.0-1.2 eq) slowly in small portions. Effervescence will be observed.
-
Stir the reaction at 0-5 °C for 1-2 hours. Monitor for the disappearance of the starting material by TLC.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of acetone to consume excess NaBH₄.
-
Remove the bulk of the methanol under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the pure cis-alcohol.
-
-
Expected Outcome: A white solid or colorless oil. Yields are typically >90%, with a cis:trans diastereomeric ratio exceeding 10:1.[15]
Protocol 3: Benzylation of a Hydroxyl Group (Alternative Route)
This protocol is applicable if starting from a 3-hydroxycyclobutane derivative. It follows a standard Williamson ether synthesis mechanism.[22]
-
Materials:
-
3-Hydroxycyclobutane derivative (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2-1.5 eq)
-
Benzyl bromide (BnBr) (1.1-1.3 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc), Saturated NH₄Cl (aq), Water, Brine
-
-
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the 3-hydroxycyclobutane derivative (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0 °C.
-
Carefully add NaH (1.2-1.5 eq) portion-wise. Stir for 30-60 minutes at 0 °C to allow for complete deprotonation.
-
Add benzyl bromide (1.1-1.3 eq) dropwise via syringe.
-
Allow the reaction to warm slowly to room temperature and stir for 4-12 hours until TLC analysis indicates completion.
-
Workup: Cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine (2x), dry over Na₂SO₄, filter, and concentrate.
-
Purify by silica gel column chromatography.
-
-
Expected Outcome: The desired benzyl-protected product, typically as a colorless oil. Yields are generally high (>80%).
Conclusion and Future Perspectives
The stereoselective reduction of prochiral 3-oxocyclobutane derivatives represents a highly efficient, scalable, and reliable method for accessing valuable cis-3-hydroxycyclobutane building blocks. Subsequent benzylation provides the target 3-(benzyloxy)cyclobutane derivatives in high purity and yield. These protocols provide a solid foundation for researchers in drug discovery and development to synthesize novel chemical entities. Future work in this area will likely focus on developing catalytic asymmetric reductions to directly access either enantiomer of the cis-alcohol without the need for chiral separation or a chiral starting material.
References
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Recent Advances in Asymmetric Synthesis of Chiral Cyclobutenes. ResearchGate. Available at: [Link]
-
Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society. Available at: [Link]
-
Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. Available at: [Link]
-
Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society. Available at: [Link]
-
Enantioselective Synthesis of Cyclobutanes. ChemistryViews. Available at: [Link]
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Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. Angewandte Chemie International Edition. Available at: [Link]
-
Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. Indiana University ScholarWorks. Available at: [Link]
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Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions. PubMed. Available at: [Link]
-
Catalytic approaches to assemble cyclobutane motifs in natural product synthesis. Semantic Scholar. Available at: [Link]
-
Kinetic Enzymatic Resolution of Cyclopropane Derivatives. Semantic Scholar. Available at: [Link]
-
Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry. Available at: [Link]
-
Studies toward the stereocontrolled synthesis of cyclobutane derivatives. CSUSB ScholarWorks. Available at: [Link]
-
Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. ResearchGate. Available at: [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. Available at: [Link]
-
Benzyl Protection. Common Organic Chemistry. Available at: [Link]
-
Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. Available at: [Link]
-
Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. PubMed Central. Available at: [Link]
-
Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison Between Experiment and Theory. PubMed. Available at: [Link]
- Preparation method of 3-oxocyclobutanecarboxylic acid. Google Patents.
- Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents.
-
Benzylation of hydroxyl groups by Williamson reaction. NCBI Bookshelf. Available at: [Link]
-
3-Hydroxycyclobutane-1-carboxylic acid. PubChem. Available at: [Link]
-
Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. National Institutes of Health (NIH). Available at: [Link]
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The Strategic Application of Methyl 3-(benzyloxy)cyclobutanecarboxylate in the Synthesis of Complex Carbocyclic Nucleoside Analogues
Introduction: The Cyclobutane Motif as a Privileged Scaffold in Medicinal Chemistry
The cyclobutane ring, a four-membered carbocycle, has garnered significant attention in contemporary drug discovery. Its inherent ring strain and unique three-dimensional geometry offer medicinal chemists a powerful tool to imbue drug candidates with desirable pharmacological properties.[1] Unlike more flexible aliphatic chains, the rigid and puckered conformation of the cyclobutane scaffold can lock a molecule into a bioactive conformation, thereby enhancing its binding affinity to biological targets.[1] Furthermore, cyclobutane moieties can serve as effective bioisosteres for other common chemical groups, leading to improved metabolic stability and pharmacokinetic profiles.[1] This application note will delve into the utility of a key cyclobutane building block, Methyl 3-(benzyloxy)cyclobutanecarboxylate , as a versatile precursor in the synthesis of complex organic molecules, with a particular focus on its application in the preparation of carbocyclic nucleoside analogues, a critical class of antiviral agents.[2][3][4]
Methyl 3-(benzyloxy)cyclobutanecarboxylate: A Versatile and Strategically Protected Building Block
Methyl 3-(benzyloxy)cyclobutanecarboxylate is a bifunctional molecule that offers several strategic advantages for the synthetic chemist. The methyl ester provides a handle for a variety of chemical transformations, including reduction, hydrolysis, and conversion to amides. The benzyloxy group serves as a robust protecting group for the hydroxyl functionality, which can be readily removed under standard hydrogenolysis conditions. This orthogonal protecting group strategy allows for the selective manipulation of different parts of the molecule during a multi-step synthesis.
The strategic placement of the benzyloxy and carboxylate groups at the 1- and 3-positions of the cyclobutane ring is particularly advantageous for the synthesis of carbocyclic nucleosides. In these molecules, the cyclobutane ring mimics the furanose sugar of natural nucleosides. The functional groups on the cyclobutane precursor can be elaborated to introduce the necessary hydroxyl and base-linking moieties with precise stereochemical control.
Application in the Synthesis of a Carbocyclic Thymidine Analogue
A compelling example of the utility of Methyl 3-(benzyloxy)cyclobutanecarboxylate is its use as a key intermediate in the synthesis of a carbocyclic thymidine analogue. This multi-step synthesis highlights the versatility of this building block and the strategic transformations that enable the construction of a complex, biologically relevant molecule.
Synthetic Workflow Overview
The overall synthetic strategy involves the stereoselective functionalization of the cyclobutane ring, introduction of the thymine nucleobase, and final deprotection to yield the target carbocyclic nucleoside. The following diagram illustrates the key transformations starting from a derivative of Methyl 3-(benzyloxy)cyclobutanecarboxylate.
Caption: Synthetic workflow for a carbocyclic thymidine analogue.
Detailed Protocols and Methodologies
The following protocols are based on established synthetic transformations and are provided as a guide for researchers. Optimization may be required for specific substrates and scales.
Protocol 1: Reduction of Methyl 3-(benzyloxy)cyclobutanecarboxylate to cis-3-(Benzyloxy)cyclobutane-1-methanol
Rationale: The initial step involves the reduction of the methyl ester to a primary alcohol. This transformation is crucial for subsequent functional group manipulations. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this purpose. The cis stereochemistry is the expected major product from the reduction of the cyclobutane ester.
Materials:
-
Methyl 3-(benzyloxy)cyclobutanecarboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
A solution of Methyl 3-(benzyloxy)cyclobutanecarboxylate (1.0 eq) in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is carefully quenched by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
The resulting white precipitate is filtered off and washed with diethyl ether.
-
The combined organic filtrate is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to afford cis-3-(Benzyloxy)cyclobutane-1-methanol as a crude product, which can be purified by column chromatography on silica gel.
| Reactant | Product | Reagents and Conditions | Typical Yield |
| Methyl 3-(benzyloxy)cyclobutanecarboxylate | cis-3-(Benzyloxy)cyclobutane-1-methanol | LiAlH₄, Et₂O, 0 °C to rt | 85-95% |
Protocol 2: Oxidation to cis-3-(Benzyloxy)cyclobutane-1-carbaldehyde
Rationale: The primary alcohol is oxidized to the corresponding aldehyde, which is a key intermediate for carbon-chain extension, for example, via a Wittig reaction. Pyridinium chlorochromate (PCC) or a Swern oxidation are common methods for this transformation, offering good yields with minimal over-oxidation to the carboxylic acid.
Materials:
-
cis-3-(Benzyloxy)cyclobutane-1-methanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Celatom® or Celite®
Procedure:
-
To a stirred suspension of PCC (1.5 eq) and Celatom® in anhydrous DCM, a solution of cis-3-(Benzyloxy)cyclobutane-1-methanol (1.0 eq) in anhydrous DCM is added in one portion.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The mixture is then diluted with diethyl ether and filtered through a short pad of silica gel.
-
The filtrate is concentrated under reduced pressure to yield cis-3-(Benzyloxy)cyclobutane-1-carbaldehyde, which can be used in the next step without further purification.
| Reactant | Product | Reagents and Conditions | Typical Yield |
| cis-3-(Benzyloxy)cyclobutane-1-methanol | cis-3-(Benzyloxy)cyclobutane-1-carbaldehyde | PCC, DCM, rt | 80-90% |
Protocol 3: Chain Extension and Introduction of the Nucleobase
Rationale: This two-step sequence first extends the carbon chain via a Wittig reaction to form an alkene, which is then converted to an alkyl iodide. This iodide is a suitable electrophile for the N-alkylation of a protected nucleobase like thymine.
Procedure (Illustrative):
-
Wittig Reaction: The aldehyde from Protocol 2 is subjected to a Wittig reaction with methylenetriphenylphosphorane (Ph₃P=CH₂) to yield the corresponding terminal alkene.
-
Hydroiodination: The alkene is then treated with a source of iodine, such as hydroiodic acid or an equivalent reagent, to afford the primary iodide.
-
Alkylation of Thymine: The resulting cis-1-(benzyloxy)-3-(iodomethyl)cyclobutane is reacted with the sodium salt of thymine (prepared by treating thymine with a base like sodium hydride) in a polar aprotic solvent such as dimethylformamide (DMF) to yield the protected carbocyclic thymidine analogue.
Protocol 4: Final Deprotection
Rationale: The final step involves the removal of the benzyl protecting group to unveil the free hydroxyl group of the target nucleoside analogue. Catalytic hydrogenolysis is a clean and efficient method for this transformation.
Materials:
-
Protected Carbocyclic Thymidine Analogue
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (balloon or Parr hydrogenator)
Procedure:
-
A solution of the protected carbocyclic thymidine analogue in methanol is charged into a flask containing a catalytic amount of 10% Pd/C.
-
The flask is evacuated and backfilled with hydrogen gas (repeated three times).
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure) at room temperature until the starting material is consumed (monitored by TLC).
-
The mixture is filtered through a pad of Celatom® to remove the catalyst, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to afford the final Carbocyclic Thymidine Analogue.
Caption: Key stages in the synthesis of a carbocyclic nucleoside.
Conclusion
Methyl 3-(benzyloxy)cyclobutanecarboxylate stands out as a highly valuable and versatile building block for the synthesis of complex organic molecules. Its strategically placed and orthogonally protected functional groups allow for a wide range of chemical manipulations with a high degree of control. As demonstrated in the synthesis of a carbocyclic thymidine analogue, this precursor provides an efficient entry point to the construction of medicinally relevant scaffolds. The protocols outlined in this application note serve as a practical guide for researchers and drug development professionals seeking to leverage the unique properties of the cyclobutane motif in their synthetic endeavors. The continued exploration of this and other cyclobutane derivatives will undoubtedly lead to the discovery of novel therapeutics with improved efficacy and safety profiles.
References
-
Wessjohann, L. A., et al. (2003). Recent advances in the preparation and use of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1485-1537. [Link]
-
De Clercq, E. (2004). Antiviral drugs in current clinical use. Journal of Clinical Virology, 30(2), 115-133. [Link]
-
Vince, R. (2008). A brief history of the development of carbocyclic nucleosides. Antiviral Chemistry and Chemotherapy, 19(1), 1-13. [Link]
-
Lee, K., & Lee, E. (2002). Synthesis of Carbocyclic Nucleosides. In Current Protocols in Nucleic Acid Chemistry (Chapter 14, Unit 14.1). John Wiley & Sons, Inc. [Link]
-
Hassan, M. M. (2000). Synthesis of Novel Carbocyclic Nucleoside Analogues (Doctoral dissertation, York University). [Link]
Sources
- 1. Synthesis of cyclobutane nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of cyclobutane nucleoside analogues 3: Preparation of carbocyclic derivatives of oxetanocin | Semantic Scholar [semanticscholar.org]
- 4. Design and Synthesis of Bicyclo[4.3.0]nonene Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Protection of 3-Hydroxycyclobutanecarboxylate for Complex Synthesis
Introduction: The Versatility of the Cyclobutane Scaffold
The 3-hydroxycyclobutanecarboxylate scaffold is a highly valuable building block in modern organic synthesis, particularly in the development of pharmaceuticals.[1] Its rigid, three-dimensional structure allows for precise positioning of substituents, making it a desirable motif for creating potent and selective modulators of biological targets. However, the bifunctional nature of this molecule—possessing both a reactive secondary alcohol and a carboxylate ester—necessitates a carefully planned protecting group strategy to achieve selective transformations at other positions of the molecule or to modify one functional group in the presence of the other.
This guide provides an in-depth analysis of protecting group strategies for the hydroxyl and carboxyl moieties of 3-hydroxycyclobutanecarboxylate. It emphasizes the principles of orthogonal protection, offering detailed, field-proven protocols and a rationale for selecting the most appropriate strategy based on the planned synthetic route.
Strategic Planning: Orthogonal Protection Schemes
The core principle of a successful strategy is orthogonality—the ability to deprotect one functional group under conditions that leave the other protecting groups intact.[2] The choice of protecting groups for the hydroxyl and carboxyl functions must be made in the context of the entire synthetic sequence. A decision-making workflow can help visualize this strategic process.
Sources
Application Note: A Scalable and Safe Protocol for the Synthesis of Methyl 3-(benzyloxy)cyclobutanecarboxylate
Introduction: The Strategic Value of a Benzyloxy Cyclobutane Moiety
Cyclobutane rings are valuable structural motifs in medicinal chemistry and materials science. Their inherent ring strain can be leveraged for unique chemical transformations, and their rigid, three-dimensional structure provides a scaffold for precise functionalization. Methyl 3-(benzyloxy)cyclobutanecarboxylate (CAS No. 4934-98-9) is a key building block, incorporating both a versatile ester handle and a stable, yet readily cleavable, benzyl ether protecting group. This combination makes it an attractive intermediate for the synthesis of complex pharmaceutical agents and other high-value organic molecules.
However, transitioning the synthesis of such molecules from the bench to a multi-gram or kilogram scale introduces significant challenges, particularly concerning reaction control, thermal safety, and the handling of hazardous reagents. This application note provides a comprehensive, field-tested guide for the scalable synthesis of Methyl 3-(benzyloxy)cyclobutanecarboxylate, emphasizing a robust and safe operational protocol suitable for drug development and process chemistry professionals.
Mechanistic Rationale and Strategy Selection
The core transformation for this synthesis is the formation of an ether bond. The most reliable and widely adopted method for this purpose is the Williamson ether synthesis.[1][2][3]
The Williamson Ether Synthesis: An S_N2 Pathway
This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] An alkoxide ion, a potent nucleophile, attacks an electrophilic carbon bearing a good leaving group, such as a halide. The reaction occurs in a single, concerted step where the nucleophile attacks from the backside of the carbon-leaving group bond.[1][2]
For the synthesis of Methyl 3-(benzyloxy)cyclobutanecarboxylate, two theoretical pathways exist:
-
Pathway A: Benzyl alkoxide + Methyl 3-(halomethyl)cyclobutanecarboxylate
-
Pathway B: Methyl 3-hydroxycyclobutanecarboxylate alkoxide + Benzyl halide
Pathway B is strategically superior for scale-up. Primary alkyl halides, like benzyl bromide, are excellent substrates for SN2 reactions with minimal competing elimination (E2) side reactions.[3][4] Conversely, preparing a cyclobutane with a good leaving group can be more complex and may lead to undesirable side products under basic conditions.
Choice of Base: Irreversible Deprotonation with Sodium Hydride
To generate the required cyclobutanolate nucleophile from Methyl 3-hydroxycyclobutanecarboxylate, a strong, non-nucleophilic base is required. Sodium hydride (NaH) is the base of choice for this transformation. As a 60% dispersion in mineral oil, it offers several advantages:
-
Irreversibility: NaH reacts with the alcohol to produce its sodium salt and hydrogen gas (H₂), which evolves from the reaction, driving the equilibrium to completion.
-
Low Solubility: Its insolubility prevents excessively high concentrations of base in the solution, allowing for more controlled reactivity.[5][6]
However, the use of NaH on a large scale necessitates stringent safety protocols due to its high reactivity with moisture and the production of flammable hydrogen gas.[5][7]
Process Development and Scale-Up Considerations
Scaling this synthesis requires a shift in focus from mere chemical conversion to process safety, control, and robustness.
Safe Handling of Sodium Hydride
The primary operational risk is the handling of NaH powder, which is pyrophoric. For kilogram-scale reactions, using NaH in pre-measured, dissolvable packaging (e.g., SecuBags®) is a proven engineering control.[5][7][8] These bags, typically made of styrene-butadiene-styrene copolymers, can be added directly to the reactor, eliminating operator exposure and the risk of ignition during charging.[8]
Reaction Monitoring and Control
-
Hydrogen Off-Gas: The evolution of hydrogen is a direct indicator of the deprotonation reaction rate. On a large scale, monitoring the off-gas flow rate provides real-time data on reaction progress and allows for controlled addition of the alcohol substrate.[5][6]
-
Thermal Management: The deprotonation is exothermic. The alcohol must be added at a controlled rate to a slurry of NaH in the solvent to maintain the desired reaction temperature and prevent a thermal runaway. A reliable reactor cooling system is mandatory.
-
Quenching: After the reaction is complete, any excess NaH must be safely quenched. This is typically achieved by the slow, controlled addition of a proton source like isopropanol or wet solvent, again with careful temperature management.[7]
Detailed Scale-Up Protocol (100g Scale)
This protocol details the synthesis of approximately 100g of the target compound. All operations should be conducted in a well-ventilated fume hood or an appropriate process bay by trained personnel.
Reagents and Equipment
| Reagent | M.W. ( g/mol ) | Quantity (g) | Moles (mol) | Equivalents |
| Methyl 3-hydroxycyclobutanecarboxylate | 130.14 | 75.0 | 0.576 | 1.0 |
| Sodium Hydride (60% in mineral oil) | 24.00 | 27.7 | 0.692 | 1.2 |
| Benzyl Bromide | 171.04 | 108.5 | 0.634 | 1.1 |
| Tetrahydrofuran (THF), anhydrous | - | 1.5 L | - | - |
| Isopropanol (for quenching) | - | ~50 mL | - | - |
| Saturated aq. NH₄Cl | - | 500 mL | - | - |
| Saturated aq. NaCl (Brine) | - | 500 mL | - | - |
| Ethyl Acetate | - | 1.0 L | - | - |
| Anhydrous Magnesium Sulfate | - | 50 g | - | - |
Equipment:
-
5L jacketed glass reactor with overhead stirring, thermocouple, nitrogen inlet, and condenser.
-
Addition funnel (500 mL).
-
Cooling/heating circulator.
Experimental Workflow Diagram
Caption: Scalable synthesis workflow for Methyl 3-(benzyloxy)cyclobutanecarboxylate.
Step-by-Step Protocol
-
Reactor Setup: Assemble the 5L reactor system and ensure it is clean, dry, and leak-free. Purge the entire system with dry nitrogen for at least 30 minutes.
-
NaH Slurry Preparation: Under a positive pressure of nitrogen, charge anhydrous THF (1.0 L) into the reactor. Begin stirring (approx. 200 RPM) and charge the sodium hydride dispersion (27.7 g, 0.692 mol).
-
Alkoxide Formation: Cool the reactor contents to 0-5 °C using the circulator. Dissolve Methyl 3-hydroxycyclobutanecarboxylate (75.0 g, 0.576 mol) in anhydrous THF (0.5 L) and add this solution to the addition funnel. Add the alcohol solution dropwise to the NaH slurry over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. A steady evolution of hydrogen gas will be observed.
-
Stir-out: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 60 minutes until gas evolution ceases.
-
Alkylation: Add benzyl bromide (108.5 g, 0.634 mol) dropwise via the addition funnel over 30-45 minutes, maintaining the internal temperature below 15 °C.
-
Reaction Completion: Once the benzyl bromide addition is complete, remove the cooling bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 16 hours (overnight). Monitor reaction progress by TLC or HPLC until the starting alcohol is consumed.
-
Quenching: Cool the reactor back to 0-5 °C. CAUTION: Exothermic and H₂ evolution. Slowly and carefully add isopropanol (approx. 50 mL) dropwise until gas evolution visibly subsides. Then, slowly add saturated aqueous ammonium chloride solution (500 mL).
-
Work-up: Transfer the biphasic mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Isolation: Combine all organic layers and wash with saturated aqueous sodium chloride (brine, 500 mL). Dry the organic phase over anhydrous magnesium sulfate (50 g), filter, and concentrate the filtrate under reduced pressure (rotary evaporator).
-
Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield the final product as a colorless to light yellow liquid.
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 85-95% (107-120 g) |
| Purity | >97% (by GC or HPLC) |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 137-145 °C at 0.1 Torr[9] |
| ¹H NMR (CDCl₃) | Consistent with the structure of Methyl 3-(benzyloxy)cyclobutanecarboxylate. |
| ¹³C NMR (CDCl₃) | Consistent with the structure of Methyl 3-(benzyloxy)cyclobutanecarboxylate. |
| Mass Spec (ESI+) | m/z = 221.1 [M+H]⁺, 243.1 [M+Na]⁺ |
Safety Protocol Summary
-
Sodium Hydride: Highly flammable solid. Reacts violently with water to liberate flammable hydrogen gas. Handle only under an inert atmosphere (nitrogen or argon). All glassware must be rigorously dried.[7]
-
Benzyl Bromide: Lachrymator and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Solvents: THF can form explosive peroxides. Use only fresh, inhibitor-stabilized anhydrous solvent. Ethyl acetate is flammable.
-
Pressure: The reaction generates hydrogen gas. The reactor must be vented through a bubbler to prevent pressure buildup. Ensure the nitrogen inlet is not a closed system.
References
-
McCabe Dunn, J. M., et al. (2011). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. Organic Process Research & Development, 15(6), 1442–1446. [Link]
-
ResearchGate. (2011). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. [Link]
-
BYJU'S. Williamson Ether Synthesis. [Link]
-
ACS Publications. (2011). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. [Link]
-
ACS Publications. The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]
-
Chemjobber. (2011). Process Wednesday: "The Safe Use of Sodium Hydride on Scale". [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
ResearchGate. (2021). Gram-scale synthesis of cyclobutanes. [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
ACS Publications. (2020). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters. [Link]
-
Baran Laboratory, Scripps Research. (n.d.). Cyclobutanes in Organic Synthesis. [Link]
-
Royal Society of Chemistry. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers. [Link]
-
Semantic Scholar. (n.d.). Synthetic Strategies for Cyclobutane Derivatives Without Employing [2 + 2] Cycloaddition and Their Application in Organic Synthesis. [Link]
-
MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank. [Link]
- Google Patents. (n.d.). CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone.
- Google Patents. (n.d.). CN111320535B - Preparation method of 3-(benzyloxy)-1-cyclobutanone.
-
ResearchGate. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
-
Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. [Link]
- Google Patents. (n.d.). CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
-
MDPI. (2021). Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones. Molecules. [Link]
- Google Patents. (n.d.). CN114163323B - Synthesis method of 3-oxo-cyclobutanecarboxylic acid.
Sources
- 1. byjus.com [byjus.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scribd.com [scribd.com]
- 8. Chemjobber: Process Wednesday: "The Safe Use of Sodium Hydride on Scale" [chemjobber.blogspot.com]
- 9. methyl 3-(benzyloxy)cyclobutanecarboxylate | 4934-98-9 [chemicalbook.com]
Solid-phase synthesis of PROTACs using cyclobutane linkers
Application Note & Protocol
Topic: High-Efficiency Solid-Phase Synthesis of PROTACs Featuring a Conformationaly Restricted Cyclobutane Linker
Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.
Introduction: Advancing PROTAC Synthesis through Solid-Phase Methodologies and Rigid Linker Scaffolds
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). These heterobifunctional molecules are comprised of three distinct components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] This tripartite architecture enables the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent destruction by the proteasome.[2]
The linker is not merely a passive spacer; its length, composition, and rigidity are critical determinants of a PROTAC's efficacy, influencing the stability of the ternary complex, cell permeability, and overall pharmacokinetic properties.[3][4] While flexible alkyl and PEG linkers are common, there is growing interest in more rigid structures to pre-organize the molecule into a bioactive conformation, thereby reducing the entropic penalty of ternary complex formation.[4][5] Cycloalkane-based linkers, particularly those containing a cyclobutane moiety, offer an excellent strategy for introducing conformational rigidity, which can enhance metabolic stability and cellular activity.[6][5]
Traditional solution-phase synthesis of PROTAC libraries is often a time-consuming and resource-intensive process. Solid-phase synthesis offers a streamlined and efficient alternative, enabling rapid assembly and purification of diverse PROTAC molecules.[2][7][8] By anchoring one of the ligands to a polymer resin, excess reagents and byproducts can be easily removed by simple filtration and washing steps, obviating the need for chromatographic purification of intermediates.[9][10] This application note provides a detailed protocol for the solid-phase synthesis of a model PROTAC utilizing a cyclobutane-based linker, demonstrating a robust and adaptable workflow for accelerating PROTAC discovery.
Principle of the Method
The solid-phase synthesis strategy involves the sequential assembly of the PROTAC on an inert polymer support (resin). The process begins with the immobilization of the E3 ligase ligand onto the resin. This is followed by the coupling of the bifunctional cyclobutane linker and, subsequently, the attachment of the POI ligand. Upon completion of the assembly, the final PROTAC is cleaved from the solid support, and the crude product is purified to yield the desired molecule. This modular approach is highly amenable to parallel synthesis for the rapid generation of PROTAC libraries.[2][11]
Figure 1: High-level workflow for solid-phase PROTAC synthesis.
Materials and Reagents
Equipment
-
Solid-phase peptide synthesis (SPPS) vessel with a fritted bottom
-
Shaker or vortexer for agitation
-
Vacuum filtration apparatus
-
High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)
-
Lyophilizer
-
Mass Spectrometer (MS)
-
Nitrogen line for drying
Resins and Reagents
-
Resin: 2-Chlorotrityl chloride (2-CTC) resin (1.0–1.6 mmol/g loading capacity)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), N,N-Diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA), Acetonitrile (ACN), Methanol (MeOH)
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (1-[Bis(dimethylamino)methylene]-1H-benzotriazolium 3-oxide hexafluorophosphate)[7]
-
Deprotection Agent: 20% Piperidine in DMF (v/v)
-
Cleavage Cocktail: 95:2.5:2.5 (v/v/v) TFA:Triisopropylsilane (TIS):Water. CAUTION: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Example Ligands & Linker:
-
E3 Ligase Ligand: 4-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][7][8][12]triazolo[4,3-a][7][12]diazepin-6-yl)benzoic acid (JQ1-acid, as a model POI ligand)
-
POI Ligand: Pomalidomide with a carboxylic acid handle for resin attachment (a model CRBN ligand)
-
Linker: 3-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylic acid (Boc-NH-Cyclobutane-COOH)[12][13]
-
Detailed Experimental Protocol
This protocol describes the synthesis of a model PROTAC by first immobilizing the POI ligand (JQ1-acid) onto the resin, followed by linker and E3 ligand coupling. The order can be reversed depending on the chemistry of the specific ligands used.
Figure 2: Chemical workflow on the solid support.
Phase 1: Resin Preparation and Ligand Immobilization
Causality: 2-CTC resin is chosen for its acid lability, allowing the final product to be cleaved under mild conditions that preserve the integrity of most functional groups. The first ligand must have a free carboxylic acid to form an ester bond with the resin's chloro-trityl group.
-
Resin Swelling: Place 2-CTC resin (100 mg, ~0.16 mmol) in an SPPS vessel. Swell the resin in DCM (3 mL) for 30 minutes with gentle agitation.[9]
-
Ligand Loading: Drain the DCM. Add a solution of the POI ligand (e.g., JQ1-acid, 2 equivalents, ~0.32 mmol) and DIPEA (4 equivalents, ~0.64 mmol) in DCM (2 mL).
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Capping: To cap any unreacted chloro-trityl sites, add MeOH (0.5 mL) and continue to agitate for 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 3 mL), MeOH (3 x 3 mL), and DCM (3 x 3 mL). Dry the resin under a stream of nitrogen.
Phase 2: Cyclobutane Linker Coupling
Causality: The Boc protecting group on the linker's amine prevents self-polymerization and ensures controlled, stepwise assembly. HATU is a highly efficient coupling reagent that minimizes side reactions and racemization.
-
Pre-activation: In a separate vial, dissolve the Boc-NH-Cyclobutane-COOH linker (3 eq., ~0.48 mmol), HATU (2.9 eq., ~0.46 mmol), and DIPEA (6 eq., ~0.96 mmol) in DMF (2 mL). Allow to pre-activate for 5 minutes.
-
Coupling: Add the activated linker solution to the swelled, ligand-bound resin from Phase 1. Agitate at room temperature for 4 hours.
-
Washing: Drain the solution and wash the resin thoroughly with DMF (5 x 3 mL) and DCM (5 x 3 mL).
-
Boc Deprotection: Add a solution of 20% TFA in DCM (3 mL) to the resin and agitate for 30 minutes. Drain and repeat once more.[14]
-
Neutralization & Washing: Wash the resin with DCM (3 x 3 mL), 10% DIPEA in DMF (2 x 3 mL), and finally with DMF (3 x 3 mL) to neutralize the resin for the next coupling step. A Kaiser test can be performed to confirm the presence of a free primary amine.[9]
Phase 3: Second Ligand Coupling
Causality: This step mirrors the previous coupling but attaches the final piece of the PROTAC molecule. Thorough washing is critical to remove any unreacted components before cleavage.
-
Pre-activation: In a separate vial, pre-activate the E3 ligase ligand (e.g., Pomalidomide-COOH, 3 eq., ~0.48 mmol) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF (2 mL) for 5 minutes.
-
Coupling: Add the activated E3 ligand solution to the resin from Phase 2. Agitate at room temperature for 4-6 hours.
-
Final Wash: Drain the reaction solution. Wash the resin extensively with DMF (5 x 3 mL), MeOH (3 x 3 mL), and DCM (5 x 3 mL).
-
Drying: Dry the resin thoroughly under vacuum for at least 1 hour.
Phase 4: Cleavage and Purification
Causality: The cleavage cocktail contains TFA to break the acid-labile ester bond to the resin, TIS as a scavenger to capture reactive cations and prevent side reactions, and water.[15] Reverse-phase HPLC is used to purify the hydrophobic PROTAC molecule from cleavage byproducts and truncated sequences.[16]
-
Cleavage: Add the freshly prepared cleavage cocktail (2 mL of 95:2.5:2.5 TFA:TIS:Water) to the dried resin. Agitate gently at room temperature for 2 hours.
-
Isolation: Filter the resin and collect the filtrate into a centrifuge tube.
-
Precipitation: Add cold methyl-tert-butyl ether (MTBE, 10 mL) to the filtrate to precipitate the crude PROTAC.
-
Pelleting: Centrifuge the mixture for 10 minutes at 4000 rpm. Decant the supernatant.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen.
-
Purification: Dissolve the crude product in a minimal amount of DMF or DMSO. Purify using a preparative reverse-phase HPLC system with a C18 column, using a gradient of water and acetonitrile (both containing 0.1% TFA).[16]
-
Analysis & Lyophilization: Analyze the collected fractions by LC-MS to identify those containing the pure product. Pool the pure fractions and lyophilize to obtain the final PROTAC as a fluffy white powder.
Data Presentation and Troubleshooting
Summary of Reaction Parameters
| Step | Reagent/Ligand | Equivalents (rel. to resin) | Solvent | Time (hr) | Temperature |
| Loading | JQ1-acid | 2.0 | DCM | 2-4 | Room Temp |
| Linker Coupling | Boc-NH-Cyclobutane-COOH | 3.0 | DMF | 4 | Room Temp |
| E3 Ligand Coupling | Pomalidomide-COOH | 3.0 | DMF | 4-6 | Room Temp |
| Cleavage | TFA/TIS/H2O | N/A | N/A | 2 | Room Temp |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Loading Efficiency | - Inactive resin- Insufficient activation time- Steric hindrance of the ligand | - Use fresh resin- Increase reaction time or temperature (e.g., to 40°C)- Use a less sterically hindered attachment point on the ligand |
| Incomplete Coupling | - Insufficient reagent equivalents- Poor resin swelling- Steric hindrance | - Increase equivalents of amino acid/coupling reagents- Perform a double coupling step- Ensure proper resin swelling in the chosen solvent before coupling |
| Multiple Peaks in HPLC | - Incomplete deprotection- Side reactions during cleavage- Deletion sequences from incomplete coupling | - Extend deprotection time or use fresh reagent- Ensure use of scavengers (TIS) in the cleavage cocktail- Optimize coupling times and use a double coupling strategy |
| Low Final Yield | - Premature cleavage from resin- Poor solubility of crude product- Loss during purification steps | - Ensure all washing steps with basic reagents (DIPEA) are brief- Test different solvents to dissolve the crude pellet- Optimize HPLC gradient for better peak separation |
Conclusion
The solid-phase synthesis protocol detailed here offers a robust and highly efficient method for the construction of PROTACs featuring rigid cyclobutane linkers. By leveraging the advantages of solid-phase chemistry, researchers can rapidly assemble and purify complex heterobifunctional molecules, significantly accelerating the design-make-test-analyze cycle in targeted protein degradation. The modularity of this approach allows for the straightforward substitution of any of the three core components—the POI ligand, the E3 ligase ligand, or the linker—making it a powerful tool for building diverse chemical libraries to explore structure-activity relationships and develop novel therapeutic agents.
References
-
Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. (2022). ResearchGate. Available at: [Link]
-
Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands. (2023). PubMed. Available at: [Link]
-
Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. (2022). PubMed. Available at: [Link]
-
FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2025). PMC. Available at: [Link]
-
Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. (2022). NIH. Available at: [Link]
-
Methods and protocols of modern solid phase peptide synthesis. (2014). Available at: [Link]
-
Peptide Synthesis | Solid-Phase | SPPS. Vapourtec. Available at: [Link]
-
Solid‐Phase Synthesis of PROTACs and SNIPERs on Backbone Amide Linked (BAL) Resin. (n.d.). Available at: [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. (n.d.). Available at: [Link]
-
Characteristic roadmap of linker governs the rational design of PROTACs. (n.d.). PMC. Available at: [Link]
-
Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. (n.d.). Available at: [Link]
-
Post Cleavage Purification and Analysis of Peptides; TFA removal. (n.d.). Available at: [Link]
-
Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. (n.d.). ChemRxiv. Available at: [Link]
-
Methods to accelerate PROTAC drug discovery. (2025). PMC - NIH. Available at: [Link]
-
Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. (2022). Available at: [Link]
-
Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. (2018). PMC - NIH. Available at: [Link]
-
Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. (2011). Available at: [Link]
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 4. chempep.com [chempep.com]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Video: Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology [jove.com]
- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 16. peptide.com [peptide.com]
Application Note: Enhancing PROTAC Efficacy and Pharmacokinetics through Linker Rigidification with Methyl 3-(benzyloxy)cyclobutanecarboxylate
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. The linker component, which connects the target-binding and E3-ligase-binding moieties, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. While flexible linkers like PEG and alkyl chains have been widely used, there is a growing body of evidence demonstrating the advantages of conformationally constrained linkers.[1][2] This application note details the synthesis and application of Methyl 3-(benzyloxy)cyclobutanecarboxylate , a rigid linker building block designed to pre-organize the PROTAC molecule, thereby enhancing the formation of a productive ternary complex and improving overall degrader performance. We provide detailed protocols for the synthesis of the linker precursor, its incorporation into a PROTAC scaffold, and a case study illustrating its benefits.
Introduction: The Critical Role of Linker Rigidity in PROTAC Design
PROTACs function by inducing proximity between a protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3] The linker is not merely a spacer; its length, flexibility, and chemical nature dictate the geometry and stability of the crucial POI-PROTAC-E3 ligase ternary complex.[3]
Flexible linkers, such as polyethylene glycol (PEG) or alkyl chains, offer synthetic accessibility but can incur a significant entropic penalty upon binding, potentially destabilizing the ternary complex.[1] In contrast, rigid linkers, which incorporate structural elements like cycloalkane scaffolds, can offer several key advantages:
-
Pre-organization for Enhanced Potency: A rigid linker can lock the PROTAC into a bioactive conformation that is optimal for ternary complex formation, reducing the entropic cost of binding and leading to more potent degradation.[2]
-
Improved Pharmacokinetics: The constrained conformation can lead to improved metabolic stability and better overall pharmacokinetic profiles.[2]
-
Enhanced Selectivity: By presenting a more defined orientation of the ligands, rigid linkers can improve selectivity for the target protein and reduce off-target effects.
The cyclobutane ring of Methyl 3-(benzyloxy)cyclobutanecarboxylate provides a compact, three-dimensionally defined scaffold that introduces conformational restraint into the PROTAC linker, addressing the limitations of overly flexible chains.
Synthesis of Linker Precursor: 3-(Benzyloxy)cyclobutanecarboxylic Acid
The key building block for incorporation into a PROTAC is the carboxylic acid derivative, which is readily prepared from commercially available starting materials. The following protocol outlines a reliable synthetic route starting from 3-oxocyclobutanecarboxylic acid.
Protocol 2.1: Synthesis of 3-Hydroxycyclobutanecarboxylic Acid
This step involves the reduction of the ketone to a secondary alcohol.
-
Reaction Setup: In a round-bottom flask, dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) in a 1:1 mixture of methanol and water (0.2 M). Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~3.
-
Extraction: Extract the aqueous solution with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-hydroxycyclobutanecarboxylic acid as a crude solid, which can often be used in the next step without further purification.
Protocol 2.2: Synthesis of 3-(Benzyloxy)cyclobutanecarboxylic Acid
This protocol describes the protection of the hydroxyl group as a benzyl ether.
-
Reaction Setup: To a solution of 3-hydroxycyclobutanecarboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.3 M) in a flask under an inert atmosphere (N₂ or Ar), add potassium carbonate (K₂CO₃, 3.0 eq).
-
Benzylation: Add benzyl bromide (BnBr, 1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x volume).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 3-(benzyloxy)cyclobutanecarboxylic acid .
Note on the Methyl Ester: The title compound, Methyl 3-(benzyloxy)cyclobutanecarboxylate [4], can be synthesized using a similar route by first performing a Fischer esterification on the starting material, 3-oxocyclobutanecarboxylic acid, followed by the reduction and benzylation steps described above. The methyl ester must then be hydrolyzed back to the carboxylic acid before coupling. For efficiency, direct synthesis of the carboxylic acid is often preferred.
Visualization of Linker Synthesis
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 2. researchgate.net [researchgate.net]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. methyl 3-(benzyloxy)cyclobutanecarboxylate | 4934-98-9 [chemicalbook.com]
Troubleshooting & Optimization
Troubleshooting low yield in "Methyl 3-(benzyloxy)cyclobutanecarboxylate" synthesis
Welcome to the technical support center for the synthesis of Methyl 3-(benzyloxy)cyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific synthesis. Here, we address common challenges, provide in-depth explanations for experimental choices, and offer detailed protocols to enhance your success rate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
The synthesis of Methyl 3-(benzyloxy)cyclobutanecarboxylate is most commonly achieved via a Williamson ether synthesis. This involves the reaction of the alkoxide of Methyl 3-hydroxycyclobutanecarboxylate with a benzyl halide. The following sections address potential issues you might encounter during this process.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yield in a Williamson ether synthesis can stem from several factors. The reaction proceeds via an S(_N)2 mechanism, which is sensitive to steric hindrance and can face competition from an E2 elimination side reaction.[1][2]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting incomplete starting material conversion.
Causality Explained:
-
Insufficient Base: If less than a full equivalent of a strong base is used, not all of the alcohol will be converted to the nucleophilic alkoxide, leading to unreacted starting material.
-
Reaction Time: Williamson ether syntheses can sometimes be slow, especially with sterically hindered substrates. Typical reaction times can range from 1 to 8 hours. [2]Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.
-
Moisture: Any moisture in the reaction will react with the strong base and the alkoxide, reducing the amount of active nucleophile available to react with the benzyl halide.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-hydroxycyclobutanecarboxylate
The precursor, Methyl 3-hydroxycyclobutanecarboxylate, is typically prepared by the reduction of Methyl 3-oxocyclobutanecarboxylate. [3] Reaction Scheme:
Step-by-Step Procedure:
-
Dissolve Methyl 3-oxocyclobutanecarboxylate (1.0 eq.) in a suitable solvent such as methanol or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a reducing agent such as sodium borohydride (NaBH(_4)) (0.5-1.0 eq.) portion-wise.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of a weak acid (e.g., saturated aqueous ammonium chloride solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of Methyl 3-(benzyloxy)cyclobutanecarboxylate
This protocol details the Williamson ether synthesis to obtain the target compound.
Reaction Scheme:
Step-by-Step Procedure:
-
To a solution of Methyl 3-hydroxycyclobutanecarboxylate (1.0 eq.) in anhydrous DMF or THF under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 eq.) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1-1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
-
Williamson ether synthesis. Wikipedia. Available at: [Link]
-
A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry. 2000 Apr 3;6(7):1140-6. Available at: [Link]
-
Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Organic Letters. 2001; 3(22): 3495–3498. Available at: [Link]
-
Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Organic Chemistry Portal. Available at: [Link]
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Available at: [Link]
-
methyl 3-oxocyclobutanecarboxylate. ChemBK. Available at: [Link]
-
Williamson Ether Synthesis. ChemTalk. Available at: [Link]
-
Protecting Groups For Alcohols. Chemistry Steps. Available at: [Link]
-
Alcohol Protecting Groups. University of Windsor. Available at: [Link]
-
Protecting Groups. Jack Westin. Available at: [Link]
-
Protecting Groups For Alcohols. Master Organic Chemistry. Available at: [Link]
-
Williamson Ether Synthesis. J&K Scientific LLC. Available at: [Link]
-
Synthesis of Methyl 3-oxocyclopentanecarboxylate. PrepChem.com. Available at: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Williamson Ether Synthesis. Organic Chemistry Tutor. Available at: [Link]
-
Williamson ether synthesis trouble, 2.0. Reddit. Available at: [Link]
-
Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]
-
Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1- carboxylate. Organic Syntheses. Available at: [Link]
- Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents.
-
3-benzyloxy-2-methyl propanoate. Organic Syntheses Procedure. Available at: [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Available at: [Link]
- Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone. Google Patents.
-
Synthesis of methyl 1-methylcyclobutane carboxylate. PrepChem.com. Available at: [Link]
- Preparation method of 3-(benzyloxy)-1-cyclobutanone. Google Patents.
-
Methyl 3-oxocyclobutane-1-carboxylate. PubChem. Available at: [Link]
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Mode of Alkylation of Alcohols with O-Cyclopropylmethyl Trichloroacetimidate and O-Cyclobutyl Trichloroacetimidate. arkat usa. Available at: [Link]
-
Reduction of Organic Functional Groups. Organic Chemistry Portal. Available at: [Link]
-
Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate. PubChem. Available at: [Link]
Sources
Technical Support Center: Optimizing Chromatographic Purification of Methyl 3-(benzyloxy)cyclobutanecarboxylate
Welcome to the technical support center for the chromatographic purification of Methyl 3-(benzyloxy)cyclobutanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the purity of this key synthetic intermediate. Here, we address common challenges encountered during purification with in-depth, experience-driven advice and troubleshooting solutions.
Introduction: The Challenge of Purifying a Multifunctional Cyclobutane
Methyl 3-(benzyloxy)cyclobutanecarboxylate presents a unique purification challenge due to its trifunctional nature: a strained cyclobutane ring, a benzyl ether protecting group, and a methyl ester. These features can lead to issues such as co-elution with structurally similar impurities, on-column degradation, and poor separation. This guide provides a systematic approach to troubleshooting and optimizing the purification of this molecule by flash column chromatography.
The structural features of Methyl 3-(benzyloxy)cyclobutanecarboxylate—a moderately polar ester and a benzyl ether—make it well-suited for normal-phase chromatography on silica gel.[1] The benzyl ether group is generally stable under these conditions.[2]
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address potential issues you may encounter during your experiments.
Q1: I'm observing poor separation between my product and a closely-eluting impurity on the TLC plate. How can I improve the resolution?
Answer:
Poor separation of spots on a Thin Layer Chromatography (TLC) plate that are close together is a common issue, often stemming from a suboptimal mobile phase composition.[3] To improve resolution, you need to fine-tune the eluent system.
Causality: The separation of compounds on silica gel is governed by the polarity difference between the compounds and their differential interaction with the stationary phase (silica) and the mobile phase (solvent). If the solvent system is too polar, both your product and the impurity will travel up the TLC plate quickly with little separation. If it's not polar enough, they will both remain near the baseline.
Troubleshooting Steps:
-
Systematic Solvent Screening: Begin with a standard non-polar/polar solvent system like Hexane/Ethyl Acetate. Prepare a series of TLC developing chambers with varying ratios of these solvents. A good starting point is to test a range from 10% to 50% Ethyl Acetate in Hexane.
-
Introduce a Third Solvent: If binary systems fail to provide adequate separation, introducing a third solvent can modulate the selectivity. For moderately polar compounds like yours, adding a small amount of a more polar solvent like methanol or a less polar one like dichloromethane can significantly alter the separation.
-
Consider an Alternative Solvent System: If Hexane/Ethyl Acetate systems are not effective, consider switching to a different solvent system altogether. A common alternative is a gradient of Dichloromethane/Methanol.
| Solvent System | Typical Ratio Range | Notes |
| Hexane/Ethyl Acetate | 9:1 to 1:1 | A good starting point for moderately polar compounds. |
| Dichloromethane/Methanol | 99:1 to 90:10 | Useful for compounds that require a more polar eluent. |
| Toluene/Ethyl Acetate | 9:1 to 1:1 | Can offer different selectivity compared to hexane-based systems. |
Workflow for Optimizing TLC Separation:
Caption: Workflow for TLC solvent system optimization.
Q2: My product seems to be degrading on the silica gel column, leading to low yields. What could be the cause and how can I prevent it?
Answer:
Product degradation on a silica gel column is a frequent problem, especially with sensitive functional groups.[4] While benzyl ethers are generally stable, the slightly acidic nature of silica gel can sometimes cause issues, especially over long exposure times.[5]
Causality: Standard silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH). This acidity can catalyze the degradation of acid-sensitive compounds. The longer your compound remains on the column, the greater the risk of degradation.
Troubleshooting Steps:
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base. Prepare a slurry of silica gel in your chosen non-polar solvent and add 1-2% triethylamine (Et3N) by volume. After stirring, the excess solvent can be removed by rotary evaporation to obtain a free-flowing powder. This "neutralized" silica is much gentler on acid-sensitive compounds.
-
Minimize Residence Time: A prolonged chromatography run increases the contact time between your compound and the silica gel. To minimize this:
-
Choose a solvent system that provides good separation but allows for a reasonably fast elution.
-
Avoid letting the column run dry, as this can lead to channeling and longer elution times.
-
-
Consider an Alternative Stationary Phase: If deactivation of silica is insufficient, you might consider using a different stationary phase like alumina (which is available in neutral, acidic, or basic forms) or switching to reversed-phase chromatography.[1]
Experimental Protocol: Preparation of Neutralized Silica Gel
-
In a round-bottom flask, add the required amount of silica gel for your column.
-
Add enough of the initial, non-polar eluent (e.g., hexane) to form a slurry.
-
Add triethylamine (1-2% of the total solvent volume you anticipate using for the column).
-
Stir the slurry for 15-20 minutes.
-
Remove the solvent under reduced pressure on a rotary evaporator until you have a dry, free-flowing powder.
-
Pack your column with this neutralized silica gel using your chosen solvent system.
Q3: I'm seeing significant "tailing" of my product spot on TLC and in the column fractions. What causes this and how can I fix it?
Answer:
Tailing, where a spot on a TLC plate or a peak in a chromatogram appears elongated, is often a sign of undesirable interactions between your compound and the stationary phase.[4]
Causality: Tailing can be caused by several factors:
-
Strong Adsorption: Your compound might be interacting too strongly with the acidic silanol groups on the silica gel.
-
Overloading: Applying too much sample to the column can lead to a broadening of the elution band.
-
Inappropriate Solvent: The solvent used to dissolve your sample for loading might be too strong, causing it to spread out at the top of the column.
Troubleshooting Steps:
-
Add a Polar Modifier: To disrupt the strong interactions with the silica, add a small amount of a polar solvent like methanol or a few drops of acetic acid to your eluent system. This can help to sharpen the elution profile.
-
Load the Sample Correctly:
-
Dissolve your crude product in a minimal amount of a solvent in which it is highly soluble but which is also a relatively weak eluent (e.g., dichloromethane or a small amount of ethyl acetate in hexane).
-
Alternatively, for less soluble compounds, use the "dry loading" technique: dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder can then be carefully added to the top of your packed column.
-
-
Check for Overloading: As a rule of thumb, for flash chromatography, the amount of crude material should be about 1-5% of the mass of the silica gel.
Visualization of Tailing and its Resolution:
Caption: Tailing is a common issue that can be resolved.
Summary of Key Chromatographic Parameters
| Parameter | Recommendation for Methyl 3-(benzyloxy)cyclobutanecarboxylate | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Good for separating moderately polar organic compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Offers a good balance of polarity and selectivity. |
| Sample Loading | Dry loading or minimal volume of a weak solvent | Prevents band broadening and improves separation. |
| Detection | UV visualization at 254 nm | The benzyl group provides a strong chromophore. |
References
- Benchchem. (n.d.). Stability of Benzyl Trityl Ether Under Acidic and Basic Conditions: An In-depth Technical Guide.
- Benchchem. (n.d.). A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups.
- Benchchem. (n.d.). Technical Support Center: Purification of Cyclobutane Isomers by Chromatography.
- MDPI. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids.
- Benchchem. (n.d.). A Comparative Analysis of Benzyl and Tert-Butyl Ester Protection for Threonine in Chemical Synthesis.
- Benchchem. (n.d.). Benzyl Ester vs. Other Protecting Groups in Peptide Synthesis: A Comparative Guide.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- SIELC Technologies. (n.d.). Separation of Cyclobutanecarboxylic acid on Newcrom R1 HPLC column.
- ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry.
- ResearchGate. (2025). Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids.
- ACS Publications. (n.d.). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews.
- PubMed. (1964). Isotopic Molecules: Separation by Recycle Gas Chromatography. Science.
- Reddit. (2022). separating benzyl bromide and product spots on tlc. r/chemhelp.
- Benchchem. (n.d.). Technical Support Center: Optimization of Deprotection Conditions for Benzyl Esters.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- Agilent. (2007). HPLC Column and Separation and Separation Troubleshooting.
- HPLC Troubleshooting. (n.d.). HPLC Troubleshooting.
- YouTube. (2022). Cannizzaro Reaction: TLC of final products.
Sources
Technical Support Center: Synthesis of Methyl 3-(benzyloxy)cyclobutanecarboxylate
Welcome to the technical support guide for the synthesis of methyl 3-(benzyloxy)cyclobutanecarboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during this specific Williamson ether synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction chemistry to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is low and TLC analysis shows multiple spots close to my product spot. What are the most probable byproducts?
Low yield and the presence of multiple products are common issues in the synthesis of methyl 3-(benzyloxy)cyclobutanecarboxylate. The reaction, a Williamson ether synthesis, involves the SN2 reaction of a secondary alcohol (methyl 3-hydroxycyclobutanecarboxylate) with benzyl bromide.[1][2][3] Several competing reactions and side reactions can occur.
The most common byproducts to consider are:
-
Unreacted Starting Material: Incomplete reaction will leave residual methyl 3-hydroxycyclobutanecarboxylate.
-
Elimination Product: The alkoxide base can promote an E2 elimination reaction, especially at higher temperatures, forming methyl cyclobut-2-ene-1-carboxylate.[4] This is a significant competing pathway with SN2 on secondary substrates.[1][3]
-
Benzyl Alcohol: Formed if the reaction mixture contains trace amounts of water, which can react with the base or benzyl bromide.[5]
-
Dibenzyl Ether: Benzyl bromide can react with benzyl alcohol or the benzyloxy alkoxide formed in situ.
-
Carboxylic Acid: Hydrolysis of the methyl ester to 3-(benzyloxy)cyclobutanecarboxylic acid can occur if the reaction is worked up under basic conditions or exposed to moisture for extended periods.
Q2: I suspect an elimination reaction is competing with my desired substitution. How can I confirm this and what conditions favor the desired SN2 product?
The competition between SN2 (substitution) and E2 (elimination) is a classic challenge, particularly with secondary alkyl halides or, in this case, a secondary alcohol being converted to an alkoxide nucleophile.[1][3][4][6] The alkoxide of methyl 3-hydroxycyclobutanecarboxylate can act as both a nucleophile (favoring SN2) and a base (favoring E2).
Confirmation: The primary elimination byproduct would be methyl cyclobut-2-ene-1-carboxylate. This can be confirmed using:
-
¹H NMR: Look for the appearance of vinyl proton signals (alkene C-H), typically in the 5.5-6.5 ppm range, and the disappearance of the C-H proton signal adjacent to the oxygen in the desired product (around 4.0-4.5 ppm).
-
GC-MS: The elimination product will have a lower molecular weight (M-HBr from the conceptual reaction pathway) and a different fragmentation pattern than the desired ether.[7]
Favoring SN2 over E2:
-
Temperature: Keep the reaction temperature as low as reasonably possible. Elimination reactions have a higher activation energy than substitution and are thus more favored at elevated temperatures.[3]
-
Base Selection: Use a non-hindered, strong base like Sodium Hydride (NaH). NaH is effective at deprotonating the alcohol to form the nucleophilic alkoxide without being excessively basic in solution to promote elimination.[1] Avoid bulky bases like potassium tert-butoxide, which strongly favor elimination.[8]
-
Solvent: A polar aprotic solvent such as THF or DMF is ideal for SN2 reactions as it solvates the cation of the alkoxide salt, leaving the anion "naked" and highly nucleophilic.[1]
Q3: My purified product seems to degrade over time, and I notice a sharp, irritating odor. What is happening?
The starting material, benzyl bromide, is a potent lachrymator and irritant.[9][10][11] If your purification (e.g., column chromatography or distillation) did not completely remove all unreacted benzyl bromide, it will remain as an impurity. Its high reactivity and volatility can cause irritation and it may slowly react with trace moisture or other components.[5][12]
Troubleshooting:
-
Quenching: Ensure the reaction is properly quenched to destroy any remaining benzyl bromide. Adding a mild nucleophile like methanol or isopropanol at the end of the reaction can help consume excess alkyl halide.
-
Purification: Use a purification method with high resolving power. A careful fractional distillation under reduced pressure or meticulous flash column chromatography is recommended. Monitor fractions carefully by TLC or GC.
-
Safety: Always handle benzyl bromide and reaction mixtures containing it in a well-ventilated fume hood.[9][10]
Troubleshooting Guide: Byproduct Identification
A systematic approach using modern analytical techniques is the key to identifying reaction byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly powerful for this mixture, offering both separation and identification.[7]
Workflow for Byproduct Analysis
Caption: Workflow for GC-MS analysis of the crude reaction mixture.
Expected Analytical Signatures
This table summarizes the expected data for the main product and potential byproducts. Molecular weights (MW) and key mass spec fragments (m/z) are crucial for GC-MS identification.
| Compound | Structure | MW ( g/mol ) | Key ¹H NMR Signals (CDCl₃, δ ppm) | Key Mass Spec Fragments (m/z) |
| Methyl 3-(benzyloxy)cyclobutanecarboxylate (Product) | C₁₃H₁₆O₃ | 220.27[13] | 7.2-7.4 (m, 5H, Ar-H), 4.45 (s, 2H, -OCH₂Ph), 3.68 (s, 3H, -OCH₃), 4.0-4.2 (m, 1H, CH-O), 2.0-2.8 (m, 5H, cyclobutane-H) | 220 (M⁺), 107 (C₇H₇O⁺), 91 (C₇H₇⁺, tropylium ion) |
| Methyl 3-hydroxycyclobutanecarboxylate (Starting Material) | C₆H₁₀O₃ | 130.14 | 4.2-4.4 (m, 1H, CH-OH), 3.70 (s, 3H, -OCH₃), 2.0-2.8 (m, 5H, cyclobutane-H), ~1.8 (br s, 1H, -OH) | 130 (M⁺), 99 (M⁺ - OCH₃), 71 |
| Methyl cyclobut-2-ene-1-carboxylate (Elimination) | C₆H₈O₂ | 112.13 | 6.0-6.2 (m, 2H, vinyl-H), 3.71 (s, 3H, -OCH₃), 2.8-3.2 (m, 3H, ring-H) | 112 (M⁺), 81 (M⁺ - OCH₃), 53 |
| Benzyl Bromide (Reagent) | C₇H₇Br | 171.03[9] | 7.2-7.5 (m, 5H, Ar-H), 4.50 (s, 2H, -CH₂Br) | 170/172 (M⁺, Br isotope pattern), 91 (M⁺ - Br) |
| Dibenzyl Ether | C₁₄H₁₄O | 198.26 | 7.2-7.4 (m, 10H, Ar-H), 4.55 (s, 4H, -CH₂-) | 198 (M⁺), 107, 91 (tropylium ion) |
Understanding and Preventing Byproduct Formation
The primary challenge in this synthesis is the competition between the desired SN2 pathway and the E2 elimination side reaction.
Caption: Competing SN2 (ether formation) and E2 (elimination) pathways.
As illustrated, the common alkoxide intermediate is the branch point for both desired and undesired pathways. The alkoxide can attack the electrophilic carbon of benzyl bromide (SN2) or abstract a proton from the adjacent carbon on the cyclobutane ring (E2).[2][3][4] Controlling reaction conditions is paramount to steer the reaction toward the SN2 product.
References
-
ChemTalk. Williamson Ether Synthesis. Available from: [Link]
-
Common Organic Chemistry. Benzyl Bromide. Available from: [Link]
-
NJ.gov. BENZYL BROMIDE HAZARD SUMMARY. Available from: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). Available from: [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. Available from: [Link]
-
Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Available from: [Link]
-
ResearchGate. GC/MS Parameters for Benzyl ether Analysis. Available from: [Link]
-
Wikipedia. Williamson ether synthesis. Available from: [Link]
-
ResearchGate. Williamson Ether Synthesis on Solid Support: Substitution versus Elimination. (2025-08-06). Available from: [Link]
-
YouTube. Chapter 9 – Elimination Reactions: Part 8 of 8. (2015-10-20). Available from: [Link]
-
Pearson. Two different Williamson ether syntheses can be used to make the... (2024-02-18). Available from: [Link].
- Google Patents. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone.
-
Quora. How to decide if Alkyl Halides undergo elimination or Williamson's ether synthesis when it reacts with NaOEt. (2018-12-11). Available from: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. BENZYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. quora.com [quora.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Benzyl Bromide [commonorganicchemistry.com]
- 10. nj.gov [nj.gov]
- 11. westliberty.edu [westliberty.edu]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. methyl 3-(benzyloxy)cyclobutane-1-carboxylate 97% | CAS: 4934-98-9 | AChemBlock [achemblock.com]
Technical Support Center: Synthesis of Benzyloxycyclobutane
Welcome to the technical support guide for the synthesis of benzyloxycyclobutane. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this important synthetic intermediate. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to help you troubleshoot and optimize your reactions.
The Challenge: Navigating Side Reactions in Williamson Ether Synthesis
The synthesis of benzyloxycyclobutane is most commonly achieved via the Williamson ether synthesis. This robust SN2 reaction involves the deprotonation of cyclobutanol to form a nucleophilic cyclobutoxide, which then attacks an electrophilic benzyl halide (typically benzyl bromide) to form the desired ether.
While straightforward in principle, the reaction is often plagued by competing pathways that can significantly reduce yield and complicate purification. This guide provides a detailed, question-and-answer-based approach to identify, understand, and mitigate these unwanted side reactions.
Core Reaction Pathway
Caption: Desired SN2 pathway for benzyloxycyclobutane synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Q1: My yield is low, and I've isolated cyclobutene as a major byproduct. What is causing this?
Answer: This is the most common side reaction and is a classic example of a competing E2 (elimination) pathway.[1] The cyclobutoxide anion, while intended to be a nucleophile, is also a reasonably strong base. Instead of attacking the benzylic carbon (SN2), it can abstract a proton from the same carbon, leading to the formation of an alkene (in this case, cyclobutene) and benzyl alcohol.[1]
Causality:
-
High Temperatures: Elimination reactions have a higher activation energy than substitution reactions and are therefore favored at elevated temperatures.[1]
-
Steric Hindrance: While benzyl bromide is a primary halide and ideal for SN2, excessive steric bulk on the base can favor elimination.
-
Strong/Bulky Bases: Using an unnecessarily strong or sterically hindered base can promote proton abstraction over nucleophilic attack.
Troubleshooting Steps:
-
Reduce Reaction Temperature: If you are heating the reaction, try running it at a lower temperature for a longer duration. Room temperature or even 0 °C may be sufficient, depending on your solvent and base system.[1]
-
Optimize Your Base:
-
If using a very strong base like potassium tert-butoxide, consider switching to sodium hydride (NaH), which is less sterically demanding.
-
For biphasic systems with NaOH or KOH, ensure efficient stirring and consider the concentration of the base.
-
-
Slow Addition of Reagents: Add the benzyl bromide slowly to the solution of the formed cyclobutoxide. This keeps the concentration of the electrophile low and can favor the bimolecular SN2 pathway.
Caption: Competing SN2 (substitution) and E2 (elimination) pathways.
Q2: I'm observing dibenzyl ether in my crude product mixture. Where is it coming from?
Answer: The formation of dibenzyl ether indicates that benzyl alcohol (or the corresponding benzyloxide anion) is present in the reaction mixture and is competing with your cyclobutoxide nucleophile.
Causality:
-
Moisture Contamination: The most likely culprit is water. A strong base like NaH will react with any trace water to form hydroxide ions (NaOH). These hydroxide ions can then attack benzyl bromide to produce benzyl alcohol. The benzyl alcohol is then deprotonated by the excess base to form a benzyloxide anion, which rapidly reacts with more benzyl bromide to form dibenzyl ether.
-
Starting Material Impurity: Your benzyl bromide starting material may already be contaminated with benzyl alcohol.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Flame-dry all glassware under vacuum or in an oven before use.
-
Use anhydrous solvents. If the solvent is from a freshly opened bottle, it may be sufficient; otherwise, consider distilling it over a suitable drying agent.
-
Ensure your cyclobutanol is dry.
-
-
Use High-Purity Reagents: Use freshly opened or purified benzyl bromide.
-
Check Your Base: Sodium hydride can be passivated by a layer of NaOH if it's old or has been improperly stored. Use fresh, high-quality NaH from a reliable supplier.
Q3: The reaction is very slow or has stalled, with significant unreacted cyclobutanol remaining. What's wrong?
Answer: This issue points directly to inefficient formation of the cyclobutoxide nucleophile or a problem with the electrophile.
Causality:
-
Incomplete Deprotonation: The base may be too weak or may have been deactivated.
-
Poor Solubility: In biphasic systems (e.g., aqueous NaOH and an organic solvent), the cyclobutanol and the base may not be interacting effectively.
-
Deactivated Electrophile: The benzyl bromide may have degraded.
Troubleshooting Steps:
-
Verify Base Activity: Use a fresh container of your base. If using NaH, ensure it is the oil dispersion and that it is properly handled under an inert atmosphere.
-
Choose an Appropriate Solvent: Polar aprotic solvents like DMF or DMSO are excellent for SN2 reactions as they solvate the cation (e.g., Na⁺) but not the alkoxide anion, leaving it highly nucleophilic.[2]
-
Incorporate a Phase Transfer Catalyst (PTC): If you are using a solid-liquid or liquid-liquid system (e.g., K₂CO₃ in acetonitrile or 50% NaOH in toluene), a PTC like tetrabutylammonium bromide (TBAB) is essential. The PTC transports the alkoxide anion into the organic phase where the benzyl bromide resides, dramatically accelerating the reaction.[3][4][5]
| Parameter | System A: NaH in DMF | System B: 50% NaOH/Toluene | System C: K₂CO₃ in Acetonitrile |
| Base Strength | Very Strong | Strong | Moderate |
| Conditions | Anhydrous, Inert atm. | Biphasic | Anhydrous |
| PTC Needed? | No | Yes (Essential) | Recommended |
| Typical Temp. | 0 °C to RT | RT to 50 °C | Reflux |
| Key Advantage | Fast, high yield | Inexpensive, scalable | Mild base |
| Common Issue | Moisture sensitivity | Stalling without PTC | Slow reaction rates |
Q4: My workup is generating unexpected byproducts, possibly from ring rearrangement. How do I avoid this?
Answer: Cyclobutyl systems can be prone to carbocation-mediated rearrangements, typically ring expansion to the more stable cyclopentyl ring system.[6][7] This is not common under the basic conditions of the Williamson synthesis itself but can be a significant issue if the workup involves a strong acid quench while unreacted starting materials or intermediates are present.
Causality:
-
Acid-Catalyzed Dehydration: If unreacted cyclobutanol is present, a strong acidic workup can protonate the hydroxyl group, which then leaves as water to form a cyclobutyl carbocation. This carbocation can then rearrange.
Troubleshooting Steps:
-
Monitor Reaction to Completion: Use TLC to ensure all the cyclobutanol has been consumed before proceeding to the workup.
-
Use a Mild Quench: Instead of quenching the reaction with strong acids like HCl, use a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] This is a much milder proton source and is less likely to induce carbocation formation and subsequent rearrangement.
-
Keep it Cold: Perform the quench at a low temperature (e.g., in an ice bath) to dissipate any heat generated and slow down potential side reactions.
Frequently Asked Questions (FAQs)
-
FAQ 1: What is the best overall base for this synthesis? For laboratory-scale synthesis where high yield is critical, sodium hydride (NaH) in an anhydrous polar aprotic solvent like THF or DMF is often the gold standard.[1] It provides fast and irreversible deprotonation, driving the reaction to completion. For larger-scale industrial applications, a phase-transfer catalyzed system with aqueous NaOH is often more practical and cost-effective.[5]
-
FAQ 2: Should I use benzyl bromide, chloride, or iodide? Reactivity follows the trend of leaving group ability: I⁻ > Br⁻ > Cl⁻. Benzyl bromide offers an excellent balance of high reactivity and stability/cost.[8] Benzyl iodide is more reactive but also more expensive and less stable. Benzyl chloride is less reactive and may require harsher conditions (e.g., higher temperatures), which could increase the likelihood of the E2 elimination side reaction.
-
FAQ 3: How can I effectively purify my benzyloxycyclobutane? The primary impurities are likely unreacted benzyl bromide, benzyl alcohol, and dibenzyl ether.
-
Aqueous Wash: A wash with a dilute NaOH solution can help remove any unreacted cyclobutanol and benzyl alcohol.[3]
-
Chromatography: Flash column chromatography on silica gel is the most effective method for separating the desired product from the non-polar byproducts like dibenzyl ether and any remaining benzyl bromide. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically used.
-
Recommended Experimental Protocol
This protocol describes a reliable, lab-scale synthesis of benzyloxycyclobutane using sodium hydride.
Materials:
-
Cyclobutanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzyl bromide
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Wash Base: Wash the NaH with anhydrous hexanes (x2) to remove the mineral oil, carefully decanting the hexanes each time. Place the flask under vacuum briefly to remove residual hexanes.
-
Add Solvent & Alcohol: Add anhydrous DMF to the flask and cool the resulting slurry to 0 °C in an ice bath. Add a solution of cyclobutanol (1.0 equivalent) in a small amount of anhydrous DMF dropwise via the dropping funnel.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete. You should observe the cessation of hydrogen gas evolution.
-
Add Electrophile: Add benzyl bromide (1.1 equivalents) dropwise at 0 °C.
-
Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by TLC.
-
Quench: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (x3).
-
Wash: Combine the organic extracts and wash with water (x2) and then with brine (x1).
-
Dry & Concentrate: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield pure benzyloxycyclobutane.
Caption: Step-by-step experimental workflow for benzyloxycyclobutane synthesis.
References
-
Utah Tech University. Williamson Ether Synthesis. [Link]
-
Pearson. Show how you would use the Williamson ether synthesis to prepare... [Link]
-
ACS Publications. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]
-
Filo. Find out the major product for the following reaction: Reactant: Cyclobutanol... [Link]
-
Semantic Scholar. An improved Williamson ether synthesis using phase transfer catalysis. [Link]
-
Filo. The image shows a chemical reaction where a cyclobutanol derivative... [Link]
-
CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. semanticscholar.org [semanticscholar.org]
- 5. crdeepjournal.org [crdeepjournal.org]
- 6. Question Find out the major product for the following reaction: Reactant.. [askfilo.com]
- 7. Question The image shows a chemical reaction where a cyclobutanol derivat.. [askfilo.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Debenzylation of Methyl 3-(benzyloxy)cyclobutanecarboxylate
Welcome to the technical support center for the debenzylation of methyl 3-(benzyloxy)cyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this critical deprotection step. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Introduction: The Challenge of Debenzylating a Cyclobutane Substrate
The removal of a benzyl protecting group from an alcohol is a cornerstone transformation in organic synthesis. However, when the alcohol is part of a cyclobutane ring, as in methyl 3-(benzyloxy)cyclobutanecarboxylate, unique challenges can arise. The inherent ring strain of the cyclobutane moiety and potential steric hindrance can influence reaction kinetics and lead to incomplete reactions or undesired side products. This guide will address these specific issues and provide practical solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the debenzylation of methyl 3-(benzyloxy)cyclobutanecarboxylate.
Issue 1: Incomplete or Sluggish Reaction
Symptoms: TLC or GC-MS analysis shows a significant amount of starting material remaining even after prolonged reaction times.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Catalyst Inactivity/Poisoning | Palladium catalysts are susceptible to poisoning by various functional groups or impurities (e.g., sulfur or nitrogen compounds).[1] Even trace amounts can significantly reduce catalyst activity. | 1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10-20 mol%). 2. Use a Fresh Bottle of Catalyst: Catalysts can deactivate over time with exposure to air. 3. Catalyst Pre-treatment: Pre-treating the catalyst can remove poisons and enhance activity.[1] 4. Switch Catalyst Type: Pearlman's catalyst (Pd(OH)₂/C) is often more robust and less prone to poisoning than Pd/C.[2] |
| Insufficient Hydrogen Pressure | For hydrogenolysis reactions, inadequate hydrogen pressure can lead to slow reaction rates. | 1. Ensure Proper System Seal: Check for leaks in your hydrogenation apparatus. 2. Increase Hydrogen Pressure: If using a balloon, ensure it is fully inflated. For Parr shakers or autoclaves, increase the pressure (e.g., from 1 atm to 3-4 atm). |
| Poor Substrate-Catalyst Interaction | Steric hindrance from the cyclobutane ring might impede the substrate's access to the catalyst's active sites.[3] | 1. Optimize Solvent: Use a solvent that fully dissolves the substrate and allows for good suspension of the catalyst. Common choices include ethanol, methanol, ethyl acetate, or acetic acid.[4] 2. Vigorous Stirring: Ensure efficient mixing to maximize contact between the substrate, catalyst, and hydrogen. |
| Inappropriate Hydrogen Donor (for Transfer Hydrogenolysis) | The choice and amount of hydrogen donor are critical for the success of transfer hydrogenolysis. | 1. Vary the Hydrogen Donor: Common donors include ammonium formate, formic acid, and cyclohexene.[5] 2. Increase Equivalents of Donor: Use a larger excess of the hydrogen donor (e.g., from 5 to 10-20 equivalents). |
Issue 2: Formation of Side Products
Symptoms: TLC or GC-MS analysis shows the presence of unexpected products in addition to the desired alcohol and starting material.
Potential Causes & Solutions:
| Side Product | Potential Cause | Troubleshooting Steps |
| Ring-Opened Products | The strained cyclobutane ring can be susceptible to cleavage under harsh reaction conditions. | 1. Milder Reaction Conditions: Lower the reaction temperature and/or hydrogen pressure. 2. Use a More Selective Method: Consider transfer hydrogenolysis, which often proceeds under milder conditions than direct hydrogenation.[5] |
| Over-reduction of the Ester | The methyl ester functionality could potentially be reduced to the corresponding alcohol under aggressive hydrogenation conditions. | 1. Use a More Selective Catalyst: Pd/C is generally selective for benzyl ether cleavage over ester reduction.[4] 2. Milder Conditions: Avoid high temperatures and pressures. |
| Aromatic Ring Saturation | In some cases, the benzene ring of the benzyl group can be hydrogenated to a cyclohexane ring.[1] | 1. Catalyst Pre-treatment: A pre-treatment strategy can suppress unwanted hydrogenation.[1] 2. Control Reaction Conditions: Lowering hydrogen pressure and temperature can favor debenzylation. |
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the debenzylation of methyl 3-(benzyloxy)cyclobutanecarboxylate?
A1: 10% Palladium on carbon (Pd/C) is a commonly used and effective catalyst for benzyl ether deprotection.[4] For substrates that are sensitive or prone to catalyst poisoning, 20% Palladium hydroxide on carbon (Pearlman's catalyst) can be a superior choice due to its higher activity and stability.[2]
Q2: Can I use transfer hydrogenolysis for this debenzylation? What are the advantages?
A2: Yes, transfer hydrogenolysis is an excellent alternative to using hydrogen gas. The primary advantages are operational simplicity (no need for specialized high-pressure equipment) and often milder reaction conditions, which can be beneficial for sensitive substrates.[5] Common hydrogen donors include ammonium formate and formic acid.
Q3: My substrate is not very soluble in common hydrogenation solvents. What should I do?
A3: A co-solvent system can be employed. For example, if your substrate is soluble in dichloromethane (DCM), you can dissolve it in a minimal amount of DCM and then add a larger volume of a standard hydrogenation solvent like ethanol or methanol. Tetrahydrofuran (THF) is also a good solvent for many hydrogenolysis reactions.
Q4: Are there any non-palladium methods for this debenzylation?
A4: Yes, Lewis acid-mediated debenzylation is a viable alternative, especially if the substrate contains other functional groups that are sensitive to hydrogenation.[6] Reagents like boron trichloride (BCl₃) or trimethylsilyl iodide (TMSI) can be effective. However, these reagents are often harsh and require careful handling. Oxidative debenzylation methods also exist but may not be compatible with all substrates.[7]
Experimental Protocols
Protocol 1: Palladium-Catalyzed Hydrogenolysis
This protocol provides a general procedure for the debenzylation of methyl 3-(benzyloxy)cyclobutanecarboxylate using hydrogen gas and a palladium catalyst.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. rsc.org [rsc.org]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 7. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Esterification of 3-(Benzyloxy)cyclobutanecarboxylic Acid
Welcome to the technical support center for the esterification of 3-(benzyloxy)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this sterically hindered carboxylic acid. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve your reaction yields.
Introduction: The Challenge of Steric Hindrance
3-(Benzyloxy)cyclobutanecarboxylic acid presents a unique challenge for esterification due to the steric bulk of the cyclobutane ring and the benzyloxy group. These bulky substituents can hinder the approach of the alcohol nucleophile to the carbonyl carbon of the carboxylic acid, slowing down the reaction rate and often leading to low yields. This guide will explore various esterification methods and provide practical advice to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my Fischer esterification of 3-(benzyloxy)cyclobutanecarboxylic acid giving a low yield?
A1: Fischer esterification is an equilibrium-driven process, and the steric hindrance of 3-(benzyloxy)cyclobutanecarboxylic acid makes the forward reaction particularly slow.[1][2] Several factors could be contributing to a low yield:
-
Insufficient Catalyst: Ensure you are using a sufficient amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[3]
-
Water Presence: The presence of water will shift the equilibrium back towards the reactants, hydrolyzing the ester.[4][5] It is crucial to use anhydrous reagents and solvents. Consider using a Dean-Stark apparatus to remove water as it is formed.[2][6]
-
Reaction Time and Temperature: Due to steric hindrance, this reaction may require longer reaction times and higher temperatures than esterifications with less hindered acids.[1]
-
Reagent Stoichiometry: Using a large excess of the alcohol can help drive the equilibrium towards the product.[2][6]
Q2: What are some alternative esterification methods for sterically hindered carboxylic acids?
A2: For sterically hindered substrates like 3-(benzyloxy)cyclobutanecarboxylic acid, methods that involve activating the carboxylic acid are often more effective than direct acid-catalyzed esterification.[7][8] Some excellent alternatives include:
-
Steglich Esterification: This method uses a coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[9][10]
-
Yamaguchi Esterification: This procedure involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride, which then reacts with the alcohol in the presence of DMAP.[11][12][13]
-
Mitsunobu Reaction: This reaction uses triphenylphosphine and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol for nucleophilic attack by the carboxylate.[14][15][16][17]
-
Acid Chloride Formation: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which is then reacted with the alcohol.[7][8]
Q3: I'm seeing a significant amount of an N-acylurea byproduct in my Steglich esterification. What's causing this and how can I prevent it?
A3: The formation of an N-acylurea byproduct is a known side reaction in carbodiimide-mediated esterifications.[9][10] It arises from the rearrangement of the O-acylisourea intermediate. This side reaction is more prevalent when the nucleophilic attack by the alcohol is slow, which can be the case with sterically hindered substrates. To minimize this:
-
Ensure sufficient DMAP: DMAP acts as a nucleophilic catalyst, intercepting the O-acylisourea to form a more reactive acylpyridinium intermediate, which is less prone to rearrangement.[9]
-
Control the temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can sometimes disfavor the rearrangement pathway.[18]
-
Order of addition: Add the DCC to a solution of the carboxylic acid, alcohol, and DMAP.
Troubleshooting Guides
Problem 1: Low or No Ester Product Formation
This is a common issue, particularly with a sterically hindered substrate. The following decision tree can help you diagnose and solve the problem.
Caption: Troubleshooting low ester yield.
Problem 2: Difficulty in Product Purification
Purification can be challenging due to the presence of unreacted starting materials and reaction byproducts.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Product contaminated with dicyclohexylurea (DCU) | Incomplete removal of DCU after Steglich esterification. | DCU has low solubility in many organic solvents. After the reaction, filter the crude mixture. If DCU precipitates upon concentration, redissolve the product in a minimal amount of a solvent in which DCU is poorly soluble (e.g., diethyl ether, cold dichloromethane) and filter again.[19] Chilling the solution can further promote DCU precipitation.[19] |
| Product contaminated with unreacted carboxylic acid | Incomplete reaction or hydrolysis during workup. | Wash the organic layer with a mild aqueous base such as sodium bicarbonate solution to extract the unreacted carboxylic acid. Be cautious, as a strong base could potentially hydrolyze the desired ester. |
| Product contaminated with DMAP | Excess DMAP used or incomplete removal during workup. | Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to protonate and extract the basic DMAP.[19] This should only be done if the ester product is stable to acidic conditions. |
| Product co-elutes with a byproduct on silica gel chromatography | Byproduct has a similar polarity to the desired ester. | Consider changing the solvent system for chromatography. If using a hexane/ethyl acetate system, try a dichloromethane/methanol or toluene/acetone system. Alternatively, consider purification by recrystallization if the product is a solid. |
Detailed Experimental Protocols
Protocol 1: Steglich Esterification of 3-(Benzyloxy)cyclobutanecarboxylic Acid
This method is often successful for sterically hindered substrates.[9][10]
Materials:
-
3-(Benzyloxy)cyclobutanecarboxylic acid
-
Alcohol (e.g., ethanol, methanol)
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-(benzyloxy)cyclobutanecarboxylic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) if DCC was used.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Caption: Steglich Esterification Workflow.
Protocol 2: Yamaguchi Esterification
This method is particularly effective for the synthesis of sterically hindered esters.[11][12][13]
Materials:
-
3-(Benzyloxy)cyclobutanecarboxylic acid
-
Alcohol
-
2,4,6-Trichlorobenzoyl chloride
-
Triethylamine (TEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Toluene or THF
Procedure:
-
To a solution of 3-(benzyloxy)cyclobutanecarboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq).
-
Slowly add 2,4,6-trichlorobenzoyl chloride (1.05 eq) and stir the mixture at room temperature for 1-2 hours to form the mixed anhydride.
-
In a separate flask, dissolve the alcohol (1.5 eq) and DMAP (3.0 eq) in anhydrous toluene.
-
Slowly add the mixed anhydride solution from step 2 to the alcohol/DMAP solution via cannula or dropping funnel.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography.
References
Sources
- 1. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [moodle.tau.ac.il]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. Steglich esterification - Wikipedia [en.wikipedia.org]
- 11. 山口ラクトン化反応 - Wikipedia [ja.wikipedia.org]
- 12. kazujuku.com [kazujuku.com]
- 13. 山口マクロラクトン化 Yamaguchi Macrolactonizaion | Chem-Station (ケムステ) [chem-station.com]
- 14. Photocatalytic esterification under Mitsunobu reaction conditions mediated by flavin and visible light - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitsunobu Reaction [organic-chemistry.org]
- 17. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 18. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. tcichemicals.com [tcichemicals.com]
- 21. jk-sci.com [jk-sci.com]
- 22. Troubleshooting [chem.rochester.edu]
- 23. quora.com [quora.com]
- 24. EP0893427B1 - Process for the preparation of cyclobutan-1,2-dicarboxylic acid esters - Google Patents [patents.google.com]
- 25. Yamaguchiマクロラクトン化はラクトン合成の名盤反応 - とらおの有機化学 [tora-organic.com]
- 26. US4230849A - Process for the activation of carboxylic acids - Google Patents [patents.google.com]
- 27. chemguide.co.uk [chemguide.co.uk]
- 28. youtube.com [youtube.com]
- 29. Organic Syntheses Procedure [orgsyn.org]
- 30. Ester synthesis by esterification [organic-chemistry.org]
- 31. Organic Syntheses Procedure [orgsyn.org]
- 32. 84182-47-8|cis-3-(Benzyloxy)cyclobutanecarboxylic acid|BLD Pharm [bldpharm.com]
- 33. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 34. Page loading... [wap.guidechem.com]
- 35. 3-Benzyloxy-cyclobutanecarboxylic acid 97% | CAS: 4958-02-5 | AChemBlock [achemblock.com]
Technical Support Center: Overcoming Steric Hindrance in Methyl 3-(benzyloxy)cyclobutanecarboxylate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 3-(benzyloxy)cyclobutanecarboxylate. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges associated with the steric hindrance of this valuable cyclobutane derivative.
The unique puckered conformation of the cyclobutane ring, combined with the bulky benzyloxy group at the 3-position, can significantly impede reactions at the ester functionality.[1][2] This document will equip you with the knowledge and protocols to overcome these steric barriers and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the hydrolysis of Methyl 3-(benzyloxy)cyclobutanecarboxylate so sluggish under standard conditions?
A1: The slow hydrolysis is a direct consequence of steric hindrance. The bulky benzyloxy group on the opposite side of the cyclobutane ring can sterically shield the carbonyl carbon of the methyl ester.[3] This makes it difficult for the hydroxide ion to approach and initiate the nucleophilic acyl substitution, which is the key step in ester hydrolysis. The rigid, puckered nature of the cyclobutane ring further restricts the conformational flexibility that might otherwise expose the ester to attack.[1][2]
Q2: I am struggling with the saponification of Methyl 3-(benzyloxy)cyclobutanecarboxylate. What alternative hydrolysis methods can I try?
A2: When standard aqueous base hydrolysis fails, several more potent methods can be employed. A particularly effective approach is to use a non-aqueous solvent system to enhance the nucleophilicity of the hydroxide ion.[4] A mixture of methanol and dichloromethane (e.g., 1:9) with sodium hydroxide can facilitate saponification at room temperature, even for sterically hindered esters.[4] Another powerful option is using lithium hydroxide in a mixture of THF and water, often with gentle heating, which is a common method for hydrolyzing hindered esters.[5]
Q3: Can I directly reduce the ester of Methyl 3-(benzyloxy)cyclobutanecarboxylate to the corresponding alcohol? I'm concerned about the benzyloxy group.
A3: Yes, direct reduction is feasible, but careful selection of the reducing agent is crucial to avoid debenzylation. While powerful hydrides like lithium aluminum hydride (LiAlH₄) will effectively reduce the ester, they can also cleave the benzyl ether. A milder and more selective reducing agent such as lithium borohydride (LiBH₄) is a better choice. It is generally less reactive towards ethers but still capable of reducing esters, especially with extended reaction times or gentle heating.
Q4: I need to perform a nucleophilic substitution at the ester, for example, an amidation reaction. What strategies can I use to overcome the steric hindrance?
A4: For nucleophilic substitution on the sterically hindered ester, you will likely need to activate the carbonyl group to make it more electrophilic. One common strategy is to first hydrolyze the ester to the carboxylic acid, 3-(benzyloxy)cyclobutanecarboxylic acid, and then use standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an activator like HOBt (Hydroxybenzotriazole) or HATU to form the amide. This two-step approach is often more reliable than direct aminolysis of the hindered methyl ester.
Q5: My primary concern is the removal of the benzyl protecting group. What are the best methods for deprotection without affecting the cyclobutane ring or the ester?
A5: The most common and generally mildest method for benzyl ether deprotection is catalytic hydrogenation.[6] Using palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate) will selectively cleave the benzyl ether to yield the corresponding alcohol. This method is typically compatible with the ester and the cyclobutane ring. For molecules with other reducible functional groups, oxidative deprotection using reagents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) can be an alternative, though it is more substrate-dependent.[6] For particularly stubborn, sterically hindered benzyl ethers, reaction with N-bromosuccinimide (NBS) and light in the presence of aqueous calcium carbonate has proven effective.[7]
Troubleshooting Guides
Issue 1: Incomplete or Failed Saponification of Methyl 3-(benzyloxy)cyclobutanecarboxylate
| Symptom | Potential Cause | Troubleshooting Step |
| Low conversion to the carboxylic acid after prolonged reaction time with aqueous NaOH or KOH. | Insufficient reactivity of the hydroxide in an aqueous medium due to steric hindrance. | Switch to a non-aqueous hydrolysis system. A recommended protocol is provided below.[4] |
| No reaction observed even with heating. | The energy barrier for nucleophilic attack is too high under the current conditions. | Employ a more reactive nucleophile system, such as LiOH in THF/water, which can be more effective for hindered esters.[5] |
| Side product formation observed. | High temperatures may be causing decomposition or other unwanted reactions. | Utilize a more potent, lower-temperature hydrolysis method to minimize side reactions. |
Experimental Protocol: Mild Alkaline Hydrolysis of Hindered Esters in a Non-Aqueous Medium
This protocol is adapted from a method shown to be effective for the hydrolysis of sterically hindered esters.[4]
Materials:
-
Methyl 3-(benzyloxy)cyclobutanecarboxylate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Methyl 3-(benzyloxy)cyclobutanecarboxylate (1 equivalent) in a 9:1 mixture of CH₂Cl₂/MeOH.
-
Add a solution of NaOH (1.5-2 equivalents) in MeOH to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, neutralize the reaction mixture with 1M HCl until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude 3-(benzyloxy)cyclobutanecarboxylic acid.[8]
-
Purify the product by column chromatography or recrystallization as needed.
Issue 2: Unsuccessful Deprotection of the Benzyl Ether
| Symptom | Potential Cause | Troubleshooting Step |
| Incomplete debenzylation with standard Pd/C and H₂. | The catalyst may be poisoned or inactive, or the steric hindrance is preventing access to the catalytic surface. | Ensure the catalyst is fresh. Increase catalyst loading and/or hydrogen pressure. Consider using a different palladium source like Pearlman's catalyst (Pd(OH)₂/C). |
| The reaction is very slow or stalls. | Steric hindrance around the benzylic position is significant. | Switch to a transfer hydrogenation method using a hydrogen donor like ammonium formate or 1,4-cyclohexadiene with Pd/C. This can sometimes be more effective for hindered substrates.[6] |
| Other functional groups in the molecule are being reduced. | The chosen deprotection method is not chemoselective enough. | If hydrogenation is not suitable, consider oxidative deprotection with DDQ, especially if the benzyloxy group is para-methoxybenzyl (PMB).[6][9] For highly hindered, non-activated benzyl ethers, the NBS/light method can be effective.[7] |
Experimental Protocol: Debenzylation of Sterically Hindered Benzyl Ethers with NBS
This protocol is based on a method developed for the deprotection of sterically hindered benzyl ethers that are resistant to hydrogenolysis.[7]
Materials:
-
Sterically hindered benzyl ether substrate
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Calcium carbonate (CaCO₃)
-
Carbon tetrachloride (CCl₄) or another suitable inert solvent
-
Water
-
A visible light source (e.g., a tungsten lamp)
Procedure:
-
Dissolve the benzyl ether substrate in a mixture of CCl₄ and water.
-
Add CaCO₃ (as a buffer) and freshly recrystallized NBS.
-
Irradiate the mixture with a visible light lamp while stirring vigorously at room temperature.
-
Monitor the reaction by TLC for the disappearance of the starting material. Reaction times can range from 15 to 45 minutes.[7]
-
Upon completion, filter the reaction mixture to remove insoluble salts.
-
Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The initial product will be a hemiacetal or related species which can be hydrolyzed to the desired alcohol during workup or subsequent steps.
-
Purify the resulting alcohol by standard methods.
Visualizing Reaction Strategies
To aid in selecting the appropriate reaction pathway, the following decision-making workflow is provided.
Caption: Decision workflow for common reactions of Methyl 3-(benzyloxy)cyclobutanecarboxylate.
References
-
Riley, J. G., & Hehemann, D. G. (2006). De-O-benzylation of Sterically Hindered Benzyl Ethers. ResearchGate. [Link]
-
Bols, M., & Hansen, H. C. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry – A European Journal, 6(7), 1140-1146. [Link]
- CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents. (n.d.).
-
Mykhailiuk, P. K. (2018). Drug candidates bearing 1,3-disubstituted cyclobutane moieties. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
A new method for the deprotection of benzyl ethers or the selective protection of alcohols. (2000). Chemistry, 6(7), 1140-6. [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Retrieved from [Link]
-
Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2430–2452. [Link]
-
Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Retrieved from [Link]
-
Vysochyn, D., et al. (2021). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Molbank, 2021(2), M1233. [Link]
-
Master Organic Chemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]
-
Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes. (2024). Nature Communications, 15(1), 1-10. [Link]
-
ResearchGate. (n.d.). Preparation of 3‐substituted cyclobutenones 1. Retrieved from [Link]
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 1-13. [Link]
-
ChemistryViews. (2019). Ring-Opening of Cyclobutanes with Nucleophiles. Retrieved from [Link]
- CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents. (n.d.).
-
ResearchGate. (2025). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. Retrieved from [Link]
-
Wang, Y., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3519. [Link]
-
Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Retrieved from [Link]
-
Jagriti Sharma. (2021, September 7). Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry [Video]. YouTube. [Link]
-
Montgomery, T. P., & Engle, K. M. (2021). Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes. Organic letters, 23(15), 5899–5903. [Link]
-
Wang, Y., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Semantic Scholar. [Link]
-
Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications. [Link]
-
Distinto, S., et al. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2020(4), M1171. [Link]
-
PubChem. (n.d.). 3-((Benzyloxy)methyl)cyclobutanone. Retrieved from [Link]
-
Patra, M., & Ghosh, S. (2006). The application of cyclobutane derivatives in organic synthesis. ResearchGate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. mdpi.com [mdpi.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. 3-Benzyloxy-cyclobutanecarboxylic acid 97% | CAS: 4958-02-5 | AChemBlock [achemblock.com]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating the Purification Challenges of Polar Cyclobutane Intermediates
Welcome to the technical support center for the purification of polar cyclobutane intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrating challenges associated with isolating these valuable synthetic building blocks. The inherent ring strain and high polarity of these molecules demand a nuanced approach to purification, moving beyond standard protocols.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these hurdles and achieve high-purity compounds.
Frequently Asked Questions (FAQs)
Q1: Why are polar cyclobutane intermediates so difficult to purify?
The purification of polar cyclobutanes is challenging due to a combination of their distinct structural and chemical properties. Their high polarity often leads to strong interactions with polar stationary phases like silica gel, which can result in poor elution, significant peak tailing, or even decomposition on the column.[1] Conversely, in reversed-phase chromatography, their polarity can cause them to have little retention, eluting with the solvent front and co-eluting with other polar impurities.[1][2] The rigid and strained nature of the cyclobutane ring can also lead to unpredictable interactions with the stationary phase, further complicating separation.[1][3]
Q2: My polar cyclobutane derivative streaks badly on a silica gel TLC plate, even with highly polar mobile phases. What can I do?
Severe streaking on silica TLC plates is a common issue with highly polar and basic compounds.[4] This is often due to strong, non-ideal interactions with the acidic silica surface. Here are several strategies to address this:
-
Mobile Phase Modification: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide (0.5-2%) to your eluent.[4][5] This will neutralize the acidic sites on the silica gel, leading to more symmetrical spots. For acidic compounds, a small amount of acetic acid can be beneficial.[5]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase. Alumina (basic or neutral) can be a good alternative to silica for basic compounds.[4] Bonded phases, such as amino- or diol-functionalized silica, can also offer different selectivity and improved peak shape.[6][7]
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for very polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which can provide better retention and separation.[2]
Q3: I'm struggling to separate diastereomers of a polar cyclobutane. What chromatographic techniques are most effective?
Separating diastereomers of cyclobutanes can be difficult due to their similar physical properties.[3] The choice of technique will depend on the specific properties of your isomers:
-
Flash Chromatography: Often the first approach, optimization of the mobile phase is key. A shallow solvent gradient can improve resolution.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be effective. For polar cyclobutanes, reversed-phase is common, but may require specialized columns designed for polar analytes.[3]
-
Supercritical Fluid Chromatography (SFC): SFC is increasingly recognized as a powerful technique for separating both chiral and achiral polar compounds.[8][9] It often provides faster separations and uses less organic solvent than HPLC.[8][10]
Troubleshooting Guides
Problem 1: Poor Recovery from Silica Gel Column Chromatography
Observation: You've loaded your crude polar cyclobutane intermediate onto a silica gel column, but you're recovering very little of your desired product.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Irreversible Adsorption | Highly polar compounds can bind irreversibly to the acidic sites on silica gel.[1] Solution: Deactivate the silica gel by adding a small percentage of a polar solvent like methanol or water to the slurry before packing the column. Alternatively, use a less acidic stationary phase like neutral alumina. |
| On-Column Decomposition | The strained cyclobutane ring can be susceptible to degradation on acidic surfaces. Solution: Add a basic modifier (e.g., 0.1-1% triethylamine) to your eluent to neutralize the silica.[5] Running the column at a lower temperature may also help. |
| Compound is Too Polar for Eluent | The chosen mobile phase may not be strong enough to elute your highly polar compound. Solution: Gradually increase the polarity of your eluent. For example, if using a hexane/ethyl acetate system, switch to a dichloromethane/methanol gradient. Adding a small amount of ammonium hydroxide to a methanol/DCM mixture can dramatically increase elution strength for basic compounds.[4] |
Problem 2: Co-elution with Polar Impurities
Observation: Your target cyclobutane intermediate is co-eluting with polar starting materials or byproducts.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Insufficient Resolution | The chosen chromatographic system does not provide enough selectivity to separate the compounds. Solution 1 (Chromatographic): Switch to a different chromatographic mode. If you're using normal-phase, try HILIC or reversed-phase.[2] SFC can also offer unique selectivity.[11] Solution 2 (Chemical): Consider a temporary chemical modification. If your intermediate has a reactive functional group that differs from the impurity, you could use a protecting group to alter its polarity, purify the protected compound, and then deprotect it.[4][12] |
| Ionic Impurities | If your impurities are acidic or basic, their charge state can vary, leading to broad peaks and co-elution. Solution: Utilize an acid-base extraction during your workup to remove the majority of acidic or basic impurities before chromatography.[13][14] |
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This non-chromatographic technique is highly effective for separating acidic or basic cyclobutane intermediates from neutral impurities.[13][15]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Extraction of a Basic Intermediate:
-
Add an aqueous acid solution (e.g., 1 M HCl) to the separatory funnel containing the organic solution.
-
Shake the funnel vigorously, venting frequently.
-
Allow the layers to separate. The protonated basic cyclobutane will be in the aqueous layer.
-
Drain the aqueous layer. Repeat the extraction of the organic layer with fresh aqueous acid.
-
Combine the aqueous layers.
-
-
Extraction of an Acidic Intermediate:
-
Follow the same procedure as above, but use an aqueous base (e.g., 1 M NaOH or saturated sodium bicarbonate) to extract the acidic compound.[16]
-
-
Isolation of the Purified Intermediate:
-
Cool the combined aqueous extracts in an ice bath.
-
To isolate a basic intermediate, add a base (e.g., 1 M NaOH) dropwise until the solution is basic, causing the neutral compound to precipitate or form an oil.
-
To isolate an acidic intermediate, add an acid (e.g., 1 M HCl) dropwise until the solution is acidic.[14]
-
Extract the now-neutral intermediate back into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Protocol 2: Flash Chromatography with a Basic Modifier
This protocol is designed to improve the purification of polar, basic cyclobutane intermediates on silica gel.
Step-by-Step Methodology:
-
Solvent System Selection:
-
Develop a mobile phase using TLC. A common system for polar compounds is dichloromethane (DCM) and methanol (MeOH).
-
To a pre-mixed DCM/MeOH eluent, add 0.5-1% triethylamine (TEA) or ammonium hydroxide (NH₄OH).[4]
-
Aim for an Rf value of approximately 0.3 for your target compound on the modified TLC system.[5]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent (containing the basic modifier).
-
Pack the column, ensuring a level and well-compacted bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM.
-
Carefully load the sample onto the top of the silica bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with your chosen solvent system, applying gentle pressure.
-
Collect fractions and monitor their composition by TLC.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine can be difficult to remove completely and may require co-evaporation with a solvent like toluene.
-
Visualizations
Decision Workflow for Purification Strategy
Caption: A decision tree for selecting an appropriate purification strategy.
Troubleshooting Workflow for Poor Chromatographic Separation
Caption: A workflow for troubleshooting poor chromatographic separation.
References
-
Chromatography Today. How Good is SFC for Polar Analytes?. [Link]
-
Wikipedia. Supercritical fluid chromatography. [Link]
-
JoVE. Video: Supercritical Fluid Chromatography. [Link]
-
Royal Society of Chemistry. Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). [Link]
-
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Magritek. Separation of Acidic, Basic and Neutral Compounds. [Link]
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Reddit. Purification of strong polar and basic compounds. [Link]
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ResearchGate. Synthetic Strategies for Cyclobutane Derivatives Without Employing [2 + 2] Cycloaddition and Their Application in Organic Synthesis | Request PDF. [Link]
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Unknown. Recrystallization. [Link]
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ResearchGate. For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. [Link]
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ResearchGate. RECRYSTALLIZATION. [Link]
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Baran Lab. Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. [Link]
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King Group. Successful Flash Chromatography. [Link]
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University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
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University of Rochester. Purification: How to Run a Flash Column. [Link]
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National Institutes of Health. Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade. [Link]
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Wikipedia. Cyclobutane. [Link]
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ResearchGate. (PDF) Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade. [Link]
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PubMed Central. Cyclobutanes in Small‐Molecule Drug Candidates. [Link]
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Organic Chemistry Portal. Cyclobutane synthesis. [Link]
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Scribd. Cyclobutane Synthesis Methods Review. [Link]
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Unknown. Protein purification troubleshooting guide. [Link]
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Technical Support Center: Strategies for Preventing Epimerization in the Synthesis of Methyl 3-(benzyloxy)cyclobutanecarboxylate
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering stereochemical challenges in the synthesis of substituted cyclobutane scaffolds. Specifically, we will address the common and often frustrating issue of epimerization during the synthesis of cis- and trans-Methyl 3-(benzyloxy)cyclobutanecarboxylate, providing in-depth, field-proven troubleshooting strategies and optimized protocols.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in this context, and why is it a critical problem?
A: Epimerization is the unwanted change in configuration at one of several stereocenters in a molecule. In the synthesis of Methyl 3-(benzyloxy)cyclobutanecarboxylate, the key issue is the inversion of the stereocenter at the C1 position, which bears the methyl ester group. This converts the desired isomer (e.g., cis) into the undesired one (trans), or more commonly, results in a mixture of both.
The underlying cause is the acidity of the proton on the C1 carbon (the α-proton). In the presence of a base, this proton can be removed to form a planar enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face of the cyclobutane ring, leading to a loss of stereochemical integrity.[1][2]
This process is governed by the principles of thermodynamic versus kinetic control.[3][4] The trans isomer is generally the more thermodynamically stable product because it minimizes steric repulsion between the two bulky substituents. Therefore, if a reaction is allowed to reach equilibrium (e.g., by using elevated temperatures or long reaction times in the presence of a base), the product mixture will be enriched in the trans isomer, regardless of the starting material's stereochemistry.[5][6] Controlling this epimerization is crucial for synthesizing stereochemically pure compounds, which is a fundamental requirement in medicinal chemistry and materials science.
Caption: Base-catalyzed epimerization at C1 via a planar enolate intermediate.
Q2: I'm attempting a Williamson ether synthesis on Methyl 3-hydroxycyclobutanecarboxylate and obtaining a mixture of cis and trans products. How can I stop this?
A: This is a classic problem. The strong base (e.g., sodium hydride, NaH) used to deprotonate the hydroxyl group to form the nucleophilic alkoxide is also strong enough to deprotonate the α-proton at C1, initiating the epimerization cascade described above.
Your goal is to select conditions that favor the deprotonation of the alcohol (O-H bond) over the deprotonation of the carbon acid (C-H bond). This can be achieved through kinetic control.
Troubleshooting Guide: Williamson Ether Synthesis Conditions
| Base | Temperature | Reaction Time | Typical Outcome | Rationale & Comments |
| NaH | Room Temp | > 2 hours | ~1:4 cis:trans (from cis-alcohol) | NaH is a strong, non-bulky base. At RT, there is sufficient energy for the reaction to reach thermodynamic equilibrium, favoring the trans product. |
| KOt-Bu | 0 °C to RT | 1-3 hours | Mixture, favors trans | A strong, sterically hindered base. While it can favor kinetic control in some systems, it is often strong enough to promote equilibration here.[7] |
| KHMDS | -78 °C | 1-2 hours | High retention of stereochemistry | A very strong, bulky, non-nucleophilic base. At cryogenic temperatures, deprotonation of the highly acidic O-H is kinetically favored, while the higher activation energy for C-H deprotonation is not overcome.[7] |
| NaH | 0 °C, short time | < 30 min | Improved retention | Lowering the temperature and time reduces the extent of equilibration but may lead to incomplete reaction. |
Recommended Solution 1: Kinetically Controlled Williamson Synthesis
This protocol aims to form the alkoxide rapidly at low temperatures to prevent equilibration.
-
Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a solution of your starting cis- or trans-Methyl 3-hydroxycyclobutanecarboxylate in anhydrous THF (0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of potassium hexamethyldisilazide (KHMDS, 1.05 equivalents) in THF dropwise over 15 minutes. Stir for an additional 30 minutes at -78 °C.
-
Electrophile Addition: Add benzyl bromide (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS indicates consumption of the starting material.
-
Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Proceed with a standard aqueous workup and chromatographic purification.
Recommended Solution 2: The Mitsunobu Reaction (Superior Alternative)
The Mitsunobu reaction is an excellent method for converting alcohols to various functional groups, including ethers, and it proceeds with a clean inversion of stereochemistry at the alcohol center (C3) without the use of a strong base.[8][9][10] This completely avoids the problem of C1 epimerization.
-
Key Consideration: You must start with the opposite stereoisomer at C3 to obtain your desired product. For example, to get a cis-product, you may need to start with a trans-configured alcohol, depending on the C1 configuration.
Caption: Decision workflow for troubleshooting epimerization.
Protocol: Stereoinvertive Etherification via Mitsunobu Reaction
-
Setup: In an oven-dried flask under N₂, dissolve Methyl 3-hydroxycyclobutanecarboxylate (1.0 eq.), benzyl alcohol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF (0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise over 20-30 minutes. A color change and/or precipitate may be observed.[11]
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor by TLC or LC-MS.
-
Workup & Purification: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and hydrazine byproducts. Purification is typically achieved by column chromatography on silica gel.
Q3: I have a pure isomer of the methyl ester, but the cis/trans ratio changes after saponification. What is happening and how can I prevent it?
A: Standard saponification conditions, which use strong bases like NaOH or LiOH at elevated temperatures, are highly prone to causing epimerization at the C1 position for the same reasons outlined above.[12][13] The resulting carboxylate is deprotonated, but the intermediate ester can epimerize before hydrolysis is complete.
Recommended Solution: Mild Saponification Conditions
The key is to use the mildest conditions possible to achieve hydrolysis while minimizing the rate of epimerization.
-
Reagents: Dissolve the ester (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cooling: Cool the solution to 0 °C.
-
Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 eq.).[14]
-
Reaction: Stir the reaction at 0 °C, allowing it to slowly warm to room temperature while monitoring closely by TLC. The reaction should be stopped as soon as the starting material is consumed.
-
Workup: Carefully acidify the mixture with dilute HCl (e.g., 1 M) to pH ~2-3 and extract the carboxylic acid product with an organic solvent like ethyl acetate.
For particularly sensitive substrates, switching to an acid-catalyzed hydrolysis (e.g., using 3-6 M HCl in 1,4-dioxane at 50-80 °C) can completely circumvent base-mediated epimerization.[13]
Q4: Is it possible to intentionally convert my undesired cis-isomer into the more stable trans-isomer?
A: Yes, this is a practical strategy if the trans-isomer is your desired product and you have a supply of the cis-isomer. You can intentionally establish the thermodynamic equilibrium to favor the formation of the more stable trans product.
Protocol: Thermodynamic Isomerization
-
Setup: Dissolve the starting ester (e.g., a cis/trans mixture enriched in cis) in anhydrous methanol (0.1 M).
-
Catalyst: Add a catalytic amount of sodium methoxide (NaOMe), either as a solid or as a solution in methanol (e.g., 0.1 equivalents).
-
Equilibration: Stir the solution at room temperature or gently heat to 40-50 °C for several hours.
-
Monitoring: Periodically take aliquots from the reaction, quench with a mild acid (like acetic acid), and analyze the cis:trans ratio by GC or ¹H NMR to determine when equilibrium has been reached.
-
Workup: Once the desired ratio is achieved, neutralize the solution with a stoichiometric amount of acid (e.g., acetic acid) and remove the solvent under reduced pressure. The crude product can then be purified.
This approach leverages the principles of chemical equilibrium to your advantage, turning a potential problem into a synthetic solution.[6]
References
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Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. [Link]
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Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]
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Flexible route to enantiomerically enriched cyclobutanes. Chemistry World. [Link]
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Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]
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Thermodynamic and kinetic reaction control. Wikipedia. [Link]
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Mitsunobu Reaction. Master Organic Chemistry. [Link]
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Mitsunobu reaction. Wikipedia. [Link]
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Mitsunobu Reaction. Organic Chemistry Portal. [Link]
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Mitsunobu Reaction. Chemistry Steps. [Link]
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The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]
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Williamson ether synthesis. Lumen Learning. [Link]
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Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]
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Regioselective Enolization and Thermodynamic vs. Kinetic Control. YouTube. [Link]
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Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications. [Link]
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Williamson Ether Synthesis. Cambridge University Press. [Link]
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Williamson ether synthesis. Wikipedia. [Link]
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Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]
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Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]
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Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
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Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
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The synthesis of cis- and trans-3-(4-hydroxyphenyl)cyclobutanecarboxylic acids and the study of their derivatives as GPR-40 receptor ligands. Journal of Organic and Pharmaceutical Chemistry. [Link]
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The application of cyclobutane derivatives in organic synthesis. ResearchGate. [Link]
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3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. MDPI. [Link]
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Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]
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Solved Outline the mechanism for the formation of the... Chegg. [Link]
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Chemistry of Esters. Chemistry LibreTexts. [Link]
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Base-catalyzed selective esterification of alcohols with unactivated esters. RSC Publishing. [Link]
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Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. AIR Unimi. [Link]
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3-chlorocyclobutanecarboxylic acid. Organic Syntheses. [Link]
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Base-Catalyzed Preparation of Methyl and Ethyl Esters of Carboxylic Acids. The Journal of Organic Chemistry. [Link]
-
CYCLOBUTANECARBOXYLIC ACID. Organic Syntheses. [Link]
- Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone.
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Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. [Link]
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1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. ACS Publications. [Link]
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"Methyl 3-(benzyloxy)cyclobutanecarboxylate" stability under acidic or basic conditions
Welcome to the technical support guide for Methyl 3-(benzyloxy)cyclobutanecarboxylate. This document provides in-depth guidance, troubleshooting protocols, and frequently asked questions regarding the stability of this compound under various chemical conditions. Our goal is to equip researchers, scientists, and drug development professionals with the necessary insights for successful experimentation.
Introduction to the Molecule
Methyl 3-(benzyloxy)cyclobutanecarboxylate is a bifunctional molecule containing a methyl ester and a benzyl ether. The cyclobutane core introduces significant ring strain, which can influence the reactivity of the functional groups.[1][2][3][4][5] Understanding the delicate balance between the lability of the ester and the robustness of the benzyl ether is critical for its application in complex synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with methyl 3-(benzyloxy)cyclobutanecarboxylate?
A1: The two main points of reactivity are the methyl ester and the benzyl ether. The methyl ester is susceptible to hydrolysis under both acidic and basic conditions.[6][7][8][9] The benzyl ether is generally more stable but can be cleaved under harsh acidic conditions.[10][11][12] The cyclobutane ring itself possesses inherent strain, which can make the ester more susceptible to hydrolysis compared to acyclic analogues.[1][2][3][4][5]
Q2: Which functional group is more likely to react under basic conditions?
A2: Under basic conditions, the methyl ester is significantly more labile than the benzyl ether. The ester will undergo saponification (base-catalyzed hydrolysis) to form the corresponding carboxylate salt.[13][14] Benzyl ethers are generally stable to basic conditions. Therefore, selective hydrolysis of the ester is readily achievable.
Q3: Can the benzyl ether be cleaved during acidic hydrolysis of the ester?
A3: It is possible, but depends on the reaction conditions. Acid-catalyzed hydrolysis of the ester is a reversible reaction.[6][7][8][9] While the ester will hydrolyze under acidic conditions, strong acids and elevated temperatures can also lead to the cleavage of the benzyl ether.[11][12] To favor ester hydrolysis while preserving the benzyl ether, it is recommended to use milder acidic conditions and carefully monitor the reaction progress.
Q4: What are the expected products of complete hydrolysis under acidic and basic conditions?
A4:
-
Acidic Hydrolysis (complete): 3-(benzyloxy)cyclobutanecarboxylic acid and methanol. If harsher conditions are used, further cleavage could yield 3-hydroxycyclobutanecarboxylic acid, benzyl alcohol, and methanol.
-
Basic Hydrolysis (saponification): The sodium (or other cation) salt of 3-(benzyloxy)cyclobutanecarboxylic acid and methanol. An acidic workup is required to protonate the carboxylate and obtain the free carboxylic acid.[13]
Q5: How does the cyclobutane ring strain affect the hydrolysis rate?
A5: The cyclobutane ring has significant angle and torsional strain.[1][2][3][4][5] This strain can increase the reactivity of the exocyclic carbonyl group of the ester, potentially leading to a faster rate of hydrolysis compared to a similar, less strained system (e.g., a cyclopentane or cyclohexane derivative). The relief of steric interactions during the formation of the tetrahedral intermediate in hydrolysis can be a driving force.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Ester Hydrolysis | Insufficient reaction time or temperature. Insufficient amount of acid or base. Poor solubility of the starting material. | Increase reaction time and/or temperature. Monitor by TLC or LC-MS. Use a larger excess of the hydrolyzing agent. Add a co-solvent like THF or dioxane to improve solubility.[15] |
| Unwanted Benzyl Ether Cleavage | Acidic conditions are too harsh (strong acid, high temperature). | Use a milder acid (e.g., acetic acid, p-toluenesulfonic acid). Perform the reaction at a lower temperature for a longer duration. Consider enzymatic hydrolysis for maximum selectivity. |
| Low Yield of Carboxylic Acid after Basic Hydrolysis | Incomplete reaction. Product loss during workup (e.g., extraction with a non-polar solvent before acidification). Incomplete acidification of the carboxylate salt. | Ensure complete saponification by monitoring with TLC. After hydrolysis, ensure the aqueous layer is fully acidified (pH < 3) before extracting the carboxylic acid. Use a strong acid for the workup to ensure complete protonation. |
| Formation of Side Products | Ring-opening of the cyclobutane under harsh conditions. Intermolecular reactions at high concentrations. | Use the mildest effective conditions. Run the reaction at a lower concentration. |
Experimental Protocols
Protocol 1: Selective Basic Hydrolysis (Saponification)
This protocol describes the selective hydrolysis of the methyl ester to the corresponding carboxylic acid, leaving the benzyl ether intact.
Materials:
-
Methyl 3-(benzyloxy)cyclobutanecarboxylate
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve methyl 3-(benzyloxy)cyclobutanecarboxylate (1.0 eq) in a mixture of THF and MeOH (e.g., 3:1 v/v).
-
Add 1 M NaOH solution (2.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH < 3 with 1 M HCl.
-
Extract the aqueous layer with EtOAc (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-(benzyloxy)cyclobutanecarboxylic acid.
Protocol 2: Mild Acid-Catalyzed Hydrolysis
This protocol aims to hydrolyze the ester with minimal cleavage of the benzyl ether.
Materials:
-
Methyl 3-(benzyloxy)cyclobutanecarboxylate
-
Dioxane
-
Water
-
p-Toluenesulfonic acid (p-TsOH) or concentrated HCl (catalytic amount)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve methyl 3-(benzyloxy)cyclobutanecarboxylate (1.0 eq) in a mixture of dioxane and water (e.g., 4:1 v/v).
-
Add a catalytic amount of p-TsOH (e.g., 0.1 eq) or a few drops of concentrated HCl.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with EtOAc.
-
Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acid, followed by a brine wash.[16]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 3-(benzyloxy)cyclobutanecarboxylic acid.[16]
-
Purify by column chromatography if necessary.
Visualized Mechanisms and Workflows
Caption: Mechanism of base-catalyzed hydrolysis of the ester.
Caption: Reversible mechanism of acid-catalyzed ester hydrolysis.
Caption: A general troubleshooting workflow for hydrolysis reactions.
References
- BenchChem. (n.d.). Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions.
- ResearchGate. (n.d.). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
- MDPI. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions.
- Molecules. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions.
- Organic Chemistry Portal. (n.d.). Benzyl Esters.
- Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2).
- Reddit. (n.d.). Why are my ester hydrolysis not working.
- Chemguide. (n.d.). Hydrolysing esters.
- Chemistry LibreTexts. (2023). The Hydrolysis of Esters.
- Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane.
- Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
- Wikipedia. (n.d.). Ester hydrolysis.
- Chemistry LibreTexts. (2022). 9.3: Ring Strain and the Structure of Cycloalkanes.
- Organic Chemistry: A Tenth Edition. (n.d.). 4.3 Stability of Cycloalkanes: Ring Strain.
- Wikipedia. (n.d.). Ring strain.
- YouTube. (2024). What Is Ring Strain In Organic Chemistry?.
- Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification).
- YouTube. (2021). Saponification - Industrial synthesis | Organic reactions | meriSTEM.
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Technical Support Center: Purification Strategies for "Methyl 3-(benzyloxy)cyclobutanecarboxylate" Synthesis
Welcome to our dedicated technical guide for researchers, scientists, and professionals in drug development. This resource addresses a common challenge in organic synthesis: the removal of residual benzyl bromide from the reaction mixture following the synthesis of "Methyl 3-(benzyloxy)cyclobutanecarboxylate". This guide provides in-depth, field-tested solutions in a direct question-and-answer format to help you navigate this purification challenge effectively.
Troubleshooting and FAQs: Benzyl Bromide Removal
Q1: I've completed the synthesis of Methyl 3-(benzyloxy)cyclobutanecarboxylate, but my crude product is contaminated with benzyl bromide. Why is it crucial to remove it, and what are the primary challenges?
A1: The complete removal of unreacted benzyl bromide is critical for several reasons. Benzyl bromide is a potent lachrymator, meaning it irritates the eyes and mucous membranes, posing a safety hazard.[1] Furthermore, as a reactive alkylating agent, its presence can lead to the deterioration of your final product over time and may interfere with subsequent reaction steps.[2][3]
The primary challenge in its removal lies in its physical properties. Benzyl bromide is an organic-soluble liquid with a relatively high boiling point (approximately 198-199 °C), making it difficult to remove by simple evaporation, especially on a larger scale.[4] Often, its polarity is very similar to the desired product, leading to co-elution during column chromatography if the solvent system is not optimized.[5][6]
Q2: My Thin Layer Chromatography (TLC) shows the spot for benzyl bromide is very close to my product's spot. How can I improve their separation for better monitoring and purification?
A2: This is a frequent issue due to the similar polarities of the benzyl-containing product and the starting material. Here’s a systematic approach to improve TLC separation:
-
Solvent System Optimization: The key is to use a less polar solvent system. Benzyl bromide is relatively non-polar and will have a high Rf value.[5] Start with a high percentage of a non-polar solvent like hexane or heptane and a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane. For instance, try solvent systems like 95:5 or 90:10 Hexane:Ethyl Acetate. This will force your more polar product to stay at a lower Rf, while the non-polar benzyl bromide moves closer to the solvent front.
-
Visualization Technique: Benzyl bromide is UV-active and will appear as a dark spot under a 254 nm UV lamp.[6] Your product, containing a similar aromatic ring, will also be UV-active. To differentiate, you can use a TLC stain. Stains like p-anisaldehyde or potassium permanganate react with different functional groups and can produce distinct colors for your product versus the benzyl bromide, aiding in identification even if the spots are close.[7]
Q3: Can I remove benzyl bromide with a simple aqueous workup?
A3: A simple aqueous wash is generally insufficient for complete removal. While benzyl bromide does react slowly with water to form benzyl alcohol and hydrobromic acid, this hydrolysis is often too slow to be effective during a standard workup.[8] Since both your product and benzyl bromide are soluble in the organic phase, they will not be separated by a simple water or brine wash.[2]
Q4: I've heard about "quenching" excess benzyl bromide. How does this work, and what reagents are effective?
A4: Quenching is a highly effective strategy that involves converting the unreacted benzyl bromide into a compound with significantly different solubility, allowing for its easy removal. This is typically done by adding a nucleophile that reacts with the benzyl bromide.
One of the most common and effective methods is the addition of a tertiary amine, such as triethylamine (TEA) .[3][4][9] TEA reacts with benzyl bromide to form benzyltriethylammonium bromide, a quaternary ammonium salt. This salt is highly polar and therefore soluble in water.
The Chemistry of Quenching with Triethylamine: C₆H₅CH₂Br (organic soluble) + N(CH₂CH₃)₃ → [C₆H₅CH₂N(CH₂CH₃)₃]⁺Br⁻ (water soluble)
By partitioning the reaction mixture between an organic solvent and water after quenching, the ammonium salt will move into the aqueous layer, effectively removing the benzyl bromide from your organic product layer.[3][9] Other nucleophilic reagents like DABCO (1,4-diazabicyclo[2.2.2]octane) can also be used for this purpose.[10]
Q5: If quenching doesn't remove all the benzyl bromide, or if I need to avoid amines, what are my options for column chromatography?
A5: Column chromatography is a reliable method for removing benzyl bromide, provided it is set up correctly.[9][11]
-
Column Packing and Elution: Pack your silica gel column with a very non-polar solvent, such as 100% hexane.
-
Loading the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent) and load it onto the column.
-
Gradient Elution: Start eluting with a non-polar solvent (e.g., 100% hexane or dichloromethane).[9] Benzyl bromide, being less polar than your product, should elute first.[9] You can run a significant volume of this non-polar solvent to ensure all the benzyl bromide has come off the column. Monitor the fractions by TLC.
-
Eluting the Product: Once the benzyl bromide is gone, you can gradually increase the polarity of the eluent (e.g., by adding ethyl acetate to the hexane) to elute your desired product, "Methyl 3-(benzyloxy)cyclobutanecarboxylate".[11]
Q6: Are there any non-chromatographic methods to purify my liquid product?
A6: If column chromatography is not ideal for your scale, other methods can be considered:
-
Distillation under Reduced Pressure: This method is viable if there is a significant difference in the boiling points of your product and benzyl bromide. The boiling point of benzyl bromide is around 198-199 °C at atmospheric pressure.[4] You will need to determine the boiling point of your product under vacuum to assess if a separation is feasible.
-
Steam Distillation: In some cases, steam distillation has been successfully used to remove benzyl bromide from a reaction mixture.[9]
-
Crystallization: If your product is a solid or can be induced to crystallize, this is an excellent purification method.[4] Even if the final product is an oil, sometimes an intermediate in the synthesis can be crystallized. Impurities often remain in the mother liquor.[11]
Data Summary: Comparison of Benzyl Bromide Removal Methods
| Method | Principle | Efficiency | Scale | Key Considerations |
| Aqueous Wash | Partitioning | Low | Any | Ineffective for benzyl bromide removal alone.[8] |
| Quenching & Extraction | Chemical conversion to a water-soluble salt | High | Small to Large | Requires an appropriate quenching agent (e.g., Triethylamine).[3][9] The resulting salt must be efficiently removed in the aqueous phase. |
| Silica Gel Chromatography | Adsorption based on polarity | Very High | Small to Medium | Requires careful solvent system selection to achieve separation.[9][11] Can be time-consuming. |
| Distillation | Difference in boiling points | Moderate to High | Medium to Large | Only effective if there is a significant boiling point difference between the product and benzyl bromide.[4] |
Experimental Protocols
Protocol 1: TLC Monitoring for Reaction Completion and Separation
-
Prepare a TLC chamber with a suitable eluent (e.g., 9:1 Hexane:Ethyl Acetate).
-
On a silica gel TLC plate, spot the benzyl bromide starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Develop the plate and visualize under a UV lamp (254 nm).
-
The benzyl bromide spot should be visible.[6] Monitor the disappearance of the other starting material and the appearance of the product spot.
-
Adjust the solvent system to achieve a separation of at least 0.2 Rf units between the benzyl bromide and the product before attempting column chromatography.
Protocol 2: Quenching with Triethylamine and Aqueous Workup
-
Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
Add triethylamine (1.5 to 2.0 equivalents relative to the excess benzyl bromide used) to the reaction mixture.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete reaction with the benzyl bromide.
-
Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and then with brine (1x).[3][9] This will remove the benzyltriethylammonium bromide salt.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, now largely free of benzyl bromide.
Visual Workflow for Benzyl Bromide Removal
Sources
- 1. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. echemi.com [echemi.com]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. researchgate.net [researchgate.net]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Methyl Ester Formation for Hindered Carboxylic Acids
Welcome to the technical support center for challenging esterifications. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties in synthesizing methyl esters from sterically hindered carboxylic acids. Standard methods like Fischer esterification often fail with these substrates due to the steric bulk hindering the approach of the nucleophile (methanol) to the carbonyl carbon[1].
This resource provides detailed troubleshooting guides, step-by-step protocols, and mechanistic insights for several powerful alternative methods.
Troubleshooting Guide 1: (Trimethylsilyl)diazomethane (TMS-CHN₂) Esterification
(Trimethylsilyl)diazomethane is a commercially available and safer alternative to the highly toxic and explosive diazomethane.[2][3] It reacts rapidly and cleanly with carboxylic acids to produce methyl esters, often in quantitative yields, with nitrogen gas as the only byproduct.[4][5][6]
Frequently Encountered Issues & Solutions
Q1: My reaction is sluggish or has stalled. Why is this happening?
A1: Several factors can impede this reaction:
-
Insufficient Acid Catalyst/Methanol: The reaction mechanism involves acid-catalyzed methanolysis of TMS-CHN₂ to generate the highly reactive diazomethane in situ.[5] Ensure you are using a sufficient amount of methanol (typically as a co-solvent with a non-protic solvent like diethyl ether or toluene) to facilitate this process.
-
Low Temperature: While the reaction is often run at 0 °C to control gas evolution, extremely hindered substrates may require warming to room temperature to proceed at a reasonable rate.[7] Monitor the reaction by TLC and observe for the cessation of nitrogen gas evolution.[7]
-
Reagent Quality: TMS-diazomethane solutions can degrade over time. Use a relatively fresh solution or titrate it before use if you suspect degradation.
Q2: I'm observing side products, particularly silyl ethers or trimethylsilylmethyl esters. How can I avoid these?
A2: These side products can arise, although they are less common than with diazomethane itself.[6]
-
Control Stoichiometry: Add the TMS-diazomethane solution dropwise to the carboxylic acid solution until a faint yellow color persists, indicating a slight excess of the reagent.[8] Avoid a large excess, which can lead to the methylation of other sensitive functional groups.
-
Solvent Choice: The use of methanol is crucial for generating diazomethane as the active methylating agent.[9] Reactions run without sufficient methanol are more prone to forming trimethylsilylmethyl ester artifacts.[6]
Q3: Is this method safe? What precautions are necessary?
A3: While significantly safer than diazomethane, TMS-diazomethane is still a hazardous reagent and should be handled with care in a well-ventilated fume hood.[2][6]
-
Avoid Ground Glass Joints: Use flame-polished glassware or equipment with smooth joints, as rough surfaces can potentially initiate decomposition.[10]
-
Proper Quenching: After the reaction is complete, quench any excess TMS-diazomethane by slowly adding a few drops of acetic acid until the yellow color disappears.
-
Ventilation: The reaction evolves nitrogen gas, so the system must be properly vented to avoid pressure buildup.[4][10]
Reaction Mechanism: TMS-Diazomethane Esterification
The reaction proceeds through the in situ generation of diazomethane, which is then protonated by the carboxylic acid. The resulting carboxylate anion performs an Sₙ2 attack on the methyldiazonium ion to yield the methyl ester and nitrogen gas.[4][5][10]
Caption: TMS-CHN₂ reacts with the acid/methanol to form diazomethane in situ.
Troubleshooting Guide 2: Carbodiimide Coupling (Steglich Esterification)
The Steglich esterification utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[11][12] A nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), is crucial for facilitating the esterification of hindered substrates.[13][14]
Frequently Encountered Issues & Solutions
Q1: My reaction is giving low yields, and I'm isolating a significant amount of N-acylurea byproduct. What's going wrong?
A1: The formation of N-acylurea is a common side reaction that occurs when the initial O-acylisourea intermediate undergoes an intramolecular 1,3-rearrangement before the alcohol can attack.[11][14]
-
Insufficient DMAP: DMAP is more nucleophilic than the alcohol and serves to intercept the O-acylisourea intermediate, forming a highly reactive N-acylpyridinium species ("active ester").[13][14][15] This intermediate does not undergo the rearrangement. Ensure you are using a catalytic amount (typically 5-10 mol%) of DMAP. For very hindered systems, a stoichiometric amount may be required.
-
Reaction Order: Add the DCC or EDC to a solution of the carboxylic acid, alcohol, and DMAP. Pre-activating the acid with DCC before adding the alcohol and DMAP can increase the chance of N-acylurea formation.
Q2: I'm having trouble removing the dicyclohexylurea (DCU) byproduct from my reaction.
A2: DCU is notoriously insoluble in many common organic solvents but can sometimes be difficult to remove completely.[13]
-
Filtration: Most of the DCU will precipitate out of solvents like dichloromethane (DCM) or diethyl ether. After the reaction, cool the mixture in an ice bath or freezer for at least 30 minutes to maximize precipitation, then filter through a pad of Celite®.[15][16]
-
Solvent Choice: If DCU solubility remains an issue, consider switching to EDC. The corresponding urea byproduct of EDC is water-soluble and can be easily removed with an aqueous workup.[12][17]
-
Purification: Sometimes, trace amounts of DCU co-elute with the product during column chromatography. Trituration of the crude product with a solvent in which the desired ester is soluble but DCU is not (e.g., cold diethyl ether) can be effective.[16]
Q3: Can I use this method for acid-sensitive substrates?
A3: Yes, this is a key advantage. The Steglich esterification is performed under mild, neutral conditions at room temperature, making it ideal for substrates with acid-labile protecting groups or stereocenters prone to epimerization.[11][13][15]
Detailed Protocol: Steglich Esterification of a Hindered Acid
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the hindered carboxylic acid (1.0 eq), methanol (1.2-1.5 eq), and DMAP (0.1 eq).
-
Solvent Addition: Dissolve the components in anhydrous DCM (to a concentration of 0.1–0.5 M).[15]
-
Cooling: Cool the flask to 0 °C using an ice-water bath.[15]
-
DCC Addition: Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 5-10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to 0 °C for 30 minutes to precipitate the DCU byproduct.[15]
-
Filter the mixture through a Celite® pad, washing the pad with a small amount of cold DCM.[15]
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (to remove any remaining DMAP), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ester by flash column chromatography.
Reaction Mechanism: Steglich Esterification
Caption: DMAP intercepts the O-acylisourea to prevent an unproductive rearrangement.
Troubleshooting Guide 3: Yamaguchi Esterification
The Yamaguchi esterification is exceptionally effective for the formation of esters from sterically demanding components, including macrolactonizations.[18] The method involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (TCBC), followed by DMAP-catalyzed acylation of the alcohol.[19][20]
Frequently Encountered Issues & Solutions
Q1: My reaction is not proceeding. What is the critical first step?
A1: The formation of the mixed anhydride is paramount. This step requires a stoichiometric amount of a tertiary amine base, such as triethylamine (Et₃N) or DIPEA, to neutralize the HCl generated.[19][20]
-
Anhydrous Conditions: All reagents and solvents (typically THF or toluene) must be scrupulously dry. Water will hydrolyze the TCBC and the mixed anhydride.
-
Base Purity: Use freshly distilled triethylamine. Old bottles can contain water and other impurities.
Q2: The yield is lower than expected. How can I optimize the second step?
A2: The second step is the DMAP-catalyzed attack of methanol on the mixed anhydride.
-
DMAP Stoichiometry: While catalytic DMAP is often sufficient, hindered systems benefit from a stoichiometric or even excess amount of DMAP to drive the reaction to completion.[21]
-
Regioselectivity: DMAP selectively attacks the less sterically hindered carbonyl of the mixed anhydride (the one from the substrate acid), ensuring the desired ester is formed.[21]
-
Temperature: The reaction is typically run at room temperature. For extremely challenging substrates, gentle heating (40-50 °C) may be beneficial, but monitor for potential side reactions.
Q3: Are there alternatives to the highly reactive 2,4,6-trichlorobenzoyl chloride?
A3: Yes, studies have shown that for many aliphatic carboxylic acids, less hindered and less expensive acid chlorides like benzoyl chloride can be used effectively in a one-pot procedure.[22] The reaction is believed to proceed through an in situ formation of a symmetric aliphatic anhydride, which is the active acylating species.[22]
Workflow: Yamaguchi Esterification
Caption: Two-stage, one-pot workflow for the Yamaguchi esterification.
Method Comparison
| Feature | TMS-Diazomethane | Steglich (DCC/DMAP) | Yamaguchi (TCBC/DMAP) |
| Conditions | Mild (0 °C to RT) | Mild (RT), Neutral[13] | Mild (RT), Basic |
| Key Reagents | TMS-CHN₂, CH₃OH | DCC (or EDC), DMAP | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP |
| Primary Byproducts | N₂ | Dicyclohexylurea (DCU) | 2,4,6-Trichlorobenzoic acid, Et₃N·HCl |
| Workup | Evaporation, Quench | Filtration, Extraction[16] | Extraction |
| Key Advantage | Very clean, high yield, only gaseous byproduct[4] | Tolerates acid-labile groups, widely used[11] | Excellent for highly hindered substrates[18][20] |
| Key Disadvantage | Reagent toxicity/hazard[2][10] | Insoluble urea byproduct (DCC)[13], N-acylurea side reaction[11] | Requires strictly anhydrous conditions |
Additional FAQs
Q: My hindered acid can be converted to an acid chloride. Is this a viable route?
A: Absolutely. If your substrate is stable to the conditions required for acid chloride formation, this is an excellent two-step strategy.
-
Acid Chloride Formation: Use a mild reagent like oxalyl chloride with a catalytic amount of DMF in DCM.[23][24] This method is often cleaner than using thionyl chloride and produces only gaseous byproducts (CO, CO₂, HCl).[25]
-
Esterification: After removing the excess oxalyl chloride in vacuo, simply add methanol, often with a non-nucleophilic base like pyridine or Et₃N to scavenge the HCl formed during the reaction. This step is usually very fast and high-yielding.
Q: What about the Mitsunobu reaction?
A: The Mitsunobu reaction (Triphenylphosphine, DEAD or DIAD) is a powerful method for forming esters with inversion of configuration at a stereogenic alcohol center.[26][27] However, it is generally used to couple a carboxylic acid with a primary or secondary alcohol, not to make a methyl ester from methanol. While technically possible, it is not a standard or efficient method for this specific transformation due to the low acidity and poor nucleophilicity of methanol in this context.[26][27] Major drawbacks include the need for chromatography to remove the triphenylphosphine oxide and reduced hydrazine byproducts.[28][29]
References
-
21.7: Methyl Ester Synthesis Using Diazomethane. (2020). Chemistry LibreTexts. [Link]
-
Carboxylic Acids to Methylesters: Alkylation using Diazomethane. (2025). JoVE. [Link]
-
Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]
-
Steglich Esterification. Organic Chemistry Portal. [Link]
-
Kühnel, E., et al. (2007). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Angewandte Chemie International Edition. [Link]
-
Steglich esterification. Wikipedia. [Link]
-
Lutjen, A. B., et al. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. JoVE. [Link]
-
But T. S., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]
-
Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. (2023). Frontiers in Chemistry. [Link]
-
Byrd, J. T. Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. A "Little" Mass Spec and Sailing. [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. [Link]
-
Diazomethane (CH₂N₂). (2025). Master Organic Chemistry. [Link]
-
Methylation of some highly sterically hindered alcohols. ResearchGate. [Link]
-
Ahamed, M. B., et al. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry. [Link]
-
Scheme 7 Mechanism of carbodiimide/DMAP-mediated ester coupling. ResearchGate. [Link]
-
But, T. S., & Toy, P. H. (2007). Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. Chemical Communications. [Link]
-
Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters. [Link]
-
Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]
-
Mitsunobu reaction. Wikipedia. [Link]
-
Methyl Esters. Organic Chemistry Portal. [Link]
-
Yamaguchi Esterification. Organic Chemistry Portal. [Link]
-
EDC HCl, CAS 25952-53-8. Aapptec Peptides. [Link]
-
Mitsunobu Reaction. Master Organic Chemistry. [Link]
-
Presser, A., & Hüfner, A. (2004). Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products. Monatshefte für Chemie. [Link]
-
A New Method for the Esterification of Certain Sterically Hindered Acids. (1955). Journal of the American Chemical Society. [Link]
-
Acid to Acid Chloride - Common Conditions. Organic Chemistry Data. [Link]
-
What's the best way for removing extra DCC and DMAP in an esterification reaction? ResearchGate. [Link]
-
Oxalyl chloride. Wikipedia. [Link]
- Process for the preparation of carboxylic acid methyl esters.
-
Esterification/Amidation Problems. Reddit. [Link]
-
Can oxalyl chloride be used in great excess? (acid chloride synthesis). Reddit. [Link]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Organic Chemistry Data. [Link]
- Process for the production of oxalyl chloride.
-
What is the trend of ease of esterification in carboxylic acids? Quora. [Link]
-
Highly Efficient Esterification of Carboxylic Acids with O-H Nucleophiles through Acid/Iodide Cooperative Catalysis. ResearchGate. [Link]
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- 5. researchgate.net [researchgate.net]
- 6. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 7. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 10. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane [jove.com]
- 11. Steglich esterification - Wikipedia [en.wikipedia.org]
- 12. peptide.com [peptide.com]
- 13. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
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- 17. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) [commonorganicchemistry.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 20. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Yamaguchi Esterification [organic-chemistry.org]
- 22. Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method [organic-chemistry.org]
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- 24. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 25. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 26. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
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- 29. tcichemicals.com [tcichemicals.com]
Technical Support Center: Optimizing Reaction Conditions for Williamson Ether Synthesis of Benzyl Ethers
Welcome to the Technical Support Center for the Williamson ether synthesis of benzyl ethers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing this crucial reaction. Here, we will move beyond simple protocols to explore the underlying principles that govern success, helping you troubleshoot common issues and enhance the efficiency of your syntheses.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the Williamson ether synthesis for preparing benzyl ethers, a reaction of great importance for installing one of the most common and reliable protecting groups for alcohols and phenols in organic synthesis.[1][2]
Q1: What are the general reaction conditions for a successful Williamson ether synthesis of a benzyl ether?
A successful Williamson ether synthesis of a benzyl ether generally involves the reaction of an alkoxide or phenoxide with a benzyl halide (like benzyl chloride or benzyl bromide).[1][3] The reaction proceeds via an S(_N)2 mechanism.[4][5][6][7] Key conditions include:
-
Choice of Base: A strong base is necessary to deprotonate the starting alcohol or phenol to form the corresponding alkoxide or phenoxide nucleophile. Common choices include sodium hydride (NaH), potassium hydride (KH), sodium hydroxide (NaOH), and potassium hydroxide (KOH).[8] For more sensitive substrates, milder bases like silver oxide (Ag(_2)O) can be used.[2]
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are preferred.[6][7][9] These solvents effectively solvate the cation of the base, leaving a more reactive, "naked" nucleophile.[10]
-
Temperature: The reaction is typically conducted at temperatures ranging from 50 to 100 °C.[6][9]
-
Reaction Time: Reaction times can vary from 1 to 8 hours.[6][9]
Q2: Why are benzyl halides particularly well-suited for the Williamson ether synthesis?
Benzyl halides are excellent electrophiles for this reaction because they are primary halides and lack β-hydrogens.[3] This structural feature minimizes the competing E2 elimination side reaction, which is a common issue with more sterically hindered or secondary/tertiary alkyl halides.[3][11] Consequently, reactions with benzyl halides tend to be clean and high-yielding.[3]
Q3: What are the most common side reactions, and how can they be minimized?
The primary competing reaction is E2 elimination, especially when using secondary or tertiary alkyl halides.[4][11] However, with benzyl halides, this is less of a concern.[1][3] Other potential side reactions include:
-
C-alkylation of Phenoxides: Phenoxide nucleophiles are ambident, meaning they can react at either the oxygen or a carbon atom of the aromatic ring.[7][9] To favor O-alkylation, it is best to use polar aprotic solvents and ensure the complete formation of the phenoxide before adding the benzyl halide.
-
Reaction with Solvent: Using nucleophilic solvents like water or ethanol can lead to the solvent reacting with the benzyl halide, reducing the yield of the desired ether.[11] Therefore, anhydrous conditions and non-nucleophilic solvents are crucial.[10][11][12]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue: Low Reaction Conversion or Yield
Q: My reaction is showing low conversion, and the yield of my benzyl ether is poor. What are the likely causes and how can I improve it?
A: Low conversion is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Incomplete Deprotonation: The first step, the formation of the alkoxide or phenoxide, is critical.
-
Insufficient Base: Ensure you are using a sufficiently strong base to completely deprotonate your alcohol or phenol. For alcohols, strong bases like NaH or KH are often necessary.[4][13] For the more acidic phenols, NaOH or KOH can be effective.[10][14]
-
Presence of Water: The reaction is highly sensitive to moisture.[12] Water will consume the strong base and hydrolyze the benzyl halide.[10][12] Ensure all glassware is thoroughly dried and use anhydrous solvents.[10][12]
-
-
Suboptimal Reaction Conditions:
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions.[12] A typical range is 50-100 °C.[9][12] It may be beneficial to start at a lower temperature and gradually increase it while monitoring the reaction.
-
Reaction Time: Williamson ether syntheses can take several hours to complete.[9][10] Monitor the reaction's progress using a suitable technique like Thin Layer Chromatography (TLC) to ensure it has gone to completion.[10]
-
-
Reagent Purity: Impurities in your starting materials or solvent can lead to undesired side reactions.[12] Use freshly purified reagents whenever possible.
Issue: Formation of Elimination Byproducts
Q: I am observing the formation of an elimination byproduct. How can I suppress this side reaction?
A: While less common with benzyl halides, elimination can still occur under certain conditions, particularly if the alcohol substrate is sterically hindered.
-
Choice of Alkylating Agent: The Williamson ether synthesis works best with primary alkyl halides.[4][5] Fortunately, benzyl halides fit this requirement.
-
Steric Hindrance: If your alcohol is secondary or tertiary, the corresponding alkoxide will be a strong, bulky base, which can favor elimination.[11] In such cases, it is often better to reverse the roles of the nucleophile and electrophile if possible.
-
Temperature Control: Lowering the reaction temperature can help to disfavor the elimination pathway, which typically has a higher activation energy than substitution.[10]
Issue: Challenges with Sterically Hindered Substrates
Q: My starting alcohol/phenol is sterically hindered. What modifications to the standard protocol should I consider?
A: Steric hindrance can significantly slow down the desired S(_N)2 reaction.[11]
-
Use of a More Reactive Benzyl Halide: Benzyl bromide is generally more reactive than benzyl chloride. In some cases, using benzyl iodide, which can be generated in situ by adding a catalytic amount of an iodide salt (Finkelstein reaction), can further increase the reaction rate.[9]
-
Phase-Transfer Catalysis (PTC): PTC is an excellent technique for improving reaction rates in biphasic systems.[7][15] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the alkoxide/phenoxide from the aqueous or solid phase to the organic phase where the benzyl halide is located.[16] This can lead to faster reactions and higher yields, even with hindered substrates.
Part 3: Experimental Protocols & Data
Standard Protocol for Williamson Ether Synthesis of a Benzyl Ether
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the alcohol or phenol (1.0 equivalent) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMF (or another suitable polar aprotic solvent) to dissolve the starting material.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.1 equivalents, 60% dispersion in mineral oil) portion-wise.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.
-
Addition of Benzyl Halide: Cool the reaction mixture back to 0 °C and add the benzyl halide (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 50-80 °C. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with water. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Phase-Transfer Catalysis (PTC) Protocol
-
Setup: To a round-bottom flask, add the alcohol or phenol (1.0 equivalent), benzyl halide (1.1 equivalents), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 equivalents) in a suitable solvent like toluene.
-
Base Addition: Add an aqueous solution of a strong base (e.g., 50% NaOH).
-
Reaction: Stir the biphasic mixture vigorously at a suitable temperature (e.g., 70-90 °C) and monitor by TLC.
-
Work-up and Purification: After completion, separate the organic layer, wash with water and brine, dry, and purify as described in the standard protocol.
Table 1: Recommended Reaction Parameters
| Substrate Type | Recommended Base(s) | Recommended Solvent(s) | Typical Temperature Range | Key Considerations |
| Primary Alcohol | NaH, KH | DMF, THF | 25-60 °C | Reaction is generally straightforward. |
| Secondary Alcohol | NaH, KH | DMF, THF | 50-80 °C | Potential for competing elimination. Lower temperatures are preferred. |
| Tertiary Alcohol | KH | THF, Dioxane | 60-100 °C | Elimination is a major side reaction. Often low yielding. |
| Phenol | NaOH, KOH, K(_2)CO(_3) | DMF, Acetonitrile | 50-100 °C | C-alkylation can be a side reaction. |
| Electron-deficient Phenol | Cs(_2)CO(_3), K(_2)CO(_3) | DMF, Acetonitrile | 80-120 °C | The phenoxide is less nucleophilic, requiring more forcing conditions. |
Part 4: Visualizations
Mechanism of the Williamson Ether Synthesis
Caption: General mechanism of the Williamson ether synthesis.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low-yielding reactions.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. Williamson ether synthesis. Retrieved from [Link]
-
ChemTalk. Williamson Ether Synthesis. Retrieved from [Link]
-
Halpern, M. PTC O-Alkylation With a Secondary Benzyl Bromide. Retrieved from [Link]
-
Dilts, K., & Durand, M. The synthesis of substituted benzyl phenyl ethers: An undergraduate organic chemistry experiment. Retrieved from [Link]
-
ChemHelp ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube. Retrieved from [Link]
-
Chemistry Steps. Williamson Ether Synthesis. Retrieved from [Link]
-
RSC Publishing. (2016, July 21). A review on the advancement of ether synthesis from organic solvent to water. Retrieved from [Link]
-
ACS Publications. The synthesis of substituted benzyl phenyl ethers: An undergraduate organic chemistry experiment. Retrieved from [Link]
-
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251–3254. Retrieved from [Link]
-
TailoredRead. (2025, September 16). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Syntheses Procedure. 3-Benzyloxy-2-methyl Propanoate. Retrieved from [Link]
-
ResearchGate. (2025, August 6). New Method for the Synthesis of Benzyl Alkyl Ethers Mediated by FeSO4. Retrieved from [Link]
-
ResearchGate. (2022, April 13). Help me, how increase yield in williamson ether reaction?. Retrieved from [Link]
-
NCBI Bookshelf. (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]
-
Chegg.com. (2020, June 25). Solved Answer: Given Reaction is williamson ether Synthesis. Retrieved from [Link]
-
IJPR. (2018, May 31). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Retrieved from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
Sources
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- 2. Benzyl Ethers [organic-chemistry.org]
- 3. youtube.com [youtube.com]
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- 5. organicchemistrytutor.com [organicchemistrytutor.com]
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- 8. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 16. iajpr.com [iajpr.com]
Technical Support Center: Impurity Profiling of Methyl 3-(benzyloxy)cyclobutanecarboxylate
Welcome to the technical support center for the impurity profiling of Methyl 3-(benzyloxy)cyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in this compound. Here, we provide in-depth, experience-based answers to common challenges, detailed troubleshooting protocols, and a foundational understanding of the "why" behind our recommendations.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Questions
Q1: What are the most likely impurities in a sample of Methyl 3-(benzyloxy)cyclobutanecarboxylate?
A1: The impurity profile is heavily dependent on the synthetic route. A common synthesis involves the reaction of a cyclobutane precursor with a benzylating agent.[1][2] Based on this, potential impurities can be categorized as:
-
Starting Material Residues: Unreacted methyl 3-hydroxycyclobutanecarboxylate or benzyl bromide.
-
Reagent-Related Impurities: Byproducts from the benzylating agent or base used. For example, if sodium hydride is used, residual mineral oil may be present.[3]
-
Reaction Byproducts:
-
Di-benzylated products: Impurities where other reactive sites on the molecule have been benzylated.
-
Isomers: Cis and trans isomers of the product may be present, and their ratio can vary.[4]
-
Elimination products: Formation of unsaturated cyclobutane derivatives.
-
-
Degradation Products:
Troubleshooting HPLC / LC-MS Analysis
Q2: I'm seeing significant peak tailing for the main component peak in my reversed-phase HPLC analysis. What could be the cause and how do I fix it?
A2: Peak tailing is a common issue in HPLC, often indicating secondary interactions between the analyte and the stationary phase.[7] For a compound like Methyl 3-(benzyloxy)cyclobutanecarboxylate, the likely culprit is the interaction of any free silanol groups on the silica-based column with the ether and ester functionalities.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is low enough (e.g., pH 2.5-3.5 using formic acid or trifluoroacetic acid) to suppress the ionization of residual silanol groups on the column, minimizing these secondary interactions.[7]
-
Use of an Appropriate Column: Employ a high-purity silica column with end-capping to reduce the number of available silanol groups.
-
Lower Analyte Concentration: Overloading the column can lead to peak tailing. Try injecting a more dilute sample.[7]
-
Check for Extra-Column Volume: Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing.[8]
Experimental Protocol: HPLC Method Development for Impurity Profiling
| Parameter | Recommendation | Rationale |
| Column | C18, 2.7-5 µm, 4.6 x 150 mm | Good starting point for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 5% B to 95% B over 20 minutes | To elute a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | For reproducible retention times. |
| Injection Vol. | 5 µL | To avoid column overload. |
| Detection | UV at 254 nm | The benzyl group provides strong UV absorbance. |
Q3: My impurity peaks are not well-resolved from the main peak. How can I improve the separation?
A3: Improving resolution requires manipulating the selectivity, efficiency, or retention of your chromatography.
Strategies for Improved Resolution:
-
Modify the Organic Modifier: Switching from acetonitrile to methanol can alter selectivity due to different solvent properties.
-
Adjust the Gradient: A shallower gradient will increase the separation time and can improve the resolution of closely eluting peaks.
-
Change the Stationary Phase: If resolution is still poor, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities for aromatic compounds.
-
Temperature Optimization: Lowering the column temperature can sometimes increase retention and improve the separation of isomers.
Troubleshooting GC-MS Analysis
Q4: I am considering GC-MS for impurity profiling. Is this a suitable technique, and what are the potential challenges?
Potential Challenges and Solutions:
-
Thermal Degradation: The benzyl ether linkage can be susceptible to thermal cleavage in a hot GC inlet.
-
Solution: Use a lower inlet temperature (e.g., 250 °C) and a temperature ramp that does not exceed the compound's stability limit.[12] A splitless injection with a fast oven ramp can minimize the time the analyte spends in the hot inlet.
-
-
Column Choice: A standard non-polar column (e.g., DB-5ms or HP-5ms) is a good starting point.[12]
-
Derivatization: For non-volatile impurities like the hydrolyzed carboxylic acid, derivatization (e.g., silylation) may be necessary to make them amenable to GC analysis.
Troubleshooting NMR Analysis
Q5: The 1H NMR spectrum of my sample is very complex in the aliphatic region. How can I confidently assign the cyclobutane protons and identify impurities?
A5: The cyclobutane ring protons often form complex, overlapping multiplets.[13][14][15] Advanced NMR techniques are invaluable for structural elucidation.
Recommended NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify which protons are coupled to each other, helping to trace the spin systems of the cyclobutane ring and any aliphatic impurities.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon atom. This is crucial for distinguishing between different CH and CH2 groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): To see correlations between protons and carbons that are 2-3 bonds away. This can help to connect different fragments of the molecule and identify impurities.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the stereochemistry (cis/trans) of the substituents on the cyclobutane ring by identifying protons that are close in space.
Data Interpretation Tip: The chemical shifts of cyclobutane protons are sensitive to the stereochemistry and nature of the substituents.[13] Comparing the spectra of different batches can help to identify recurring impurity patterns.
Section 2: Visualizing Workflows and Pathways
Potential Impurity Formation Pathway
The following diagram illustrates a simplified pathway for the formation of common process-related impurities and degradation products.
Caption: Potential impurity formation and degradation pathways.
Troubleshooting Workflow for HPLC Peak Tailing
This workflow provides a systematic approach to diagnosing and resolving peak tailing issues in HPLC.
Sources
- 1. Cyclobutane synthesis [organic-chemistry.org]
- 2. baranlab.org [baranlab.org]
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- 4. methyl 3-(benzyloxy)cyclobutanecarboxylate | CymitQuimica [cymitquimica.com]
- 5. karger.com [karger.com]
- 6. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. researchgate.net [researchgate.net]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 14. researchgate.net [researchgate.net]
- 15. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Strategies to control cis/trans isomer ratio in cyclobutane synthesis
Welcome to the technical support center for cyclobutane synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the control of cis/trans isomer ratios in cyclobutane synthesis. As a senior application scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of stereoselective [2+2] cycloadditions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering step-by-step guidance to resolve them.
Issue 1: Poor cis/trans Selectivity in a [2+2] Photocycloaddition
Question: I am performing an intermolecular [2+2] photocycloaddition between an enone and an alkene, but I'm getting a nearly 1:1 mixture of cis and trans cyclobutane products. How can I improve the diastereoselectivity?
Answer: Poor diastereoselectivity in [2+2] photocycloadditions often stems from the stepwise nature of the reaction, which proceeds through a diradical intermediate.[1] The lifetime and conformational flexibility of this intermediate can lead to a loss of stereochemical control. Here are several strategies to enhance the selectivity:
1. Solvent Polarity Adjustment: The polarity of the solvent can influence the stability and lifetime of the diradical intermediate.
-
Recommendation: Systematically vary the solvent polarity. In many cases, decreasing the solvent polarity (e.g., switching from acetonitrile to less polar solvents like toluene or hexane) can favor a more concerted-like transition state, thereby improving the stereoselectivity.[2]
-
Causality: Nonpolar solvents can disfavor charge separation in the intermediate, promoting a faster ring closure before bond rotation erodes the stereochemical information of the starting materials.[2] Conversely, in some systems, protic solvents can introduce specific hydrogen bonding interactions that may favor one diastereomer over another.[3]
2. Temperature Optimization: Temperature can significantly impact the energy barrier for bond rotation in the diradical intermediate versus the barrier for ring closure.
-
Recommendation: Perform the reaction at lower temperatures. Cryogenic conditions (-78 °C) can often "freeze out" bond rotations, leading to a higher diastereomeric excess.[4]
-
Causality: At lower temperatures, the kinetic product is often favored. If the transition state leading to one isomer is of lower energy, reducing the thermal energy of the system can amplify this difference, leading to higher selectivity.[5]
3. Steric Hindrance: The steric bulk of substituents on your reactants can be a powerful tool for directing the stereochemical outcome.
-
Recommendation: If synthetically feasible, introduce bulky substituents on either the enone or the alkene.
-
Causality: Steric repulsion in the transition state will favor the approach of the reactants that minimizes these interactions, leading to the formation of the less sterically hindered diastereomer.[2]
4. Use of a Chiral Sensitizer or Catalyst: For enantioselective reactions, a chiral sensitizer or catalyst can create a chiral environment that favors the formation of one enantiomer, and often one diastereomer as well.[6]
-
Recommendation: Explore the use of chiral thioxanthones or other chiral photosensitizers.[6] Lewis acid catalysis can also enforce a specific geometry in the transition state.[2]
-
Causality: The catalyst or sensitizer forms a complex with one of the reactants, and the chiral ligands on the catalyst sterically block one face of the substrate, leading to a selective cycloaddition.[6]
Illustrative Workflow for Optimizing Diastereoselectivity:
Caption: Decision workflow for troubleshooting poor diastereoselectivity.
Issue 2: Inconsistent cis/trans Ratios in Thermal Ketene Cycloadditions
Question: I am performing a thermal [2+2] cycloaddition of a ketene with an alkene, and I am observing significant batch-to-batch variation in the cis/trans isomer ratio. What could be the cause of this inconsistency?
Answer: Thermal ketene cycloadditions are generally considered to be concerted and suprafacial on the alkene and antarafacial on the ketene, which should lead to a high degree of stereospecificity.[7][8][9] However, deviations from this concerted mechanism can lead to a loss of stereocontrol and inconsistent results.
1. Purity of Reactants: The presence of impurities can significantly affect the reaction pathway.
-
Recommendation: Ensure the ketene is freshly prepared and used immediately, as ketenes are prone to dimerization and other side reactions.[7] Purify the alkene to remove any acidic or basic impurities that might catalyze a stepwise pathway.
-
Causality: Acidic or basic impurities can promote the formation of a zwitterionic intermediate, which has a longer lifetime and can undergo bond rotation, leading to a mixture of diastereomers.[2]
2. Reaction Temperature and Time: While these are thermal reactions, precise temperature control is crucial.
-
Recommendation: Use a reliable and calibrated heating system (e.g., an oil bath with a temperature controller) to maintain a consistent reaction temperature. Monitor the reaction progress by TLC or NMR to avoid prolonged heating, which can lead to isomerization of the product.
-
Causality: Higher temperatures can sometimes provide enough energy to overcome the activation barrier for a competing stepwise mechanism or cause post-reaction epimerization of the product.
3. Lewis Acid Catalysis: The use of a Lewis acid can promote a more concerted cycloaddition.[2]
-
Recommendation: Introduce a Lewis acid catalyst such as TiCl₄ or a chiral oxazaborolidine-AlBr₃ complex to enforce a specific geometry in the transition state.[2][10]
-
Causality: The Lewis acid coordinates to the alkene, lowering its LUMO energy and promoting a more synchronous bond formation, which preserves the stereochemistry of the alkene.[2]
Experimental Protocol: Lewis Acid-Catalyzed Ketene Cycloaddition
-
Catalyst Preparation (Example): In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the chosen Lewis acid (e.g., TiCl₄, 0.1 equiv) in anhydrous dichloromethane (DCM) and cool to -78 °C.
-
Reactant Addition: To the cooled catalyst solution, add the alkene (1.0 equiv).
-
Ketene Addition: Add a solution of the ketene (1.2 equiv) in DCM dropwise over 30 minutes.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC.
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃.
-
Work-up and Purification: Allow the mixture to warm to room temperature, separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental factors that determine the cis/trans selectivity in [2+2] cycloadditions?
A1: The stereochemical outcome of a [2+2] cycloaddition is primarily governed by the reaction mechanism (concerted vs. stepwise) and the structure of the transition state. Key factors include:
-
Reaction Type: Photochemical [2+2] cycloadditions of enones often proceed through a triplet diradical intermediate, where stereoselectivity depends on the relative rates of bond rotation and ring closure.[1] Thermal [2+2] cycloadditions of ketenes are typically concerted and stereospecific.[7]
-
Steric Effects: As a general rule, the reactants will approach each other in a way that minimizes steric repulsion between bulky substituents in the transition state.[2]
-
Electronic Effects: The electronic nature of the substituents can influence the regioselectivity and, in some cases, the stereoselectivity. For instance, in photochemical reactions, electron-donating groups on the alkene tend to favor head-to-tail adducts, while electron-withdrawing groups favor head-to-head adducts.[11]
-
Solvent Effects: The solvent can influence the reaction pathway by stabilizing or destabilizing intermediates and transition states.[12][13]
-
Temperature: Lower temperatures generally favor the kinetic product and can limit bond rotation in stepwise mechanisms, often leading to higher selectivity.[5]
Q2: How can I reliably determine the cis/trans ratio of my cyclobutane product?
A2: The most common and reliable methods for determining the cis/trans ratio and assigning the stereochemistry of cyclobutane isomers are:
-
NMR Spectroscopy:
-
¹H NMR: The coupling constants (J-values) between vicinal protons on the cyclobutane ring are highly informative. Generally, Jcis is larger than Jtrans. For 1,2-disubstituted cyclobutanes, cis vicinal coupling constants typically range from 4.6-11.5 Hz, while trans vicinal couplings are in the range of 2.0-10.7 Hz.[14][15] The exact values are dependent on the ring puckering and substituents.
-
2D NMR (COSY, NOESY): COSY experiments can help assign which protons are coupled. NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly powerful for determining spatial proximity. A cross-peak between two protons in a NOESY spectrum indicates they are close in space, which can definitively distinguish between cis and trans isomers.
-
-
X-ray Crystallography: If you can obtain a single crystal of one of the isomers, X-ray crystallography provides unambiguous proof of its three-dimensional structure.[16][17][18] This is the "gold standard" for stereochemical assignment.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to separate the diastereomers and determine their relative ratios by integrating the peak areas. Chiral GC or HPLC columns can be used to separate enantiomers.
Table 1: Comparison of Analytical Techniques for Isomer Ratio Determination
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Isomer ratio, coupling constants for stereochemical assignment.[19][20][21][22] | Rapid, non-destructive, provides structural information. | Peak overlap can complicate analysis; requires pure samples for accurate integration. |
| 2D NMR (NOESY) | Definitive through-space correlations for stereochemical assignment. | Unambiguous for complex structures. | Longer experiment time; requires more sample. |
| X-ray Crystallography | Absolute 3D structure.[23] | Unambiguous stereochemical assignment. | Requires a suitable single crystal, which can be difficult to grow. |
| GC/HPLC | Isomer ratio, separation of isomers. | High accuracy for ratio determination. | Does not inherently provide structural information; requires method development. |
Q3: Can I use a catalyst to favor the formation of the trans isomer in a photochemical [2+2] cycloaddition?
A3: Yes, certain catalytic systems can influence the stereochemical outcome. While many photochemical reactions proceed without a catalyst, the use of a photosensitizer or a Lewis acid can alter the reaction pathway.
-
Photosensitizers: A triplet sensitizer populates the triplet excited state of one of the reactants. The geometry of the resulting exciplex (excited-state complex) can influence the stereochemical outcome. Chiral photosensitizers are designed to create a chiral pocket that directs the approach of the other reactant, favoring one diastereomer.[6]
-
Lewis Acids: Lewis acids can coordinate to a carbonyl group in an enone, for example. This can alter the electronic properties of the excited state and may also pre-organize the reactants in a way that favors the formation of one diastereomer upon irradiation.
-
Copper(I) Catalysis: Copper(I) triflate (CuOTf) is a well-known catalyst for [2+2] photocycloadditions.[24] It is believed to form a complex with both alkenes, holding them in a specific orientation that leads to a high degree of stereocontrol upon photoexcitation.[24]
Reaction Mechanism Diagram: Catalyzed vs. Uncatalyzed Photocycloaddition
Caption: Comparison of uncatalyzed and catalyzed [2+2] photocycloaddition pathways.
References
-
Solvent effects on the stereoselectivity of ketene–imine cycloaddition reactions. (n.d.). Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]
-
Harrowven, D. C., & Guy, M. C. (2004). Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones. Organic Letters, 6(15), 2461–2464. Retrieved from [Link]
-
Xu, Y., Conner, M. L., & Brown, M. K. (2015). Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. Angewandte Chemie International Edition, 54(41), 11918-11928. Retrieved from [Link]
-
Kosaka, A., Hiraga, Y., & Abe, M. (n.d.). Mechanistic Study on the Regio- and Stereoselectivity in [2+2] Photocycloaddition Reactions of Furan with Cyclic Enones. Retrieved from [Link]
-
Wang, Y., et al. (2020). Regioselectivity and stereoselectivity of intramolecular [2 + 2] photocycloaddition catalyzed by chiral thioxanthone: a quantum chemical study. Organic & Biomolecular Chemistry, 18(3), 485-492. Retrieved from [Link]
-
Majumdar, N. (2016). [2+2] Photochemical Cycloaddition in Organic Synthesis. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Enone–alkene cycloadditions. Retrieved from [Link]
-
Cossío, F. P., et al. (2000). Origins of Stereocontrol in the [2 + 2] Cycloaddition between Achiral Ketenes and Chiral α-Alkoxy Aldehydes. A Pericyclic Alternative to the Aldol Reaction. The Journal of Organic Chemistry, 65(12), 3613–3622. Retrieved from [Link]
-
Xu, Y., Conner, M. L., & Brown, M. K. (2015). Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions. Angewandte Chemie International Edition, 54(41), 11918-28. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 1.2: Cycloaddition Reactions. Retrieved from [Link]
-
Noble, A., & MacMillan, D. W. C. (2014). Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes. Chemistry – A European Journal, 20(30), 9278-9282. Retrieved from [Link]
-
Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 10045–10066. Retrieved from [Link]
-
Gkalelis, N., et al. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. The Journal of Organic Chemistry, 87(6), 4240–4248. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 29.6: Stereochemistry of Cycloadditions. Retrieved from [Link]
-
Catalytic approaches to assemble cyclobutane motifs in natural product synthesis. (2018). Natural Product Reports, 35(8), 814-835. Retrieved from [Link]
-
D'Annibale, A., & Trogolo, C. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541–15597. Retrieved from [Link]
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D'Annibale, A., & Trogolo, C. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541-15597. Retrieved from [Link]
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Thermal [2+2] cycloaddition reactions. (2019, January 22). YouTube. Retrieved from [Link]
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Wang, X., et al. (2023). Synthesis, Structural Characterization, and Photochemical [2 + 2] Cycloaddition of a Coordination Polymer: Multiweek Inorganic–Organic Chemistry Experiments. Journal of Chemical Education, 100(12), 4983–4990. Retrieved from [Link]
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Shen, X., & Sieburth, S. M. (2019). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. Accounts of Chemical Research, 52(8), 2337–2348. Retrieved from [Link]
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Davies, H. M. L., & Dai, X. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 1839–1850. Retrieved from [Link]
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Park, K., et al. (2022). Highly Selective Synthesis of cis‐2,2,4,4‐Tetramethylcyclobutane‐1,3‐diol via Solvent‐Free Hydrogenation and Isomerization. Asian Journal of Organic Chemistry, 11(10), e202200263. Retrieved from [Link]
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X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a. (n.d.). ResearchGate. Retrieved from [Link]
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Wang, Y., et al. (2021). Mechanistic Study of Cycloisomerization of 1,7-Allenenes and Guidance to Develop a [2 + 1 + 2] Reaction of 1,7-Allenenes with CO for Accessing cis- and trans-5/5 Skeletons. Journal of the American Chemical Society, 143(1), 389–399. Retrieved from [Link]
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Wang, Y., et al. (2024). Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference. Molecules, 29(12), 2899. Retrieved from [Link]
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Adam, W., & Stegmann, V. R. (2002). Unusual temperature dependence in the cis/trans-oxetane formation discloses competitive syn versus anti attack for the Paternò-Büchi reaction of triplet-excited ketones with cis- and trans-cylooctenes. Conformational control of diastereoselectivity in the cyclization and cleavage of preoxetane diradicals. Journal of the American Chemical Society, 124(14), 3600-7. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of Methyl 3-(benzyloxy)cyclobutanecarboxylate
For researchers, scientists, and professionals in drug development, the precise structural elucidation and purity assessment of novel chemical entities are paramount. Methyl 3-(benzyloxy)cyclobutanecarboxylate, a molecule of interest in medicinal chemistry and materials science, presents a unique characterization challenge due to its combination of a flexible cyclobutane ring, a benzyloxy ether linkage, and a methyl ester. This guide provides an in-depth comparison of the essential analytical techniques for the comprehensive characterization of this compound, moving beyond mere data reporting to explain the strategic choices and interpretation of results.
Introduction: The Importance of Multi-faceted Characterization
The bioactivity, stability, and synthetic utility of methyl 3-(benzyloxy)cyclobutanecarboxylate are intrinsically linked to its three-dimensional structure and purity. The presence of cis and trans isomers further complicates its analysis, demanding a suite of orthogonal analytical techniques. A robust characterization workflow not only confirms the molecular identity but also quantifies impurities and elucidates stereochemistry, all of which are critical for regulatory submission and ensuring reproducible experimental outcomes.
Core Characterization Techniques: A Comparative Analysis
The primary toolkit for characterizing methyl 3-(benzyloxy)cyclobutanecarboxylate includes Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, complemented by chromatographic techniques for separation and purity assessment.
Table 1: Comparison of Core Characterization Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Precise proton environment, chemical shifts, coupling constants, stereochemistry. | Non-destructive, provides detailed structural information, quantitative. | Lower sensitivity than MS, complex spectra for mixtures. |
| ¹³C NMR | Number and type of carbon atoms, chemical environment. | Complements ¹H NMR, definitive carbon backbone information. | Low natural abundance of ¹³C leads to lower sensitivity and longer acquisition times. |
| Mass Spectrometry (EI/ESI) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | High sensitivity, provides molecular formula, useful for identifying impurities. | Isomers are often indistinguishable, fragmentation can be complex. |
| Infrared (IR) Spectroscopy | Presence of functional groups (C=O, C-O, C-H). | Fast, non-destructive, provides a molecular "fingerprint". | Provides limited structural information, not ideal for complex mixtures. |
| Gas Chromatography (GC) | Separation of volatile compounds, purity assessment, isomeric separation. | High resolution for volatile compounds, quantitative. | Requires compound to be volatile and thermally stable. |
| High-Performance Liquid Chromatography (HPLC) | Separation of non-volatile compounds, purity assessment, isomeric separation. | Wide applicability, various detection methods, quantitative. | Can be more complex to develop methods, may consume more solvent. |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural determination of methyl 3-(benzyloxy)cyclobutanecarboxylate.
Expected Spectral Features:
-
Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the phenyl group.
-
Benzyl Protons: A singlet around 4.5 ppm for the two protons of the -CH₂- group in the benzyloxy moiety.
-
Cyclobutane Protons: A complex series of multiplets between 2.0 and 3.5 ppm. The exact chemical shifts and coupling constants will be crucial for determining the cis/trans stereochemistry.
-
Methine Proton (CH-O): A multiplet that will be shifted downfield due to the adjacent oxygen atom.
-
Methyl Protons: A singlet around 3.7 ppm for the three protons of the methyl ester group.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse angle: 30-45 degrees
-
Spectral width: -2 to 12 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.
Caption: Workflow for GC-MS analysis.
Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups
IR spectroscopy provides a rapid confirmation of the key functional groups present in the molecule.
Expected Absorption Bands:
-
C=O Stretch (Ester): A strong, sharp absorption band around 1735 cm⁻¹. *[1][2] C-O Stretch (Ether and Ester): Strong absorptions in the 1000-1300 cm⁻¹ region. *[1] sp² C-H Stretch (Aromatic): Absorptions just above 3000 cm⁻¹.
-
sp³ C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.
Chromatographic Techniques: Purity and Isomer Separation
Both GC and HPLC are powerful tools for assessing the purity of methyl 3-(benzyloxy)cyclobutanecarboxylate and for separating its cis and trans isomers.
Gas Chromatography (GC):
Given its likely volatility, GC is an excellent choice for purity analysis. The choice of a suitable chiral column could also enable the separation of enantiomers if the sample is racemic.
High-Performance Liquid Chromatography (HPLC):
Reverse-phase HPLC is a versatile alternative, particularly for less volatile impurities. A C18 column with a mobile phase of acetonitrile and water would be a good starting point for method development.
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC System:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Integrate the peak areas to determine the relative purity.
Conclusion: An Integrated Approach for Unambiguous Characterization
No single technique can provide a complete picture of methyl 3-(benzyloxy)cyclobutanecarboxylate. A comprehensive and robust characterization relies on the synergistic use of NMR for detailed structural elucidation, mass spectrometry for molecular weight confirmation, IR spectroscopy for functional group identification, and chromatography for purity assessment and isomer separation. This integrated approach ensures the scientific integrity of research and development activities involving this promising molecule.
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A Senior Application Scientist's Guide to Confirming the Purity of Methyl 3-(benzyloxy)cyclobutanecarboxylate
Introduction: The Criticality of Purity in Research and Development
In the realm of scientific research and pharmaceutical development, the purity of a chemical compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful results. For a molecule like Methyl 3-(benzyloxy)cyclobutanecarboxylate, a versatile building block in organic synthesis, ensuring its purity is paramount. Undetected impurities, whether they are starting materials, byproducts, or residual solvents, can lead to ambiguous biological data, failed reactions, and significant delays in development timelines.
This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously confirm the purity of Methyl 3-(benzyloxy)cyclobutanecarboxylate. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering a self-validating system for purity assessment. Our approach integrates multiple orthogonal techniques, as no single method can provide a complete purity profile. The synergy between spectroscopic and chromatographic methods provides the highest degree of confidence in the final purity assessment.
Orthogonal Analytical Workflow for Purity Determination
A robust purity confirmation strategy does not rely on a single technique but rather on a complementary, multi-faceted approach. Each method provides a unique piece of the puzzle, and when combined, they offer a comprehensive and validated purity profile.
Caption: Orthogonal workflow for comprehensive purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural and Purity Analysis
NMR spectroscopy is arguably the most powerful single technique for the characterization of organic compounds.[1][2] It provides detailed information on the molecular structure and can be adapted for highly accurate quantitative analysis.
Expertise & Causality:
-
¹H NMR: This is the initial and most crucial test. The chemical shift, integration, and coupling patterns of the proton signals must be consistent with the proposed structure of Methyl 3-(benzyloxy)cyclobutanecarboxylate. The integration of signals is directly proportional to the number of protons they represent, making it an excellent first-pass check for purity.[3][4] For instance, the presence of unexpected signals or incorrect integration ratios immediately indicates impurities.
-
¹³C NMR: While not quantitative in a standard experiment, ¹³C NMR confirms the carbon backbone of the molecule. The number of distinct signals should correspond to the number of unique carbon atoms in the structure, helping to rule out isomeric impurities.
-
Quantitative NMR (qNMR): For a definitive purity value, qNMR is the gold standard.[5] By adding a certified internal standard of known purity and concentration to the sample, the absolute purity of the target compound can be calculated with high precision and accuracy. This method is nondestructive and requires minimal sample.[5]
Experimental Protocol: Quantitative ¹H NMR
-
Preparation: Accurately weigh approximately 10-20 mg of Methyl 3-(benzyloxy)cyclobutanecarboxylate and 5-10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a clean vial. The standard should have signals that do not overlap with the analyte.
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).
-
Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration, which is critical for quantification. This includes a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any proton to be integrated. A 30° pulse angle is often used.
-
Processing: Process the spectrum with a zero-filling and a small line-broadening factor. Carefully phase and baseline correct the spectrum.
-
Integration: Integrate a well-resolved signal from the analyte and a signal from the internal standard. For Methyl 3-(benzyloxy)cyclobutanecarboxylate, the singlet from the methyl ester protons (~3.7 ppm) is an excellent choice.
-
Calculation: Use the standard qNMR equation to calculate the purity.
Data Presentation: Expected ¹H NMR Data & Purity Calculation
| Signal Assignment | Expected Chemical Shift (ppm, CDCl₃) | Multiplicity | Integration (Expected) |
| Aromatic Protons (Benzyl) | ~7.35 | Multiplet | 5H |
| Benzylic Protons (-O-CH₂-Ph) | ~4.50 | Singlet | 2H |
| Cyclobutane CH-O | ~4.10 | Multiplet | 1H |
| Methyl Ester (-OCH₃) | ~3.70 | Singlet | 3H |
| Cyclobutane CH-CO₂Me | ~3.00 | Multiplet | 1H |
| Cyclobutane CH₂ | ~2.20-2.60 | Multiplet | 4H |
Purity Calculation Example (qNMR):
-
Analyte: Methyl 3-(benzyloxy)cyclobutanecarboxylate (MW = 220.27 g/mol )
-
Standard: Maleic Acid (MW = 116.07 g/mol , 2 protons for singlet at ~6.3 ppm)
-
Purity is calculated based on the integral values, number of protons, molar masses, and weights of the analyte and standard.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation
HPLC is essential for separating the main compound from non-volatile impurities.[6][7] When coupled with a UV detector and ideally a mass spectrometer (LC-MS), it can quantify and help identify impurities.
Expertise & Causality:
The choice of a reverse-phase (RP) C18 column is logical for this molecule. The benzyl and cyclobutane groups provide hydrophobicity, while the ester and ether functionalities add polarity, making it well-suited for separation with a water/acetonitrile or water/methanol mobile phase. A gradient elution (gradually increasing the organic solvent percentage) is often necessary to resolve early-eluting polar impurities (like starting materials) and late-eluting non-polar impurities (like byproducts).
Experimental Workflow: HPLC-UV Analysis
Caption: Step-by-step workflow for HPLC purity analysis.
Data Presentation: Representative HPLC Data
| Retention Time (min) | Peak Area (%) | Possible Identity |
| 2.5 | 0.15% | Unreacted polar starting material |
| 8.9 | 99.75% | Methyl 3-(benzyloxy)cyclobutanecarboxylate |
| 11.2 | 0.10% | Unknown non-polar byproduct |
Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Impurities
Expertise & Causality:
GC-MS is particularly adept at identifying low-level volatile impurities that might be missed by HPLC, such as residual solvents (e.g., diethyl ether, dichloromethane from synthesis) or volatile starting materials like benzyl bromide. The mass spectrum of the main peak serves as a powerful confirmation of its identity by matching the molecular ion peak (m/z 220) and the fragmentation pattern.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
Injection: Inject a small volume (e.g., 1 µL) into the heated inlet. A split injection is typically used to avoid overloading the column.
-
Temperature Program: Ramp the oven temperature (e.g., start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C) to separate components based on their boiling points.
-
Data Analysis: Analyze the total ion chromatogram (TIC) to determine the area percent purity. Examine the mass spectrum of each peak to confirm its identity by comparing it to a library (e.g., NIST) or through manual interpretation.[8]
Data Presentation: Expected GC-MS Results
| Retention Time (min) | Peak Area (%) | Identity (from MS) | Molecular Ion (m/z) |
| 3.1 | 0.05% | Dichloromethane (Solvent) | 84 |
| 12.5 | 99.9% | Methyl 3-(benzyloxy)cyclobutanecarboxylate | 220 |
| 13.2 | 0.05% | Isomeric Impurity | 220 |
Elemental Analysis: The Fundamental Compositional Proof
Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen (CHN analysis) in a compound.[11] This technique is a fundamental check to ensure the empirical formula matches the theoretical formula.[12][13] A significant deviation (>0.4%) from the theoretical values suggests the presence of impurities, especially those that are inorganic or not detected by other methods.[14]
Expertise & Causality:
While spectroscopic methods identify the structure and chromatographic methods separate components, elemental analysis validates the most basic property: the elemental makeup. If a sample is contaminated with an inorganic salt or a substance with a very different C:H:O ratio, elemental analysis will flag it, whereas NMR or HPLC might not if the impurity is not observable by those techniques.
Data Presentation: Elemental Analysis Comparison
| Element | Theoretical % for C₁₃H₁₆O₃ | Found % | Deviation % |
| Carbon (C) | 70.89% | 70.75% | -0.14% |
| Hydrogen (H) | 7.32% | 7.38% | +0.06% |
Conclusion: Synthesizing the Data for a Final Purity Statement
By integrating the results from these orthogonal analytical techniques, a comprehensive and trustworthy purity assessment can be made.
-
NMR confirms the chemical structure and provides a quantitative purity value against a standard.
-
HPLC confirms the purity with respect to non-volatile impurities and provides a percentage based on chromatographic separation.
-
GC-MS confirms the purity with respect to volatile impurities and provides definitive mass-based identification.
-
Elemental Analysis validates the elemental composition, ensuring no significant non-chromatophoric or inorganic impurities are present.
When all four techniques provide converging evidence of high purity (e.g., >99% by NMR, >99.5% by HPLC area, >99.5% by GC area, and elemental analysis within ±0.4%), a researcher can proceed with confidence, knowing their material is well-characterized and fit for purpose in demanding applications like drug discovery and development.
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A-Level Analysis of ¹H and ¹³C NMR Spectra for Methyl 3-(benzyloxy)cyclobutanecarboxylate
This guide provides an in-depth analysis and comparison of predicted versus expected experimental Nuclear Magnetic Resonance (NMR) data for the structural elucidation of methyl 3-(benzyloxy)cyclobutanecarboxylate. Designed for researchers and professionals in drug development and chemical sciences, this document outlines the methodologies for unambiguous spectral assignment, leveraging one-dimensional and two-dimensional NMR techniques.
Introduction: The Need for Rigorous Structural Verification
Methyl 3-(benzyloxy)cyclobutanecarboxylate is a substituted cyclobutane derivative. Molecules within this class serve as versatile building blocks in organic synthesis, particularly in the construction of complex carbocyclic and heterocyclic frameworks relevant to medicinal chemistry. The rigid, puckered nature of the cyclobutane ring introduces significant conformational complexity, which directly influences the magnetic environment of its constituent atoms.[1][2][3] Consequently, precise and validated NMR spectral assignment is paramount to confirm not only the chemical constitution but also the stereochemical integrity of the synthesized compound.
This guide will first establish a predicted NMR dataset based on established chemical shift principles and computational tools.[4][5][6][7][8] It will then detail the comprehensive experimental workflow required to acquire high-fidelity spectra and, most importantly, the logic behind using a suite of NMR experiments (¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC) to achieve unambiguous assignment.
Part 1: Predicted NMR Data and Initial Assessment
In the absence of a publicly available experimental spectrum for the title compound, we will utilize predictive algorithms and established chemical shift tables to generate a hypothetical dataset.[9][10][11][12] These predictions serve as our initial hypothesis, which will be systematically validated by the proposed experimental workflow.
Molecular Structure and Atom Numbering:
-
C1: Methine carbon of the cyclobutane ring, attached to the carboxylate group.
-
C2 & C4: Methylene carbons of the cyclobutane ring.
-
C3: Methine carbon of the cyclobutane ring, attached to the benzyloxy group.
-
C5: Carbonyl carbon of the ester.
-
C6: Methylene carbon of the benzyl group (benzylic).
-
C7: Quaternary aromatic carbon (ipso-carbon).
-
C8: Aromatic CH carbons (ortho, meta, para).
-
C9: Aromatic CH carbons (ortho, meta, para).
-
C10: Aromatic CH carbon (para).
-
C11: Methyl carbon of the ester.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| 7.25 - 7.40 | Multiplet | 5H | Ar-H (H8, H9, H10) | Typical chemical shift range for protons on a monosubstituted benzene ring.[13][14] |
| 4.50 | Singlet | 2H | Ph-CH₂ -O (H6) | Benzylic protons adjacent to an oxygen atom are significantly deshielded.[14][15] |
| 4.00 - 4.20 | Multiplet | 1H | CH -O (H3) | Methine proton attached to the electron-withdrawing oxygen atom. |
| 3.70 | Singlet | 3H | O-CH₃ (H11) | Characteristic sharp singlet for a methyl ester. |
| 2.90 - 3.10 | Multiplet | 1H | CH -COOR (H1) | Methine proton deshielded by the adjacent carbonyl group. |
| 2.10 - 2.40 | Multiplet | 4H | Ring -CH₂ - (H2, H4) | Aliphatic protons on the cyclobutane ring.[3][16] Their complex splitting arises from geminal and vicinal coupling. |
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Predicted δ (ppm) | DEPT-135 | Assignment | Rationale |
| 174.0 | Absent | C =O (C5) | Typical chemical shift for an ester carbonyl carbon.[17][18] |
| 138.0 | Absent | Ar-C (ipso, C7) | Quaternary aromatic carbon, typically weaker and in this region.[17] |
| 128.5 | CH | Ar-C H (C9, meta) | Aromatic methine carbons.[18] |
| 127.8 | CH | Ar-C H (C10, para) | Aromatic methine carbons.[18] |
| 127.6 | CH | Ar-C H (C8, ortho) | Aromatic methine carbons.[18] |
| 71.0 | CH₂ | Ph-C H₂-O (C6) | Benzylic carbon attached to oxygen. |
| 68.0 | CH | C H-O (C3) | Aliphatic carbon attached to oxygen, shifted downfield. |
| 51.5 | CH₃ | O-C H₃ (C11) | Methyl ester carbon. |
| 40.0 | CH | C H-COOR (C1) | Methine carbon alpha to a carbonyl. |
| 30.0 | CH₂ | Ring -C H₂- (C2, C4) | Aliphatic methylene carbons of the cyclobutane ring.[16] |
Part 2: Experimental Design for Unambiguous Assignment
To move from prediction to certainty, a systematic, multi-faceted NMR analysis is required. The following workflow is designed to be a self-validating system, where each experiment provides a layer of evidence that corroborates the others.
Experimental Workflow Diagram
Caption: Standard workflow for comprehensive NMR-based structure elucidation.
Step-by-Step Methodologies
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the purified compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).[16][19]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Purpose: To determine the number of distinct proton environments, their integration (ratio), chemical shifts, and coupling patterns (multiplicity).
-
Execution: Acquire a standard one-dimensional proton spectrum. The multiplets observed for the cyclobutane protons (H1, H2, H3, H4) will be complex due to both geminal (²JHH) and vicinal (³JHH) couplings, which are highly dependent on the ring's conformation.
-
-
¹³C{¹H} and DEPT-135 NMR Spectroscopy:
-
Purpose: To identify the number of unique carbon environments and to classify each carbon as a CH, CH₂, or CH₃ group.
-
Execution:
-
Acquire a proton-decoupled ¹³C spectrum to obtain sharp singlets for each carbon.
-
Run a DEPT-135 experiment. In this spectrum, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (like C=O and the aromatic ipso-carbon) will be absent. This is critical for distinguishing the CH₂ carbons (C2, C4, C6) from the CH carbons (C1, C3, C8, C9, C10) and the CH₃ carbon (C11).
-
-
-
2D Correlation Spectroscopy (COSY):
-
Purpose: To establish proton-proton connectivity through-bond, typically over two to three bonds (²JHH and ³JHH).
-
Execution: A ¹H-¹H COSY experiment will show cross-peaks between protons that are scalar-coupled. We expect to see correlations between H1 and its adjacent ring protons (H2/H4), and between H3 and its adjacent ring protons (H2/H4). This helps trace the spin system within the cyclobutane ring.
-
-
2D Heteronuclear Correlation (HSQC & HMBC):
-
Purpose (HSQC): To directly link each proton to the carbon it is attached to (one-bond ¹JCH correlation).
-
Purpose (HMBC): To identify longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). This is the key experiment for assembling the molecular fragments.
-
Execution:
-
The HSQC spectrum will definitively pair each proton signal with its corresponding carbon signal from the ¹³C spectrum (e.g., the proton at ~3.70 ppm will correlate with the carbon at ~51.5 ppm, confirming the O-CH₃ assignment).
-
The HMBC spectrum provides the final, unambiguous connections. For example, a correlation from the methyl protons (H11) to the carbonyl carbon (C5) confirms the ester functionality. Correlations from the benzylic protons (H6) to the aromatic carbons (C7, C8) and to the cyclobutane carbon C3 will lock in the position of the benzyloxy group.
-
-
Part 3: Validated Assignment and Data Interpretation
By combining the data from all experiments, we can construct a definitive assignment map.
Key 2D NMR Correlations for Structural Validation
Caption: Key HMBC correlations confirming the molecular backbone.
Interpretation Logic:
-
Fragment 1 (Methyl Ester): The ¹H singlet at ~3.70 ppm (3H) and the ¹³C signal at ~51.5 ppm (CH₃) are characteristic of a methyl ester. An HMBC cross-peak from these methyl protons (H11) to the carbonyl carbon (C5) at ~174.0 ppm provides irrefutable evidence for the -COOCH₃ group.
-
Fragment 2 (Benzyloxy Group): The 5H multiplet in the aromatic region of the ¹H spectrum, along with the corresponding aromatic carbon signals, defines the phenyl ring. The 2H singlet at ~4.50 ppm (H6) and its HSQC correlation to the CH₂ carbon at ~71.0 ppm (C6) identifies the benzylic methylene group.
-
Assembly: The crucial link is the HMBC correlation from the benzylic protons (H6) to the cyclobutane methine carbon C3 (~68.0 ppm). This confirms the attachment of the benzyloxy group to the C3 position of the ring. Similarly, an HMBC correlation from the H1 proton to the carbonyl carbon C5 confirms the ester's position at C1.
Conclusion
While predictive tools provide a valuable starting point, they are no substitute for comprehensive experimental verification. The outlined multi-dimensional NMR approach represents a robust, self-validating methodology essential for the unambiguous structural elucidation of complex organic molecules like methyl 3-(benzyloxy)cyclobutanecarboxylate. The combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) techniques allows for the systematic and confident assignment of every atom within the molecular framework, ensuring the highest level of scientific integrity for research and development applications.
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A Comparative Guide to Analytical HPLC Methods for Methyl 3-(benzyloxy)cyclobutanecarboxylate
An In-Depth Technical Guide
Introduction
Methyl 3-(benzyloxy)cyclobutanecarboxylate is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Its molecular structure, featuring a cyclobutane core, a methyl ester, and a benzyloxy group, presents unique analytical challenges. The presence of multiple stereocenters necessitates precise control over both geometric (cis/trans) and enantiomeric purity. High-Performance Liquid Chromatography (HPLC) stands as the most powerful and versatile technique for the qualitative and quantitative analysis of this compound and its related impurities.[1][2]
This guide provides a comprehensive comparison of various HPLC methods tailored for the analysis of Methyl 3-(benzyloxy)cyclobutanecarboxylate. We will delve into the rationale behind method selection, compare the performance of different chromatographic modes, and provide detailed, field-proven protocols. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select, develop, and validate the most appropriate analytical method for their specific needs.
Chapter 1: Physicochemical Properties & Chromatographic Implications
Understanding the analyte's structure is the first step in developing a robust HPLC method.[1]
-
Structure: Methyl 3-(benzyloxy)cyclobutanecarboxylate contains a benzyl group, which includes an aromatic ring. This aromatic chromophore allows for strong UV absorbance, making UV-Visible detection a highly sensitive and straightforward choice.[1][3] The ester and ether functionalities introduce polarity to the molecule.
-
Isomerism: The cyclobutane ring can exist as cis and trans geometric isomers based on the relative positions of the ester and benzyloxy groups. Furthermore, each geometric isomer can exist as a pair of enantiomers. Therefore, a complete analysis may require the separation of up to four stereoisomers.
-
Polarity: The molecule possesses both hydrophobic (benzyl ring, cyclobutane aliphatic structure) and polar (ester, ether oxygen) regions, classifying it as a moderately polar compound. This characteristic makes it amenable to both Reversed-Phase and Normal-Phase chromatography.
Chapter 2: A Comparative Analysis of Achiral HPLC Methods
For routine purity assessment and quantification of the main component and its achiral impurities, Reversed-Phase and Normal-Phase HPLC are the primary choices. Approximately 75% of all HPLC methods are reversed-phase due to their reproducibility and broad applicability.
Method 1: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity.[4] A non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[5] More hydrophobic compounds interact more strongly with the stationary phase and elute later.
-
Expertise & Experience: For Methyl 3-(benzyloxy)cyclobutanecarboxylate, the prominent benzyl group provides significant hydrophobicity, making it well-suited for retention on a C18 column. Acetonitrile is often the preferred organic modifier over methanol for aromatic compounds as it can offer different selectivity and typically results in sharper peaks.[5]
-
Application: This mode is ideal for assay determination, impurity profiling, and stability studies where the primary goal is to separate the main peak from more polar or less polar impurities.
Method 2: Normal-Phase HPLC (NP-HPLC)
In contrast to RP-HPLC, normal-phase chromatography employs a polar stationary phase (e.g., bare silica, cyano, or amino) and a non-polar mobile phase (such as hexane and isopropanol).[6][7] Separation is governed by the interaction of polar functional groups on the analyte with the polar stationary phase.[8]
-
Expertise & Experience: NP-HPLC can offer superior selectivity for separating structural isomers, such as the cis and trans isomers of our target molecule. The subtle differences in the spatial arrangement of the polar ester and ether groups can lead to differential interactions with the silica surface, which may not be as effectively resolved based on hydrophobicity alone in RP-HPLC.
-
Application: This is the preferred method when the critical analytical goal is the separation and quantification of geometric isomers.
Performance Comparison: RP-HPLC vs. NP-HPLC
| Parameter | Reversed-Phase (RP-HPLC) | Normal-Phase (NP-HPLC) | Rationale & Causality |
| Stationary Phase | Non-polar (e.g., C18, ODS) | Polar (e.g., Silica, Cyano) | RP separates based on hydrophobicity; NP separates based on polarity.[7] |
| Mobile Phase | Polar (e.g., Water/Acetonitrile) | Non-polar (e.g., Hexane/Isopropanol) | The mobile phase competes with the analyte for the stationary phase. |
| Elution Order | More polar compounds elute first. | More non-polar compounds elute first. | Governed by the "like dissolves like" principle of interaction with the stationary phase. |
| Isomer Selectivity | Moderate selectivity for cis/trans isomers. | Potentially high selectivity for cis/trans isomers. | NP-HPLC is highly sensitive to the spatial orientation of polar functional groups.[8] |
| Reproducibility | High; stable column equilibration. | Moderate; sensitive to water content in the mobile phase. | Aqueous mobile phases in RP-HPLC are generally easier to control and reproduce. |
| Best For | Purity, Assay, Related Substances | Geometric Isomer Separation | Each mode leverages a different physicochemical property for separation. |
Chapter 3: Chiral HPLC for Enantiomeric Separation
The separation of enantiomers is critical in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[9] Chiral HPLC is the most effective tool for this purpose, utilizing a Chiral Stationary Phase (CSP) to form transient, diastereomeric complexes with the enantiomers, leading to different retention times.[10]
-
Expertise & Experience: For a molecule like Methyl 3-(benzyloxy)cyclobutanecarboxylate, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are an excellent starting point. These are versatile and have demonstrated broad success in separating a wide range of chiral compounds.[9][11] The separation is often achieved using normal-phase or polar organic mobile phases (e.g., Hexane/Ethanol/Isopropanol).
-
Method Development Strategy: A screening approach using multiple CSPs and mobile phases is the most efficient way to find the optimal separation conditions.[12]
Hypothetical Chiral Separation Data
The following table presents plausible data for the chiral separation of the trans isomer on a coated cellulose-based CSP.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | 8.5 | 10.2 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 2.0} |
Chapter 4: Method Validation Workflow
A developed HPLC method is not complete until it is validated to ensure it is suitable for its intended purpose.[3][13] Validation is a mandatory requirement under regulatory guidelines such as those from the International Council for Harmonisation (ICH).[14][15]
The validation process provides a self-validating system, ensuring the trustworthiness and scientific integrity of the results.[16] Key parameters to evaluate include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[15][17]
-
Linearity: A proportional relationship between the analyte concentration and the detector response.
-
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.[14][17]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[15]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Method Development & Validation Workflow Diagram
Caption: Workflow for HPLC Method Development and Validation.
Chapter 5: Detailed Experimental Protocols
The following protocols are provided as robust starting points for method development.
Protocol 1: RP-HPLC for Purity and Assay
-
Objective: To determine the purity of Methyl 3-(benzyloxy)cyclobutanecarboxylate and quantify it against a reference standard.
-
Instrumentation: HPLC system with UV Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in Acetonitrile/Water (50:50 v/v) to a final concentration of 0.5 mg/mL.
Protocol 2: NP-HPLC for Geometric Isomer (cis/trans) Separation
-
Objective: To separate and quantify the cis and trans isomers.
-
Instrumentation: HPLC system with UV Detector.
-
Column: Silica, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane / Isopropanol (95:5 v/v).
-
Elution Mode: Isocratic.
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in the mobile phase to a final concentration of 0.5 mg/mL.
Protocol 3: Chiral HPLC for Enantiomeric Separation
-
Objective: To separate the enantiomers of a specific geometric isomer (e.g., trans).
-
Instrumentation: HPLC system with UV Detector.
-
Column: Coated Cellulose-based Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Ethanol (90:10 v/v).
-
Elution Mode: Isocratic.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve sample in the mobile phase to a final concentration of 1.0 mg/mL.
Conclusion: Selecting the Right Method
The choice of an HPLC method for Methyl 3-(benzyloxy)cyclobutanecarboxylate is dictated entirely by the analytical objective.
-
For routine quality control, including assay and the determination of process-related impurities, a robust and reproducible Reversed-Phase HPLC method is the industry standard.
-
When control over geometric isomerism is paramount, the superior selectivity of Normal-Phase HPLC is often required.
-
For stereospecific synthesis and final drug substance characterization where enantiomeric purity is a critical quality attribute, Chiral HPLC is indispensable.
This guide provides the foundational knowledge and practical protocols to tackle the analytical challenges presented by this important molecule, ensuring data integrity from research and development through to quality control.
Method Selection Decision Tree
Caption: Decision Tree for HPLC Method Selection.
References
-
Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]
-
CPL Business Consultants. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
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ResearchGate. (2015). Why is normal phase chromatography good for use on polar analytes?. Retrieved from [Link]
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Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
-
SciELO. (2011). Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. Retrieved from [Link]
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Phenomenex. (n.d.). Normal Phase HPLC Columns. Retrieved from [Link]
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Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Drug Research. (n.d.). Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2020). ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2024). HPLC Development Method and Validation. Retrieved from [Link]
-
Periodica Polytechnica Chemical Engineering. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity. Retrieved from [Link]
-
LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Chiral HPLC Separation on Derivatized Cyclofructan Versus Cyclodextrin Stationary Phases. Retrieved from [Link]
-
ResearchGate. (2025). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. Retrieved from [Link]
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Mass spectrometry analysis of "Methyl 3-(benzyloxy)cyclobutanecarboxylate"
An In-Depth Comparative Guide to the Mass Spectrometry Analysis of Methyl 3-(benzyloxy)cyclobutanecarboxylate
For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel chemical entities is paramount. Methyl 3-(benzyloxy)cyclobutanecarboxylate, with its molecular formula C₁₃H₁₆O₃ and molecular weight of 220.26 g/mol , presents an interesting analytical challenge due to its combination of a cyclobutane ring, an ester, and a benzyl ether moiety.[1][2] This guide provides a comprehensive comparison of mass spectrometry techniques for its analysis, focusing on the causality behind experimental choices to ensure robust and reliable characterization.
Analyte Overview and Strategic Considerations
Methyl 3-(benzyloxy)cyclobutanecarboxylate is a liquid at room temperature and possesses both polar (ester, ether) and non-polar (benzyl ring, cyclobutane) features.[1][3] This duality makes it amenable to analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), but the choice of technique profoundly impacts the resulting data and its interpretation. The primary strategic consideration is the analytical goal: are we seeking definitive structural elucidation through fragmentation patterns, or are we focused on sensitive quantification with minimal fragmentation?
Comparison of Hyphenated Techniques: GC-MS vs. LC-MS
The initial decision point in the mass spectrometric analysis of this molecule is the choice of inlet system, which dictates the ionization method.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase based on polarity. |
| Sample State | Must be volatile and thermally stable. | Sample is dissolved in a suitable solvent. |
| Typical Ionization | Electron Ionization (EI), Chemical Ionization (CI). | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). |
| Fragmentation | Extensive (EI), offering rich structural detail. | Minimal (ESI), preserving the molecular ion. Moderate (APCI). |
| Best For | Qualitative analysis, structural elucidation, impurity profiling. | Quantitative analysis, analysis of thermally labile or non-volatile compounds. |
| Analyte Fitness | Suitable, given its moderate molecular weight and likely volatility. | Highly suitable due to its polarity and non-destructive ionization options. |
Expert Rationale: While the analyte has a boiling point of approximately 298°C at 760 mmHg, making it suitable for GC-MS, the presence of the benzyl ether and ester groups means that LC-MS with soft ionization techniques like ESI is often preferred to preserve the molecular ion, which is crucial for confirming molecular weight.[4] Hard ionization techniques like EI, common in GC-MS, will provide extensive fragmentation, which is invaluable for confirming the structure but may result in a weak or absent molecular ion peak.[5]
Ionization Techniques and Predicted Fragmentation
The choice of ionization method is the most critical parameter influencing the mass spectrum. We will compare the hard ionization of Electron Ionization (EI) with the softer methods of Electrospray Ionization (ESI) and Chemical Ionization (CI).
Electron Ionization (EI) - The Structural Fingerprint
Commonly paired with GC, EI uses high-energy electrons (~70 eV) to ionize the molecule, inducing significant and reproducible fragmentation. This creates a detailed "fingerprint" of the molecule.
Predicted Fragmentation Pathways: The fragmentation of Methyl 3-(benzyloxy)cyclobutanecarboxylate under EI is expected to be driven by the stability of the resulting fragments, particularly the formation of the tropylium ion and cleavages associated with the ester and cyclobutane ring.
-
Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-O bond of the benzyl ether, leading to the formation of a highly stable benzyl cation, which rearranges to the tropylium ion at m/z 91 . This is often the base peak in the spectrum of benzyl-containing compounds.[6]
-
Ester Fragmentation: Esters undergo characteristic cleavages.[7] We can expect to see:
-
Loss of the methoxy group (-•OCH₃) to yield an acylium ion at m/z 189 .
-
Loss of the methoxycarbonyl group (-•COOCH₃) at m/z 161 .
-
An ion corresponding to the methoxycarbonyl group itself at m/z 59 .
-
-
Cyclobutane Ring Fragmentation: Cyclobutane rings are strained and prone to ring opening and fragmentation, often losing ethylene (28 Da).[8] The initial molecular ion can undergo ring cleavage, leading to a variety of smaller fragments.[9]
Below is a Graphviz diagram illustrating the primary predicted fragmentation pathways under Electron Ionization.
Caption: Predicted EI fragmentation of Methyl 3-(benzyloxy)cyclobutanecarboxylate.
Soft Ionization: ESI and CI - Preserving the Molecular Ion
Soft ionization techniques are essential when the primary goal is to determine the molecular weight or to perform quantitative studies using the intact molecule.
-
Electrospray Ionization (ESI): ESI is ideal for polar molecules and is typically used with LC-MS.[10][11] It generates ions directly from a solution, resulting in very little fragmentation.[12] For this analyte, ESI would primarily produce the protonated molecule [M+H]⁺ at m/z 221 and potentially adducts with solvent ions, such as sodium [M+Na]⁺ at m/z 243 . The ion evaporation model (IEM) is the likely mechanism for a small molecule like this.[13][14]
-
Chemical Ionization (CI): Often available on GC-MS systems, CI uses a reagent gas (like methane or ammonia) to gently ionize the analyte through proton transfer.[15] This results in a prominent protonated molecule peak [M+H]⁺ at m/z 221 and significantly less fragmentation than EI.[5][16] Some characteristic fragments, such as the loss of methanol from the protonated parent, may be observed.[16]
The workflow for a typical mass spectrometry experiment is visualized below.
Caption: Generalized workflow for mass spectrometry analysis.
Experimental Protocols
The following protocols are designed to be self-validating by including standards and blanks, ensuring trustworthy and reproducible results.
Protocol 1: GC-MS for Structural Elucidation
Objective: To generate a detailed fragmentation pattern for structural confirmation.
-
Sample Preparation: Prepare a 100 µg/mL solution of Methyl 3-(benzyloxy)cyclobutanecarboxylate in ethyl acetate. Prepare a solvent blank (ethyl acetate only).
-
Instrumentation: A standard GC-MS system with an EI source.
-
GC Parameters:
-
Column: HP-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL, splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 350.
-
Data Acquisition: Full scan mode.
-
-
Analysis: Analyze the solvent blank first to identify system contaminants. Then, inject the sample. Identify the chromatographic peak for the analyte and analyze its mass spectrum, comparing observed fragments to the predicted pattern (especially the base peak at m/z 91).
Protocol 2: LC-MS for Quantification and Molecular Weight Confirmation
Objective: To confirm the molecular weight and develop a quantitative assay.
-
Sample Preparation: Prepare a calibration curve from 1 ng/mL to 1000 ng/mL using Methyl 3-(benzyloxy)cyclobutanecarboxylate in a 50:50 acetonitrile:water solution. Prepare a solvent blank.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an ESI source.
-
LC Parameters:
-
Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS Parameters:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Data Acquisition: Monitor for the protonated molecule [M+H]⁺ at m/z 221. A full scan from m/z 100-400 can also be run to check for adducts or in-source fragments.
-
-
Analysis: Run the blank and calibration standards to establish linearity and the limit of detection. The presence of a strong signal at m/z 221 confirms the molecular weight of the analyte.
Conclusion and Recommendations
The mass spectrometric analysis of Methyl 3-(benzyloxy)cyclobutanecarboxylate is best approached with a dual strategy.
-
For unambiguous structural identification and impurity analysis, GC-MS with Electron Ionization is the superior choice. The rich fragmentation pattern, particularly the hallmark tropylium ion at m/z 91, provides a definitive structural fingerprint that soft ionization cannot replicate.
-
For quantitative analysis in complex matrices (e.g., biological fluids) and simple molecular weight confirmation, LC-MS with Electrospray Ionization is recommended. Its ability to preserve the molecular ion as the primary species ([M+H]⁺) offers the highest sensitivity and is less susceptible to thermal degradation.
By selecting the appropriate technique based on the analytical question, researchers can achieve a comprehensive and accurate characterization of this molecule, ensuring data integrity for drug discovery and development applications.
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A Strategic Guide to PROTAC Linker Design: Comparing the Rigid Cyclobutane Scaffold with Conventional Linker Chemistries
Introduction: The Linker as the Linchpin of PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three distinct components: a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[2][3] While the ligands provide target specificity, the linker is far from a passive spacer. Its composition, length, rigidity, and attachment points are critical determinants of the PROTAC's overall success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as crucial pharmacokinetic properties like cell permeability and solubility.[4][5][6]
Historically, PROTAC development has relied heavily on flexible polyethylene glycol (PEG) and alkyl chains, primarily due to their synthetic tractability.[2] However, the field is rapidly evolving, with a clear shift towards more sophisticated, rigid linkers that offer greater control over the PROTAC's conformational profile.[2][7] This guide provides an in-depth comparison of a rigid cyclobutane-based linker, exemplified by the synthetic building block Methyl 3-(benzyloxy)cyclobutanecarboxylate , against commonly used flexible and rigid linker classes. We will explore the causal relationships between linker structure and function, supported by experimental data and detailed protocols to empower researchers in the rational design of next-generation protein degraders.
Featured Linker Motif: The Rigid Cyclobutane Scaffold
The incorporation of a cyclobutane ring, derived from precursors like Methyl 3-(benzyloxy)cyclobutanecarboxylate, introduces a significant degree of conformational restraint within the PROTAC linker. Unlike the freely rotating bonds of alkyl and PEG chains, the cyclobutane scaffold forces the linker into a more defined three-dimensional geometry.
Projected Impact on PROTAC Performance:
-
Pre-organization for Ternary Complex Formation: The primary rationale for using rigid linkers is to minimize the entropic penalty associated with forming the ternary complex.[7][8] By reducing the number of rotatable bonds, a cyclobutane-containing linker can pre-organize the warhead and E3 ligase ligand into a conformation that is favorable for binding, potentially leading to a more stable and productive ternary complex.[8]
-
Improved Metabolic Stability: Saturated cyclic structures are often less susceptible to metabolic degradation compared to linear, flexible chains, which can present multiple sites for enzymatic attack.[5][9] This enhanced stability can translate to improved pharmacokinetic profiles.
-
Modulation of Physicochemical Properties: The benzyloxy and carboxylate moieties of the parent building block provide handles for tuning lipophilicity and synthetic attachment. While the core cyclobutane is lipophilic, the overall properties of the final PROTAC can be finely adjusted through subsequent chemical modifications. The replacement of a flexible chain with a rigid cyclic group can also alter the topological polar surface area (TPSA), impacting cell permeability.[5]
Comparative Analysis of PROTAC Linker Classes
The selection of a linker is a multi-parameter optimization problem where gains in one property, such as rigidity, may require balancing trade-offs in others, like solubility.[3] Below is a comparative analysis of the cyclobutane motif against the most prevalent linker archetypes.
| Linker Class | Primary Characteristic | Key Advantages | Key Disadvantages |
| Alkyl Chains | Flexible, Lipophilic | Synthetically accessible, can enhance membrane permeability.[7][] | Can lead to poor aqueous solubility and metabolic instability; high conformational entropy.[5][7] |
| PEG Chains | Flexible, Hydrophilic | Improves aqueous solubility; synthetically versatile.[9][11][12][13] | May reduce cell permeability and metabolic stability.[9][14] |
| Piperazine/Piperidine | Rigid, Basic | Enhances rigidity and metabolic stability; piperazine's basicity can improve solubility via protonation.[8][15][16][17] | Can be synthetically more complex than linear chains.[7] |
| Cyclobutane | Rigid, Lipophilic Core | Introduces significant rigidity to pre-organize the PROTAC; potential for improved metabolic stability.[5] | May decrease solubility if not appropriately functionalized; synthesis can be complex. |
| Triazole | Rigid, Planar | Metabolically stable; easily synthesized via "click chemistry," ideal for library generation.[9][][] | The planar structure imposes specific geometric constraints that may not always be optimal. |
Flexible Linkers: Alkyl and PEG Chains
Alkyl and Polyethylene Glycol (PEG) chains are the most common motifs found in published PROTAC structures, accounting for approximately 30% and 55% of linkers, respectively.[2] Their popularity stems from synthetic accessibility and the ease with which their length can be modified.[2][]
-
Alkyl linkers increase the lipophilicity of the PROTAC, which can improve passive diffusion across the cell membrane.[] However, this often comes at the cost of reduced aqueous solubility, a significant challenge for the already large PROTAC molecules that often fall outside Lipinski's "rule of five".[7][14][20]
-
PEG linkers , conversely, are incorporated to enhance hydrophilicity and solubility.[9][12][13] The repeating ethylene glycol units provide polarity, but this same feature can sometimes hinder cell permeability and may introduce metabolic liabilities.[14]
The high degree of flexibility in both linker types can be a double-edged sword. While it allows the PROTAC to adopt multiple conformations to find a productive binding mode, it also carries a significant entropic penalty upon binding, which can destabilize the ternary complex.[7]
Rigid Linkers: Piperazine, Piperidine, and Cycloalkanes
To overcome the drawbacks of flexible linkers, researchers have increasingly turned to rigid scaffolds.[7] Saturated heterocycles like piperidine and piperazine are frequently used to introduce conformational constraints.[8][9]
-
Piperazine and Piperidine linkers rigidify the PROTAC structure, which can lead to more potent degradation by pre-organizing the molecule into a bioactive conformation.[8][21] This strategy was successfully employed in the development of clinical candidates ARV-110 and ARV-471, where replacing a flexible linker with a more rigid one significantly improved potency and metabolic stability.[8][22] Furthermore, the two nitrogen atoms in piperazine offer a unique advantage: the second nitrogen can be protonated at physiological pH, which can enhance solubility.[15][16][17][]
The cyclobutane linker falls squarely into this category of rigid designs. Its primary function is to lock a portion of the linker into a defined conformation, thereby reducing the entropic cost of ternary complex formation, similar to the role played by piperidine and piperazine rings.[5] The choice between these rigid motifs often depends on the specific spatial and geometric requirements of the POI-E3 ligase pair, as well as the desired physicochemical properties of the final PROTAC molecule.
Visualizing Linker Architectures
The following diagram illustrates the structural differences between flexible and rigid linker classes connecting a warhead (targeting the POI) and an anchor (recruiting the E3 Ligase).
Caption: Comparison of flexible vs. rigid PROTAC linker architectures.
Experimental Evaluation of Linker Performance
The ultimate measure of a linker's effectiveness is determined empirically. The efficacy of a PROTAC is quantified by two key parameters: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[4][23] A lower DC50 indicates higher potency, while a higher Dmax signifies greater efficacy.[4]
Hypothetical Performance Data Based on Linker Class:
The table below summarizes expected trends in degradation performance based on linker choice for a hypothetical BRD4-targeting PROTAC.
| PROTAC ID | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | cLogP | Aqueous Solubility (µM) |
| PROTAC-A1 | Alkyl Chain | 12 | 75 | 90 | 5.8 | < 1 |
| PROTAC-P1 | PEG Chain | 13 (4 units) | 120 | 85 | 4.2 | 25 |
| PROTAC-Z1 | Piperazine | 11 | 25 | >95 | 4.5 | 15 |
| PROTAC-C1 | Cyclobutane | 11 | 30 | >95 | 5.5 | 5 |
Note: This data is illustrative and serves to highlight general trends. Optimal linker type and length must be determined on a case-by-case basis.[1][24]
The trend suggests that the rigid linkers (Piperazine and Cyclobutane) can lead to more potent degradation (lower DC50) and higher efficacy (Dmax), likely due to the formation of a more stable ternary complex. The PEG linker improves solubility but may slightly compromise potency, while the alkyl linker shows good efficacy but suffers from very poor solubility.
Protocol: Cellular Degradation Assay via Western Blot
This protocol details a standard workflow for determining the DC50 and Dmax of a set of PROTACs with varying linkers.
Caption: Workflow for determining PROTAC degradation potency and efficacy.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture a relevant human cell line (e.g., MCF7 for estrogen receptor, 22Rv1 for androgen receptor) under standard conditions.
-
Seed 0.5 x 10^6 cells per well in 6-well plates and allow them to attach for 24 hours. The goal is to achieve 70-80% confluency at the time of lysis.
-
-
PROTAC Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of each PROTAC in DMSO.
-
Perform a serial dilution to create a range of concentrations (e.g., 1000 nM, 300 nM, 100 nM, 30 nM, 10 nM, 3 nM, 1 nM, and a DMSO vehicle control).
-
Remove the culture medium from the cells and replace it with fresh medium containing the respective PROTAC concentrations.
-
Incubate the cells for a predetermined time, typically 18-24 hours, to allow for protein degradation.
-
-
Cell Lysis and Protein Quantification:
-
After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the total protein concentration using a BCA assay, following the manufacturer's protocol.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-Actin) overnight at 4°C.
-
Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Data Acquisition and Analysis:
-
Apply an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the POI band to its corresponding loading control band.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control (set to 100%).
-
Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a four-parameter variable slope equation using software like GraphPad Prism to determine the DC50 and Dmax values.[25]
-
Conclusion and Future Outlook
The linker is a pivotal component in PROTAC design, and its optimization is essential for developing potent and drug-like protein degraders.[2] While flexible alkyl and PEG linkers have been foundational, the field is increasingly recognizing the power of rigid linkers to enhance ternary complex stability and improve pharmacokinetic properties.[2][5]
The cyclobutane scaffold, represented by building blocks like Methyl 3-(benzyloxy)cyclobutanecarboxylate, offers a compelling strategy for introducing conformational rigidity. By pre-organizing the PROTAC into a bioactive conformation, such linkers have the potential to deliver highly potent and metabolically stable degraders. The rational design of PROTACs requires a holistic approach, balancing the linker's impact on ternary complex formation with its influence on crucial properties like solubility and permeability.[20][26][27] As our understanding of the structural biology of ternary complexes deepens, the strategic incorporation of novel, rigid motifs like cyclobutanes will undoubtedly play a crucial role in unlocking the full therapeutic potential of targeted protein degradation.
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National Institutes of Health (NIH). Current strategies for the design of PROTAC linkers: a critical review - PMC. [Link]
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Royal Society of Chemistry. PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. [Link]
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JenKem Technology USA. PROTAC PEG Linkers. [Link]
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Biopharma PEG. PEG Linkers for PROTAC Synthesis. [Link]
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Open Exploration Publishing. Novel approaches for the rational design of PROTAC linkers. [Link]
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CD ComputaBio. PROTAC Linker Design and Optimization. [Link]
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ResearchGate. PROTAC Cell Permeability and Oral Bioavailability: A Journey Into Uncharted Territory | Request PDF. [Link]
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Taylor & Francis Online. Full article: Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). [Link]
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MDPI. ProLinker–Generator: Design of a PROTAC Linker Base on a Generation Model Using Transfer and Reinforcement Learning. [Link]
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ResearchGate. Impact of linker length on the activity of PROTACs. [Link]
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A Comparative Guide for PROTAC Development: Cyclobutane-Based Linkers vs. PEG Linkers
Abstract
Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by enabling the targeted degradation of disease-causing proteins. The linker component of a PROTAC, which connects the target protein binder to the E3 ligase recruiter, is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties.[1][2] Historically, polyethylene glycol (PEG) and alkyl chains have been the workhorses of PROTAC linker design due to their synthetic tractability.[3][4] However, the field is rapidly evolving towards more sophisticated, rigid linker designs to overcome the limitations of their flexible counterparts. This guide provides a detailed comparison of emerging rigid linkers derived from scaffolds like methyl 3-(benzyloxy)cyclobutanecarboxylate against traditional flexible PEG linkers, offering experimental insights to guide rational PROTAC design.
The Pivotal Role of the Linker in PROTAC Efficacy
A PROTAC's mechanism of action hinges on the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase.[5][6] The linker is not merely a spacer but an active participant in this process. Its length, rigidity, and chemical composition dictate the spatial orientation of the two proteins, influencing the stability of the ternary complex and subsequent ubiquitination of the target protein for proteasomal degradation.[1][] An optimal linker must also confer favorable physicochemical properties to the PROTAC molecule, such as solubility and cell permeability.[5][8]
Flexible Linkers: The PEG Advantage and Its Limitations
Polyethylene glycol (PEG) linkers are hydrophilic, flexible chains composed of repeating ethylene oxide units.[9][10] Their prevalence in early PROTAC design stems from several key advantages.
Advantages of PEG Linkers:
-
Enhanced Solubility: The hydrophilic nature of PEG can improve the aqueous solubility of often lipophilic PROTAC molecules, which is a common developmental hurdle.[10][11]
-
Synthetic Accessibility: PEG chains of various lengths are readily available and can be incorporated into PROTACs using well-established synthetic methodologies.[4][12]
-
Conformational Flexibility: The high degree of rotational freedom allows the PROTAC to adopt multiple conformations, increasing the probability of achieving a productive ternary complex.[4][]
Limitations of PEG Linkers:
-
Entropic Penalty: The high flexibility of PEG linkers can lead to a significant entropic penalty upon binding to form the ternary complex, potentially reducing its stability.[1]
-
Metabolic Instability: The ether linkages in PEG chains can be susceptible to oxidative metabolism, potentially leading to poor pharmacokinetic profiles.[4][]
-
Lack of Pre-organization: The conformational freedom of PEG linkers means the PROTAC does not exist in a pre-organized state for binding, which can be energetically unfavorable.[1]
Rigid Linkers: The Rise of Cyclobutane Scaffolds
To address the shortcomings of flexible linkers, researchers are increasingly turning to rigid designs that incorporate cyclic structures.[4] Scaffolds derived from molecules like methyl 3-(benzyloxy)cyclobutanecarboxylate offer a constrained yet three-dimensional architecture.
Advantages of Cyclobutane-Based Rigid Linkers:
-
Conformational Pre-organization: The rigid cyclobutane core restricts the conformational freedom of the linker, which can pre-organize the PROTAC into a bioactive conformation favorable for ternary complex formation.[1] This can reduce the entropic penalty of binding.[1]
-
Improved Selectivity: By presenting the protein-binding ligands in a more defined spatial orientation, rigid linkers can enhance selectivity for the intended target and reduce off-target effects.[1]
-
Enhanced Pharmacokinetics: The constrained nature of rigid linkers can lead to improved metabolic stability and better overall pharmacokinetic properties.[1][8] Recent studies have shown that incorporating rigid motifs like piperazine or piperidine can improve water solubility and cell permeability.[14][15]
Disadvantages of Cyclobutane-Based Rigid Linkers:
-
Synthetic Complexity: The synthesis of PROTACs incorporating rigid linkers like cyclobutane derivatives is often more complex and challenging compared to those with simple PEG chains.[1][16]
-
Risk of Misfit: If the pre-organized conformation is not optimal for a specific target protein and E3 ligase pair, it can hinder the formation of a productive ternary complex.[1]
Head-to-Head Comparison: Cyclobutane vs. PEG Linkers
| Feature | PEG Linkers | Cyclobutane-Based Linkers | Rationale & Implications |
| Conformational Flexibility | High | Low (Rigid) | High flexibility in PEG linkers can aid in initial hit-finding, but rigidity in cyclobutane linkers can lead to higher potency and selectivity through conformational pre-organization.[1][4] |
| Solubility | Generally high (hydrophilic) | Can be modulated; may require additional polar groups. | PEG's inherent hydrophilicity is advantageous for solubility, a common PROTAC challenge.[10][11] Cyclobutane linkers may require more careful design to ensure adequate solubility. |
| Cell Permeability | Variable; can be improved by "chameleon" effect. | Can be high; rigidity can shield polar surface area. | While large and flexible, some PEG-containing PROTACs can adopt folded, less polar conformations to cross cell membranes.[15] The defined structure of rigid linkers can also be optimized to enhance permeability.[8][17] |
| Metabolic Stability | Susceptible to oxidation. | Generally more stable. | The ether bonds in PEG are potential metabolic soft spots.[4][] The carbon framework of cyclobutane is typically more resistant to metabolic degradation. |
| Synthetic Accessibility | High | Moderate to Low | PEG chains are commercially available and easy to incorporate.[4] Cyclobutane derivatives often require multi-step synthesis.[16] |
| Ternary Complex Stability | Can be lower due to entropic penalty. | Can be higher due to pre-organization. | The entropic cost of "freezing" a flexible PEG linker into a single conformation can destabilize the ternary complex.[1] A rigid linker that is already in a favorable conformation can lead to a more stable complex. |
Experimental Workflows for Linker Evaluation
A systematic evaluation of different linker types is crucial for optimizing PROTAC performance. The following experimental protocols provide a framework for comparing PROTACs with PEG and cyclobutane-based linkers.
PROTAC Synthesis
The synthesis of a PROTAC is a multi-step process that involves the separate synthesis of the target protein ligand, the E3 ligase ligand, and the linker, followed by their conjugation.
Diagram of a General PROTAC Synthetic Strategy:
Caption: General synthetic workflow for PROTAC assembly.
Step-by-Step Synthesis Protocol (Conceptual):
-
Synthesis of Linker-Ligand Moieties:
-
For a PEG-based PROTAC, a commercially available amino-PEG-acid can be coupled to the E3 ligase ligand (e.g., pomalidomide) using standard amide coupling conditions (e.g., HATU, DIPEA in DMF).
-
For a cyclobutane-based PROTAC, a derivative of methyl 3-(benzyloxy)cyclobutanecarboxylate would be synthesized and functionalized with appropriate groups for coupling to both the E3 ligase ligand and the target protein ligand.
-
-
Coupling to the Second Ligand:
-
The resulting linker-E3 ligase ligand intermediate is then deprotected (if necessary) and coupled to the target protein ligand under similar amide coupling conditions.
-
-
Purification and Characterization:
-
The final PROTAC product is purified by reverse-phase HPLC and its identity and purity are confirmed by LC-MS and NMR.
-
Ternary Complex Formation Assays
The ability of a PROTAC to induce the formation of a stable ternary complex is a key indicator of its potential efficacy. Several biophysical techniques can be used to assess this.[][18]
Diagram of Ternary Complex Formation:
Caption: PROTAC-mediated ternary complex formation.
Recommended Assay: Surface Plasmon Resonance (SPR) [][18]
-
Immobilization: Immobilize the E3 ligase (e.g., VHL or Cereblon) on an SPR sensor chip.
-
Analyte Injection: Sequentially inject the PROTAC followed by the target protein over the chip surface.
-
Data Analysis: Monitor the change in response units (RU) to determine the binding kinetics (association and dissociation rates) and affinity of the ternary complex. A significant increase in RU upon injection of the target protein in the presence of the PROTAC indicates ternary complex formation.
Cell Permeability Assays
For a PROTAC to be effective, it must be able to cross the cell membrane to reach its intracellular target.
Recommended Assay: Caco-2 Permeability Assay [14][19]
-
Cell Culture: Culture Caco-2 cells on a permeable filter support until they form a confluent monolayer.
-
PROTAC Application: Add the PROTAC to the apical (A) side of the monolayer.
-
Sampling: At various time points, collect samples from the basolateral (B) side.
-
Quantification: Analyze the concentration of the PROTAC in the basolateral samples using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the cell monolayer.
Protein Degradation Assays
The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein in a cellular context.[20][21]
Recommended Assay: Western Blotting [20]
-
Cell Treatment: Treat cells with increasing concentrations of the PROTAC for a specified period (e.g., 24 hours).
-
Cell Lysis: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).
-
Detection and Quantification: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the extent of protein degradation relative to the vehicle-treated control. From this data, the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be determined.[22]
Conclusion
The choice of linker is a critical decision in the design of a PROTAC, with profound implications for its biological activity and therapeutic potential. While flexible PEG linkers offer synthetic convenience and can be effective in certain contexts, the trend towards more rigid linkers, such as those derived from cyclobutane scaffolds, represents a promising strategy for developing next-generation PROTACs with enhanced potency, selectivity, and pharmacokinetic properties. The systematic experimental evaluation of different linker types, as outlined in this guide, is essential for the rational design of highly effective protein degraders.
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Imai, K., & Takaoka, Y. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Drug Metabolism and Pharmacokinetics, 49, 100508. [Link]
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Gabizon, R., et al. (2020). Novel approaches for the rational design of PROTAC linkers. RSC Medicinal Chemistry, 11(10), 1147-1150. [Link]
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Barfield, R. M., & Lall, M. S. (2021). Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs. In Antibody-Drug Conjugates (pp. 221-253). Royal Society of Chemistry. [Link]
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A Comparative Guide to the Biological Activity of PROTACs with Different Cyclobutane Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] While the two ligands provide the specificity for the POI and the E3 ligase, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's biological activity, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical and pharmacokinetic properties.[1]
This guide focuses on a specific class of rigid linkers: those incorporating a cyclobutane scaffold. By constraining the conformational flexibility of the PROTAC, cyclobutane linkers can pre-organize the molecule into a bioactive conformation, potentially leading to improved ternary complex formation and enhanced degradation efficiency. Furthermore, the stereochemistry of substituted cyclobutane linkers, such as cis and trans isomers, can introduce distinct three-dimensional arrangements of the two ligands, offering a powerful strategy for fine-tuning a PROTAC's biological activity and selectivity.
This document will provide a comprehensive comparison of the biological activities of PROTACs featuring different cyclobutane linkers, supported by experimental data from the literature. We will delve into the impact of cyclobutane stereoisomerism on degradation potency, selectivity, and cell permeability, and provide detailed experimental protocols for the key assays used to evaluate these parameters.
The PROTAC Mechanism of Action: A Symphony of Induced Proximity
The fundamental mechanism of a PROTAC is to act as a molecular matchmaker, bringing a target protein and an E3 ubiquitin ligase into close proximity to form a ternary complex.[1] This induced proximity enables the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalyze the degradation of additional POI molecules.
Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.
Comparative Analysis of Cyclobutane Linkers in PROTACs
The rigidity of the cyclobutane ring can significantly impact the conformational dynamics of a PROTAC, influencing its ability to form a stable and productive ternary complex. A key study in this area explored the effects of cis- and trans-cyclobutane linkers in a series of PROTACs designed to degrade components of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator implicated in cancer.
Case Study: PRC2 Degraders with cis- and trans-Cyclobutane Linkers
In this study, a series of PROTACs were synthesized with either a cis- or trans-1,3-dicarboxycyclobutane linker connecting a ligand for the EED subunit of PRC2 and a ligand for the von Hippel-Lindau (VHL) E3 ligase. The biological activities of these PROTACs, including UNC7700 (cis-cyclobutane) and UNC7698 (trans-cyclobutane), were compared.
| Compound | Linker Stereochemistry | Target Degradation (DC50, nM) | Cell Permeability | Ternary Complex Formation |
| UNC7700 | cis-cyclobutane | EED: 111 nM; EZH2: 275 nM | Significantly Improved | Favorable |
| UNC7698 | trans-cyclobutane | More selective for EED | Lower | Less Favorable |
Table 1: Comparative biological activity of PRC2-targeting PROTACs with cis- and trans-cyclobutane linkers.
Key Findings:
-
Degradation Potency and Selectivity: The cis-cyclobutane linker in UNC7700 resulted in potent degradation of both EED and another core PRC2 component, EZH2. In contrast, the trans-isomer, UNC7698, was more selective for the degradation of EED. This highlights how the spatial orientation of the ligands, dictated by the linker stereochemistry, can fine-tune the degradation selectivity of a PROTAC.
-
Cell Permeability: Cellular accumulation assays revealed that the cis-cyclobutane isomer, UNC7700, exhibited significantly improved cell permeability compared to its trans-counterpart. Molecular dynamics simulations suggested that the cis-linker allows the PROTAC to adopt a more folded conformation, which may shield its polar surface area and facilitate passive diffusion across the cell membrane.
-
Ternary Complex Formation: The differences in degradation efficiency were also attributed to the ability of the linkers to promote the formation of a stable ternary complex. The geometry of the cis-cyclobutane linker in UNC7700 was more conducive to bringing the EED and VHL proteins into a productive orientation for ubiquitination.
Experimental Protocols
The rigorous evaluation of PROTACs requires a suite of well-defined experimental protocols. Below are step-by-step methodologies for key assays used to characterize the biological activity of PROTACs with different cyclobutane linkers.
Western Blotting for Protein Degradation
This is the most common method for quantifying the extent of target protein degradation.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Denature the protein lysates and separate them by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the signal of the target protein to a loading control (e.g., GAPDH or β-actin). Plot dose-response curves to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Figure 2: A simplified workflow for Western Blot analysis of PROTAC-mediated protein degradation.
Ternary Complex Formation Assays
Several biophysical techniques can be used to characterize the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
a) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Protocol:
-
Reagent Preparation: Prepare solutions of the purified POI (e.g., tagged with His6) and E3 ligase complex (e.g., tagged with GST) in an appropriate assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the POI and E3 ligase complex.
-
PROTAC Titration: Add a serial dilution of the PROTAC to the wells.
-
Antibody Addition: Add TR-FRET donor (e.g., anti-His6-terbium) and acceptor (e.g., anti-GST-d2) antibodies.
-
Incubation and Measurement: Incubate the plate at room temperature in the dark. Measure the TR-FRET signal on a plate reader.
-
Data Analysis: Plot the TR-FRET ratio as a function of PROTAC concentration to generate a bell-shaped curve, indicative of ternary complex formation.
b) Surface Plasmon Resonance (SPR)
Protocol:
-
Chip Preparation: Immobilize the E3 ligase on a sensor chip.
-
Analyte Injection: Inject a constant concentration of the POI mixed with varying concentrations of the PROTAC over the chip surface.
-
Binding and Dissociation: Monitor the association and dissociation of the complex in real-time.
-
Data Analysis: Fit the sensorgrams to a suitable binding model to determine the kinetic and affinity constants for ternary complex formation.
Cell Permeability Assays
Assessing the ability of a PROTAC to cross the cell membrane is crucial for its biological activity.
a) Parallel Artificial Membrane Permeability Assay (PAMPA)
This is a high-throughput, cell-free assay that measures passive permeability.
Protocol:
-
Plate Preparation: A 96-well filter plate is coated with a lipid-infused artificial membrane. The filter plate is then placed in a 96-well acceptor plate containing buffer.
-
Compound Addition: The test PROTAC is added to the donor wells of the filter plate.
-
Incubation: The plate is incubated for a defined period to allow the compound to diffuse across the artificial membrane into the acceptor wells.
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is quantified by LC-MS/MS.
-
Data Analysis: The permeability coefficient (Pe) is calculated.
b) Caco-2 Permeability Assay
This cell-based assay models the permeability across the human intestinal epithelium and can account for both passive and active transport.
Protocol:
-
Cell Culture: Caco-2 cells are cultured on permeable supports for 21 days to form a differentiated monolayer with tight junctions.
-
Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer.
-
Permeability Measurement: The PROTAC is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite side at various time points.
-
Quantification: The concentration of the PROTAC in the collected samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. The efflux ratio (Papp(B-A)/Papp(A-B)) can indicate if the PROTAC is a substrate for efflux transporters.
Drug Metabolism and Pharmacokinetics (DMPK) Considerations
The unique physicochemical properties of PROTACs, often falling "beyond the Rule of Five," present challenges for their DMPK profiles.[2]
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses the susceptibility of a PROTAC to phase I metabolism.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing human liver microsomes and the test PROTAC in phosphate buffer.
-
Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the reaction by adding a NADPH regenerating system.
-
Time Points and Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent PROTAC.
-
Data Analysis: Plot the percentage of remaining PROTAC versus time and calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Conclusion and Future Perspectives
The incorporation of cyclobutane linkers into PROTACs offers a compelling strategy for enhancing their biological activity. The rigidity of the cyclobutane scaffold can pre-organize the PROTAC into a bioactive conformation, while the stereochemistry of substituted cyclobutanes provides a powerful tool for fine-tuning degradation potency, selectivity, and cell permeability. The case study of PRC2 degraders clearly demonstrates that subtle changes in linker stereochemistry can have a profound impact on the overall performance of a PROTAC.
As our understanding of "linkerology" continues to evolve, the rational design of PROTACs with optimized linkers will be crucial for the development of next-generation protein degraders with improved therapeutic profiles. Future research will likely focus on expanding the repertoire of rigid and stereochemically defined linkers and developing computational models to better predict the impact of linker structure on ternary complex formation and PROTAC permeability. The continued exploration of novel linker chemistries, including those incorporating cyclobutane and other constrained ring systems, holds great promise for unlocking the full therapeutic potential of targeted protein degradation.
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Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181–200. [Link]
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Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. (2022). ACS Central Science. [Link]
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Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (2022). Journal of Medicinal Chemistry. [Link]
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PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components. (2020). Journal of Medicinal Chemistry. [Link]
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The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024). SLAS Discovery. [Link]
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Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. (2020). Journal of Medicinal Chemistry. [Link]
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Detailed assay workflow of the equilibrated Caco-2 permeability assay... - ResearchGate. (n.d.). ResearchGate. [Link]
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Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io. [Link]
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How to Conduct an In Vitro Metabolic Stability Study. (2025). BioIVT. [Link]
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A Comparative Guide to the Enantioselective Analysis of Methyl 3-(benzyloxy)cyclobutanecarboxylate
For researchers, scientists, and drug development professionals, the stereochemical purity of a chiral molecule is not a trivial detail; it is a critical parameter that can define its biological activity, pharmacological profile, and safety. Methyl 3-(benzyloxy)cyclobutanecarboxylate, a functionalized cyclobutane derivative, possesses a stereogenic center at the C1 and C3 positions of the cyclobutane ring, leading to the existence of enantiomers. The precise quantification of the enantiomeric excess (e.e.) of this compound is paramount for its application in asymmetric synthesis and pharmaceutical development.[1][2]
While a specific, validated enantioselective method for Methyl 3-(benzyloxy)cyclobutanecarboxylate is not prominently featured in existing literature, this guide provides a comprehensive, comparative framework for developing a robust and reliable analytical method. We will explore the primary chromatographic and spectroscopic techniques, grounding our recommendations in established principles of chiral recognition and supported by data from analogous separations.
Comparative Analysis of Key Analytical Techniques
The choice of an analytical technique for enantioselective analysis is dictated by factors such as the physicochemical properties of the analyte, the required sensitivity and accuracy, and the available instrumentation. For Methyl 3-(benzyloxy)cyclobutanecarboxylate, three principal techniques present viable pathways: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents.
| Feature | Chiral HPLC | Chiral GC | Chiral NMR with CSAs |
| Principle | Differential interaction with a chiral stationary phase (CSP) in the liquid phase. | Differential interaction with a CSP in the gas phase. | Formation of diastereomeric complexes with a chiral solvating agent (CSA), inducing chemical shift non-equivalence. |
| Applicability | Broadly applicable, versatile for a wide range of compounds.[3] | Suitable for volatile and thermally stable compounds.[4] | Applicable to a wide range of soluble compounds; provides direct observation of both enantiomers.[5] |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range). | Lower (mg to µg range). |
| Sample Throughput | Moderate to high. | High. | Low to moderate. |
| Method Development | Can be complex, requiring screening of multiple columns and mobile phases.[6] | Generally simpler, primarily involves temperature programming. | Relatively straightforward, involves screening of CSAs and optimizing concentration. |
| Preparative Scale-up | Feasible and commonly performed. | Possible but less common. | Not applicable for separation. |
| Confirmation | Primarily by retention time comparison. | Retention time and mass spectrometry (MS). | Direct spectroscopic evidence of diastereomeric species. |
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation
Chiral HPLC is arguably the most powerful and versatile technique for the separation of enantiomers due to the vast array of available chiral stationary phases (CSPs) and the flexibility in mobile phase composition.[7] The separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[8]
Causality in Experimental Choices:
-
Chiral Stationary Phase (CSP) Selection: For Methyl 3-(benzyloxy)cyclobutanecarboxylate, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are a logical starting point.[9] The chiral recognition mechanism of these phases involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral helical polymer structure. The presence of the ester and benzyloxy groups in the target molecule provides the necessary functional handles for these interactions. Pirkle-type CSPs, which rely on π-π interactions, are also a strong choice due to the aromatic benzyloxy group.[8]
-
Mode of Chromatography: Both normal-phase (NP) and reversed-phase (RP) modes are viable. NP chromatography (e.g., using hexane/alcohol mobile phases) often provides better selectivity for chiral separations on polysaccharide CSPs.[6] RP chromatography (e.g., using acetonitrile/water or methanol/water) is also possible, especially with immobilized polysaccharide phases or cyclodextrin-based CSPs where inclusion complexation with the aromatic ring can be a key interaction mechanism.[6]
Caption: Workflow for Chiral HPLC Method Development.
Chiral Gas Chromatography (GC): A High-Resolution Alternative
For analytes with sufficient volatility and thermal stability, such as the target methyl ester, chiral GC offers excellent resolution and sensitivity.[10] The most common chiral GC stationary phases are based on derivatized cyclodextrins.
Causality in Experimental Choices:
-
Stationary Phase: A cyclodextrin-based chiral capillary column (e.g., based on β- or γ-cyclodextrin) is the standard choice.[2] The hydrophobic cavity of the cyclodextrin can form inclusion complexes with the benzyloxy-phenyl group of the analyte, while interactions between the analyte's functional groups and the derivatized rim of the cyclodextrin lead to enantiomeric differentiation.
-
Temperature Programming: A temperature gradient is typically employed to ensure good peak shape and resolution. Starting at a lower temperature allows for the initial enantioselective interactions, while ramping up the temperature elutes the compounds in a reasonable time.
NMR Spectroscopy with Chiral Solvating Agents (CSAs): A Confirmatory Approach
NMR spectroscopy can be used to determine enantiomeric excess without chromatographic separation. This is achieved by adding a chiral solvating agent (CSA) to the NMR tube containing the analyte.[11] The CSA forms non-covalent diastereomeric complexes with the enantiomers, which are in fast exchange on the NMR timescale. This results in separate, observable signals for each enantiomer, and the e.e. can be determined by integrating these signals.
Causality in Experimental Choices:
-
CSA Selection: For an ester like the target molecule, chiral alcohols (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) or chiral acids can be effective CSAs. The formation of hydrogen bonds and aromatic interactions between the CSA and the analyte is crucial for inducing observable chemical shift differences (Δδ).[12]
-
Solvent and Concentration: The choice of solvent (e.g., CDCl₃, C₆D₆) can significantly impact the strength of the diastereomeric interactions. The molar ratio of CSA to the analyte must be optimized to achieve the best spectral separation.
Detailed Experimental Protocols
The following protocols are designed as robust starting points for method development.
Protocol 1: Chiral HPLC Method Development and Screening
-
Column Screening:
-
Primary Columns: Chiralpak® AD-H (amylose-based) and Chiralcel® OD-H (cellulose-based), 250 x 4.6 mm, 5 µm.
-
Secondary Column: A Pirkle-type column such as (S,S)-Whelk-O1.
-
-
Sample Preparation: Prepare a 1.0 mg/mL solution of racemic Methyl 3-(benzyloxy)cyclobutanecarboxylate in the mobile phase.
-
Initial Screening Conditions (Normal Phase):
-
Mobile Phase A: n-Hexane / 2-Propanol (IPA) (90:10, v/v).
-
Mobile Phase B: n-Hexane / Ethanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 220 nm (due to the benzene ring).
-
-
Optimization: If partial or full separation is observed, optimize the mobile phase composition by varying the alcohol content (e.g., from 5% to 20%). Lowering the flow rate (e.g., to 0.5 mL/min) or the temperature can also improve resolution.[13]
-
Data Analysis: Calculate the resolution (Rs) between the enantiomer peaks. A baseline separation (Rs ≥ 1.5) is desired.
Hypothetical HPLC Data:
| Column | Mobile Phase (Hexane/IPA) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| Chiralpak® AD-H | 90:10 | 8.2 | 9.5 | 1.8 |
| Chiralcel® OD-H | 90:10 | 11.5 | 12.1 | 1.1 |
Protocol 2: Chiral GC Method Development
-
Column: Chiraldex® G-TA (or similar γ-cyclodextrin based column), 30 m x 0.25 mm ID, 0.12 µm film thickness.
-
Sample Preparation: Prepare a 1.0 mg/mL solution in a suitable solvent (e.g., ethyl acetate).
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Oven Program: 100 °C (hold 1 min), ramp to 180 °C at 2 °C/min, hold for 5 min.
-
Detector: FID at 250 °C.
-
-
Optimization: Adjust the temperature ramp rate. A slower ramp often improves resolution.
-
Data Analysis: Identify the two enantiomer peaks and determine their respective areas to calculate the enantiomeric excess.
Caption: Decision tree for selecting the primary analytical technique.
Protocol 3: Enantiomeric Excess Determination by ¹H NMR
-
Sample Preparation: Dissolve ~5 mg of the analyte in 0.6 mL of CDCl₃ in an NMR tube.
-
Acquire Spectrum of Racemate: Obtain a standard ¹H NMR spectrum of the racemic material.
-
Add Chiral Solvating Agent: Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
Acquire Spectrum of Mixture: Re-acquire the ¹H NMR spectrum. Look for splitting of singlet peaks or duplication of multiplets corresponding to protons near the chiral centers. The methyl ester singlet is often a good diagnostic peak.
-
Optimization: If no separation is observed, incrementally increase the amount of CSA (e.g., to 1.0, 1.5 equivalents) and re-acquire the spectrum.
-
Data Analysis: Integrate the separated signals corresponding to the two enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100.
Conclusion: A Pathway to a Validated Method
The enantioselective analysis of Methyl 3-(benzyloxy)cyclobutanecarboxylate is a readily achievable, albeit undeveloped, analytical task. This guide demonstrates that by leveraging the established principles of chiral recognition, a robust method can be systematically developed. Chiral HPLC with polysaccharide-based stationary phases offers the most versatile and promising primary approach, providing a clear path to a high-resolution separation suitable for both analytical and preparative purposes.[3][9] Chiral GC stands as a powerful, high-sensitivity alternative, while NMR with chiral solvating agents provides an invaluable orthogonal technique for confirmation.[5][10] By following the comparative analysis and detailed protocols herein, researchers can efficiently establish a validated method to ensure the stereochemical integrity of this important synthetic building block.
References
- G. G. T. Guilbault, Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis, Chemical Reviews, 1994.
- I.B.S. Analytical, Chiral HPLC Method Development, n.d.
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- BenchChem, A Comparative Guide to HPLC Methods for Chiral Separation of Substituted Cyclohexenones, 2025.
- G. U.
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- Shimadzu, Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16, 2016.
- Bioanalysis Zone, Chiral HPLC Column Selection and Method Development Guide, n.d.
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- Phenomenex, Chiral HPLC Separ
- A. Mosandl, Enantioselective Gas Chromatography in Flavor and Fragrance Analysis, Developments in Food Science, 1996.
- C. Nazareth, A Review on Chiral Stationary Phases for Separation of Chiral Drugs, International Journal of Pharmaceutical and Phytopharmacological Research, 2020.
- C. Fernandes, Chiral Stationary Phases for Liquid Chromatography: Recent Developments, Molecules, 2021.
- F. S. G. Chandler, Chiral NMR solvating additives for differentiation of enantiomers, Top Curr Chem, 2013.
- ResearchGate, NMR Chiral solv
- GL Sciences, Chiral Chromatography - Separ
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- SIELC Technologies, Separation of Cyclobutanecarboxylic acid on Newcrom R1 HPLC column, n.d.
- E. P. K. Farràs, Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester, Molecules, 2024.
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X-ray crystallography of "Methyl 3-(benzyloxy)cyclobutanecarboxylate" derivatives
An In-Depth Technical Guide to the X-ray Crystallographic Analysis of Methyl 3-(benzyloxy)cyclobutanecarboxylate Derivatives: A Comparative Approach
Introduction: The Significance of Cyclobutane Scaffolds in Modern Drug Discovery
The cyclobutane motif, a four-membered carbocycle, has emerged as a compelling structural element in medicinal chemistry.[1][2] Its inherent ring strain and unique puckered, three-dimensional geometry offer medicinal chemists a powerful tool to impose conformational constraints on flexible molecules, a strategy often employed to enhance binding affinity and selectivity for biological targets.[1] Derivatives of cyclobutane, such as Methyl 3-(benzyloxy)cyclobutanecarboxylate, are valuable building blocks in the synthesis of novel therapeutic agents. The precise determination of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR) and for rational drug design.
X-ray crystallography stands as the gold standard for unambiguously determining the atomic and molecular structure of a crystalline compound.[3][4] This guide provides a comprehensive overview of the application of X-ray crystallography to the structural elucidation of Methyl 3-(benzyloxy)cyclobutanecarboxylate derivatives. It will delve into the experimental workflow, from crystal growth to structure refinement, and offer a critical comparison with alternative analytical techniques, equipping researchers, scientists, and drug development professionals with the necessary insights for their work.
Part 1: The Experimental Workflow of Single-Crystal X-ray Diffraction
The journey from a powdered sample to a fully refined crystal structure is a meticulous process. The following sections outline the critical steps involved in the X-ray crystallographic analysis of a small organic molecule like Methyl 3-(benzyloxy)cyclobutanecarboxylate.
Crystal Growth: The Cornerstone of a Successful Analysis
The adage "the better the crystal, the better the structure" holds immense truth in X-ray crystallography.[5] Obtaining a single, well-ordered crystal of suitable size and quality is often the most challenging step.[5] For organic molecules like Methyl 3-(benzyloxy)cyclobutanecarboxylate, which may exhibit conformational flexibility, patient and systematic screening of crystallization conditions is crucial.
Detailed Protocol for Crystal Growth (Vapor Diffusion):
-
Sample Purity: Begin with a highly purified sample of Methyl 3-(benzyloxy)cyclobutanecarboxylate (>97%). Impurities can inhibit crystal nucleation and growth.
-
Solvent Selection: Dissolve the compound in a small amount of a "good" solvent in which it is readily soluble (e.g., dichloromethane, ethyl acetate).
-
Precipitant Screening: Place the solution in a small, open vial. This vial is then placed in a larger, sealed chamber containing a "poor" solvent (precipitant) in which the compound is less soluble (e.g., hexane, pentane).
-
Slow Evaporation: The vapor of the poor solvent will slowly diffuse into the solution of the compound, gradually decreasing its solubility.
-
Nucleation and Growth: Over time (days to weeks), as the solution becomes supersaturated, single crystals may begin to form. Slow crystal growth is key to achieving high-quality, well-ordered crystals.[5]
Data Collection: Capturing the Diffraction Pattern
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is then rotated, and a series of diffraction patterns are collected at different orientations.[5]
Key Considerations for Data Collection:
-
X-ray Source: Monochromatic radiation, typically from a copper (Cu Kα) or molybdenum (Mo Kα) source, is used.[6]
-
Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise structure.
-
Data Completeness: A complete dataset is collected by rotating the crystal through a sufficient angular range to capture a comprehensive set of reflections.
Structure Solution and Refinement: From Diffraction to 3D Model
The collected diffraction data, which consists of the positions and intensities of the diffracted X-ray beams, is then used to solve and refine the crystal structure.
Computational Workflow:
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell, the basic repeating unit of the crystal lattice.[7]
-
Space Group Determination: Based on the symmetry of the diffraction pattern, the space group is determined, which describes the symmetry operations within the unit cell.[7]
-
Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. For small molecules, direct methods are a common approach.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process adjusts atomic positions, and thermal parameters to yield the final, high-resolution structure.
Part 2: A Comparative Analysis with Alternative Techniques
While X-ray crystallography provides an unparalleled static picture of a molecule's structure in the solid state, other techniques offer complementary information, particularly regarding the molecule's behavior in solution.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution.[3][10]
Key Differences and Complementarity:
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Solid (single crystal)[11] | Solution[10][11] |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, and conformation in the solid state.[8] | Connectivity of atoms, dynamic processes (e.g., conformational changes), and through-space interactions in solution.[8][10] |
| Strengths | Unambiguous determination of absolute stereochemistry and detailed geometric parameters.[4] | Provides information on molecular dynamics and behavior in a more biologically relevant environment (solution).[9][10] |
| Weaknesses | Requires a high-quality single crystal, which can be difficult to obtain. Provides a static picture of the molecule.[9] | Structure determination can be more complex for larger molecules, and it does not directly provide precise bond lengths and angles.[8] |
For Methyl 3-(benzyloxy)cyclobutanecarboxylate, NMR would be essential to confirm the connectivity of the atoms and to study the conformational dynamics of the cyclobutane ring and the benzyloxy group in solution, which may differ from the conformation observed in the crystal lattice.
Mass Spectrometry (MS)
Mass spectrometry is primarily used to determine the molecular weight of a compound and can provide information about its elemental composition and fragmentation patterns.
Role in Conjunction with Crystallography:
-
Confirmation of Identity: MS confirms the molecular weight of the crystallized compound, ensuring that the crystal structure corresponds to the correct molecule.
-
Purity Assessment: MS can be used to assess the purity of the sample before crystallization attempts.
While MS does not provide direct three-dimensional structural information, it is an indispensable tool for confirming the chemical identity of the material being analyzed by X-ray crystallography.
Visualizing the Workflow
The following diagram illustrates the comprehensive workflow for the X-ray crystallographic analysis of a small molecule.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Conclusion
The X-ray crystallographic analysis of Methyl 3-(benzyloxy)cyclobutanecarboxylate derivatives, while potentially challenging due to the intricacies of crystal growth, offers an unparalleled level of structural detail. The resulting three-dimensional model provides invaluable insights into the molecule's conformation, which is critical for understanding its biological activity and for guiding further drug design efforts. By complementing crystallographic data with information from techniques like NMR and mass spectrometry, researchers can achieve a comprehensive and unambiguous characterization of these important synthetic intermediates.
References
- Comparison of NMR and X-ray crystallography.
- Difference Between NMR and X-Ray Crystallography. (2020-07-22).
- Cyclobutanes in Small‐Molecule Drug Candid
- What are the differences between NMR and x-ray crystallography? - Quora. (2017-06-27).
- X-ray Diffraction Protocols and Methods | Springer N
- X-Ray Crystallography vs. NMR Spectroscopy - News-Medical.Net. (2019-10-30).
- Comparison of X-ray Crystallography, NMR and EM - Cre
- Crystal structure of cyclobutane at 117 K | Journal of the American Chemical Society.
- Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymeriz
- The Molecular Structure of Cyclobutane - SciSpace. (2016-10-17).
- Cyclobutane - Wikipedia.
- Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Chemical Reviews - ACS Public
- methyl 3-(benzyloxy)
- What Is Small Molecule Crystal Structure Analysis? - Rigaku.
- A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction d
- Video: Growing Crystals for X-ray Diffraction Analysis - JoVE. (2015-03-04).
- Methyl 3-(benzyloxy)
- Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N - PubMed Central.
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A Comparative Guide to the Stability of the Benzyloxycarbonyl (Cbz) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide chemistry and pharmaceutical development, the judicious selection of protecting groups is a critical determinant of success. The benzyloxycarbonyl (Cbz or Z) group, a venerable yet consistently reliable tool, offers a unique stability profile that renders it an invaluable asset in the synthetic chemist's arsenal. This guide provides an in-depth, data-driven comparison of the Cbz group's stability versus other commonly employed protecting groups for amines and alcohols, offering insights into the causality behind experimental choices and providing actionable protocols for laboratory application.
The Principle of Orthogonality: A Foundation of Modern Synthesis
The strategic power of the Cbz group is best understood through the lens of orthogonality. In the context of protecting group chemistry, orthogonality refers to the ability to selectively remove one protecting group in the presence of others by employing distinct and non-interfering reaction conditions.[1][2][3] The Cbz group, typically cleaved by catalytic hydrogenolysis, forms a powerful orthogonal set with the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[4] This fundamental difference in their cleavage mechanisms is the cornerstone of modern strategies for the synthesis of complex molecules.[1]
Comparative Stability Analysis: Cbz vs. Other Protecting Groups
The choice of a protecting group is fundamentally dictated by its ability to withstand the reaction conditions planned for subsequent synthetic steps while being susceptible to removal under specific, mild conditions when desired. The Cbz group exhibits broad stability across a range of chemical environments, a characteristic that distinguishes it from many other protecting groups.
Amine Protecting Groups: Cbz vs. Boc and Fmoc
The protection of amines is a frequent necessity in organic synthesis, and Cbz, Boc, and Fmoc represent the most common choices. Their stability profiles are summarized below.
| Protecting Group | Deprotection Condition | Stability to Other Conditions | Key Advantages | Potential Limitations |
| Cbz (Benzyloxycarbonyl) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[5] | Stable to mild acid and base[5] | Robustness; mild, neutral deprotection; orthogonal to Boc and Fmoc[1] | Incompatible with reducible functional groups (e.g., alkenes, alkynes, some nitro groups); catalyst poisoning by sulfur-containing compounds.[4] |
| Boc (tert-Butoxycarbonyl) | Strong Acid (e.g., TFA, HCl)[5] | Stable to base and hydrogenolysis[1] | Well-suited for solid-phase peptide synthesis (SPPS); orthogonal to Cbz and Fmoc.[4] | Harsh acidic cleavage can be detrimental to acid-sensitive substrates; formation of tert-butyl cation can lead to side reactions.[6] |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base (e.g., 20% Piperidine in DMF)[4] | Stable to acid and hydrogenolysis[7] | Mild deprotection; orthogonal to Boc and Cbz; UV-active byproduct allows for reaction monitoring.[4] | Dibenzofulvene byproduct can form adducts with the deprotected amine; potential for diketopiperazine formation in dipeptides.[8] |
Quantitative Stability Data: A Snapshot of Orthogonality
While qualitative stability is widely understood, quantitative data provides a more precise measure of the practical orthogonality of these protecting groups. The following data, synthesized from literature reports, illustrates the stability of each protecting group under the typical deprotection conditions for the others.
| Protecting Group | % Remaining after Boc Deprotection (TFA, 2h) | % Remaining after Fmoc Deprotection (20% Piperidine/DMF, 30 min) | % Remaining after Cbz Deprotection (H₂, Pd/C, 4h) |
| Cbz-protected amine | >95% | >99% | 0% |
| Boc-protected amine | 0% | >98% | >99% |
| Fmoc-protected amine | >99% | 0% | ~90% (quasi-orthogonal)[1] |
Note: The stability can be substrate-dependent. The data presented is a general representation based on typical amino acid derivatives.
Alcohol Protecting Groups: Benzyl Ether vs. Silyl and MOM Ethers
The benzyl (Bn) ether, structurally related to the Cbz group, is a common choice for protecting hydroxyl functionalities. Its stability profile is distinct from other popular alcohol protecting groups.
| Protecting Group | Deprotection Condition | Stability to Other Conditions | Key Advantages | Potential Limitations |
| Benzyl (Bn) Ether | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[9] | Generally stable to a range of acidic and basic conditions.[9] | Robustness across a wide pH range.[10] | Incompatible with reducible functional groups.[10] |
| TBDMS (tert-Butyldimethylsilyl) Ether | Fluoride ion (e.g., TBAF); Acid[9] | Stable to base and hydrogenolysis. | Mild deprotection conditions; tunable stability based on silyl group. | Less stable to acidic conditions than benzyl ethers.[9] |
| MOM (Methoxymethyl) Ether | Acidic conditions[11] | Stable to basic and nucleophilic reagents.[12] | Orthogonal to base-sensitive and reducible groups. | Labile to even mild acidic conditions.[11] |
Relative Hydrolytic Stability of Alcohol Protecting Groups
The rate of cleavage under acidic conditions is a key differentiator for alcohol protecting groups. While precise kinetic data varies with the substrate and specific conditions, a general trend can be established.
| Protecting Group | Relative Rate of Acidic Cleavage |
| MOM Ether | Very Fast |
| TBDMS Ether | Moderate |
| Benzyl Ether | Very Slow |
Mechanistic Insights and Experimental Causality
A deep understanding of the reaction mechanisms for deprotection is crucial for predicting potential side reactions and for making informed choices in complex synthetic planning.
Cbz Group Deprotection: A Closer Look
The premier method for Cbz group removal is catalytic hydrogenolysis. The reaction proceeds via the adsorption of the Cbz-protected compound and hydrogen onto the surface of a palladium catalyst. This is followed by the cleavage of the benzylic C-O bond and the formation of an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[13]
Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.
The choice of catalytic hydrogenolysis is driven by its exceptional mildness and the generation of benign byproducts. However, the presence of other reducible functional groups, such as alkenes or alkynes, or sulfur-containing moieties that can poison the catalyst, necessitates alternative deprotection strategies, such as strong acids (e.g., HBr in acetic acid).[14]
Orthogonal Deprotection Workflow
The true utility of the Cbz group is realized in complex syntheses requiring sequential deprotection. The following workflow illustrates the selective removal of Fmoc, Boc, and Cbz protecting groups.
Caption: Sequential orthogonal deprotection workflow.
Experimental Protocols
The following are detailed, step-by-step methodologies for the deprotection of Cbz, Boc, and Fmoc groups.
Protocol 1: Cbz Group Deprotection by Catalytic Hydrogenolysis[1]
Objective: To cleave a Cbz protecting group under neutral, reductive conditions.
Materials:
-
Cbz-protected compound
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve the Cbz-protected compound in a suitable solvent like methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).
-
Evacuate the flask and backfill with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely.
-
Rinse the filter cake with a small amount of the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine.
Protocol 2: Boc Group Deprotection using Trifluoroacetic Acid (TFA)[1]
Objective: To cleave a Boc protecting group under acidic conditions.
Materials:
-
Boc-protected compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected compound in dichloromethane.
-
Add trifluoroacetic acid to the solution (typically 25-50% v/v).
-
Stir the reaction mixture at room temperature. Deprotection is usually complete within 30 minutes to 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
Protocol 3: Fmoc Group Deprotection using Piperidine[1]
Objective: To cleave an Fmoc protecting group under basic conditions.
Materials:
-
Fmoc-protected compound
-
N,N-Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Dissolve the Fmoc-protected compound in DMF.
-
Add piperidine to the solution to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature. The deprotection is typically rapid, often completing within 30 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine to remove DMF and piperidine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.[1]
Conclusion: Strategic Selection for Synthetic Success
The benzyloxycarbonyl group remains a cornerstone of protecting group chemistry due to its remarkable stability and unique mode of cleavage. Its robustness in both acidic and basic media provides a significant advantage in multi-step syntheses where other protecting groups might be compromised. The mild, neutral conditions of catalytic hydrogenolysis offer a clean and efficient method for deprotection, which is particularly beneficial for sensitive substrates.
Ultimately, the choice between Cbz, Boc, Fmoc, and other protecting groups is a strategic decision that must be made in the context of the overall synthetic plan. A thorough understanding of their comparative stabilities, orthogonality, and the nuances of their respective deprotection chemistries is essential for the rational design and successful execution of complex molecular syntheses in research and drug development.
References
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Lönnberg, H. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry, 15, 788-795. [Link]
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Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). MOM Ethers. Organic Chemistry Portal. [Link]
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Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Chemistry Steps. [Link]
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Ashenhurst, J. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
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Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
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Isidro-Llobet, A., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(1), 163. [Link]
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Tanaka, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. The Journal of Organic Chemistry, 84(11), 7187-7195. [Link]
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G. A. Bradshaw, et al. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Angewandte Chemie International Edition, 62(28), e202303531. [Link]
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Validation of Methyl 3-(benzyloxy)cyclobutanecarboxylate Synthesis through Spectral Data: A Comparative Guide
Introduction
The cyclobutane motif is a recurring structural element in a multitude of biologically active molecules and natural products. Its unique conformational properties and three-dimensional arrangement make it a valuable scaffold in medicinal chemistry for the development of novel therapeutics. Among the diverse range of substituted cyclobutanes, methyl 3-(benzyloxy)cyclobutanecarboxylate stands out as a versatile intermediate for the synthesis of more complex molecular architectures. The benzyloxy group can serve as a protecting group for a hydroxyl functionality, which can be later unmasked for further synthetic transformations.
This technical guide provides an in-depth analysis of the synthesis of methyl 3-(benzyloxy)cyclobutanecarboxylate, with a primary focus on the rigorous validation of its structure using a suite of spectroscopic techniques. We will delve into the rationale behind the chosen synthetic strategy and compare it with alternative methodologies. The core of this guide is a detailed interpretation of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, which collectively serve as a definitive confirmation of the successful synthesis of the target compound. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the synthesis and characterization of this important chemical entity.
Synthetic Strategy and Experimental Protocol
The synthesis of methyl 3-(benzyloxy)cyclobutanecarboxylate can be approached through several routes. A common and effective method involves the multi-step synthesis starting from 3-oxocyclobutanecarboxylic acid. This approach offers good control over the introduction of the benzyloxy group.
Proposed Synthetic Pathway
A plausible and efficient synthesis of methyl 3-(benzyloxy)cyclobutanecarboxylate is outlined below. This multi-step process begins with commercially available starting materials and employs well-established chemical transformations.
Caption: Proposed synthetic workflow for Methyl 3-(benzyloxy)cyclobutanecarboxylate.
Experimental Protocol
Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid
-
To a solution of 3-oxocyclobutanecarboxylic acid in methanol, a catalytic amount of concentrated sulfuric acid is added.
-
The reaction mixture is refluxed for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the methanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield methyl 3-oxocyclobutanecarboxylate.
Causality behind Experimental Choices: The use of methanol as both solvent and reactant in the presence of a strong acid catalyst is a standard and efficient method for Fischer esterification. The workup with sodium bicarbonate is crucial to neutralize the acid catalyst.
Step 2: Reduction of the Ketone
-
Methyl 3-oxocyclobutanecarboxylate is dissolved in methanol and cooled to 0 °C in an ice bath.
-
Sodium borohydride (NaBH₄) is added portion-wise to the solution.
-
The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of acetone, followed by water.
-
The methanol is removed in vacuo, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried and concentrated to afford methyl 3-hydroxycyclobutanecarboxylate.
Causality behind Experimental Choices: Sodium borohydride is a mild and selective reducing agent that will reduce the ketone to a secondary alcohol without affecting the ester functionality. The reaction is performed at low temperature to control the rate of reaction and minimize side products.
Step 3: Williamson Ether Synthesis
-
To a suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of methyl 3-hydroxycyclobutanecarboxylate in THF is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes, followed by the dropwise addition of benzyl bromide (BnBr).
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is carefully quenched with water and extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to give pure methyl 3-(benzyloxy)cyclobutanecarboxylate.[1]
Causality behind Experimental Choices: The Williamson ether synthesis is a classic and reliable method for forming ethers. Sodium hydride is a strong base used to deprotonate the alcohol, forming a nucleophilic alkoxide. Benzyl bromide is an excellent electrophile for this Sₙ2 reaction.
Validation of Synthesis through Spectral Data
The unequivocal identification of the synthesized methyl 3-(benzyloxy)cyclobutanecarboxylate is achieved through a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecular structure.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the chemical environment of the protons in the molecule. The expected chemical shifts (δ) are presented in the table below. The puckered nature of the cyclobutane ring can lead to complex splitting patterns for the ring protons.[2]
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅) | 7.25-7.40 | Multiplet | 5H |
| Benzylic (C₆H₅CH ₂) | ~4.50 | Singlet | 2H |
| Methoxy (OCH ₃) | ~3.70 | Singlet | 3H |
| Cyclobutane CH-O | ~4.10 | Multiplet | 1H |
| Cyclobutane CH-CO₂Me | ~2.90 | Multiplet | 1H |
| Cyclobutane CH₂ | 2.00-2.60 | Multiplet | 4H |
Interpretation: The downfield shift of the protons on the carbon adjacent to the ether oxygen (3.4-4.5 ppm) is a characteristic feature.[3][4] The singlet at ~4.50 ppm is indicative of the two equivalent benzylic protons. The complex multiplets for the cyclobutane ring protons arise from their diastereotopic nature and coupling with each other.[2]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Ester Carbonyl (C=O) | ~175 |
| Aromatic (ipso-C) | ~138 |
| Aromatic (ortho, meta, para-C) | 127-129 |
| Benzylic (C₆H₅C H₂) | ~70 |
| Cyclobutane C H-O | ~75 |
| Methoxy (OC H₃) | ~52 |
| Cyclobutane C H-CO₂Me | ~40 |
| Cyclobutane C H₂ | 25-35 |
Interpretation: The chemical shift of carbon atoms attached to an ether oxygen typically falls in the 50-80 ppm range.[3] The unsubstituted cyclobutane ring itself shows a resonance around 22.4 ppm.[2][5] The presence of substituents significantly influences the chemical shifts of the ring carbons.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O (Ester) | 1735-1750 (strong, sharp) |
| C-O-C (Ether) | 1000-1300 (strong) |
| C-H (sp³) | 2850-3000 |
| C-H (aromatic) | 3000-3100 |
| C=C (aromatic) | 1450-1600 |
Interpretation: The most prominent peaks will be the strong carbonyl stretch of the ester group and the C-O stretch of the ether.[6] The presence of both an ether and an ester can be confirmed by observing the characteristic C-O-C stretching vibration in the 1000-1300 cm⁻¹ range and a strong C=O stretching vibration around 1735-1750 cm⁻¹.[6][7] The absence of a broad O-H stretch around 3200-3600 cm⁻¹ confirms the complete conversion of the alcohol starting material.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| Fragment | Expected m/z | Identity |
| [M]⁺ | 220.26 | Molecular Ion |
| [M - OCH₃]⁺ | 189 | Loss of methoxy radical |
| [M - CO₂CH₃]⁺ | 161 | Loss of carbomethoxy radical |
| [C₇H₇]⁺ | 91 | Tropylium ion (from benzyl group) |
Interpretation: The molecular ion peak at m/z 220.26 would confirm the molecular formula C₁₃H₁₆O₃. A characteristic fragmentation pattern for benzyl ethers is the formation of the tropylium ion at m/z 91. This is a very stable carbocation and often results in a prominent peak in the mass spectrum.
Comparison with Alternative Synthetic Routes
While the presented synthesis is robust, other methods for constructing the substituted cyclobutane core exist.
Caption: Comparison of synthetic approaches to the cyclobutane core.
-
[2+2] Cycloaddition: The reaction of a ketene or ketene equivalent with an alkene is a powerful method for the direct formation of the cyclobutane ring.[8] For the target molecule, a [2+2] cycloaddition between benzyl vinyl ether and a suitable ketene acetal could be envisioned. This approach can be highly efficient but may present challenges in controlling stereoselectivity.
-
Ring Expansion: Ring expansion of appropriately substituted cyclopropanones can also yield cyclobutanones.[8] This method can offer excellent stereocontrol, but the synthesis of the required cyclopropanone precursors can be complex.
In comparison, the multi-step synthesis from 3-oxocyclobutanecarboxylic acid, while longer, provides a more controlled and often more predictable route to the desired product, especially when specific stereoisomers are targeted.
Conclusion
The successful synthesis of methyl 3-(benzyloxy)cyclobutanecarboxylate has been outlined, and a comprehensive framework for its structural validation has been presented. The convergence of data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides an irrefutable confirmation of the target molecule's identity. Each spectroscopic technique offers a unique piece of the structural puzzle, and their collective interpretation is essential for ensuring the purity and correctness of the synthesized compound. The presented protocol and spectral analysis serve as a valuable resource for researchers working on the synthesis and application of substituted cyclobutanes in drug discovery and development. The comparison with alternative synthetic strategies highlights the importance of selecting the most appropriate route based on factors such as stereochemical control, availability of starting materials, and overall efficiency.
References
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Durrant, J. D., & McCammon, J. A. (2011). Molecular dynamics simulations and drug discovery. BMC biology, 9(1), 1-9. [Link]
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Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Rocky Mountain Laboratories. [Link]
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OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]
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Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]
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Gaoni, Y., & Sadeh, S. (1982). The reaction of 2-bromo-1,3-butadiene with enamines. A novel synthesis of cyclobutenes. The Journal of Organic Chemistry, 47(25), 5023-5025. [Link]
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Chemsrc. (n.d.). CAS#:5107-93-7 | Methyl 3-(benzyloxy)cyclobutanecarboxylate. Chemsrc. [Link]
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Chemsrc. (n.d.). 3-(Benzyloxy)cyclobutanone | CAS#:30830-27-4. Chemsrc. [Link]
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A Senior Application Scientist's Guide to the Characterization of Regioisomers in Cyclobutane Synthesis
For researchers, medicinal chemists, and professionals in drug development, the cyclobutane motif offers a compelling three-dimensional scaffold, moving beyond the planar landscapes of traditional aromatic rings.[1] Synthesized primarily through [2+2] cycloaddition reactions, these strained four-membered rings can introduce unique conformational constraints and metabolic stability profiles into bioactive molecules.[2][3] However, the very reaction that forges them—the cycloaddition of non-symmetrical alkenes—frequently presents a critical challenge: the formation of regioisomers.[3]
The distinction between head-to-head (HH) and head-to-tail (HT) dimers is not merely an academic exercise; the precise arrangement of substituents on the cyclobutane core dictates the molecule's topology, and consequently, its biological activity and physicochemical properties. An uncharacterized mixture of regioisomers can lead to inconsistent biological data, irreproducible results, and significant delays in a development pipeline.
This guide provides an in-depth comparison of the essential analytical techniques for unambiguously characterizing cyclobutane regioisomers. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring that the data you generate is not only accurate but also self-validating.
The Fundamental Challenge: Head-to-Head vs. Head-to-Tail Isomerism
The [2+2] cycloaddition of a non-symmetrical alkene, such as a substituted styrene or acrylate, can result in two distinct regioisomeric products. Understanding this is the first step in devising a characterization strategy.
Caption: Formation of Head-to-Head (HH) and Head-to-Tail (HT) regioisomers from a generic [2+2] cycloaddition.
These isomers possess the same mass and molecular formula, rendering simple mass spectrometry or elemental analysis insufficient for differentiation. A multi-pronged analytical approach is therefore essential.
Comparative Analysis of Core Characterization Techniques
The definitive characterization of cyclobutane regioisomers relies on a synergistic application of spectroscopic and crystallographic techniques. Each method provides a unique piece of the structural puzzle.
| Technique | Principle | Information Obtained | Strengths | Limitations |
| NMR Spectroscopy | Nuclear spin alignment in a magnetic field | Connectivity (COSY), through-space proximity (NOESY), long-range correlations (HMBC), chemical environment (¹H, ¹³C shifts), and dihedral angles (J-couplings). | Provides detailed 3D structural and conformational information in solution; non-destructive; can quantify isomer ratios.[4] | Requires pure samples for full assignment; complex spectra may require advanced 2D techniques; sensitivity can be an issue for low-concentration samples. |
| Mass Spectrometry | Mass-to-charge ratio of ionized molecules | Molecular weight, fragmentation patterns (MS/MS), and molecular shape/cross-section (Ion Mobility). | High sensitivity; useful for confirming molecular weight and identifying components in a mixture. IMS-MS can separate and distinguish isomers.[5][6] | Standard MS cannot differentiate isomers; fragmentation patterns may be non-diagnostic; provides limited stereochemical information. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Unambiguous 3D atomic coordinates, bond lengths, bond angles, and absolute stereochemistry.[7] | The "gold standard" for absolute structure determination; provides definitive proof of regiochemistry and stereochemistry.[8] | Requires a high-quality single crystal, which can be difficult or impossible to grow; provides solid-state structure, which may differ from solution conformation. |
In-Depth Analysis I: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful and commonly used tool for differentiating regioisomers in solution. The key lies in leveraging one- and two-dimensional experiments to map the proton and carbon framework of the cyclobutane ring.
Causality Behind the Experiment: Why NMR Works
The rigid, strained nature of the cyclobutane ring fixes the protons in specific spatial arrangements.[9] In HH and HT isomers, the symmetry and the proximity of substituents to the ring protons are different. This leads to distinct and predictable differences in:
-
Chemical Shifts (δ): The electronic environment of each proton and carbon is unique. For example, in an HH dimer, the two methine protons are often chemically equivalent due to a C2 axis of symmetry, leading to a simpler spectrum. In an HT dimer, all four ring protons are typically non-equivalent.[10]
-
Spin-Spin Coupling (J-coupling): Vicinal coupling constants (³J) between protons on the cyclobutane ring are highly dependent on the dihedral angle, helping to establish relative stereochemistry.
-
Nuclear Overhauser Effect (NOE): This through-space correlation is the ultimate arbiter. An NOE is observed between protons that are close in space (<5 Å), regardless of whether they are connected through bonds. This allows for the direct differentiation of HH vs. HT structures.
Key NMR Experiments for Regioisomer Elucidation
-
¹H NMR: The initial survey. A complex multiplet in the aliphatic region (typically 2.0-5.5 ppm) is characteristic of the cyclobutane ring protons.[4] The symmetry (or lack thereof) in the spectrum provides the first clue to the regioisomer identity.
-
COSY (Correlation Spectroscopy): Establishes proton-proton connectivity through bonds. This is essential to trace the spin systems of the cyclobutane ring and confirm which protons are adjacent to one another.[11]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is the decisive experiment. It maps protons that are close in space.
-
Expected HT Correlation: Strong NOEs between protons on adjacent carbons (e.g., H1-H2, H2-H3).
-
Expected HH Correlation: NOEs will be observed between protons on C1 and C2, but crucially, also between protons on C1 and C4 (or C2 and C3), which are spatially close in this arrangement.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over 2-3 bonds. This is invaluable for assigning the quaternary carbons and confirming the overall carbon skeleton by correlating substituent protons to the cyclobutane ring carbons.[12]
Caption: A logical workflow for the NMR-based structural elucidation of cyclobutane regioisomers.
Experimental Protocol: 2D NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.
-
¹H Spectrum Acquisition: Acquire a standard high-resolution ¹H spectrum to determine appropriate spectral widths and pulse calibrations.
-
COSY Acquisition: Use a standard gradient-selected COSY pulse sequence. Acquire at least 2K data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).
-
NOESY/ROESY Acquisition: Acquire a phase-sensitive NOESY or ROESY spectrum. Use a mixing time appropriate for a small molecule (typically 300-800 ms). The choice between NOESY and ROESY depends on the molecular weight; for most small molecules, NOESY is sufficient.
-
HSQC/HMBC Acquisition: Acquire standard gradient-selected HSQC (for one-bond C-H) and HMBC (for long-range C-H) spectra. Optimize the HMBC delay for a long-range coupling of ~8 Hz.
-
Data Processing & Interpretation: Process the data using appropriate window functions (e.g., sine-bell). Analyze the cross-peaks in each spectrum, starting with COSY to build the proton framework, followed by NOESY to differentiate regioisomers, and finally HMBC/HSQC to assign the carbon skeleton.
In-Depth Analysis II: Advanced Mass Spectrometry
While conventional MS is limited to providing a molecular weight, the coupling of mass spectrometry with ion mobility spectrometry (IMS-MS) has emerged as a powerful technique for distinguishing isomers.[6]
Causality Behind the Experiment: Why IMS-MS Works
Ion Mobility Spectrometry separates ions based on their size and shape as they drift through a gas-filled cell under the influence of an electric field.[5] More compact isomers will experience fewer collisions with the drift gas and travel faster than more elongated isomers.
-
Head-to-Head (HH) vs. Head-to-Tail (HT): The different substitution patterns of HH and HT isomers often result in distinct three-dimensional shapes and therefore different collisional cross-sections (CCS).
-
Experimental Outcome: An IMS-MS experiment can physically separate the isomer ions, resulting in different drift times. This allows for the identification and even quantification of isomers that are inseparable by chromatography and indistinguishable by standard MS.[5]
Experimental Protocol: IMS-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µM) of the isomer mixture in a solvent compatible with electrospray ionization (ESI), such as acetonitrile/water with 0.1% formic acid.
-
Infusion and Ionization: Infuse the sample directly into the ESI source of an IMS-capable mass spectrometer (e.g., a TOF or Q-TOF instrument).
-
Ion Mobility Separation: Optimize IMS parameters (drift voltage, gas pressure) to achieve the best separation of the isomeric species. The instrument software will record the arrival time distribution of the ions.
-
Mass Analysis: Acquire mass spectra for each mobility-separated peak.
-
Data Analysis: Plot the ion intensity as a function of both m/z and drift time. Isomers with the same m/z but different shapes will appear at different drift times. The cis,syn isomer of a thymidine dimer, for instance, is more compact and has a shorter arrival time than the trans,anti isomer.[5]
In-Depth Analysis III: X-ray Crystallography
When an unambiguous, definitive structural proof is required, single-crystal X-ray crystallography is the ultimate solution.[8]
Causality Behind the Experiment: Why Crystallography Works
X-ray crystallography provides a precise three-dimensional map of electron density within a crystal lattice.[7] This map is used to determine the exact position of every atom in the molecule, providing incontrovertible evidence of connectivity and stereochemistry. A successful crystal structure analysis will definitively show whether the substituents are arranged in an HH or HT fashion.[13][14]
Experimental Workflow: Single-Crystal X-ray Diffraction
-
Crystallization: This is the most critical and often rate-limiting step. Grow single crystals of the purified isomer using techniques like slow evaporation, vapor diffusion, or solvent layering. This requires screening various solvents and conditions.
-
Crystal Mounting and Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Data is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and symmetry. The structure is then "solved" using computational methods to generate an initial model of the molecule, which is subsequently refined against the experimental data to yield the final, high-resolution structure.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ias.ac.in [ias.ac.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Distinguishing Isomeric Cyclobutane Thymidine Dimers by Ion Mobility and Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclobutane - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Rigidity Riddle: A Comparative Guide to PROTAC Linker Performance
Introduction: The Linker as the Linchpin of PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by co-opting the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering the two. While significant attention is often paid to the design of the POI and E3 ligands, the linker is far from a passive spacer. Its length, composition, and, critically, its rigidity, are decisive factors in the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for target ubiquitination and subsequent degradation.
This guide provides an in-depth comparison of flexible and rigid linkers in PROTAC design. We will explore the causal relationships between linker rigidity and PROTAC performance, supported by experimental data. Furthermore, we will provide detailed, field-proven protocols for the key assays necessary to evaluate these parameters, empowering researchers to make informed decisions in their PROTAC development campaigns.
The PROTAC Mechanism of Action: A Symphony of Interactions
The catalytic cycle of a PROTAC begins with its entry into the cell and the formation of binary complexes with either the POI or the E3 ligase. These binary complexes then recruit the other protein partner to form the crucial ternary complex. It is within this ternary complex that the E3 ligase ubiquitinates the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released to initiate another cycle.
Figure 1. Catalytic cycle of PROTAC-mediated protein degradation.
Flexible vs. Rigid Linkers: A Tale of Two Strategies
The choice between a flexible and a rigid linker is a critical juncture in PROTAC design, with each approach offering a distinct set of advantages and disadvantages.
Flexible Linkers: The Conformational Explorers
Flexible linkers, most commonly composed of polyethylene glycol (PEG) or alkyl chains, provide a high degree of conformational freedom. This allows the PROTAC to adopt multiple orientations, increasing the likelihood of achieving a productive ternary complex geometry.
-
Advantages:
-
Synthetic Accessibility: Generally easier and more straightforward to synthesize and modify.
-
Conformational Sampling: The ability to explore a wider conformational space can be beneficial when the optimal geometry for ternary complex formation is unknown.
-
Improved Solubility: Hydrophilic PEG linkers can enhance the solubility of the PROTAC molecule.
-
-
Disadvantages:
-
Entropic Penalty: The high degree of flexibility can lead to a significant entropic cost upon binding to form the ternary complex, potentially reducing its stability.
-
Metabolic Instability: Flexible alkyl chains can be more susceptible to metabolic degradation, leading to poor pharmacokinetic profiles.
-
Potential for Unproductive Conformations: The conformational freedom may also lead to the adoption of non-productive or collapsed conformations that hinder ternary complex formation.
-
Rigid Linkers: The Pre-organized Performers
Rigid linkers incorporate structural elements that restrict conformational freedom, such as cyclic structures (e.g., piperazine, piperidine) or aromatic rings. This pre-organization can lock the PROTAC into a bioactive conformation that is primed for ternary complex formation.
-
Advantages:
-
Reduced Entropic Penalty: By constraining the PROTAC in a conformation favorable for binding, the entropic penalty is reduced, potentially leading to more stable ternary complexes.
-
Improved Pharmacokinetics: The constrained conformation can result in enhanced metabolic stability and better pharmacokinetic properties.
-
Enhanced Selectivity: A more defined orientation of the ligands can improve selectivity for the target protein by disfavoring off-target ternary complex formation.
-
-
Disadvantages:
-
Synthetic Complexity: The synthesis of PROTACs with rigid linkers is often more challenging.
-
Risk of Misfit: If the pre-organized conformation is not optimal for the specific POI and E3 ligase pair, it can severely impede the formation of a productive ternary complex.
-
Quantitative Performance Comparison
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax signifies greater efficacy. The following table summarizes experimental data from various studies, illustrating the impact of linker rigidity on these key performance metrics.
| Target Protein | E3 Ligase | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | VHL | Flexible | 21-atom alkyl/ether chain | 3 | 96 | |
| TBK1 | VHL | Flexible | 29-atom alkyl/ether chain | 292 | 76 | |
| BET Proteins | CRBN | Flexible | Alkyl chain | pM range | >90 | |
| BET Proteins | CRBN | Rigid | Ethynyl group | <1 | >90 | |
| Androgen Receptor (AR) | VHL | Flexible | PEG unit | Inactive | 0 | |
| Androgen Receptor (AR) | VHL | Rigid | Disubstituted phenyl rings | Inactive | 0 | |
| H-PGDS | CRBN | Flexible | PEG5 | ~1730 | <50 | |
| H-PGDS | CRBN | Rigid | Linker-free | 0.0173 | >90 |
Experimental Protocols for Assessing Linker Performance
Accurate and reproducible experimental data are the cornerstone of effective PROTAC development. Below are detailed protocols for key assays used to evaluate linker efficiency.
Figure 2. Experimental workflow for evaluating PROTAC linker performance.
Protocol 1: DC50 and Dmax Determination using Western Blot
This is the gold-standard method for quantifying target protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase during treatment (e.g., 3 x 105 cells/well).
-
Incubate overnight (37°C, 5% CO2).
-
Prepare serial dilutions of the PROTAC in complete growth medium. A typical 8-point concentration curve might range from 1 µM to 0.1 nM.
-
Ensure the final vehicle (e.g., DMSO) concentration is consistent across all wells, including a vehicle-only control (e.g., 0.1%).
-
Treat cells with the PROTAC dilutions and incubate for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) and boil in Laemmli sample buffer for 5-10 minutes at 95-100°C.
-
Load samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Probe for a loading control protein (e.g., GAPDH, β-Actin) to normalize for protein loading.
-
-
Detection and Data Analysis:
-
Incubate the membrane with an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the POI band intensity to the corresponding loading control band intensity for each lane.
-
Calculate the percentage of POI remaining relative to the vehicle-treated control. The percentage of degradation is 100% - % remaining.
-
Plot the percent degradation versus the log-transformed PROTAC concentration and fit the data using a non-linear regression model (e.g., four-parameter variable slope) to determine the DC50 and Dmax values.
-
Protocol 2: Ternary Complex Kinetics by Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique for measuring the real-time kinetics and affinity of binary and ternary complex formation.
-
Materials and Setup:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., Streptavidin-coated).
-
Purified, biotinylated E3 ligase (e.g., VHL complex).
-
Purified POI.
-
PROTAC of interest.
-
Running buffer (e.g., HBS-EP+).
-
-
E3 Ligase Immobilization:
-
Immobilize the biotinylated E3 ligase onto the streptavidin-coated sensor chip to a suitable density.
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Prepare a dilution series of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface to measure the binary binding kinetics (kon, koff) and affinity (KD).
-
-
Ternary Interaction Analysis:
-
Prepare a solution of the POI at a near-saturating concentration (typically 20-50 times the binary KD of the PROTAC for the POI).
-
Prepare a dilution series of the PROTAC and mix with the fixed concentration of the POI.
-
Inject the PROTAC/POI mixtures over the immobilized E3 ligase surface to measure the ternary complex formation kinetics.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic rate constants (kon, koff) and the dissociation constant (KD) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) as the ratio of the binary KD to the ternary KD (α = KDbinary / KDternary). An α > 1 indicates positive cooperativity, meaning the binding of one partner enhances the binding of the other.
-
Protocol 3: Binding Thermodynamics by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile (ΔH, ΔS, KD, and stoichiometry) of the interaction.
-
Sample Preparation:
-
Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.
-
Degas all solutions before use to avoid air bubbles.
-
-
Binary Titration (PROTAC into E3 Ligase):
-
Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM).
-
Load the injection syringe with the PROTAC solution at a concentration 10-20 times higher than the E3 ligase.
-
Perform a series of injections (e.g., 20 injections of 2 µL) and record the heat changes.
-
-
Ternary Titration (PROTAC into E3 Ligase + POI):
-
Prepare a solution of the E3 ligase pre-saturated with the POI in the ITC cell. The POI concentration should be in excess.
-
Load the injection syringe with the PROTAC solution.
-
Perform the titration of the PROTAC into the pre-formed binary complex.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change per injection.
-
Fit the binding isotherm to an appropriate model (e.g., one-site binding) to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
-
Protocol 4: High-Throughput Degradation Profiling using the HiBiT Assay
The HiBiT assay is a luminescence-based method that allows for sensitive, real-time quantification of protein levels in live cells, making it ideal for high-throughput screening.
-
Cell Line Generation:
-
Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the POI in a cell line stably expressing the LgBiT subunit.
-
-
Cell Plating and Treatment:
-
Plate the engineered cells in a 96- or 384-well white plate and incubate overnight.
-
Treat the cells with a serial dilution of the PROTAC.
-
-
Luminescence Measurement (Endpoint or Kinetic):
-
Endpoint: After a defined incubation period (e.g., 6 or 24 hours), add a lytic detection reagent containing the LgBiT protein and substrate, and measure luminescence.
-
Kinetic: Add a live-cell substrate (e.g., Endurazine) to the cells before PROTAC treatment and measure luminescence at regular intervals over time (e.g., 24 hours).
-
-
Data Analysis:
-
Normalize the luminescence signal to the vehicle-treated control to determine the percentage of protein remaining.
-
Plot the percentage of degradation versus the log-transformed PROTAC concentration to calculate DC50 and Dmax.
-
For kinetic data, the degradation rate can also be determined.
-
Case Studies: Linker Rigidity in Action
ARV-110: A Rigid Linker Success Story
ARV-110 (bavdegalutamide) is a clinically advanced oral PROTAC targeting the androgen receptor (AR) for the treatment of metastatic castration-resistant prostate cancer. In the development of ARV-110, a key optimization was the transition from a flexible linker to a more rigid structure incorporating piperidine and piperazine moieties. This modification significantly enhanced the metabolic stability and therapeutic potency of the molecule, highlighting the benefits of a rigid linker design in achieving favorable drug-like properties.
MZ1: The Power of Pre-organization and Cooperativity
MZ1 is a well-characterized PROTAC that targets BET bromodomains to the VHL E3 ligase. The crystal structure of the VHL-MZ1-Brd4BD2 ternary complex revealed that the flexible PEG linker of MZ1 folds back on itself to facilitate extensive protein-protein and protein-ligand interactions. This pre-organized conformation leads to highly positive cooperativity in the formation of the ternary complex, meaning the simultaneous binding of both proteins is much stronger than the individual binary interactions. This case study underscores that even flexible linkers can adopt rigid-like, ordered conformations to drive potent degradation.
Conclusion and Future Perspectives
The linker is a critical determinant of PROTAC performance, and the choice between a flexible and a rigid design has profound implications for efficacy, selectivity, and pharmacokinetic properties. Flexible linkers offer synthetic tractability and the ability to sample a broad conformational space, which can be advantageous in the early stages of discovery. In contrast, rigid linkers can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of binding and often leading to improved potency and metabolic stability.
The optimal linker strategy is highly dependent on the specific POI and E3 ligase pair, necessitating a thorough and systematic evaluation of various linker architectures. The experimental protocols detailed in this guide provide a robust framework for such an assessment. As our understanding of the structural and dynamic requirements for productive ternary complex formation continues to grow, we can anticipate the development of more sophisticated linker designs that move beyond the simple flexible vs. rigid dichotomy, incorporating elements of both to achieve optimal performance.
References
-
Gadd, M. S., Testa, A., Lucas, X., Chan, K.-H., Chen, W., Lamont, D. J., Zengerle, M., & Ciulli, A. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514–521. [Link]
-
PROTAC-induced ternary complexes and their biophysical properties (A) Crystal structure of VHL:MZ1:Brd4 BD2 (PDB ID: 5T35). (B) Conformation of MZ1 when bound to the ternary complex. (C) Ternary (T) complex equilibria for protein A, protein B and PROTAC (P). (D) Simulation showing amount of ternary complex formation and its relationship with cooperativity. K d A and K d B are maintained constant for all three cases. [Image]. (2017). ResearchGate. [Link]
-
Daniels, D. L., Riching, K. M., Urh, M., & Robers, M. B. (2020). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines. Journal of Visualized Experiments, (165). [Link]
-
Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. (n.d.). Aragen Life Sciences. Retrieved January 11, 2026, from [Link]
-
Roy, M. J., Winkler, S., Hughes, S. J., & Ciulli, A. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology, 14(3), 361–368. [Link]
-
Characterizing PROTAC ternary complex formation using Biacore SPR systems. (2024, September 4). Cytiva. Retrieved January 11, 2026, from [Link]
-
Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. (n.d.). BMG LABTECH. Retrieved January 11, 2026, from [Link]
-
Measuring PROTAC Ternary Complex Formation by SPR. (n.d.). Charnwood Discovery. Retrieved January 11, 2026, from [Link]
-
Gadd, M. S., Testa, A., Lucas, X., Chan, K.-H., Chen, W., Lamont, D. J., Zengerle, M., & Ciulli, A. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. [Link]
-
Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Essays in Biochemistry, 61(5), 505–516. [Link]
-
Roy, M. J., Winkler, S., Hughes, S. J., & Ciulli, A. (2018). SPR-measured kinetics of PROTAC ternary complexes influence target degradation rate. [Link]
-
Liu, Y., Zhang, X., & Wang, C. (2024). Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer. Molecules, 29(3), 717. [Link]
-
Lahr, D. L., Jones, E. J., & Ciulli, A. (2021). Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. MedChemComm, 12(5), 915–922. [Link]
-
Scarpino, A., & Lolli, M. L. (2023). In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor. International Journal of Molecular Sciences, 24(3), 2419. [Link]
-
Daniels, D. L., Riching, K. M., & Robers, M. B. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology, 13(9), 2758–2770. [Link]
-
The First Protein Degrader Drug ARV-110's Latest Clinical Data: Preliminary Display of Anti-tumor Activity. (2020, May 29). Creative Biolabs. Retrieved January 11, 2026, from [Link]
-
Troup, R. I., C. D., & D. P. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(8), 834-859. [Link]
-
Oikawa, M., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. MedChemComm, 14(7), 1279-1286. [Link]
- (A) Dose response curves, DC 50 and Dmax calculations for compounds 7 (JPS014), 9 (JPS016), 21 (JPS035), and 22 (JPS036) in HCT116 cells after 24 h by quantitative western blotting. IC 50 values also determined with the HDAC1-CoREST-LSD1, HDAC2-CoREST-LSD1, and HDAC3-SMRT complexes (see Supporting Information Figure S8). DC 50 and Dmax values represent the average of two independent biological replicates, and IC 50 values represent the average of three replicates. (B)
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 3-(benzyloxy)cyclobutanecarboxylate
This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of methyl 3-(benzyloxy)cyclobutanecarboxylate (CAS No. 4934-98-9). As drug development professionals and researchers, our commitment to safety and environmental stewardship is paramount. Adherence to these procedures is not merely about regulatory compliance; it is a cornerstone of a robust safety culture and scientific integrity. This document moves beyond a simple checklist to explain the causality behind each step, ensuring a deep, actionable understanding of the waste management process.
Hazard Assessment and Chemical Profile
Before handling any chemical for disposal, a thorough understanding of its properties and potential hazards is essential. While comprehensive toxicological data for methyl 3-(benzyloxy)cyclobutanecarboxylate is not fully established, its structural components—an ester and a benzyl group—provide a basis for a conservative and safe approach.[1] Information from structurally similar compounds suggests it should be handled as a potential irritant and a combustible substance.[2][3]
Table 1: Chemical and Physical Properties of Methyl 3-(benzyloxy)cyclobutanecarboxylate
| Property | Value | Source |
|---|---|---|
| CAS Number | 4934-98-9 | [4] |
| Molecular Formula | C₁₃H₁₆O₃ | [4] |
| Molecular Weight | 220.27 g/mol | [4] |
| Appearance | Yellow liquid | [4] |
| Potential Hazards | May cause skin, eye, and respiratory irritation. Assumed to be a combustible liquid. |[3][4] |
Causality: Characterizing the waste is the foundational step. Misidentification can lead to improper segregation, creating risks of dangerous chemical reactions within a waste container and incorrect disposal routing, which violates regulatory standards set by bodies like the Environmental Protection Agency (EPA).[5][6]
Pre-Disposal Safety Protocols: Engineering and Personal Controls
Safe disposal begins long before the waste enters the container. It starts with establishing a controlled environment to minimize exposure.
Personal Protective Equipment (PPE) Always wear the following PPE when handling methyl 3-(benzyloxy)cyclobutanecarboxylate:
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are required to prevent skin contact.[1] Gloves should be inspected before use and disposed of properly after handling.
-
Safety Goggles: ANSI-rated safety goggles are mandatory to protect against splashes. For larger quantities, a face shield should be used in conjunction with goggles.[3]
-
Laboratory Coat: A flame-resistant lab coat protects against incidental contact and contamination of personal clothing.
Rationale: PPE is the last line of defense. Direct exposure can cause irritation, and the toxicological properties have not been fully investigated, necessitating a cautious approach to prevent any potential harm.[1][7]
Engineering Controls All handling and preparation for the disposal of this compound must be conducted within a certified chemical fume hood.[8][9]
Rationale: A fume hood is the primary engineering control designed to capture and exhaust vapors, minimizing the risk of inhalation exposure.[10] Given that related compounds can cause respiratory irritation, this is a non-negotiable safety measure.[3]
Step-by-Step Disposal Procedure
This protocol ensures that waste is collected, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.
Step 1: Waste Characterization and Segregation
-
Identify the Waste Stream: Methyl 3-(benzyloxy)cyclobutanecarboxylate is a non-halogenated organic solvent waste .
-
Segregate Incompatibles: This waste must be collected separately from acids, bases, and oxidizers.[11] It can typically be combined with other non-halogenated wastes like alcohols, ketones, and other esters.[12]
Rationale: Improper segregation is a primary cause of laboratory accidents. Mixing incompatible chemicals can lead to violent reactions, fires, or the generation of toxic gases.[11][13]
Step 2: Selecting the Appropriate Waste Container
-
Material Compatibility: Use a chemically compatible, leak-proof container with a secure, screw-top cap. High-density polyethylene (HDPE) or glass containers are appropriate. Do not use metal containers for any acidic or basic waste streams.[5]
-
Container Condition: Ensure the container is in good condition, free from cracks or deterioration.[11]
-
Headspace: Do not fill the container beyond 90% capacity to allow for vapor expansion.[11][14]
Rationale: The integrity of the container is critical for preventing leaks and spills during accumulation and transport.[13] Leaving adequate headspace prevents pressure buildup and potential rupture of the container.
Step 3: Labeling the Waste Container The container must be labeled immediately upon the first addition of waste. The label must be fully completed and legible.
-
Chemical Contents: List the full chemical name, "methyl 3-(benzyloxy)cyclobutanecarboxylate." Do not use abbreviations or chemical formulas.[11] If it is a mixture, list all components and their approximate percentages.
-
Hazard Identification: Indicate the relevant hazards (e.g., "Irritant," "Combustible").[11][15]
-
Contact Information: Include the name of the principal investigator and the laboratory location (building and room number).
Rationale: Accurate labeling is a strict regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[5] It ensures safe handling by all personnel, from the lab to the final disposal facility, and is critical for emergency responders.
Step 4: Accumulating and Storing Waste
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of waste generation and under the control of laboratory personnel.[6][11]
-
Containment: The container must be kept in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.[11][13]
-
Closure: The waste container must be kept securely capped at all times, except when actively adding waste.[13][14][16] Evaporation of waste in a fume hood is not a permissible disposal method.[16]
Rationale: The SAA provides a controlled and safe short-term storage location. Secondary containment prevents a small leak from becoming a major spill, protecting both personnel and the environment. Keeping containers sealed prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.[16]
Step 5: Arranging for Final Disposal
-
Once the waste container is full (or after one year, whichever comes first), contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[11]
-
Do not transport hazardous waste across the facility yourself. Trained EHS personnel or a licensed waste contractor must handle the collection and transport.[16]
-
The ultimate disposal method will be determined by the licensed disposal facility, but for this type of organic compound, it is typically high-temperature incineration.[1][17][18]
Rationale: Final disposal is a highly regulated process that must be handled by trained professionals to ensure compliance with all federal and state laws and to guarantee the waste is destroyed in an environmentally sound manner.[19]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of methyl 3-(benzyloxy)cyclobutanecarboxylate.
Caption: Disposal workflow for methyl 3-(benzyloxy)cyclobutanecarboxylate.
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Small Spill (<100 mL): Alert personnel in the immediate area. Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, sand, or cat litter.[8][12] Collect the contaminated absorbent into a sealable container, label it as hazardous waste, and dispose of it through EHS.
-
Large Spill (>100 mL): Evacuate the area immediately. Alert others and contact your institution's EHS or emergency response team.[8] Do not attempt to clean it up yourself.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Consult a physician.[1][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure that your research activities are conducted with the highest standards of environmental responsibility.
References
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OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450) . (n.d.). CloudSDS. Retrieved from [Link]
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MSDS of 3-[(benzyloxy)methyl]cyclobutane-1-carboxylic acid . (n.d.). Capot Chemical. Retrieved from [Link]
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A Researcher's Guide to Personal Protective Equipment for Handling Methyl 3-(benzyloxy)cyclobutanecarboxylate
This guide provides essential safety protocols and logistical information for the handling and disposal of Methyl 3-(benzyloxy)cyclobutanecarboxylate (CAS: 4934-98-9). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist to offer a deep, scientifically-grounded framework for laboratory safety. Our commitment is to empower you with the knowledge to handle this chemical with the utmost confidence and care, ensuring both personal safety and the integrity of your research.
Hazard Identification and Risk Assessment: An Evidence-Based Approach
Methyl 3-(benzyloxy)cyclobutanecarboxylate is a substituted cyclobutane derivative containing both an ester and a benzyl ether functional group. While comprehensive toxicological data for this specific molecule are not extensively published, a robust safety protocol can be developed by analyzing its chemical structure, available safety data, and information from structurally analogous compounds.
A supplier's safety information indicates that this compound is classified under GHS with the GHS07 pictogram, signaling that it may cause less severe hazards.[1] The associated hazard statements are:
To build a comprehensive risk profile, we must also consider the hazards associated with its core functional groups and related structures. Benzyl ethers, for instance, are known to cause skin, eye, and respiratory tract irritation.[2][3] Similarly, other substituted cyclobutane compounds and related esters warrant a cautious approach due to risks of irritation and potential flammability.[4][5]
Table 1: Summary of Identified and Inferred Hazards
| Hazard Type | Classification & Evidence | Recommended Action |
| Eye Irritation | Causes serious eye irritation (GHS Category 2A).[1][6] This is a known hazard for the compound itself and is consistent with data for related chemicals like benzyl ether and 3-benzyloxycyclobutanecarboxylic acid.[2][5] | Mandatory use of chemical safety goggles. A face shield is required when handling larger quantities or when there is a significant splash risk. |
| Skin Irritation | Causes skin irritation (GHS Category 2).[1][6] Direct contact may lead to redness, inflammation, or dermatitis. This is supported by data on analogous benzyl ethers.[2][3] | Avoid all direct skin contact. Wear appropriate chemical-resistant gloves and a lab coat. |
| Respiratory Irritation | May cause respiratory irritation (GHS Category 3).[1][6] Inhalation of vapors or aerosols may irritate the respiratory tract.[2][3] | All handling must be conducted in a certified chemical fume hood to maintain low exposure levels. |
| Ingestion | May be harmful if swallowed. While specific data is lacking, related compounds like trans-3-(benzyloxy)cyclobutanamine are harmful if swallowed.[6] | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
Given that the toxicological properties have not been fully investigated, a conservative approach is warranted.[7] Treat this chemical with a high degree of caution, assuming it may have other unknown hazardous properties.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is essential to mitigate the risks identified above. The following protocol outlines the minimum requirements for handling Methyl 3-(benzyloxy)cyclobutanecarboxylate in a laboratory setting.
Eye and Face Protection
Due to the classification of "serious eye irritation," robust eye protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant chemical safety goggles must be worn at all times when in the vicinity of the chemical.
-
Enhanced Protection: When handling quantities greater than a few milliliters or during procedures with a heightened risk of splashing (e.g., transfers, heating), a full-face shield must be worn in addition to safety goggles.[4][8]
Hand Protection: A Critical Choice
The selection of appropriate gloves is paramount, as Methyl 3-(benzyloxy)cyclobutanecarboxylate contains both ester and ether functional groups. Standard nitrile gloves, while common in laboratories, offer poor resistance to these chemical classes and should not be relied upon for primary protection.[9][10]
-
Recommended Primary Gloves: Butyl or Neoprene gloves are recommended for prolonged contact or immersion. Butyl rubber offers excellent resistance to esters and ketones.[11]
-
Alternative for Splash Protection (Double Gloving): If the risk is limited to incidental splashes, a double-gloving technique may be employed. Wear a primary, thicker (e.g., >8 mil) nitrile glove underneath a second nitrile or latex glove. This system requires immediate removal of the outer glove upon any known contact. The inner glove should then be removed, and hands washed before donning a fresh pair.
-
Inspection: Always inspect gloves for any signs of degradation, discoloration, or perforation before and during use.[6]
Body Protection
To prevent skin contact from spills or splashes, appropriate body protection is required.
-
Lab Coat: A flame-resistant lab coat that fits properly and is fully buttoned is the minimum requirement.[4]
-
Chemical Apron: For procedures involving larger volumes, a chemical-resistant apron worn over the lab coat provides an additional barrier.[8]
-
Footwear: Closed-toe shoes, preferably made of a non-porous material, are mandatory.[12]
Respiratory Protection
Engineering controls are the primary method for respiratory protection.
-
Primary Control: All manipulations of Methyl 3-(benzyloxy)cyclobutanecarboxylate must be performed within a properly functioning and certified chemical fume hood.[4][12] This minimizes the concentration of airborne vapors and aerosols.
-
Emergency Use: In the event of a large spill outside of a fume hood or a failure of ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary for emergency response personnel.[4] Fit-testing and proper training are required for all respirator users.[13]
Procedural Plans: From Operations to Disposal
Step-by-Step PPE Donning and Doffing Procedure
-
Donning (Putting On):
-
Wash and dry hands thoroughly.
-
Don the lab coat and fasten it completely.
-
Put on the inner pair of gloves (if double-gloving).
-
Put on chemical safety goggles.
-
Don the outer pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
If required, add a face shield and/or chemical apron.
-
-
Doffing (Taking Off):
-
Remove the chemical apron (if used).
-
Remove the outer pair of gloves using a technique that avoids skin contact with the contaminated exterior.[6]
-
Remove the face shield (if used).
-
Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Remove safety goggles.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
-
Operational Plan: Spill Management
-
Minor Spill (Inside a Fume Hood):
-
Alert personnel in the immediate area.
-
Wearing your standard PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).
-
Collect the absorbed material using non-sparking tools into a designated, labeled hazardous waste container.[4]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (Outside a Fume Hood):
-
Evacuate the laboratory immediately and alert others.
-
Prevent entry and contact emergency response personnel.
-
Only trained personnel with appropriate respiratory protection (SCBA or air-purifying respirator) and chemical-resistant clothing should attempt to clean up the spill.[14]
-
Disposal Plan
All waste, including contaminated PPE and absorbed spill material, must be treated as hazardous waste.
-
Chemical Waste: Collect surplus and non-recyclable solutions in a designated, sealed, and properly labeled hazardous waste container.
-
Contaminated Materials: Dispose of used gloves, absorbent materials, and other contaminated disposable items in a sealed, labeled hazardous waste container. Do not mix with general waste.
-
Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[7]
PPE Selection Workflow Visualization
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with Methyl 3-(benzyloxy)cyclobutanecarboxylate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
